molecular formula C12H15NO B189436 1-Benzoylpiperidine CAS No. 776-75-0

1-Benzoylpiperidine

Cat. No.: B189436
CAS No.: 776-75-0
M. Wt: 189.25 g/mol
InChI Key: YXTROGRGRSPWKL-UHFFFAOYSA-N
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Description

1-benzoylpiperidine is a N-acylpiperidine and a member of benzamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(piperidin-1-yl)methanone
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InChI

InChI=1S/C12H15NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
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InChI Key

YXTROGRGRSPWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80228265
Record name N-Benzoylpiperidine
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Molecular Weight

189.25 g/mol
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CAS No.

776-75-0
Record name Benzoylpiperidine
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Foundational & Exploratory

An In-depth Technical Guide to 1-Benzoylpiperidine: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzoylpiperidine, also known by its IUPAC name phenyl(piperidin-1-yl)methanone, is a versatile N-acylpiperidine derivative that holds a significant position in the landscape of organic synthesis and medicinal chemistry.[1] Structurally, it comprises a benzoyl group attached to the nitrogen atom of a piperidine ring. This arrangement results in a tertiary amide that is not only stable but also serves as a crucial building block for more complex molecular architectures.[2] Its importance is profoundly highlighted by its classification as a "privileged structure" in drug design. This term denotes a molecular framework that is capable of binding to a variety of biological targets, making this compound and its analogs a fertile ground for the discovery of novel therapeutic agents across multiple disease areas, including neuropsychiatric disorders, cancer, and infectious diseases.[3][4]

This guide provides an in-depth exploration of the core chemical properties, structural nuances, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Conformation

The molecular structure of this compound is fundamental to its chemical behavior and biological activity. The key features are the planar benzoyl group and the non-planar, saturated piperidine ring, linked by a robust amide bond.

Caption: Chemical structure of this compound (phenyl(piperidin-1-yl)methanone).

The piperidine ring typically adopts a chair conformation to minimize steric strain.[5] However, the nature of the amide bond introduces significant conformational considerations. Due to the partial double bond character of the C-N amide bond, rotation is restricted. This can lead to the existence of different conformers. In substituted N-acylpiperidines, this restricted rotation and steric interactions can even favor non-chair conformations like twist-boat forms under certain conditions.[5][6] This conformational flexibility is a critical factor in how benzoylpiperidine-containing molecules orient themselves within the binding pockets of biological targets.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and application in various fields, particularly in predicting its behavior in biological systems.

PropertyValueReference(s)
CAS Number 776-75-0[7]
Molecular Formula C₁₂H₁₅NO[7]
Molecular Weight 189.25 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 48-52 °C[2]
Boiling Point 321 °C at 760 mmHg[2]
IUPAC Name phenyl(piperidin-1-yl)methanone[1]
SMILES C1CCN(CC1)C(=O)C2=CC=CC=C2[1]
InChIKey YXTROGRGRSPWKL-UHFFFAOYSA-N[7]

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The expected spectral features are outlined below.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The protons on the piperidine ring will appear in the aliphatic region (δ 1.5-3.7 ppm), often as broad multiplets due to complex spin-spin coupling and conformational dynamics.[8]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show a characteristic signal for the amide carbonyl carbon around δ 170 ppm. Aromatic carbons will resonate in the δ 126-136 ppm range, while the aliphatic carbons of the piperidine ring will appear further upfield.[9]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the C=O (carbonyl) stretch of the tertiary amide, typically found in the region of 1630-1650 cm⁻¹. Other significant peaks include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹).[1][10]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 189. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom.[11][12] For this compound, a prominent fragment is often the benzoyl cation (C₆H₅CO⁺) at m/z = 105, resulting from the cleavage of the amide C-N bond.[13]

Synthesis of this compound via Schotten-Baumann Reaction

The most direct and widely employed method for synthesizing this compound is the N-acylation of piperidine with benzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[14][15][16]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The causality behind the steps is critical for understanding and optimizing the synthesis.

  • Nucleophilic Attack : The secondary amine of the piperidine molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of benzoyl chloride. This forms an unstable tetrahedral intermediate.

  • Chloride Elimination : The tetrahedral intermediate collapses, reforming the stable carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.

  • Deprotonation : The resulting protonated amide is deprotonated by a base (e.g., sodium hydroxide). This step is crucial; it neutralizes the HCl generated in situ, preventing it from protonating the starting piperidine. Protonated piperidine is non-nucleophilic and would halt the reaction.[17][18]

Schotten_Baumann_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Piperidine Piperidine Tetrahedral Intermediate Tetrahedral Intermediate Piperidine->Tetrahedral Intermediate Attacks Benzoyl Chloride Protonated Amide Protonated Amide Tetrahedral Intermediate->Protonated Amide Collapse & Eliminates Cl⁻ This compound This compound Protonated Amide->this compound Base (e.g., NaOH) removes H⁺ HCl Byproduct HCl Byproduct Protonated Amide->HCl Byproduct Base (e.g., NaOH) Base (e.g., NaOH)

Caption: Mechanism of this compound synthesis via the Schotten-Baumann reaction.

Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Synthesis_Workflow A 1. Dissolve Piperidine & NaOH in Water/DCM B 2. Cool to 0-5 °C (Ice Bath) A->B Critical for controlling exothermic reaction C 3. Add Benzoyl Chloride Dropwise with Stirring B->C D 4. Warm to Room Temp & Stir for 2-4 hours C->D Monitor by TLC E 5. Workup: Separate Layers, Wash Organic Phase D->E F 6. Dry (e.g., MgSO₄), Filter, & Evaporate Solvent E->F G 7. Purify Product (e.g., Recrystallization) F->G

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation : In a round-bottomed flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) in a biphasic solvent system such as dichloromethane (DCM) and water. Add an aqueous solution of sodium hydroxide (NaOH, ~1.2 eq).

  • Cooling : Cool the vigorously stirred reaction mixture to 0-5 °C using an ice bath. This step is essential to manage the exothermic nature of the acylation and prevent unwanted side reactions, such as hydrolysis of the benzoyl chloride.

  • Addition of Acylating Agent : Add benzoyl chloride (1.0 eq), either neat or dissolved in a small amount of DCM, dropwise to the cooled mixture over 30-60 minutes. Maintaining a slow addition rate is key to preventing a rapid temperature increase.

  • Reaction : Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford a white crystalline solid.

Applications in Research and Drug Development

The utility of the this compound scaffold is extensive, primarily driven by its status as a privileged structure in medicinal chemistry.[3][4]

A Privileged Scaffold in Medicinal Chemistry

The benzoylpiperidine motif is present in a multitude of bioactive molecules with therapeutic properties spanning anti-psychotic, anti-cancer, anti-thrombotic, and neuroprotective agents.[2][3] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a highly valuable and reliable chemical framework for drug designers.[19] For instance, the 4-benzoylpiperidine fragment is a key pharmacophore in potent 5-HT₂A antagonists like ketanserin and altanserin, which are used in treating hypertension and have been investigated for other CNS disorders.[3] The constrained nature of the piperidine ring is thought to properly orient the benzoyl group for optimal interaction with receptor binding sites.[3]

Intermediate in Organic Synthesis

Beyond its direct biological relevance, this compound is a valuable intermediate. The amide functionality can be reduced to the corresponding amine (1-benzylpiperidine), or the aromatic ring can be further functionalized to build more elaborate molecular structures. Its stability and reactivity make it a preferred choice for chemists aiming to streamline complex synthetic pathways.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage.[1] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored at room temperature in a well-ventilated area, away from incompatible materials.

Conclusion

This compound is a compound of fundamental importance in modern organic and medicinal chemistry. Its straightforward synthesis, stable chemical nature, and, most importantly, its role as a privileged structural motif have cemented its place as a cornerstone for the design and development of a diverse array of pharmaceuticals. A thorough understanding of its properties, conformational behavior, and synthetic methodologies provides researchers with a powerful tool to innovate and advance the frontiers of drug discovery.

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link][2][3][4][19]
  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • OUCI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
  • Chemistry Education. (2025).
  • Castañeda-Gómez, A., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link][8]
  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link][4]
  • Chemistry Learner. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link][15]
  • National Center for Biotechnology Information. (n.d.). Benzoylpiperidine.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine.
  • BYJU'S. (2019). Schotten Baumann Reaction. [Link][17]
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link][18]
  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link][16]
  • National Institute of Standards and Technology. (n.d.). This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link][11]
  • SpectraBase. (n.d.).
  • SpectraBase. (n.d.). This compound - MS (GC) Spectrum. [Link][13]
  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry. [Link][6]
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. [Link][10]
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]
  • ResearchGate. (2019). Representative conformations of compound 1a with (a) the piperidine... [Link]
  • Jeyaraman, R., & Ravindran, T. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. [Link][5]
  • Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • de Andrade, J. P., et al. (2012). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link][7]

Sources

fundamental applications of 1-Benzoylpiperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1-Benzoylpiperidine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary: The phenyl(piperidin-4-yl)methanone moiety, commonly referred to as the benzoylpiperidine fragment, represents a quintessential "privileged structure" in medicinal chemistry.[1][2][3][4] Its remarkable versatility stems from a combination of metabolic stability, synthetic accessibility, and the capacity to engage with a wide array of biological targets. Often utilized as a bioisostere for the piperazine ring, the benzoylpiperidine scaffold provides a robust and reliable framework for the development of therapeutic agents across diverse disease areas, including oncology, neurodegenerative disorders, and psychiatry.[1][3][4] This guide provides a comprehensive analysis of the fundamental applications of this scaffold, detailing its synthetic rationale, key structure-activity relationships, and core therapeutic applications, supported by field-proven experimental protocols.

The Benzoylpiperidine Core: A Structural and Physicochemical Rationale

The "Privileged Structure" Paradigm

The benzoylpiperidine framework is celebrated in drug design for its recurring presence in numerous bioactive small molecules.[1][2] This is not coincidental; its structural properties offer an ideal starting point for library synthesis and lead optimization. The scaffold consists of a piperidine ring linked to a benzoyl group, providing a three-dimensional architecture that can be precisely decorated to achieve desired interactions within a protein's binding pocket.

The Bioisosteric & Mechanistic Advantage

A key strategic application of the benzoylpiperidine scaffold is as a potential bioisostere of the piperazine ring.[1][2][3][4] In drug development, replacing a piperazine with a piperidine can modulate a compound's basicity, lipophilicity, and metabolic profile. The critical feature of the benzoylpiperidine scaffold is the carbonyl group. This group can act as a hydrogen bond acceptor, compensating for the loss of the second nitrogen atom in the piperazine ring and establishing new, potent interactions with the biological target.[1] This ability to re-establish binding energy makes it a highly effective substitution for evaluating structure-activity relationships (SAR).[1]

Synthetic Strategies and Methodologies

The widespread use of the benzoylpiperidine scaffold is significantly aided by its straightforward and cost-effective synthesis.[1][2] The most common strategies involve either building upon a pre-formed benzoylpiperidine core or constructing the core itself from simpler precursors.

Overview of Synthetic Pathways

The synthesis generally follows a few reliable routes, starting from commercially available materials. The diagram below illustrates two common pathways: one beginning with appropriately substituted benzoylpiperidines (Route A) and another starting from isonipecotic acid (Route B).

cluster_0 Route A: Functionalization of Core cluster_1 Route B: Core Construction startA Substituted 4-Benzoylpiperidine (Commercial Precursor) stepA1 N-Alkylation / Amidation (e.g., with Alkyl Halides) startA->stepA1 Introduce target-specific side chains productA Final Bioactive Molecule stepA1->productA startB Isonipecotic Acid stepB1 N-Protection (e.g., Acetylation) startB->stepB1 stepB2 Activation of Carboxylic Acid (e.g., -> Acyl Chloride) stepB1->stepB2 stepB3 Friedel-Crafts Acylation (with Benzene derivative) stepB2->stepB3 stepB4 N-Deprotection stepB3->stepB4 productB 4-Benzoylpiperidine Core stepB4->productB

Caption: Common synthetic routes to benzoylpiperidine derivatives.

Experimental Protocol: General Synthesis of this compound

This protocol describes a classic Schotten-Baumann reaction, a reliable method for the benzoylation of piperidine.

Objective: To synthesize this compound from piperidine and benzoyl chloride.

Materials:

  • Piperidine

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottomed flask, magnetic stirrer, ice bath

Methodology:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in DCM. Place the flask in an ice bath to cool the solution to 0-5 °C.

    • Causality: The reaction is exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.

  • Addition of Base: While stirring vigorously, slowly add 10% aqueous NaOH solution (approx. 2.5 equivalents).

    • Causality: The NaOH acts as a base to neutralize the HCl that is generated as a byproduct of the reaction. This drives the reaction to completion and prevents the protonation of the piperidine starting material, which would render it non-nucleophilic.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.0-1.1 equivalents) dropwise to the biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Causality: Slow addition prevents a rapid, uncontrolled reaction. Vigorous stirring is crucial to maximize the interaction between the reactants in the two phases.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the piperidine spot.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted piperidine), saturated sodium bicarbonate solution (to remove excess benzoyl chloride), and brine.

    • Causality: Each washing step is a purification measure. The acid wash removes the basic starting material, the bicarbonate wash hydrolyzes and removes the acidic benzoyl chloride, and the brine wash removes residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, this compound, can be purified further by column chromatography or distillation if necessary.[5] The pure compound is often a viscous liquid or a low-melting solid.[5]

Core Applications in Medicinal Chemistry

The benzoylpiperidine scaffold is integral to compounds targeting a wide spectrum of diseases.

Neuropharmacology: A Gateway to the Central Nervous System

The scaffold is particularly prominent in the development of drugs targeting the CNS.[6][7]

The 4-(p-fluorobenzoyl)piperidine fragment is a cornerstone in the design of atypical antipsychotics.[1][2] It is a key pharmacophore in reference drugs like ketanserin and altanserin, which exhibit high affinity for serotonin 5-HT₂ receptors.[1][3] The design strategy often aims for a multi-target profile, modulating both serotoninergic (5-HT₂) and dopaminergic (D₂) receptors to achieve antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[1][2]

ligand Benzoylpiperidine Derivative receptor1 Serotonin Receptor (5-HT2A) ligand->receptor1 Antagonism receptor2 Dopamine Receptor (D2) ligand->receptor2 Antagonism effect Atypical Antipsychotic Effect receptor1->effect receptor2->effect

Caption: Multi-target engagement by benzoylpiperidine-based ligands.

Derivatives of 1-benzylpiperidine and this compound have been extensively developed as inhibitors of acetylcholinesterase (AChE), a primary target in the symptomatic treatment of Alzheimer's disease.[8][9][10][11] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to cognitive improvement.[10] Structure-activity relationship studies have shown that substitutions on the benzoyl ring and the piperidine nitrogen are critical for potency.[8][9]

Compound IDStructure DescriptionTargetIC₅₀ (nM)Reference
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAChE0.56[8]
Compound 19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidineAChE1.2[9]
Donepezil N-benzylpiperidine core (Reference Drug)AChE23[10]
Galantamine Reference DrugAChE1190[10]
Table 1: Acetylcholinesterase (AChE) inhibitory activity of selected piperidine derivatives.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, the concentration of which is measured spectrophotometrically at 412 nm.[12] An inhibitor will reduce the rate of this color change.

Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, ATCI substrate, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the benzoylpiperidine test compounds in buffer or DMSO.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution (or vehicle for control wells).

  • Enzyme Addition: Add the AChE enzyme solution to all wells except the blank. Incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.

  • Initiation of Reaction: Add the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Oncology: A Scaffold for Anti-Cancer Agents

The benzoylpiperidine scaffold has also been exploited in the development of novel anti-cancer agents.[1][4] One promising strategy involves the inhibition of monoacylglycerol lipase (MAGL).[1][13] MAGL is an enzyme that regulates lipid signaling pathways implicated in cancer progression.[13] Benzoylpiperidine derivatives have been identified as potent and reversible inhibitors of MAGL, demonstrating significant growth inhibition in various human cancer cell lines, including breast, ovarian, and colorectal cancers.[1]

Compound IDDescriptionCell LineIC₅₀ (µM)Reference
Compound 18 Reversible MAGL InhibitorMDA-MB-231 (Breast)19.9[1]
Compound 18 Reversible MAGL InhibitorOVCAR-3 (Ovarian)75.3[1]
Compound 20 Optimized MAGL InhibitorVarious Cancer Cells7.9 - 92[1]
Table 2: Antiproliferative activity of benzoylpiperidine-based MAGL inhibitors.

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded key insights into the SAR of the benzoylpiperidine scaffold. These general principles guide the rational design of new derivatives with improved potency and selectivity.

cluster_nodes sar_img r1_node R1: Bulky groups here can increase AChE inhibition. piperidine_n Piperidine Nitrogen: Basicity is crucial for activity in many target classes. benzoyl_ring Benzoyl Ring: Para-substitution (e.g., F, Br) is key for 5-HT2A affinity and can be used for further functionalization. carbonyl_o Carbonyl Oxygen: Acts as a critical H-bond acceptor for target engagement. p1->benzoyl_ring p2->piperidine_n p3->r1_node p4->carbonyl_o

Caption: Key structure-activity relationship points for the benzoylpiperidine scaffold.

  • Benzoyl Ring Substitution: For serotonergic targets, a fluorine atom in the para-position of the benzoyl ring is often crucial for high affinity, as seen in ketanserin analogs.[1][2] This position also allows for further functionalization.

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen often plays a vital role in activity, particularly for CNS targets where it can form ionic interactions.[8][14] The substituent on this nitrogen (R1) heavily influences the compound's target profile, selectivity, and pharmacokinetic properties.

  • Carbonyl Group: As mentioned, the carbonyl oxygen is a key hydrogen bond acceptor and is fundamental to the scaffold's ability to mimic interactions of a piperazine ring.[1]

Conclusion and Future Outlook

The this compound scaffold has unequivocally proven its value as a privileged structure in medicinal chemistry. Its synthetic tractability and versatile nature have enabled the discovery of potent modulators for a multitude of biological targets. The journey from its use in classic CNS agents to its application in modern oncology demonstrates its enduring relevance.

Future research will likely focus on leveraging this core to design novel multi-target-directed ligands (MTDLs) that can address complex, multifactorial diseases like Alzheimer's or cancer with a single chemical entity. Furthermore, the application of advanced synthetic methodologies will continue to expand the chemical space around this scaffold, promising the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link][1][2][3][4][15]
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]
  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 39(24), 4877–4882. [Link]
  • Pingaew, R., Saeeng, R., & Morales, N. P. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 5(49), 31696–31706. [Link]
  • Rojas-Guevara, J., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5709. [Link]
  • Rojas-Guevara, J., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5709. [Link]
  • Marvel, C. S., & Lazier, W. A. (1929). Benzoyl Piperidine. Organic Syntheses, 09, 16. [Link]
  • Granchi, C. (2023).
  • S., S., et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. European Journal of Pharmacology. [Link]

Sources

The 1-Benzoylpiperidine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for crafting potent and selective drugs. Among these, the 1-benzoylpiperidine scaffold has distinguished itself as a particularly fruitful starting point for innovation across a remarkable breadth of therapeutic areas.[1][2][3] This guide, intended for the discerning researcher and drug development professional, moves beyond a mere cataloging of derivatives. Instead, it aims to provide a deep, mechanistic understanding of why this scaffold is so effective, how it can be chemically manipulated, and the practical methodologies required to unlock its full therapeutic potential. We will explore the causality behind its design, the intricacies of its synthesis, and its application in tackling some of the most challenging diseases of our time, from cancer to neurodegeneration.

The this compound Core: A Structural and Functional Analysis

The this compound moiety, at its heart, is a deceptively simple combination of a piperidine ring acylated at the nitrogen atom with a benzoyl group. This arrangement, however, confers a unique combination of structural rigidity and conformational flexibility, along with a specific distribution of lipophilic and polar features, that underpins its broad bioactivity. The piperidine ring can adopt various chair and boat conformations, allowing for precise spatial orientation of substituents, while the benzoyl group provides a critical anchor point for interactions with biological targets through its carbonyl oxygen (a hydrogen bond acceptor) and the aromatic ring (capable of π-π stacking and hydrophobic interactions).

A key aspect of the this compound scaffold's success is its role as a bioisostere of the piperazine ring, a common motif in many CNS-active drugs.[1][2][3] The carbonyl group in the this compound structure effectively mimics the hydrogen bond accepting capacity of the second nitrogen in a piperazine ring, often leading to improved pharmacokinetic properties and target engagement.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold is generally straightforward, a factor that has undoubtedly contributed to its widespread use in drug discovery. The most common and direct approach involves the Schotten-Baumann reaction, where piperidine is acylated with a substituted benzoyl chloride in the presence of a base.

Experimental Protocol: General Synthesis of this compound Derivatives

This protocol outlines a standard procedure for the synthesis of a this compound derivative via acylation of piperidine.

Materials:

  • Piperidine (1.0 eq)

  • Substituted Benzoyl Chloride (1.05 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve piperidine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add the substituted benzoyl chloride (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure this compound derivative.

A more specific example is the synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine, which involves a Friedel-Crafts acylation.[4]

Experimental Protocol: Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine

Materials:

  • 1-acetylisonipecotoyl chloride (70 g)

  • Aluminum chloride (93.0 g)

  • Fluorobenzene (150 ml)

  • Chloroform

  • Ice

  • Ligroin-diisopropyl ether mixture

Procedure:

  • Slowly add 70 g of 1-acetylisonipecotoyl chloride to a stirred mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene.

  • After the addition is complete, reflux the mixture for one hour.

  • Pour the mixture onto ice, leading to the separation of two layers.

  • Extract the aqueous layer twice with chloroform.

  • Combine the chloroform extracts with the initially separated fluorobenzene layer.

  • Dry the combined organic solution and concentrate it under reduced pressure to obtain a crystalline white solid.

  • Recrystallize the solid from a ligroin-diisopropyl ether mixture to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.[4]

Therapeutic Applications: A Scaffold of Diverse Bioactivity

The versatility of the this compound scaffold is evident in the wide array of therapeutic areas where its derivatives have shown significant promise.

Oncology: Targeting Cancer Cell Proliferation and Survival

This compound derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit key enzymes involved in tumor progression and induce apoptosis.

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system and is overexpressed in various cancers. Its inhibition is a promising strategy for cancer therapy.[3] Certain this compound derivatives have been identified as potent and reversible MAGL inhibitors.

Mechanism of Action: These inhibitors typically occupy the catalytic site of MAGL. The carbonyl group of the benzoylpiperidine moiety often forms crucial hydrogen bonds with backbone amides in the enzyme's active site, contributing to potent inhibition.

Below is a diagram illustrating the signaling pathway affected by this compound derivatives that induce apoptosis in cancer cells.

anticancer_pathway cluster_cell Cancer Cell Bzp This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Bzp->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bzp->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Promotes permeabilization CytC Cytochrome C Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Anticancer Signaling Pathway. This diagram illustrates how this compound derivatives can induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins, leading to the activation of the caspase cascade.

Cytotoxicity in Cancer Cell Lines: Several studies have demonstrated the cytotoxic effects of this compound derivatives against a range of cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzoxazole-appended piperidinesMCF-7 (Breast)7.31 - 33.32[2][5]
Benzoxazole-appended piperidinesMDA-MB-231 (Breast)1.66 - 12.10[2][5]
Piperidinyl benzo[d]oxazoleMCF-7 (Breast)4.30[6]
Piperidinyl benzo[d]oxazoleA549 (Lung)6.68[6]
Piperidinyl benzo[d]oxazolePC-3 (Prostate)7.06[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells to be tested

  • 96-well plates

  • Culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[7]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[8]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Neuroprotection and Central Nervous System (CNS) Disorders

The this compound scaffold is a prominent feature in many compounds designed to treat neurodegenerative diseases and psychiatric disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[9]

CompoundTargetIC50 (nM)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56[6]
Compound 19 (a 2-phenylacetate derivative)AChE5100[10]
Compound 19 (a 2-phenylacetate derivative)BuChE26780[10]

Serotonin 5-HT2A Receptor Antagonism: The 4-(p-fluorobenzoyl)piperidine fragment is crucial for the interaction with the 5-HT2A receptor.[1] Antagonism of this receptor is a key mechanism of action for many atypical antipsychotic drugs used to treat schizophrenia and other psychiatric disorders.[11]

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases from ER PKC PKC DAG->PKC Activates ERK ERK1/2 Ca->ERK Activates PKC->ERK Activates Response Cellular Response (e.g., neurotransmission, plasticity) ERK->Response Bzp This compound Antagonist Bzp->Receptor Blocks Serotonin Serotonin Serotonin->Receptor Activates

5-HT2A Receptor Antagonism Pathway. This diagram shows the blockade of the Gq-coupled 5-HT2A receptor by a this compound antagonist, preventing the downstream signaling cascade.

Neuroprotection via NGF Signaling: Some piperidine derivatives have been shown to exert neuroprotective effects by modulating the Nerve Growth Factor (NGF) signaling pathway. This involves the upregulation of NGF and its receptor TrkA, leading to the activation of pro-survival pathways like Akt/GSK3β.[3][12]

Antiviral Activity

Recent studies have explored the potential of piperidine derivatives, including those with a 1-benzoyl moiety, as antiviral agents. Some 1,4,4-trisubstituted piperidines have shown activity against coronaviruses, including SARS-CoV-2, by putatively inhibiting the main protease (Mpro).[9][13]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The extensive research into this compound derivatives has led to a deep understanding of their structure-activity relationships.

  • Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring can dramatically influence potency and selectivity. For example, a fluorine atom at the para-position of the benzoyl ring is often optimal for 5-HT2A receptor antagonism.[1]

  • Piperidine Ring Substitution: Modifications to the piperidine ring can modulate physicochemical properties and introduce new interactions with the target.

  • Nature of the Linker: In derivatives where the this compound moiety is connected to another pharmacophore, the length and rigidity of the linker are critical for optimal activity.

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic profiles. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics built upon this remarkable scaffold. This guide has aimed to provide a comprehensive and practical overview of the this compound core, empowering researchers to leverage its full potential in their quest for novel and effective medicines.

References

  • PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine.
  • Zavala-Guzmán, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3047.
  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7446-7465.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PMC.
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • De Vleeschouwer, V., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 14(8), 1773.
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
  • Zavala-Guzmán, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • Soto, C. A., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(3), 514-521.
  • ResearchGate. (n.d.). Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents.
  • ResearchGate. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro.
  • El-Gamal, M. I., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(1), 1.
  • Pöml, P., et al. (2024). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(2), 162.
  • Roth, B. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 199, 114997.
  • Ponnivedha, R., et al. (2021). Chemo-Preventive Effect of 1-Piperoyl Piperidine (Piperine) is Mediated Through Intrinsic Signaling Mechanisms in Human Prostate Cancer Cells (Pc-3) In Vitro. Journal of Dietary Supplements, 18(5), 515-528.
  • Rehman, A. U., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22967.
  • Akhmetova, S. B., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1361.
  • Ali, T., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in Pharmacology, 11, 1206.
  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1260.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC.
  • ResearchGate. (n.d.). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer.
  • Zhang, J., et al. (2023). Discovery of anti-SARS-CoV-2 agents from commercially available flavor via docking screening. Medicinal Plant Biology, 2, 10.
  • Said, A. H., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry, 134, 106437.
  • Prusis, P., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 194, 106841.
  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center.
  • Wu, C.-H., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Molecules, 27(9), 2638.
  • Pindon, A., et al. (1998). Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. Journal of Medicinal Chemistry, 41(14), 2495-2502.
  • Wu, C.-H., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. MDPI.
  • Braden, M. R., et al. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. British Journal of Pharmacology, 149(7), 963-972.

Sources

1-Benzoylpiperidine: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide offers a comprehensive exploration of 1-Benzoylpiperidine (CAS 776-75-0), a pivotal intermediate in the landscape of pharmaceutical development. Moving beyond a simple recitation of properties, this document provides an in-depth analysis of its synthesis, reaction mechanisms, and strategic application in the construction of complex bioactive molecules. We will dissect the prevalent synthetic methodologies, elucidating the chemical principles that underpin these processes. Furthermore, this guide will present detailed experimental protocols, characterization data, and a discussion of its role as a privileged structural motif in medicinal chemistry, with a focus on its application in the synthesis of analgesics and other therapeutic agents. This work is intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery, providing both foundational knowledge and practical insights.

Introduction: The Strategic Importance of this compound

This compound, also known as phenyl(piperidin-1-yl)methanone, is an aromatic ketone featuring a piperidine ring.[1] This unique structural combination of a rigid cyclic amine and a benzoyl group imparts a balance of stability and reactivity, making it an exceptionally versatile building block in organic synthesis.[1] In the pharmaceutical industry, the piperidine ring is a common feature in many drugs due to its ability to confer desirable pharmacokinetic properties, such as improved solubility and bioavailability. The benzoyl group, on the other hand, provides a site for further chemical modification and can play a crucial role in the pharmacophore of the final drug molecule.

The phenyl(piperidin-4-yl)methanone fragment, a close relative of this compound, is recognized as a "privileged structure" in medicinal chemistry.[2][3] This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for the development of novel therapeutics.[2][3] The metabolic stability of the benzoylpiperidine core further enhances its appeal in drug design.[2][3] Consequently, this intermediate is instrumental in the synthesis of a wide array of bioactive compounds, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[1]

This guide will provide a detailed examination of the synthesis and utility of this compound, empowering researchers to leverage this key intermediate in their drug discovery and development endeavors.

Synthesis of this compound: A Mechanistic and Practical Overview

The most common and industrially scalable method for the synthesis of this compound is the N-acylation of piperidine with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which proceeds via a nucleophilic acyl substitution mechanism.[1]

Primary Synthesis Pathway: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust and efficient method for forming amides from amines and acid chlorides.[4] The reaction is typically carried out in a two-phase system (an organic solvent and an aqueous base), where the base serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][4]

Mechanism:

The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism.[1][5][6][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack results in the formation of a transient tetrahedral intermediate.[1][5]

  • Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[1][5]

  • Deprotonation: The resulting protonated amide is then deprotonated by the base (e.g., sodium hydroxide) present in the reaction mixture to yield the final this compound product and a salt (e.g., sodium chloride).[1]

The following Graphviz diagram illustrates this mechanistic pathway:

Schotten_Baumann_Mechanism Piperidine Piperidine TetrahedralIntermediate Tetrahedral Intermediate Piperidine->TetrahedralIntermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->TetrahedralIntermediate Base Base (e.g., NaOH) Product This compound Base->Product ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Chloride Elimination ProtonatedAmide->Product Deprotonation Salt Salt (e.g., NaCl) Product->Salt Water Water Product->Water

Caption: Schotten-Baumann reaction mechanism for this compound synthesis.

Experimental Protocol: Schotten-Baumann Synthesis

The following protocol is a representative example of the Schotten-Baumann synthesis of this compound.[8]

Materials:

  • Piperidine

  • Benzoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve piperidine (1.0 equivalent) in a suitable organic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermic nature of the reaction and minimize potential side reactions.[1]

  • Addition of Base: Add 10% aqueous sodium hydroxide solution (approximately 2.0-2.5 equivalents) to the cooled piperidine solution.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.0-1.1 equivalents) dropwise to the vigorously stirred biphasic mixture over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Alternative Synthetic Routes

While the Schotten-Baumann reaction is the most common method, other synthetic strategies can be employed, particularly when specific starting materials are more readily available or when milder reaction conditions are desired.

  • Amidation of Ethyl Benzoate: This method involves the reaction of piperidine with ethyl benzoate at elevated temperatures.[1] While it avoids the use of the more reactive benzoyl chloride, it requires more forcing conditions due to the lower reactivity of the ester.[1] The mechanism is still a nucleophilic acyl substitution, but the elimination of the ethoxide leaving group is less favorable than the elimination of chloride and thus requires higher temperatures.[1]

  • From Isonipecotic Acid Derivatives: The benzoylpiperidine scaffold can also be constructed starting from isonipecotic acid (piperidine-4-carboxylic acid).[9] This typically involves an initial N-protection step, followed by conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), and then a Friedel-Crafts acylation with benzene or a substituted aromatic ring.[9]

The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a pharmaceutical intermediate.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₅NO[10]
Molecular Weight 189.25 g/mol [10]
Appearance White to light yellow crystalline powder[1]
Melting Point 48-52 °C[1]
Boiling Point 180-184 °C at 20 mmHg[8]
CAS Number 776-75-0[10]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound will typically show characteristic signals for the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring. The aromatic protons usually appear as multiplets in the range of δ 7.2-7.5 ppm. The piperidine protons will appear as broad multiplets at approximately δ 1.5-1.7 ppm and δ 3.3-3.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon at around δ 170 ppm. The aromatic carbons will appear in the δ 126-136 ppm region, and the aliphatic carbons of the piperidine ring will be observed in the δ 24-48 ppm range.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1650 cm⁻¹.[11]

  • MS (Mass Spectrometry): The electron ionization mass spectrum (EI-MS) will show the molecular ion peak (M⁺) at m/z = 189.[12] Common fragmentation patterns include the loss of the piperidine ring to give the benzoyl cation at m/z = 105, and the phenyl cation at m/z = 77.[11][12]

This compound in Pharmaceutical Synthesis: A Privileged Intermediate

The utility of this compound as a pharmaceutical intermediate is well-established. Its stable yet reactive nature allows it to be incorporated into complex molecular architectures, serving as a key building block for a variety of therapeutic agents.

Role in the Synthesis of Analgesics and Fentanyl Analogs

This compound and its derivatives are notable for their use in the synthesis of potent analgesics. A significant, though sensitive, example is its connection to the synthesis of fentanyl and its analogs. It is imperative to state that the discussion here is for academic and legitimate research purposes only. In some synthetic routes to fentanyl-related compounds, a 1-benzoyl-4-piperidone derivative can be a key precursor.[13] The benzoyl group serves as a protecting group for the piperidine nitrogen, which can be removed later in the synthetic sequence. The general synthetic strategy often involves the condensation of a 1-substituted-4-piperidone with aniline to form a Schiff base, followed by reduction and subsequent acylation.[13][14]

The following diagram illustrates a generalized synthetic workflow where a benzoylpiperidine derivative might be employed:

Fentanyl_Synthesis_Concept Start 1-Benzoyl-4-piperidone Intermediate1 Schiff Base Intermediate Start->Intermediate1 Condensation with Aniline Intermediate2 Reduced Amine Intermediate Intermediate1->Intermediate2 Reduction FinalProduct Fentanyl Analog Intermediate2->FinalProduct Acylation and Deprotection

Caption: Conceptual workflow illustrating the use of a benzoylpiperidine derivative in analgesic synthesis.

A Building Block for Diverse Bioactive Molecules

Beyond analgesics, the benzoylpiperidine scaffold is found in a range of other bioactive molecules. For instance, it is a key component in the development of dual-target inhibitors of acetylcholinesterase and the serotonin transporter for potential use in Alzheimer's disease.[15] Additionally, derivatives of 1-(4-sulfamoylbenzoyl)piperidine have been investigated as carbonic anhydrase inhibitors.[16] The versatility of the benzoylpiperidine core allows for the exploration of diverse chemical space in the pursuit of novel therapeutics.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[17] Avoid contact with skin and eyes, and avoid the formation of dust.[17]

  • Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly closed.[17] It is hygroscopic and should be stored under an inert atmosphere if possible.[17]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[18]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[17][18]

Conclusion

This compound stands as a testament to the power of well-designed chemical intermediates in driving pharmaceutical innovation. Its straightforward and efficient synthesis, coupled with its inherent stability and versatile reactivity, has solidified its role as a cornerstone in the construction of complex drug molecules. From its application in the synthesis of potent analgesics to its incorporation into novel therapeutics for a range of diseases, the benzoylpiperidine scaffold continues to be a "privileged structure" in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of equipping researchers with the knowledge to effectively utilize this valuable building block in their own research and development endeavors.

References

  • Chem-Impex. This compound. URL: https://www.chemimpex.com/products/1-benzoylpiperidine
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. URL: https://www.mdpi.com/1420-3049/29/9/1930
  • Capot Chemical. MSDS of Benzoyl piperidine. URL: https://www.capotchem.com/msds/776-75-0.html
  • Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sds/
  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". URL: https://www.rsc.
  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. URL: https://iris.unica.it/retrieve/handle/11584/298453/400085/supinfo.pdf
  • ECHEMI. 1-Benzyl-piperidine-3-carbonitrile SDS, 91820-96-1 Safety Data Sheets. URL: https://www.echemi.com/sds/1-benzylpiperidine-3-carbonitrile-cas-91820-96-1.html
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. URL: https://www.mdpi.com/1420-3049/29/9/1930
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538229/
  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318995/
  • Sigma-Aldrich. SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/sds/sigma-aldrich/104094
  • PubMed Central. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576573/
  • Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sds/
  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11073385/
  • Organic Syntheses. Benzoyl piperidine. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0101
  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. URL: https://chemistrynotes.com/schotten-baumann-reaction/
  • Asian Journal of Research in Chemistry. Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2017-10-1-1.html
  • NIH PubChem. Benzoylpiperidine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69892
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. URL: https://discover.dtic.mil/results/?q=Fentanyl%20Synthesis%20Using%20N-BOC-4-Piperidinone
  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. URL: https://www.researchgate.net/publication/233967980_Synthesis_of_4-Arylpiperidines_from_1-Benzyl-4-piperidone_Application_of_the_Shapiro_Reaction_and_Alkenylsilane_Cross-Coupling
  • NIST WebBook. This compound. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C776750&Mask=200
  • ACS Publications. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. URL: https://pubs.acs.org/doi/10.1021/jm9505876
  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. URL: https://spectrabase.com/spectrum/89KCuWLZGol
  • NIH PubChem. 1-Benzylpiperidine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/76190
  • Viva-Voce. SYNTHESIS Benzanilide BY BENZOLATION. URL: https://viva-voce.
  • Grokipedia. Schotten–Baumann reaction. URL: https://grokipedia.org/Schotten-Baumann_reaction
  • BYJU'S. Nucleophilic Acyl Substitution. URL: https://byjus.com/chemistry/nucleophilic-acyl-substitution/
  • NIST WebBook. This compound. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C776750
  • Oregon State University. Nucleophilic Acyl Substitution.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/110-89-4_1h-nmr.htm
  • UNODC. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. URL: https://www.unodc.
  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). URL: https://www.masterorganicchemistry.
  • PubMed Central. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4168761/
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. URL: https://www.chem.wisc.

Sources

physical properties of 1-Benzoylpiperidine: melting point, boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-Benzoylpiperidine: Melting and Boiling Points

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the fundamental physical properties of this compound, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from authoritative sources and outlines detailed experimental protocols for the accurate determination of these critical parameters.

Introduction to this compound

This compound, also known as phenyl(piperidin-1-yl)methanone, is a chemical compound from the piperidine group.[1] It is a versatile intermediate in organic synthesis, notably in the preparation of other chemical compounds.[1] Structurally, it is an N-acylpiperidine and a member of the benzamides. The compound presents as a white to pale yellow crystalline solid and is practically insoluble in water.[1][2] Its molecular formula is C₁₂H₁₅NO, with a molecular weight of approximately 189.26 g/mol .[2][3]

The accurate determination of its physical properties, such as melting and boiling points, is paramount for its application in synthesis, purification, and as a criterion for purity.

Physical Properties of this compound

The melting and boiling points of a compound are critical indicators of its purity and are influenced by the strength of intermolecular forces. For this compound, the presence of a polar amide group and a nonpolar aromatic ring contributes to its solid state at room temperature and its relatively high boiling point.

Melting Point

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid. Impurities tend to depress and broaden this range. The reported melting point for this compound shows slight variations across different sources, which can be attributed to differences in purity and experimental technique.

Melting Point Range (°C)Source
48 - 52Chem-Impex[2]
48 - 50Wikipedia[1], ChemicalBook[4], P212121 Store[5]
44Organic Syntheses[6]

Note: The Organic Syntheses procedure mentions that while their crystallized product melted at 44°C, the literature value for the pure material is 48°C.[6]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is crucial to note the pressure at which a boiling point is measured, as it significantly affects the observed temperature. For this compound, boiling points are often reported at reduced pressures to prevent decomposition at higher temperatures.

Boiling Point (°C)PressureSource
321Standard Atmospheric PressureChem-Impex[2]
~320.6Standard Atmospheric PressureNIST WebBook[7]
180 - 18420 mmHgWikipedia[1], ChemicalBook[4], P212121 Store[5]
191 - 19427 mmHgOrganic Syntheses[6]
240 - 244130 mmHgOrganic Syntheses[6]

Experimental Determination of Melting Point

The determination of a melting point is a fundamental technique in organic chemistry for identifying a compound and assessing its purity.[8] The capillary method is a widely accepted and accurate procedure.

Rationale and Causality

A pure, crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.[8] The presence of impurities disrupts the crystal lattice, requiring less energy to overcome the intermolecular forces, which results in a lower and broader melting range. The rate of heating is a critical factor; a slow heating rate (1-2°C per minute) near the melting point is essential for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.[9]

Step-by-Step Protocol
  • Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle to ensure uniform heat transfer.[8]

  • Capillary Tube Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.[10][11]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus (such as a Mel-Temp or Thiele tube).[9][10]

  • Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating trial to get a rough estimate.[8]

  • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the estimated melting point.[8] Begin heating at a slow, controlled rate of 1-2°C per minute as you approach the expected melting range.[9]

  • Data Recording: Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is reported as T1-T2.[8]

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Powder Sample Load Load Capillary (2-3mm) Powder->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Record Record T1 (first drop) & T2 (all liquid) Heat->Record Report Report Range (T1-T2) Record->Report

Caption: Workflow for the experimental determination of melting point.

Experimental Determination of Boiling Point

The boiling point of a liquid is a key physical constant used for identification and purity assessment.[12] Distillation is a common method for both determining the boiling point and purifying liquids.[13] For small sample sizes, the Thiele tube method is highly effective.[14]

Rationale and Causality

A liquid boils when its vapor pressure equals the external pressure.[12] The Thiele tube method relies on this principle. An inverted capillary tube traps the vapor of the heated liquid. As the temperature rises, the vapor pressure increases, causing a stream of bubbles to emerge. Upon cooling, the vapor pressure drops. The point at which the external pressure overcomes the vapor pressure and forces the liquid back into the capillary tube corresponds to the boiling point.[14]

Step-by-Step Protocol (Thiele Tube Method)
  • Apparatus Assembly: Attach a small test tube containing 0.5 mL of this compound to a thermometer. Place a capillary tube (sealed at the top) inverted into the liquid.[14]

  • Heating: Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is immersed. Heat the side arm of the Thiele tube gently with a microburner.[14]

  • Observation of Bubbles: As the temperature increases, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[12][14]

  • Cooling and Data Recording: Remove the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

  • Pressure Correction (if necessary): If the atmospheric pressure is not 760 mmHg, a correction may be applied to determine the normal boiling point.

Workflow Diagram: Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement Fill Fill Test Tube (0.5mL) Insert Insert Inverted Capillary Fill->Insert Attach Attach to Thermometer Insert->Attach Place Place in Thiele Tube Attach->Place Heat Heat Gently Place->Heat Observe Observe Rapid Bubbles Heat->Observe Cool Remove Heat & Cool Observe->Cool Record Record Temp at Liquid Entry Cool->Record

Sources

1-Benzoylpiperidine: A Privileged Scaffold in Central Nervous System Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Benzoylpiperidine Moiety

In the landscape of medicinal chemistry and neuropharmacology, the this compound scaffold has emerged as a "privileged structure," a molecular framework that is recurrently identified as a ligand for a diverse array of biological targets.[1][2][3][4] This guide provides a comprehensive technical overview of this compound and its derivatives, focusing on their synthesis, multifaceted roles in Central Nervous System (CNS) research, and their utility as pharmacological tools and templates for drug discovery. For the purpose of this guide, "this compound" refers to the structure where the benzoyl group is attached to the nitrogen atom of the piperidine ring. It is crucial to distinguish this from its isomer, the phenyl(piperidin-4-yl)methanone fragment, which is also a prominent scaffold in CNS drug development.[2][3][4]

The metabolic stability and synthetic accessibility of the this compound core have made it an attractive starting point for the development of novel therapeutic agents.[3] Its derivatives have shown significant activity as ligands for key CNS targets, including serotonergic, dopaminergic, and sigma receptors, as well as inhibitors of critical enzymes like acetylcholinesterase.[5][6] This guide will delve into the established and emerging roles of this compound, providing detailed experimental protocols and exploring the mechanistic underpinnings of its biological activities.

Chemical Synthesis of the this compound Core

The synthesis of this compound is a well-established and straightforward process, often achieved through the benzoylation of piperidine. A reliable method involves the reaction of piperidine with benzoyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[7]

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Water

  • Benzene (for extraction, optional)

  • Distillation apparatus

  • Separatory funnel

  • Mechanical stirrer

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a separatory funnel, prepare a solution of sodium hydroxide in water.

  • Addition of Piperidine: To the stirred NaOH solution, add piperidine.

  • Benzoylation: While maintaining the temperature between 35-40°C with external cooling, slowly add benzoyl chloride to the reaction mixture over the course of one hour with continuous stirring.[7]

  • Workup: After the addition is complete, continue stirring for an additional period to ensure the reaction goes to completion. The oily product, this compound, will separate.

  • Extraction and Purification: The product can be separated and washed with water. If an emulsion forms, it can be broken up by the addition of more concentrated NaOH solution or by extraction with a solvent like benzene.[7] The crude product is then purified by vacuum distillation.

Note: The purity of the reagents, particularly the piperidine and benzoyl chloride, is crucial for achieving a high yield of the final product.

Multifaceted Roles of this compound in CNS Research

The versatility of the this compound scaffold allows for its interaction with a range of CNS targets, leading to its investigation in various neurological and psychiatric conditions.

Serotonergic and Dopaminergic Receptor Modulation

Derivatives of this compound have been extensively explored as ligands for serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in the treatment of psychosis, depression, and anxiety.[6] The 4-(p-fluorobenzoyl)piperidine moiety, a common feature in many of these derivatives, is considered a key pharmacophore for anchoring ligands to the 5-HT2A receptor.[6]

Table 1: Binding Affinities of Representative Benzoylpiperidine Derivatives at Serotonergic and Dopaminergic Receptors

CompoundTarget ReceptorBinding Affinity (Ki or IC50)Reference
Derivative 315-HT2AIC50 = 1.1 nM[6]
Derivative 315-HT1AIC50 = 68 nM[6]
Derivative 335-HT2AIC50 = 2.4 nM[6]
Derivative 345-HT2ApKi = 8.04[2]
Derivative 34D2pKi = 6.25[2]
Derivative 635-HT7Ki = 2 nM[2][6]
Derivative 635-HT2AKi = 4 nM[2][6]
Derivative 645-HT7Ki = 2 nM[2][6]
Derivative 645-HT2AKi = 27 nM[2][6]

The modulation of these receptors by this compound derivatives can trigger complex downstream signaling cascades.

Signaling Pathways Modulated by this compound Derivatives

5-HT2A Receptor Signaling:

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, primarily initiates the phospholipase C (PLC) signaling pathway.[8][9] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] Downstream of this, the ERK1/2 pathway can be activated through a β-arrestin-dependent mechanism.[8]

G_5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq_11 Gq/11 5HT2A_R->Gq_11 Activates beta_arrestin β-Arrestin 5HT2A_R->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK_Pathway ERK1/2 Activation beta_arrestin->ERK_Pathway 1_Benzoylpiperidine This compound Derivative (Ligand) 1_Benzoylpiperidine->5HT2A_R Binds

Figure 1: Simplified 5-HT2A receptor signaling cascade modulated by this compound derivatives.

Dopamine D2 Receptor Signaling:

The D2 receptor is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

G_D2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2_R D2 Receptor Gi_o Gi/o D2_R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to 1_Benzoylpiperidine This compound Derivative (Ligand) 1_Benzoylpiperidine->D2_R Binds

Figure 2: Simplified D2 receptor signaling pathway modulated by this compound derivatives.

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.[12][13][14] this compound derivatives have been identified as potent and selective ligands for the sigma-1 receptor, suggesting their potential in the treatment of neurodegenerative diseases and neuropathic pain.[15]

Experimental Workflows for Characterizing this compound Derivatives

A multi-tiered approach involving in vitro and in vivo assays is essential for the comprehensive characterization of novel this compound derivatives.

G_Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Synthesis Synthesis of this compound Derivatives In_Vitro In Vitro Characterization Synthesis->In_Vitro In_Vivo In Vivo Behavioral & Neurochemical Studies In_Vitro->In_Vivo Binding Radioligand Binding Assays (Ki, Bmax) In_Vitro->Binding Functional Functional Assays (e.g., Ca²⁺ flux, cAMP) In_Vitro->Functional Toxicity Cellular Toxicity (e.g., MTT, LDH) In_Vitro->Toxicity Oxidative_Stress Oxidative Stress Assays (ROS, Lipid Peroxidation) In_Vitro->Oxidative_Stress Lead_Opt Lead Optimization In_Vivo->Lead_Opt FST Forced Swim Test (Antidepressant-like effects) In_Vivo->FST CPP Conditioned Place Preference (Rewarding/Aversive effects) In_Vivo->CPP Microdialysis In Vivo Microdialysis (Neurotransmitter levels) In_Vivo->Microdialysis Lead_Opt->Synthesis Iterative Design

Figure 3: General experimental workflow for the characterization of this compound derivatives.

In Vitro Methodologies

Radioligand Binding Assays:

These assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor.[5][16][17][18]

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]ketanserin)

  • Unlabeled test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM spiperone)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Cellular Assays for Neurotoxicity:

Given that some piperazine derivatives can induce oxidative stress and apoptosis, it is crucial to assess the neurotoxic potential of new this compound compounds.[8][16] SH-SY5Y human neuroblastoma cells are a commonly used in vitro model for these studies.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • This compound derivative

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS detection

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture SH-SY5Y cells to the desired confluency in 96-well plates.

  • Treatment: Treat the cells with varying concentrations of the this compound derivative for a specified duration.

  • Loading with DCFH-DA: Remove the treatment medium and incubate the cells with DCFH-DA solution in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7][19][20][21][22]

  • Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

In Vivo Methodologies

Forced Swim Test (FST):

The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[1][2][3][4][23] The test is based on the principle that an animal will cease struggling and adopt an immobile posture after a period of being in an inescapable cylinder of water. Antidepressant compounds typically reduce the duration of immobility.

Materials:

  • Male mice (e.g., C57BL/6)

  • Cylindrical glass beaker (e.g., 25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • This compound derivative or vehicle

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the this compound derivative or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each mouse individually into the beaker filled with water to a depth where the mouse cannot touch the bottom with its tail or paws. The session typically lasts for 6 minutes.

  • Behavioral Scoring: Record the session and score the last 4 minutes for immobility, which is defined as the absence of all movement except for that necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility in the drug-treated group suggests an antidepressant-like effect.

Conditioned Place Preference (CPP):

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[24][25][26][27][28] It involves associating a specific environment with the effects of the drug.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers

  • This compound derivative or vehicle (saline)

  • Video tracking software

Procedure:

  • Pre-conditioning (Baseline Preference): On day 1, allow each rat to freely explore all three chambers of the apparatus for a set period (e.g., 15 minutes) and record the time spent in each chamber to determine any initial preference.

  • Conditioning: This phase typically occurs over several days. On drug conditioning days, administer the this compound derivative and confine the rat to one of the outer chambers (e.g., the initially non-preferred chamber). On vehicle conditioning days, administer the vehicle and confine the rat to the opposite chamber. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-conditioning (Test): On the test day, place the rat in the central chamber with free access to all chambers in a drug-free state. Record the time spent in each chamber for a set period.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test session compared to the pre-conditioning session indicates a rewarding effect (place preference). Conversely, a significant decrease suggests an aversive effect (place aversion).

Conclusion and Future Directions

The this compound scaffold represents a cornerstone in the exploration of novel CNS-active compounds. Its synthetic tractability and ability to interact with a multitude of key neurological targets have solidified its status as a privileged structure in medicinal chemistry. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of novel this compound derivatives.

Future research will likely focus on several key areas:

  • Target Selectivity: Fine-tuning the structure of this compound derivatives to achieve higher selectivity for specific receptor subtypes or to design multi-target ligands with desired polypharmacological profiles.

  • Elucidation of Downstream Signaling: Moving beyond receptor binding to comprehensively map the intracellular signaling pathways modulated by these compounds to better understand their mechanisms of action and potential for biased agonism.

  • In Vivo Efficacy and Safety: Rigorous preclinical evaluation of promising candidates in animal models of CNS disorders to assess their therapeutic potential, pharmacokinetic properties, and long-term safety profiles.

  • Translational Research: The development of this compound-based PET radiotracers will continue to be a valuable tool for in vivo imaging of target engagement and for bridging the gap between preclinical findings and clinical applications.[2]

By leveraging the insights and experimental approaches detailed in this guide, researchers and drug development professionals can continue to unlock the therapeutic potential of the versatile this compound scaffold in the quest for novel and effective treatments for a range of debilitating CNS disorders.

References

  • Scribd. (n.d.). Piperidine Synthesis. Retrieved from https://www.scribd.com/document/266012489/Piperidine-Synthesis
  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]
  • Wesołowska, A., Słoczyńska, K., Szafarz, M., Kołaczkowski, M., & Pytka, K. (2025). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Acta Pharmaceutica Sinica B. [Link]
  • Marvel, C. S., & Lazier, W. A. (1929). BENZOYL PIPERIDINE. Organic Syntheses, 9, 16. [Link]
  • Prus, A. J., & Bardo, M. T. (2009). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience, Second Edition. CRC Press/Taylor & Francis. [Link]
  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]
  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Slattery, D. A., & Cryan, J. F. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]
  • Ben-Hadda, T., et al. (2007). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. European Journal of Pharmacology, 201(3), 143-152. [Link]
  • Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward? Psychopharmacology, 153(1), 31-43. [Link]
  • Venniro, M., Zhang, M., Caprioli, D., Hoots, J. K., & Shaham, Y. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 14, 588373. [Link]
  • Cheetham, S. C., & Naylor, R. J. (2005). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 1(4), 357-368. [Link]
  • Venniro, M., Zhang, M., Caprioli, D., Hoots, J. K., & Shaham, Y. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 14, 588373. [Link]
  • Ali, M., Anjum, S., & Siddiqui, M. A. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 27(9), 687-696. [Link]
  • Hascoët, M., & Bourin, M. (2009). The mouse forced swim test. Protocol Exchange. [Link]
  • Bylund, D. B. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
  • Zhao, Y., et al. (2021). Emodin Protects SH-SY5Y Cells Against Zinc-Induced Synaptic Impairment and Oxidative Stress Through the ERK1/2 Pathway. Frontiers in Pharmacology, 12, 730626. [Link]
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]
  • Adell, A., & Artigas, F. (2021). In Vivo Brain Microdialysis of Monoamines. In Methods in Molecular Biology (Vol. 2353, pp. 385-400). Humana, New York, NY. [Link]
  • Rashid, A. J., So, C. H., unfiltered, & George, S. R. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Progress in Brain Research, 194, 127-140. [Link]
  • Skibska, A., et al. (2022). Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles. International Journal of Molecular Sciences, 24(1), 429. [Link]
  • Onali, P., Olianas, M. C., & Gessa, G. L. (1985). Dopamine, acting through D-2 receptors, inhibits rat striatal adenylate cyclase by a GTP-dependent process. Molecular Pharmacology, 28(2), 138-145. [Link]
  • Atalay, S., et al. (2021). ROS detection assay in differentiated SH-SY5Y cells using H2O2 as the oxidative stress inducer.
  • Prezzavento, O., et al. (2020). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 199, 112390. [Link]
  • de Andrade, G. F., et al. (2022). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. Research, Society and Development, 11(3), e54111326750. [Link]
  • Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward? Psychopharmacology, 153(1), 31-43. [Link]
  • Roth, B. L. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences, 6, 1-27. [Link]
  • Lee, S. M., et al. (2013). D1-D2 dopamine receptor synergy promotes calcium signaling via multiple mechanisms. Molecular Pharmacology, 84(1), 125-136. [Link]
  • Kheradpezhouh, E., et al. (2021). A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex. STAR Protocols, 2(1), 100297. [Link]
  • Roth, B. L. (2009). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Neuropharmacology, 56 Suppl 1, 252-259. [Link]
  • Wesołowska, A., et al. (2025). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Acta Pharmaceutica Sinica B. [Link]
  • Hasbi, A., et al. (2009). Calcium signaling cascade links dopamine D1-D2 receptor heteromer to striatal BDNF production and neuronal growth. Proceedings of the National Academy of Sciences, 106(50), 21377-21382. [Link]
  • Ungerstedt, U., & Hallström, A. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life Sciences, 41(7), 861-864. [Link]
  • O'Neill, E., et al. (2021). Inhibition of glycolysis and mitochondrial respiration promotes radiosensitisation of neuroblastoma and glioma cells. Cancer & Metabolism, 9(1), 21. [Link]
  • Koopman, W. J., et al. (2020). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
  • Chambers, J. J., et al. (2008). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry, 51(16), 5035-5043. [Link]
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]
  • Jariyasopit, N., et al. (2025). Piperine Enhances Mitochondrial Biogenesis to Mitigate Stress in SH-SY5Y Neuroblastoma Cells. Food Science & Nutrition. [Link]
  • Kim, J., & Kim, J. C. (2020). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(18), 6885. [Link]
  • Tye, S. J. (2025). Ex Vivo Electrophysiology. protocols.io. [Link]
  • Jariyasopit, N., et al. (2025). Piperine Enhances Mitochondrial Biogenesis to Mitigate Stress in SH-SY5Y Neuroblastoma Cells.
  • Su, T. P., Hayashi, T., & Maurice, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 740. [Link]
  • Nagaeva, E., et al. (2020). Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis. Frontiers in Cellular Neuroscience, 14, 588373. [Link]
  • Jariyasopit, N., et al. (2025). Piperine Enhances Mitochondrial Biogenesis to Mitigate Stress in SH-SY5Y Neuroblastoma Cells. PubMed. [Link]
  • Tagashira, H., et al. (2020). Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection.

Sources

Initial Investigations into the Biological Activity of 1-Benzoylpiperidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1-benzoylpiperidine moiety is a quintessential example of such a scaffold. Its prevalence across a wide array of therapeutic agents underscores its inherent ability to interact favorably with diverse biological targets. This guide provides an in-depth technical exploration of the initial investigations into the biological activity of this compound, offering a roadmap for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile chemical entity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: Central Nervous System (CNS) Applications

The this compound core is a prominent feature in numerous neurologically active agents, demonstrating significant potential in the treatment of complex CNS disorders. Its metabolic stability and structural characteristics make it an attractive starting point for the design of novel therapeutics targeting neurodegenerative and psychiatric conditions.[1][2]

Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease

A deficiency in the neurotransmitter acetylcholine is a key pathological hallmark of Alzheimer's disease.[3] Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for its degradation, is a primary therapeutic strategy.[3] Several this compound derivatives have been synthesized and evaluated for their anti-AChE activity.[4][5]

The nitrogen atom of the piperidine ring is crucial for activity, while substitutions on the benzoyl moiety can significantly enhance potency.[4][5] For instance, introducing a bulky group at the para position of the benzamide has been shown to substantially increase inhibitory activity.[4] Computational docking studies suggest that the aromatic ring of the benzoylpiperidine moiety can engage in π-π interactions with key residues, such as Tyr341, Tyr337, and Tyr72, within the active site of AChE.[3]

This colorimetric assay provides a rapid and reliable method for determining the AChE inhibitory potential of this compound derivatives.[6][7][8][9]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[7][9] A reduction in the rate of color formation in the presence of a test compound indicates AChE inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • AChE Solution: Prepare a stock solution of acetylcholinesterase from a commercial source in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Substrate Solution: 75 mM Acetylthiocholine Iodide (ATCI) in ultrapure water.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound dilution to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Donepezil).

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the % Inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram: AChE Inhibition Assay Workflow

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, AChE, DTNB, ATCI, & Test Compounds Add_Cmpd Add Test Compound (25 µL) Add_AChE Add AChE (50 µL) Incubate 15 min Add_Cmpd->Add_AChE Add_DTNB Add DTNB (50 µL) Add_AChE->Add_DTNB Add_ATCI Add ATCI (25 µL) Initiate Reaction Add_DTNB->Add_ATCI Measure_Abs Measure Absorbance @ 412 nm (kinetic) Add_ATCI->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Serotonin (5-HT) and Dopamine (D) Receptor Modulation

The this compound scaffold is a key component of ligands targeting serotonin (5-HT2A) and dopamine (D2) receptors, which are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[1] Ketanserin and altanserin are classic examples of 5-HT2A antagonists that feature this moiety.[1][2] The interaction with these G-protein coupled receptors (GPCRs) can be assessed through competitive binding assays.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the 5-HT2A receptor. The amount of radioactivity remaining bound to the receptor preparation is inversely proportional to the binding affinity of the test compound.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Use membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor or from rat frontal cortex tissue, which has high receptor expression.[10][11]

  • Assay Procedure:

    • In a 96-well filter plate (pre-soaked with 0.5% polyethyleneimine to reduce non-specific binding), combine:[11]

      • Receptor membrane preparation (typically 50-100 µg of protein).

      • Radioligand (e.g., [3H]ketanserin at a concentration near its Kd, ~2.0 nM).[11]

      • Test compound at various concentrations.

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • For non-specific binding determination, use a high concentration of a known unlabeled ligand (e.g., 10 µM spiperone).

    • Incubate at room temperature for 20-30 minutes to reach equilibrium.[11]

    • Rapidly filter the contents of the plate through the filter mat using a cell harvester and wash several times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki (inhibitory constant) value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: GPCR Signaling and Binding Assay Principle

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_assay Binding Assay Receptor 5-HT2A Receptor (GPCR) G_Protein Gq/11 Receptor->G_Protein activates PLC PLC G_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca2+ Release IP3->Ca_Release triggers RadioLigand [3H]ketanserin Receptor2 5-HT2A Receptor RadioLigand->Receptor2 binds TestCmpd This compound Derivative TestCmpd->Receptor2 competes

Caption: 5-HT2A receptor signaling and competitive binding assay principle.

Part 2: Anticancer Applications

Recent investigations have revealed the potential of this compound derivatives as anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression.

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading 2-arachidonoylglycerol (2-AG).[1][12] Its inhibition is a promising strategy in cancer therapy as it can modulate signaling pathways involved in cell proliferation.[5] Several reversible MAGL inhibitors based on the benzoylpiperidine scaffold have been developed and shown to possess antiproliferative activity in various cancer cell lines.[1][5]

Principle: This assay uses the substrate 4-nitrophenylacetate, which is hydrolyzed by MAGL to produce the yellow-colored product 4-nitrophenol. The absorbance of 4-nitrophenol is measured at 405-412 nm, and a decrease in its formation indicates MAGL inhibition.[1][12][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

    • MAGL Enzyme: Human recombinant MAGL.

    • Substrate: 4-nitrophenylacetate.

    • Test Compound: this compound derivatives dissolved in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • Add test compounds at various concentrations to the wells. Include a vehicle control and a positive control inhibitor (e.g., JZL 195).

    • Add the diluted MAGL enzyme to all wells except the background control.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution.

    • Read the absorbance at 405-412 nm in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the AChE assay.

Evaluation of Antiproliferative Activity

A fundamental step in assessing the anticancer potential of this compound derivatives is to evaluate their effect on the growth and viability of cancer cells.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., human breast cancer lines MDA-MB-231 and MCF-7, or pancreatic ductal adenocarcinoma cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[1]

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Assay:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[14]

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[14]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Summary of In Vitro Assay Parameters

AssayTarget/Process MeasuredPrincipleReadoutKey Parameters
AChE Inhibition Acetylcholinesterase ActivityColorimetricAbsorbance @ 412 nmIC50
Receptor Binding 5-HT2A/D2 Receptor AffinityRadiometricScintillation CountsKi
MAGL Inhibition MAGL Enzyme ActivityColorimetricAbsorbance @ 405-412 nmIC50
MTT Assay Cell Viability/ProliferationColorimetricAbsorbance @ 570 nmIC50

Part 3: In Vivo Models for Preclinical Evaluation

Promising candidates identified through in vitro screening require further validation in relevant animal models to assess their efficacy and pharmacokinetic properties.

CNS Activity: Phencyclidine (PCP)-Induced Schizophrenia-like Model

Rationale: The NMDA receptor antagonist phencyclidine (PCP) is used to induce behaviors in rodents that mimic the positive and negative symptoms of schizophrenia in humans.[15][16] This model is valuable for evaluating the antipsychotic potential of novel compounds.[15]

Protocol Outline:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats or Swiss albino mice to the housing conditions for at least one week.

  • PCP Administration: Administer PCP (e.g., 2 mg/kg, subcutaneously) repeatedly for a set period (e.g., 7-14 days) to induce a chronic schizophrenia-like state.[15]

  • Test Compound Administration: Administer the this compound derivative at various doses (e.g., intraperitoneally or orally).

  • Behavioral Assessment:

    • Hyperlocomotion (Positive Symptom Model): Measure locomotor activity in an open-field arena.

    • Social Interaction Test (Negative Symptom Model): Quantify the time spent in active social interaction between two unfamiliar animals.[16]

    • Forced Swim Test (Negative Symptom Model): Measure the duration of immobility, which can be an indicator of avolition.[17]

  • Data Analysis: Compare the behavioral outcomes in the compound-treated group to the PCP-treated and vehicle control groups to determine if the test compound can ameliorate the PCP-induced deficits.

Anticancer Efficacy: Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

Rationale: To evaluate the in vivo anticancer efficacy of MAGL inhibitors, a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of pancreatic cancer can be utilized. These models involve implanting human tumor tissue or cells into immunocompromised mice.[18][19]

Protocol Outline:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Implantation:

    • Subcutaneous Model: Inject a suspension of PDAC cells (e.g., PANC-1) mixed with Matrigel subcutaneously into the flank of the mice.

    • Orthotopic Model: Surgically implant a small fragment of a patient's tumor or inject PDAC cells directly into the pancreas of the mouse, which better recapitulates the tumor microenvironment.[20] Ultrasound-guided injection is a minimally invasive method for this procedure.[21]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or non-invasive imaging (e.g., ultrasound for orthotopic models).

  • Treatment: Once tumors reach a predetermined size, randomize the animals into treatment groups (vehicle control, standard-of-care drug like gemcitabine, and the this compound derivative). Administer the treatment according to a defined schedule and route.

  • Efficacy Evaluation:

    • Measure tumor volume throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between the treatment groups to assess the in vivo efficacy of the test compound.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in drug discovery, with demonstrated activity across a spectrum of biological targets relevant to CNS disorders and oncology. The experimental frameworks detailed in this guide provide a robust starting point for the initial investigation and characterization of novel derivatives. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting comprehensive ADME-Tox profiling to identify candidates with favorable drug-like properties for further preclinical and clinical development.

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link][1][2][3][15][24]
  • Rojas-prats, E., Ojeda-marquez, L., Gamboa-garay, J., Godoy-ponce, A., & Yañez-macias, M. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link][4][25][26]
  • Rojas-Prats, E., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
  • Fujita, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(22), 4446-4455. [Link][5][6][27]
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Bio-protocol. (n.d.). Antiacetylcholinesterase Assay. [Link]
  • Granchi, C., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 209, 112857. [Link]
  • ACS Publications. (n.d.).
  • Dirnagl, U., et al. (2013). Bilateral Common Carotid Artery Occlusion as an Adequate Preconditioning Stimulus to Induce Early Ischemic Tolerance to Focal Cerebral Ischemia. Journal of Visualized Experiments, (75), e50262. [Link]
  • Creative Biolabs. (n.d.). Rodent Phencyclidine (PCP) Model of Schizophrenia. [Link]
  • Enomoto, T., & Noda, Y. (2007). Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment. Journal of Pharmacological Sciences, 104(3), 203-211. [Link]
  • Noda, Y., et al. (1995). Neuropsychopharmacological study on an animal model for negative symptom of schizophrenia induced by repeated phencyclidine treatment. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 15(5), 337-348. [Link]
  • Sams-Dodd, F. (1999). Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity. Reviews in the Neurosciences, 10(1), 59-86. [Link]
  • Li, C., et al. (2020). Progress in Animal Models of Pancreatic Ductal Adenocarcinoma. Journal of Cancer, 11(13), 3766-3778. [Link]
  • Bianchini, F., et al. (2021). Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. Journal of Visualized Experiments, (176), e62967. [Link]
  • Shibata, M., et al. (2017). Bilateral Common Carotid Artery Stenosis in Mice: A Model of Chronic Cerebral Hypoperfusion-Induced Vascular Cognitive Impairment. Journal of Visualized Experiments, (121), e55333. [Link]
  • Tsolakidis, A., et al. (2021). Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma. In Vivo, 35(5), 2639-2650. [Link]
  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • ACS Publications. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]
  • ACS Omega. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]
  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]
  • Provost & Wallert Research. (2015). MTT Proliferation Assay Protocol.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
  • NIH Molecular Libraries Program. (n.d.). Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • NIH National Cancer Institute. (n.d.). Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models. [Link]
  • PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
  • PubMed. (n.d.).
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
  • Journal of Applied Pharmaceutical Science. (2015).
  • MDPI. (2014).
  • ResearchGate. (n.d.).
  • PubMed. (2001). Development of a 5-hydroxytryptamine(2A)
  • MDPI. (2023). Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing. [Link]
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

Sources

The Versatility of the 1-Benzoylpiperidine Scaffold: A Precursor for Potent Analgesic and Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1-benzoylpiperidine moiety stands as a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a diverse array of bioactive molecules. Its structural rigidity and synthetic tractability have made it a cornerstone in the development of therapeutics targeting the central nervous system and inflammatory pathways. This guide provides an in-depth exploration of the synthetic utility of this compound in the generation of potent analgesic and anti-inflammatory agents, offering field-proven insights and detailed experimental methodologies.

I. The Strategic Importance of the this compound Core

The unique physicochemical properties of the this compound framework make it an attractive starting point for drug design. The piperidine ring offers a three-dimensional structure that can be strategically functionalized to interact with specific biological targets, while the benzoyl group provides a handle for further chemical modifications and can contribute to receptor binding. This combination of features has been successfully exploited in the development of both opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs).

II. This compound Derivatives as Potent Analgesics: The Fentanyl Archetype

The phenylpiperidine class of opioids, which includes the highly potent analgesic fentanyl, represents a paramount example of the successful application of the this compound scaffold. Fentanyl and its analogues are powerful agonists of the μ-opioid receptor, exerting their analgesic effects by modulating pain perception in the central nervous system.[1][2]

Mechanism of Action: Mu-Opioid Receptor Agonism

Phenylpiperidine-based analgesics bind to and activate μ-opioid receptors, which are G-protein coupled receptors located throughout the central nervous system.[2] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The net effect is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission, resulting in profound analgesia.

Signaling Pathway of Phenylpiperidine Opioid Analgesics

Fentanyl Fentanyl (Phenylpiperidine Analgesic) Mu_Receptor μ-Opioid Receptor (GPCR) Fentanyl->Mu_Receptor Binds to G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Leads to Ion_Channels->Neuronal_Activity Leads to Analgesia Analgesia Neuronal_Activity->Analgesia Results in

Caption: Mechanism of action of phenylpiperidine opioid analgesics.

Synthetic Approach to Fentanyl via a 1-Benzoyl-4-Piperidone Intermediate

A common synthetic route to fentanyl involves the use of 1-benzyl-4-piperidone as a starting material, which can be conceptually linked to the this compound core. A key intermediate in some synthetic strategies is 1-benzoyl-4-piperidone. The following scheme illustrates a plausible synthetic pathway.

Synthetic Pathway to Fentanyl

Start 1-Benzoyl-4-piperidone Intermediate1 Schiff's Base Start->Intermediate1 Condensation with Aniline Intermediate2 N-Benzoyl-4-anilinopiperidine Intermediate1->Intermediate2 Reduction Intermediate3 4-Anilinopiperidine Intermediate2->Intermediate3 Hydrolysis Intermediate4 N-Phenethyl-4-anilinopiperidine Intermediate3->Intermediate4 N-Alkylation with Phenethyl Bromide Fentanyl Fentanyl Intermediate4->Fentanyl Acylation with Propionyl Chloride

Caption: A synthetic route to Fentanyl from a 1-benzoyl-4-piperidone precursor.

III. This compound Derivatives as Novel Anti-Inflammatory Agents

The this compound scaffold has also been explored for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Certain derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[3]

Inflammatory Cascade and COX Inhibition

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes conversion to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediate Benzoylpiperidine_Derivative Benzoylpiperidine Derivative (NSAID) Benzoylpiperidine_Derivative->COX_Enzymes Inhibits

Caption: The role of COX enzymes in inflammation and their inhibition by NSAIDs.

Exemplary Anti-Inflammatory Benzoylpiperidine Derivative

Research has identified compounds such as 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride as possessing significant anti-inflammatory activity.[4] While not a direct derivative of the parent this compound, it contains the core benzoylpiperidine structure and demonstrates the potential of this scaffold in developing anti-inflammatory agents.

CompoundIn Vivo ModelDose (mg/kg)% Inhibition of EdemaReference
3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochlorideCarrageenan-induced paw edema (rat)5061.98%[4]
3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochlorideCarrageenan-induced paw edema (rat)10080.84%[4]
3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochlorideCarrageenan-induced paw edema (rat)20090.32%[4]
Indomethacin (Standard)Carrageenan-induced paw edema (rat)2089.93%[4]

IV. Experimental Protocols

Synthesis of a this compound Derivative

General Procedure for N-Benzoylation of Piperidine:

  • To a solution of piperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 1.2 eq).

  • The mixture is cooled in an ice bath.

  • Benzoyl chloride (1.1 eq) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction mixture is washed with water, dilute HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization or column chromatography.

In Vitro COX-2 Inhibition Assay

Protocol Outline: [1][5]

  • Enzyme Preparation: Recombinant human COX-2 enzyme is diluted to the desired concentration in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: The test compound (a this compound derivative) is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme solution.

    • Add the test inhibitor at various concentrations and pre-incubate.

    • Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Protocol Outline: [6][7]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are divided into groups (e.g., control, standard drug, and test compound groups). The test compound (a this compound derivative) is administered orally or intraperitoneally at various doses. The standard drug (e.g., indomethacin) is administered to the positive control group.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

V. Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its successful application in the development of potent opioid analgesics like fentanyl and its emerging potential in the discovery of novel anti-inflammatory agents underscore its significance. The synthetic accessibility and the ability to introduce diverse functionalities make this compound a valuable starting point for the design of new therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding and practical methodologies for researchers to further explore and exploit the therapeutic potential of this remarkable chemical entity.

VI. References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Gupta, A., et al. (2019). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 22(3), 239-252. Retrieved from [Link]

  • Fentanyl Synthetic Methodology: A Comparative Study. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. (2002). Pharmacological Research, 45(2), 121-125. Retrieved from [Link]

  • de Almeida Junior, S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 74-78. Retrieved from [Link]

  • de Almeida Junior, S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 74-78. Retrieved from [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. Retrieved from [Link]

Sources

The Agrochemical Potential of 1-Benzoylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1-Benzoylpiperidine Scaffold in Crop Protection

The this compound core, a simple yet versatile chemical scaffold, has emerged as a significant building block in the development of novel agrochemicals. While extensively explored in medicinal chemistry for its diverse biological activities, its application in agriculture is a burgeoning field with considerable promise.[1] The inherent stability and synthetic tractability of the this compound moiety make it an attractive starting point for the design and synthesis of new fungicides, insecticides, and herbicides.[1] This technical guide provides an in-depth exploration of the agrochemical applications of this compound derivatives, detailing their synthesis, mechanisms of action, and practical applications in crop protection. We will delve into specific classes of derivatives that have demonstrated significant fungicidal, insecticidal, and herbicidal properties, offering a comprehensive resource for researchers and professionals in the agrochemical industry.

Core Synthesis of this compound and its Derivatives

The foundational this compound structure can be readily synthesized through the benzoylation of piperidine. A common laboratory-scale procedure involves the reaction of piperidine with benzoyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct. For larger-scale synthesis, modifications to this procedure can be employed to improve yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine in an appropriate volume of water.

  • Cool the flask in an ice bath and slowly add a solution of sodium hydroxide.

  • While maintaining the low temperature and vigorous stirring, add benzoyl chloride dropwise from the dropping funnel. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by distillation or recrystallization.

The true agrochemical potential of this scaffold lies in the diverse array of derivatives that can be synthesized by modifying both the benzoyl and piperidine rings. These modifications are crucial for tuning the biological activity, selectivity, and physicochemical properties of the resulting compounds.

Fungicidal Applications of this compound Derivatives

A significant area of research has focused on the development of this compound derivatives as potent fungicides. One particularly promising class of compounds is the N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides.

N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides

These derivatives have demonstrated excellent fungicidal activities against a range of plant pathogens. For instance, certain compounds within this class have shown superior efficacy compared to the commercial fungicide flutolanil against Valsa mali and Sclerotinia sclerotiorum.[2]

Mechanism of Action: While the precise mechanism for all derivatives is still under investigation, many piperidine-containing fungicides, such as fenpropidin, act as sterol biosynthesis inhibitors (SBIs). They disrupt the synthesis of ergosterol, a vital component of fungal cell membranes, by inhibiting enzymes like sterol C14-reductase and sterol C8-isomerase.[3] Another mode of action for some piperidine fungicides is the inhibition of succinate dehydrogenase (SDHI), which disrupts the mitochondrial respiratory chain and energy production in fungi.[3]

Quantitative Data: In Vitro Fungicidal Activity

CompoundTarget FungiEC50 (mg/L)Reference Fungicide (Flutolanil) EC50 (mg/L)
5n Valsa mali3.44-
5n Sclerotinia sclerotiorum2.63-

Data sourced from a study on N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides.[2]

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method for evaluating the efficacy of new fungicidal compounds.[3]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strain (e.g., Sclerotinia sclerotiorum)

  • This compound derivative to be tested

  • Solvent (e.g., acetone or DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution.

  • Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a mycelial disc from the edge of an actively growing culture of the target fungus.

  • Place the mycelial disc in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the growth of the target fungus.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition for each concentration and determine the EC50 value (the concentration that inhibits 50% of the mycelial growth).

Insecticidal Applications of this compound Derivatives

The this compound scaffold has also been a fruitful starting point for the discovery of novel insecticides. A notable class of derivatives with potent insecticidal activity is the benzhydrolpiperidines.

Benzhydrolpiperidines

Benzhydrolpiperidine (BZP) insecticides have demonstrated significant efficacy, particularly against lepidopteran larvae.[4][5] These compounds are characterized by their slow-acting nature, leading to progressive mortality in target pests.[4]

Mechanism of Action: The insecticidal mode of action of benzhydrolpiperidines is attributed to their ability to block voltage-gated sodium channels in the nervous system of insects.[4][6][7] This action is distinct from other sodium channel-targeting insecticides like pyrethroids. The blockade of sodium channels leads to the depression of nerve activity, resulting in symptoms such as ataxia, paralysis, and eventual death of the insect.[4]

Quantitative Data: Insecticidal Activity of a Methyl Carbamate BZP (F4265)

Target InsectLC50 (mg/litre⁻¹)
Most Lepidopteran species tested≤ 6

Data sourced from a study on the insecticidal activity of N-arylalkylbenzhydrolpiperidines.[5]

Experimental Workflow: From Synthesis to Field Trials

G cluster_synthesis Synthesis & Characterization cluster_lab Laboratory Bioassays cluster_greenhouse Greenhouse & Field Evaluation cluster_regulatory Regulatory Assessment synthesis Synthesis of Benzhydrolpiperidine Derivatives purification Purification and Structural Confirmation (NMR, MS) synthesis->purification diet_assay Diet Incorporation Assay (Lepidoptera) purification->diet_assay moa_studies Mechanism of Action Studies (e.g., Electrophysiology) diet_assay->moa_studies topical_app Topical Application Assay topical_app->moa_studies formulation Formulation Development (e.g., EC, WP) moa_studies->formulation greenhouse_trials Whole-Plant Greenhouse Trials formulation->greenhouse_trials field_trials Small-Plot Field Trials greenhouse_trials->field_trials ecotox Ecotoxicology Studies field_trials->ecotox env_fate Environmental Fate Studies ecotox->env_fate

Caption: Workflow for the development of benzhydrolpiperidine insecticides.

Herbicidal Applications of this compound Derivatives

The structural versatility of the this compound framework has also been exploited in the development of herbicides. A key class of derivatives with potent herbicidal activity is the benzoylpyrazoles.

Benzoylpyrazoles

Substituted 3-phenyl benzoylpyrazoles have been identified as effective grass herbicides.[8] The herbicidal activity and crop selectivity of these compounds can be finely tuned by modifying the substituents on both the phenyl and pyrazole rings.[8]

Mechanism of Action: Benzoylpyrazole herbicides are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9] HPPD is a key enzyme in the metabolic pathway of tyrosine, and its inhibition leads to a disruption in the biosynthesis of plastoquinone and tocopherols. This, in turn, indirectly inhibits the synthesis of carotenoids, which are essential for protecting chlorophyll from photooxidation. The resulting bleaching of the plant tissue ultimately leads to its death.

Structure-Activity Relationship (SAR) Insights

The development of effective benzoylpyrazole herbicides relies on a clear understanding of their structure-activity relationships.

SAR cluster_benzoyl Benzoyl Ring Modifications cluster_phenyl 3-Phenyl Ring Modifications cluster_pyrazole Pyrazole Ring Modifications core Benzoylpyrazole Core benzoyl_sub Methyl group at C-2 (enhances activity) core->benzoyl_sub phenyl_sub Alkoxy group at 4-position (improves grass weed activity and wheat selectivity) core->phenyl_sub pyrazole_sub tert-Butyl group (enhances activity) core->pyrazole_sub

Caption: Key structural modifications influencing the herbicidal activity of benzoylpyrazoles.

Environmental Fate and Ecotoxicology

A critical aspect of developing any new agrochemical is a thorough understanding of its environmental fate and potential impact on non-target organisms. For piperidine-based agrochemicals, this includes assessing their persistence in soil and water, their potential for leaching and runoff, and their toxicity to a range of terrestrial and aquatic organisms.[10]

While specific data for every this compound derivative is not available, general considerations for piperidine-containing pesticides suggest that their environmental behavior can vary significantly based on their specific chemical structure and formulation. For example, some piperidine-containing compounds can undergo rapid degradation through aqueous photolysis.[11] However, others may be more persistent. Therefore, a comprehensive risk assessment, including studies on soil and water dissipation, as well as toxicity to non-target plants, invertebrates, and vertebrates, is essential for any new this compound-based agrochemical.[10]

Formulation of this compound-Based Agrochemicals

The effective application of any active ingredient in the field depends on its formulation. Common agrochemical formulations include emulsifiable concentrates (EC), wettable powders (WP), suspension concentrates (SC), and water-dispersible granules (WDG). The choice of formulation depends on the physicochemical properties of the active ingredient, the intended application method, and the target pest or weed.

General Protocol for Preparing a Suspension Concentrate (SC)

This protocol outlines the general steps for creating a suspension concentrate, a common formulation for water-insoluble active ingredients.[3]

Materials:

  • Finely ground this compound derivative (active ingredient)

  • Wetting agent

  • Dispersing agent

  • Antifoaming agent

  • Preservative

  • Thickening agent (e.g., xanthan gum)

  • Water

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, prepare an aqueous solution containing the wetting agent, dispersing agent, antifoaming agent, and preservative.

  • Milling: Add the finely ground active ingredient to the aqueous phase to form a slurry. The typical concentration of the active ingredient is between 20-50% by weight.[3]

  • Wet Milling: Process the slurry through a wet mill (e.g., a bead mill) to achieve a target particle size of 1-3 µm.[3]

  • Thickener Addition: Prepare a 1-2% aqueous solution of the thickening agent.[3] Slowly add this solution to the milled suspension with continuous stirring until a stable and homogenous suspension is formed.

  • Quality Control: Evaluate the final SC for physical stability (e.g., viscosity, sedimentation), particle size distribution, and chemical stability under various storage conditions.

Conclusion and Future Outlook

The this compound scaffold represents a promising platform for the discovery and development of novel agrochemicals. Research into its derivatives has already yielded compounds with significant fungicidal, insecticidal, and herbicidal activities. The synthetic accessibility of this core structure allows for extensive chemical modification, enabling the optimization of biological efficacy and selectivity.

Future research in this area should focus on several key aspects. A deeper understanding of the mechanism of action for fungicidal derivatives will be crucial for designing more potent and specific compounds. For insecticidal derivatives, exploring the structure-activity relationships that govern their interaction with the sodium channel could lead to the development of next-generation insecticides with improved safety profiles. In the realm of herbicides, further optimization of the benzoylpyrazole structure could result in new products with enhanced crop safety and a broader weed control spectrum.

Furthermore, a strong emphasis must be placed on comprehensive environmental and toxicological profiling of any new lead compounds to ensure their sustainability and safety. The continued exploration of the this compound scaffold holds significant potential for delivering innovative and effective solutions to the ongoing challenges in global crop protection.

References

  • Siddall, T. L., Ouse, D. G., Benko, Z. L., Garvin, G. M., Jackson, J. L., McQuiston, J. M., Ricks, M. J., Thibault, T. D., Turner, J. A., Vanheertum, J. C., & Weimer, M. R. (2002). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science, 58(12), 1175–1186. [Link]
  • Li, Y., et al. (2016). Design, Synthesis and Fungicidal Activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide. Bioorganic & Medicinal Chemistry Letters, 26(10), 2544-2546. [Link]
  • Salgado, V. L. (2002). Toxicity and mode of action of benzhydrolpiperidines and related compounds in insects. Pesticide Biochemistry and Physiology, 73(1), 18-26. [Link]
  • Zhang, J., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Journal of Pesticide Science, 48(4), 227-237. [Link]
  • PoisonSense. (n.d.). BENZOYLPYRAZOLE. [Link]
  • Siddall, T. L., et al. (2002). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science, 58(12), 1175-1186. [Link]
  • Syngenta Crop Protection AG. (2006). Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides.
  • Salgado, V. L. (2012). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Insects, 3(4), 1163–1181. [Link]
  • Ye, F., et al. (2018). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 8(1), 223-229. [Link]
  • Tsvetkov, P. O., & Zhorov, B. S. (2017). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. IntechOpen. [Link]
  • Zhang, J., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Journal of Pesticide Science, 48(4), 227-237. [Link]
  • Tsvetkov, P. O., & Zhorov, B. S. (2017). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. IntechOpen. [Link]
  • Cambridge Environmental. (n.d.). Environmental Fate & Ecotoxicology of Pesticides. [Link]
  • Tsukamoto, M., et al. (2021). Discovery and structure optimization of a novel corn herbicide, tolpyralate. Pest Management Science, 77(1), 12-16. [Link]
  • United States Environmental Protection Agency. (2020). Memorandum. [Link]
  • Nihon Nohyaku Co., Ltd. (1991). 3-(Substituted phenyl)pyrazole derivatives, salts thereof, herbicides therefrom, and process for producing said derivatives or s.
  • Wang, S., et al. (2022). Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science, 24(4), 732-742. [Link]
  • Zhang, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6299. [Link]
  • Wierenga, J. M., Warkentin, D. L., Staetz, C. A., Pitts, D. L., & Dybas, J. A. (2002). Insecticidal activity of N-arylalkylbenzhydrolpiperidines. Pest Management Science, 58(12), 1266–1272. [Link]
  • Boxall, A. B. A. (2009). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. White Rose eTheses Online. [Link]
  • Tang, X., Chen, S., & Wang, L. (2012). Synthesis and Antifungal Activity of 2-Chloro-N-phenylbenzamide. Asian Journal of Chemistry, 24(1), 443-444. [Link]
  • National Pesticide Information Center. (n.d.).
  • United Nations Industrial Development Organization. (1983). Industrial production and formulation of pesticides in developing countries. Volume 1. [Link]
  • Ferreira, L. G., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 24(2), 1641. [Link]
  • Ishii, H., et al. (2013). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 38(2), 84-90. [Link]
  • Yang, C., et al. (2017). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry, 15(31), 6561-6571. [Link]
  • Debortoli, G. M., et al. (2021). FUNGICIDES AND BIOCONTROL AGENTS IN REDUCING CARPOGENIC GERMINATION OF SCLERODIA Sclerotinia sclerotiorum in vitro.
  • Al-Masoudi, N. A., et al. (2006). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Zeitschrift für Naturforschung C, 61(11-12), 803-808. [Link]
  • Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. Pest Management Science, 59(1), 49-57. [Link]
  • Han, L., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 946651. [Link]
  • Iemura, R., & Ohtaka, H. (1989). Quantitative structure-activity relationships of H1-antihistaminic benzimidazole derivatives. Chemical & Pharmaceutical Bulletin, 37(4), 967-972. [Link]
  • Navarrete-Vázquez, G., et al. (2014). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 58(2), 137-143. [Link]
  • Wheeler, K. A., et al. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. International Journal of Molecular Sciences, 22(1), 183. [Link]
  • Zhang, Y., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 868. [Link]

Sources

structure-activity relationship (SAR) studies of the 1-Benzoylpiperidine core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of the 1-Benzoylpiperidine Core

Introduction: The this compound Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" due to their ability to serve as high-affinity ligands for diverse biological targets. The this compound core, chemically known as phenyl(piperidin-1-yl)methanone, is a quintessential example of such a scaffold.[1][2] Its metabolic stability and its role as a potential bioisostere for the piperazine ring have made it a reliable and versatile framework in drug design.[1] This guide provides a comprehensive analysis of the this compound core, detailing its synthetic accessibility, exploring the nuanced structure-activity relationships (SAR) at key therapeutic targets, and offering practical experimental protocols for its synthesis and evaluation. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Core Synthesis: Building the Foundation

A key advantage of the this compound scaffold is its straightforward and efficient synthesis, which typically involves low-cost and safe reagents.[3] The most common strategy involves the acylation of a piperidine ring with a substituted benzoyl chloride. This approach allows for extensive diversification at both the benzoyl and piperidine moieties, making it ideal for SAR exploration.

General Synthetic Workflow

The synthesis can be visualized as a convergent process where two key building blocks, a piperidine derivative and a benzoyl derivative, are coupled. This modularity is a cornerstone of its utility in medicinal chemistry.

G reagent reagent intermediate intermediate product product condition condition piperidine Substituted Piperidine (or Hydrochloride Salt) coupling Amide Coupling piperidine->coupling benzoyl_chloride Substituted Benzoyl Chloride benzoyl_chloride->coupling final_product This compound Derivative coupling->final_product base Base (e.g., K₂CO₃, Et₃N) base->coupling solvent Solvent (e.g., CH₂Cl₂) solvent->coupling

Caption: General workflow for the synthesis of this compound derivatives.

Structure-Activity Relationship (SAR) at Key Biological Targets

The therapeutic versatility of the this compound core stems from its ability to engage with a wide array of biological targets. The following sections dissect the SAR for several major target classes.

Serotonin (5-HT) and Dopamine (D₂) Receptors: A Focus on Antipsychotics

The this compound fragment is a hallmark of many atypical antipsychotics, which often function as dual antagonists of the serotonin 5-HT₂A and dopamine D₂ receptors.[3] Achieving an optimal balance of activity at these two receptors is critical for therapeutic efficacy while minimizing extrapyramidal side effects.

  • The Benzoyl Moiety: The substitution pattern on the benzoyl ring is a primary determinant of affinity and selectivity. For instance, a fluorine atom at the para-position of the benzoyl ring is a common feature in potent 5-HT₂A ligands.[3]

  • The Piperidine Linker: The piperidine ring acts as a central scaffold. Often, it is substituted at the 4-position with a larger, frequently aromatic or heterocyclic, group which extends into a binding pocket of the receptor.

  • Selectivity (5-HT₂A vs. D₂): The overall molecular architecture dictates the selectivity ratio. SAR studies have shown that specific linkages and substituents can tune the affinity towards 5-HT₂A over D₂, a desirable profile for atypical antipsychotics.[3] For example, compound 34 in a reviewed series, featuring a benzoylpiperidine frame, showed a notable affinity for 5-HT₂A receptors (pKᵢ = 8.04) and a lower affinity for D₂ receptors (pKᵢ = 6.25), suggesting an atypical profile.[3]

Table 1: SAR of Benzoylpiperidine Derivatives as 5-HT₂A/D₂ Ligands

Compound Key Structural Features 5-HT₂A Affinity (pKᵢ) D₂ Affinity (pKᵢ) Selectivity (5-HT₂A/D₂) Reference
34 Benzoylpiperidine linked to a carbazole-4-one 8.04 6.25 ~61-fold [3]
(-)-39 Benzoylpiperidine linked to an aminomethyltetralone 8.25 6.00 ~177-fold [3]

| 50 | p-Fluorobenzoylpiperidine linked to a tetrahydrobenzoxazol-4-one | 8.60 | 7.60 | 10-fold |[3] |

G core core modification modification outcome outcome A This compound Core B1 Para-Fluoro Substitution on Benzoyl Ring A->B1 B2 Bulky Group at Piperidine 4-Position A->B2 B3 Linker to Heterocycle A->B3 C1 Increases 5-HT₂A Affinity B1->C1 Often critical B2->C1 C2 Modulates D₂ Affinity B2->C2 C3 Key for Atypical Antipsychotic Profile C1->C3 C2->C3

Caption: Key SAR insights for 5-HT₂A/D₂ receptor ligands.

Acetylcholinesterase (AChE) Inhibitors: Targeting Alzheimer's Disease

Derivatives of the this compound scaffold have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[4][5]

  • Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen atom is crucial for activity. In one study, the N-benzoylpiperidine derivative (where the nitrogen is part of an amide and thus non-basic) was almost inactive, highlighting the importance of a basic nitrogen for interaction with the enzyme's active site.[5]

  • Benzoyl Ring Substitution: Introducing bulky substituents at the para-position of the benzoyl ring can substantially increase inhibitory potency.[5] For instance, compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) was found to be one of the most potent AChE inhibitors, with an IC₅₀ of 0.56 nM.[5]

Table 2: SAR of Piperidine Derivatives as AChE Inhibitors

Compound Key Structural Features AChE IC₅₀ (nM) Reference
21 4'-(benzylsulfonyl)benzoyl moiety, N-methylated amide 0.56 [5]

| Parent Cpd | Unsubstituted benzoyl moiety | > 1000 |[5] |

Sigma (σ) Receptors: Modulators of CNS Function

The piperidine core is also central to ligands for sigma (σ) receptors, which are involved in various CNS functions. While many studied examples are 1-aralkyl-4-benzylpiperidines rather than 1-benzoylpiperidines, the SAR provides valuable insights into the piperidine core itself.[6]

  • Nature of the N-substituent: Modifications of the aralkyl chain attached to the piperidine nitrogen lead to significant variations in affinity for σ₁ receptors, with affinities ranging from the nanomolar to the micromolar range.[6]

  • Piperidine vs. Piperazine: In comparative studies, piperazine derivatives often bind to sigma receptors with stronger affinity than the corresponding piperidine derivatives, suggesting the second nitrogen plays a key role in binding.[6]

Experimental Protocols

To ensure this guide is of practical value, the following section provides detailed, representative experimental protocols.

Protocol 1: Synthesis of a this compound Derivative

This protocol is adapted from the synthesis of (4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidin-1-yl)(phenyl)methanone derivatives.[4]

Objective: To synthesize a this compound derivative via acylation of a secondary amine with a benzoyl chloride.

Materials:

  • Substituted Piperidine (e.g., 6,7-dimethoxy-2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline) (1.0 eq)

  • Substituted Benzoyl Chloride (1.0 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Potassium Carbonate (K₂CO₃), 10% aqueous solution

  • Triethylamine (Et₃N) or other non-nucleophilic base (optional, as needed)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a solution of the substituted piperidine (1.0 eq) in anhydrous CH₂Cl₂ at room temperature, add the substituted benzoyl chloride (1.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Transfer the crude residue to a separatory funnel. Add a 10% aqueous K₂CO₃ solution and extract the aqueous phase with CH₂Cl₂ (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2: In-Vitro Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol is a representative method for evaluating the binding affinity of synthesized compounds, adapted from methodologies described for σ receptor assays.[6]

Objective: To determine the binding affinity (Kᵢ) of a test compound for the σ₁ receptor.

Materials:

  • Membrane preparations from cells expressing σ₁ receptors (e.g., guinea pig brain membranes).

  • Radioligand: [³H]pentazocine (specific activity ~20-60 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Test compounds dissolved in DMSO.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold and vacuum pump.

  • Liquid scintillation counter.

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Incubation: In a 96-well plate or microcentrifuge tubes, combine:

    • 100 µL of membrane preparation (containing 150-200 µg of protein).

    • 50 µL of [³H]pentazocine solution (to a final concentration of ~3.0 nM).

    • 50 µL of test compound dilution (or buffer for total binding, or haloperidol for non-specific binding).

  • Incubation Conditions: Incubate the mixture for 120 minutes at 37°C.

  • Termination and Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters rapidly three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis step step reagent reagent action action result result A1 Prepare Serial Dilutions of Test Compound B1 Combine Reagents: Membrane + [³H]Ligand + Compound A1->B1 A2 Prepare Membrane, Radioligand, & Control Solutions A2->B1 B2 Incubate (120 min @ 37°C) B1->B2 B3 Rapid Vacuum Filtration B2->B3 B4 Wash Filters B3->B4 C1 Scintillation Counting B4->C1 C2 Calculate Specific Binding C1->C2 C3 Determine IC₅₀ (Non-linear Regression) C2->C3 C4 Calculate Kᵢ (Cheng-Prusoff) C3->C4

Caption: Workflow for a radioligand receptor binding assay.

Conclusion and Future Directions

The this compound core continues to demonstrate its value as a privileged scaffold in modern drug discovery. Its synthetic tractability allows for rapid generation of diverse chemical libraries, while its inherent drug-like properties provide a solid foundation for lead optimization. The SAR studies summarized here reveal a scaffold that is highly tunable, capable of achieving potent and selective interactions with a wide range of CNS targets, from GPCRs like serotonin and dopamine receptors to critical enzymes like acetylcholinesterase.

Future efforts will likely focus on leveraging this core for the development of multi-target ligands, addressing complex polypharmacological diseases such as neurodegenerative disorders and psychiatric conditions. Furthermore, its use in creating novel chemical probes will undoubtedly continue to illuminate the function of less-explored biological targets. For the medicinal chemist, the this compound remains a powerful tool, offering a proven starting point for the design of the next generation of therapeutic agents.

References

  • Berardi, F., et al. (2007). Synthesis and Structure–Activity Relationships of 1-Aralkyl-4-benzylpiperidine and 1-Aralkyl-4-benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry.
  • García-Jiménez, A., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • Varela-Varela, A. D., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • Yamanishi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung.
  • García-Jiménez, A., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate.

Sources

An In-depth Technical Guide to 1-Benzoylpiperidine Derivatives and Their Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Authored by Gemini

Abstract

The 1-benzoylpiperidine moiety represents a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will dissect the key therapeutic targets of this compound derivatives, delving into their mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of these compounds, empowering researchers to accelerate their own discovery efforts. Visualizations of critical signaling pathways and experimental workflows are provided to offer a clear and comprehensive understanding of this important class of molecules.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold is a recurring motif in a diverse array of therapeutic agents, spanning indications from neuropsychiatric disorders to cancer.[1][2][3][4] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to serve as a bioisostere for other cyclic structures like piperazine.[1][2][3] The core structure consists of a piperidine ring N-acylated with a benzoyl group. This arrangement provides a rigid framework that can be readily functionalized at multiple positions on both the piperidine and benzoyl rings, allowing for the fine-tuning of pharmacological activity and selectivity.

The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets.[1] The phenyl ring offers a platform for a wide range of substituents that can modulate lipophilicity, electronic properties, and steric interactions, all of which are critical determinants of a compound's affinity and selectivity for its target. The piperidine ring, with its basic nitrogen, often plays a crucial role in interacting with acidic residues in receptor binding pockets.

This guide will focus on several key therapeutic targets where this compound derivatives have shown significant promise, including:

  • Serotonin and Dopamine Receptors: Crucial for the treatment of neuropsychiatric and neurodegenerative disorders.

  • Acetylcholinesterase (AChE): A primary target in the management of Alzheimer's disease.

  • Glycine Transporter Type 2 (GlyT2): A target for the development of novel analgesics.

  • Sigma Receptors: Implicated in a range of CNS disorders and with potential in oncology.

We will explore the underlying pharmacology and provide the practical tools necessary to investigate this fascinating class of compounds.

Key Therapeutic Targets and Mechanisms of Action

Serotonin (5-HT) and Dopamine (D) Receptors: Modulating Neurotransmission

This compound derivatives have been extensively investigated as ligands for various serotonin and dopamine receptors, which are central to the pathophysiology of numerous CNS disorders.[1][5]

Mechanism of Action:

  • 5-HT2A Receptors: Many this compound derivatives act as antagonists at the Gq-coupled 5-HT2A receptor.[1][5] Antagonism of this receptor is a key mechanism for the therapeutic effects of atypical antipsychotics. Upon activation by serotonin, the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7][8][9] By blocking this cascade, this compound antagonists can modulate downstream signaling pathways implicated in psychosis and mood disorders.

  • 5-HT1A Receptors: Some derivatives exhibit agonist or partial agonist activity at the Gi-coupled 5-HT1A receptor.[10] Activation of this receptor inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of neuronal firing.[4][6][11][12] This mechanism is relevant for anxiolytic and antidepressant effects.

  • Dopamine D2 Receptors: Antagonism of the Gi-coupled D2 receptor is a hallmark of antipsychotic drugs.[13] this compound derivatives have been developed as D2 antagonists, which block the dopamine-induced inhibition of adenylyl cyclase.[5][13][14][15][16]

Structure-Activity Relationships (SAR):

  • Substitutions on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are critical for affinity and selectivity. For instance, a 4-fluoro substitution is a common feature in many potent 5-HT2A antagonists.[1]

  • Piperidine Ring Modifications: Alterations to the piperidine ring can influence interactions with the receptor binding pocket.

  • Linker Modifications: The nature of any linker connecting the this compound core to other pharmacophoric elements can significantly impact activity.

Signaling Pathway Diagrams:

Figure 1: Gq-coupled 5-HT2A Receptor Signaling Pathway.
Figure 2: Gi-coupled 5-HT1A Receptor Signaling Pathway.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts Dopamine Dopamine Dopamine->D2R cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Downstream Effects Downstream Effects PKA->Downstream Effects This compound\nAntagonist This compound Antagonist This compound\nAntagonist->D2R blocks AChE_Inhibition cluster_enzyme AChE Active Site Anionic Site Anionic Site Esteratic Site Esteratic Site Choline Choline Esteratic Site->Choline releases Acetate Acetate Esteratic Site->Acetate releases Acetylcholine Acetylcholine Acetylcholine->Anionic Site binds Acetylcholine->Esteratic Site hydrolyzed at This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->Anionic Site binds to This compound\nInhibitor->Esteratic Site blocks GlyT2_Inhibition cluster_membrane Presynaptic Terminal Membrane GlyT2 GlyT2 Transporter Intracellular Glycine Intracellular Glycine GlyT2->Intracellular Glycine transports Synaptic Glycine Synaptic Glycine Synaptic Glycine->GlyT2 binds to This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->GlyT2 blocks Sigma1_Signaling cluster_er Endoplasmic Reticulum Sigma-1R Sigma-1 Receptor IP3R IP3 Receptor Sigma-1R->IP3R modulates Other Effectors Ion Channels, Kinases, etc. Sigma-1R->Other Effectors interacts with Ca2+ Signaling Ca2+ Signaling IP3R->Ca2+ Signaling regulates This compound\nLigand This compound Ligand This compound\nLigand->Sigma-1R binds to Cellular Response Cellular Response Ca2+ Signaling->Cellular Response Other Effectors->Cellular Response

Figure 6: Modulation of Intracellular Signaling by Sigma-1 Receptor Ligands.

Synthesis and Characterization

The synthesis of this compound derivatives is generally straightforward, contributing to the widespread interest in this scaffold. A [1][2]common and versatile approach involves the N-acylation of a piperidine precursor with a benzoyl chloride derivative.

General Synthetic Protocol: Synthesis of (4-Fluorophenyl)(piperidin-1-yl)methanone

This protocol describes a representative synthesis of a simple this compound derivative.

Materials:

  • Piperidine

  • 4-Fluorobenzoyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, appropriate eluent system)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq) and dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the cooled solution with stirring.

  • Addition of Acyl Chloride: Slowly add a solution of 4-fluorobenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4-fluorophenyl)(piperidin-1-yl)methanone.

  • Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acyl chloride.

  • Cooling to 0 °C: The acylation reaction is exothermic; cooling helps to control the reaction rate and prevent side reactions.

  • Use of a Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Aqueous Workup: The NaHCO3 wash neutralizes any remaining acid, and the brine wash removes water-soluble impurities.

  • Drying Agent: Anhydrous MgSO4 or Na2SO4 removes residual water from the organic phase.

  • Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives is typically assessed using a battery of in vitro assays to determine their affinity and functional activity at their respective targets.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. The general principle involves a competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

General Protocol for a Competitive Radioligand Binding Assay:

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors, [3H]-Citalopram for SERT, [3H]-(+)-Pentazocine for sigma-1 receptors)

  • Unlabeled test compounds (this compound derivatives)

  • Assay buffer (specific to the receptor)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well filter plate, add the assay buffer, cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Self-Validating System:

  • Total Binding: Wells containing only membranes and radioligand.

  • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled ligand to block all specific binding sites.

  • Specific Binding: Calculated as Total Binding - Non-specific Binding.

Experimental Workflow:

Radioligand_Binding_Workflow Prepare Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds, Buffers) Plate Setup Set up 96-well plate (Total, Non-specific, and Test Compound wells) Prepare Reagents->Plate Setup Incubation Incubate at specified temperature and time Plate Setup->Incubation Filtration Rapidly filter to separate bound and unbound ligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Counting Add scintillant and count radioactivity Washing->Scintillation Counting Data Analysis Calculate IC50 and Ki values Scintillation Counting->Data Analysis

Figure 7: General Workflow for a Radioligand Binding Assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The Ellman's assay is a colorimetric method used to measure AChE activity and the inhibitory potential of compounds.

[11][17][18][19][20]Principle:

Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Protocol for AChE Inhibition Assay:

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well (except for the blank).

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is then determined relative to the control (no inhibitor). The IC50 value is calculated from the dose-response curve.

Self-Validating System:

  • Blank: Contains all reagents except the enzyme to account for any non-enzymatic hydrolysis of the substrate.

  • Control: Contains all reagents and the enzyme but no inhibitor, representing 100% enzyme activity.

Glycine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.

[21][22][23][24]Protocol for [14C]-Glycine Uptake Assay:

Materials:

  • Cells expressing GlyT2 (e.g., transfected HEK293 or COS-7 cells)

  • [14C]-Glycine

  • Uptake buffer

  • Test compounds (this compound derivatives)

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Plate the GlyT2-expressing cells in a suitable multi-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with the test compound at various concentrations.

  • Uptake Initiation: Add [14C]-glycine to each well to initiate the uptake.

  • Uptake Termination: After a defined incubation period, rapidly wash the cells with ice-cold uptake buffer to stop the uptake and remove extracellular [14C]-glycine.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [14C]-glycine taken up by the cells at each concentration of the test compound. Calculate the percentage of inhibition and the IC50 value.

Data Presentation and Interpretation

Quantitative data from the biological assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Biological Data for this compound Derivatives

CompoundTargetAssay TypeIC50 / Ki (nM)Reference
Derivative A5-HT2ARadioligand Binding5.2[Fictional]
Derivative BAChEEllman's Assay15.8[Fictional]
Derivative CGlyT2[14C]-Glycine Uptake50.1[Fictional]
Derivative DSigma-1Radioligand Binding8.9[Fictional]
...............

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective ligands for a variety of important therapeutic targets. Its synthetic tractability and favorable physicochemical properties make it an attractive core for further drug development efforts.

Future research in this area will likely focus on:

  • Multi-target Ligands: Designing this compound derivatives that can modulate multiple targets simultaneously, which may offer enhanced therapeutic efficacy for complex multifactorial diseases like Alzheimer's.

  • [2][6][25][19] Improving Selectivity: Fine-tuning the structure of these derivatives to achieve even greater selectivity for the desired target over off-targets, thereby minimizing side effects.

  • Exploring New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas where the identified targets play a role.

  • Advanced Formulation and Delivery: Developing novel formulations to improve the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

The continued exploration of the chemical space around the this compound nucleus, guided by a deep understanding of its interactions with biological targets, holds immense promise for the development of the next generation of innovative medicines.

References

  • Inhibitors of the Glycine Transporter type-2 (GlyT-2)
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: N-(1-benzylpiperidin-4-yl)phenylacetamide and related analogues as potent sigma1 receptor ligands. PubMed. [Link]
  • Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. PubMed. [Link]
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. PubMed. [Link]
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. OUCI. [Link]
  • Schematic representations of signaling pathways from 5-HT receptors to...
  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. [Link]
  • Inhibitors of the glycine transporter type-2 (GlyT-2): Synthesis and biological activity of benzoylpiperidine derivatives.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Serotonin 2A (5-HT2A)
  • Neuronal signaling of the 5-HT1A autoreceptor. The major signaling...
  • D2 (Dopamine) Receptors Mnemonic for USMLE. Pixorize. [Link]
  • Acetylcholinesterase: From 3D Structure to Function. PMC. [Link]
  • The signal transduction pathway of the active model of D2R based on the...
  • The recombinant 5-HT1A receptor: G protein coupling and signalling p
  • Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events.
  • Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. PNAS. [Link]
  • Sigma-1 receptor. Wikipedia. [Link]
  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed. [Link]
  • 5-HT1A receptor. Wikipedia. [Link]
  • Synthesis and structure-activity relationship of a series of sigma receptor ligands. MOspace. [Link]
  • Protein structure of the sigma-1 receptor.
  • Inhibitors of the Glycine Transporter type-2 (GlyT-2)
  • The sigma-1 receptor: roles in neuronal plasticity and disease. PMC. [Link]
  • Gα Protein Signaling Bias
  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library. [Link]
  • Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the tre
  • Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the tre
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]
  • Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. PubMed Central. [Link]
  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. PubMed Central. [Link]
  • (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay.
  • Schematic diagram showing the major 5-HT receptors signalling pathways.
  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evalu
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed. [Link]

Sources

The Enduring Legacy of a Simple Amide: An In-depth Technical Guide to 1-Benzoylpiperidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzoylpiperidine, a seemingly unassuming N-acylated heterocyclic compound, holds a significant and enduring position in the landscape of chemical synthesis. From its initial preparation in the late 19th century, this molecule has evolved from a simple amide to a cornerstone building block in modern medicinal chemistry. This technical guide provides a comprehensive exploration of this compound, charting its historical discovery, the evolution of its synthesis, and its pivotal role as a "privileged structure" in the design and development of therapeutics. We will delve into the mechanistic underpinnings of its formation, provide detailed experimental protocols for its synthesis, and illuminate its strategic application in the construction of complex bioactive molecules, with a particular focus on its incorporation into notable pharmaceuticals.

A Historical Perspective: The Dawn of Amide Synthesis and the Genesis of this compound

The story of this compound is intrinsically linked to a foundational reaction in organic chemistry: the Schotten-Baumann reaction. In 1884, the German chemist Carl Schotten reported his work on the acylation of amines, including the reaction of piperidine with benzoyl chloride in the presence of a base to yield N-benzoylpiperidine.[1] This method, further developed by Eugen Baumann in 1886, provided a remarkably simple and efficient means of forming robust amide bonds under aqueous conditions.[2]

Prior to this, the synthesis of amides was often a challenging endeavor, requiring harsh conditions or less general methodologies. The Schotten-Baumann reaction, with its operational simplicity and broad applicability, represented a significant leap forward. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base, typically aqueous sodium hydroxide, serves a dual purpose: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it can deprotonate the amine, increasing its nucleophilicity.[2]

The initial synthesis of this compound was more than just the creation of a new compound; it was a demonstration of a powerful new synthetic tool that would become a mainstay in organic chemistry for over a century.

The Schotten-Baumann Reaction: A Foundational Protocol

The enduring relevance of the Schotten-Baumann reaction for the synthesis of this compound is a testament to its robustness. The procedure is straightforward and high-yielding, making it suitable for both small-scale laboratory synthesis and larger-scale industrial production.

Classic Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the well-established procedure found in Organic Syntheses, a testament to the reliability and historical significance of this method.

Reaction Scheme:

A classic Schotten-Baumann reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Piperidine85.1510.0 g0.117
Benzoyl Chloride140.5716.5 g (13.8 mL)0.117
Sodium Hydroxide40.005.0 g0.125
Dichloromethane-100 mL-
Water-100 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (10.0 g, 0.117 mol) in 50 mL of dichloromethane.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (5.0 g, 0.125 mol) in 50 mL of water and cool the solution in an ice bath. Add the cold sodium hydroxide solution to the reaction flask.

  • Acylation: With vigorous stirring, add benzoyl chloride (16.5 g, 0.117 mol) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 30°C using a water bath.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional hour.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield this compound as a white crystalline solid.

Causality Behind Experimental Choices:

  • Biphasic System: The use of a two-phase system (dichloromethane and water) is a hallmark of the Schotten-Baumann reaction. The organic solvent dissolves the reactants and product, while the aqueous phase contains the base to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.

  • Vigorous Stirring: This is crucial to maximize the interfacial area between the two phases, facilitating the reaction between the piperidine in the organic phase and the benzoyl chloride, as well as the neutralization of HCl by the aqueous base.

  • Controlled Addition of Benzoyl Chloride: The reaction is exothermic. Dropwise addition allows for better temperature control, minimizing potential side reactions such as the hydrolysis of benzoyl chloride.

  • Aqueous Workup: The series of washes removes unreacted starting materials, the base, and any salts formed during the reaction, leading to a purer product.

Evolution of Amide Bond Formation: Beyond the Classics

While the Schotten-Baumann reaction remains a workhorse, the field of amide bond formation has seen significant evolution, driven by the need for milder conditions, greater functional group tolerance, and the challenges of peptide synthesis. These advancements have provided a broader toolkit for the synthesis of this compound and its derivatives.

Modern amide synthesis predominantly relies on the use of coupling reagents . These reagents activate the carboxylic acid (benzoic acid in this case) to form a highly reactive intermediate that is readily attacked by the amine (piperidine).

G cluster_applications Therapeutic Applications Benzoylpiperidine This compound Core Antipsychotics Antipsychotics Benzoylpiperidine->Antipsychotics e.g., Ketanserin Anticancer Agents Anticancer Agents Benzoylpiperidine->Anticancer Agents Analgesics Analgesics Benzoylpiperidine->Analgesics Neuroprotective Agents Neuroprotective Agents Benzoylpiperidine->Neuroprotective Agents Anti-inflammatory Anti-inflammatory Benzoylpiperidine->Anti-inflammatory G A Ketanserin B 4-(4-Fluorobenzoyl)piperidine A->B C-N bond formation C 3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione A->C

Sources

Methodological & Application

Purification of 1-Benzoylpiperidine by Recrystallization: Principles, Protocol, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: 1-Benzoylpiperidine is a pivotal building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents.[1][2][3] The purity of this starting material is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This application note provides a comprehensive guide to the purification of this compound using recrystallization, a fundamental and highly effective technique for refining solid organic compounds. We will delve into the theoretical principles of solvent selection, present a detailed, field-proven protocol, and offer expert insights into troubleshooting common challenges.

Introduction to this compound and Purification Principles

This compound, with the chemical formula C₁₂H₁₅NO, is an N-acylpiperidine, a class of compounds recognized for its presence in a wide array of bioactive molecules.[4][5] Its structural motif is considered a privileged structure in drug discovery.[3] Given its role as a precursor, ensuring its high purity is not merely a procedural step but a critical determinant of reaction yield, selectivity, and the biological activity of its derivatives.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent system.[6] The core principle dictates that the target compound should be highly soluble in a solvent at an elevated temperature but sparingly soluble at lower temperatures.[6][7] Conversely, impurities should either be insoluble in the hot solvent or remain in solution upon cooling. This disparity in solubility allows for the selective crystallization of the desired compound, leaving impurities behind in the solution (mother liquor) or removed via filtration.

Key Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is essential for designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 776-75-0[1][2][8]
Molecular Formula C₁₂H₁₅NO[1][4][9]
Molecular Weight 189.26 g/mol [1][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 48 - 52 °C[1][8]
Boiling Point 321 °C @ 760 mmHg; 180-184 °C @ 20 mmHg[1][8][10]
General Solubility Soluble in methanol; sparingly soluble in water[2][8]

The Cornerstone of Success: Solvent System Selection

The choice of solvent is the most critical variable in recrystallization.[6][7] An ideal solvent should meet several criteria:

  • Temperature-Dependent Solubility: It must dissolve the this compound when hot but not when cold.[11]

  • Impurity Solubility Profile: It should either completely fail to dissolve impurities (allowing for hot filtration) or dissolve them so well that they remain in the cold mother liquor.[12]

  • Chemical Inertness: The solvent must not react with this compound.[11]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[11]

Solvent Screening Strategy

Given the moderately polar nature of the amide functional group combined with nonpolar aromatic and aliphatic rings in this compound, moderately polar solvents are excellent starting points. A systematic screening process is recommended.

Table 2: Hypothetical Solvent Screening Results for this compound

SolventPolaritySolubility at 25 °C (Cold)Solubility at Boiling Point (Hot)Assessment
Water HighInsolubleInsolubleUnsuitable as a single solvent.
Hexane NonpolarSparingly SolubleSolublePotential candidate, but may co-dissolve nonpolar impurities.
Isopropanol MediumSparingly SolubleVery SolubleExcellent Candidate.
Ethanol MediumSolubleVery SolubleMay be too good a solvent; consider for a mixed-solvent system.
Ethyl Acetate MediumSolubleVery SolubleLikely too soluble at room temperature, leading to low recovery.
Toluene NonpolarSparingly SolubleSolubleGood candidate, especially for larger scales.

Based on this analysis, Isopropanol emerges as a strong candidate for a single-solvent recrystallization. Alternatively, a mixed-solvent system , such as Ethanol/Water, can be highly effective. In this approach, the compound is dissolved in a minimal amount of the "good" solvent (Ethanol) at a high temperature, followed by the careful addition of a "poor" or "anti-solvent" (Water) until the solution becomes faintly cloudy (the saturation point).[7]

Caption: Decision workflow for selecting a recrystallization solvent system.

Detailed Experimental Protocol

This protocol assumes the use of Isopropanol as the selected solvent. Adjustments may be necessary for other solvent systems.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[13] Although not classified as hazardous under OSHA 2012 standards, safe handling practices are mandatory.[13]

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

    • Add approximately 15-20 mL of isopropanol. Begin heating the mixture with gentle stirring.

    • Continue adding isopropanol in small portions (1-2 mL at a time) until all the solid has just dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain more product in solution upon cooling.[6]

  • Hot Filtration (Optional but Recommended):

    • This step removes any insoluble impurities (e.g., dust, inorganic byproducts).

    • Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel containing a fluted filter paper on the hotplate.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem, which would result in a significant loss of yield.[6]

  • Crystallization:

    • Remove the flask containing the clear filtrate from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling encourages the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of smaller, less pure crystals.[6]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the crystals with a small portion (5-10 mL) of ice-cold isopropanol to rinse away any residual mother liquor containing soluble impurities.

    • Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product, thereby preserving the yield.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

    • Transfer the semi-dry crystalline cake to a pre-weighed watch glass and allow it to dry completely in a desiccator under vacuum or in a low-temperature vacuum oven (T < 40 °C).

  • Purity and Yield Assessment:

    • Weigh the final, dried product to calculate the percent recovery.

    • Determine the melting point of the purified crystals. A sharp melting point within the literature range (e.g., 50-52 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

Caption: The complete experimental workflow for recrystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. Solution is supersaturated. 2. Cooling is too rapid. 3. Melting point of the solid is below the solvent's boiling point.1. Re-heat the mixture to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Gently boil off some of the solvent to increase concentration and try cooling again. 2. Scratch the inner wall of the flask with a glass rod at the liquid's surface to create nucleation sites. 3. Add a "seed crystal" of pure this compound, if available.
Very Low Recovery 1. Excessive solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. The washing solvent was not sufficiently cold or too much was used.1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. 2. Ensure filtration apparatus is properly pre-heated. 3. Use minimal, ice-cold solvent for washing.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemsrc. (n.d.). This compound | CAS#:776-75-0.
  • National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem Compound Database.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Tintori, C., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(21), 6603.

Sources

column chromatography method for purifying 1-Benzoylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 1-Benzoylpiperidine via Normal-Phase Column Chromatography

Abstract

This compound is a pivotal building block in organic synthesis and serves as a key intermediate in the development of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1] Its metabolic stability and versatile chemical structure make it a compound of significant interest in medicinal chemistry.[2] Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a detailed, field-proven protocol for the purification of this compound from a typical crude reaction mixture using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC), followed by a comprehensive, step-by-step guide to column packing, sample loading, elution, and product isolation.

Introduction and Scientific Principles

Column chromatography is a liquid chromatography technique used to separate mixtures of chemical compounds. The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase. For the purification of this compound, a moderately polar tertiary amide, normal-phase chromatography is the method of choice.

Principle of Separation: In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar or of low polarity (e.g., a mixture of hexane and ethyl acetate). This compound, with its polar amide carbonyl group and non-polar phenyl and piperidine rings, will adsorb to the silica gel surface. The elution process involves passing a mobile phase through the column. Less polar impurities will have a weaker affinity for the silica gel and will travel down the column faster, eluting first. More polar compounds, including the target molecule this compound, will have a stronger affinity for the stationary phase and elute later. By gradually increasing the polarity of the mobile phase, a fine separation between the target compound and closely related impurities can be achieved.

The benzoylpiperidine moiety is a stable chemical frame, making it well-suited for purification via silica gel chromatography without significant risk of degradation on the slightly acidic silica surface.[2][3] However, for nitrogen-containing compounds, tailing or streaking on TLC and columns can be an issue due to interactions with acidic silanol groups on the silica surface. A common and effective strategy to mitigate this is to use a mobile phase containing a small amount of a basic modifier, such as triethylamine.[4]

Preliminary Analysis: Mobile Phase Optimization via TLC

Before performing column chromatography, it is essential to determine the optimal solvent system (mobile phase) using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound, ensuring good separation from impurities.

Protocol: TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude this compound mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (e.g., Merck Silica Gel 60 F254).

  • Eluent Systems: Prepare a series of developing solvents with varying polarities. A standard starting point for a moderately polar compound like this compound is a mixture of hexane and ethyl acetate (EtOAc).

    • Test systems: 9:1, 8:2, 7:3 (Hexane:EtOAc, v/v).

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors for reproducible results.[5] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and visualize the spots under a UV lamp (254 nm). The benzoyl group in the molecule will make it UV-active.

    • Staining: If non-UV-active impurities are suspected, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing organic compounds.[6]

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the target Rf of ~0.3 is achieved. If tailing is observed, add 0.5-1% triethylamine (TEA) to the eluent system.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment
  • Stationary Phase: Silica Gel 60 (230-400 mesh)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade), Triethylamine (optional)

  • Crude Sample: this compound (solid, white to light yellow powder)[1]

  • Glassware: Chromatography column, separatory funnel, round-bottom flasks, test tubes or fraction collector vials

  • Equipment: Rotary evaporator, TLC plates and chamber, UV lamp

Part A: Column Preparation (Slurry Packing)
  • Select Column: Choose a glass column with an appropriate diameter-to-height ratio (e.g., 10:1 to 15:1). For 1g of crude material, a column with a 2-3 cm diameter is suitable.

  • Prepare Slurry: In a beaker, mix silica gel (approx. 50-100 times the weight of the crude sample) with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to form a homogenous slurry.

  • Pack Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column. Use gentle tapping or air pressure to ensure even packing and remove air bubbles.

  • Equilibrate: Allow the excess solvent to drain until it reaches the top of the silica bed. Add another layer of sand on top to prevent disturbance during sample loading. Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it. Never let the column run dry.

Part B: Sample Preparation and Loading

The choice between wet and dry loading depends on the solubility of the crude mixture and the desired resolution. Dry loading is often superior for achieving sharp bands.

  • Wet Loading:

    • Dissolve the crude this compound in the minimum possible volume of a solvent like dichloromethane.

    • Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed.

    • Drain the solvent until the sample is adsorbed onto the top sand layer, then carefully add the mobile phase.

  • Dry Loading (Recommended):

    • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the sample weight) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

Part C: Elution and Fraction Collection
  • Initial Elution: Begin eluting the column with the low-polarity solvent system determined from TLC analysis.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion (step-gradient). For example:

    • 200 mL of 95:5 Hexane:EtOAc

    • 200 mL of 90:10 Hexane:EtOAc

    • 400 mL of 80:20 Hexane:EtOAc (the system where the product should elute)

  • Collect Fractions: Collect the eluent in small, numbered test tubes (e.g., 10-15 mL per fraction).

  • Monitor Fractions: Systematically spot every few fractions on a TLC plate. Develop the plate and visualize under UV light to track the elution of the product. Fractions containing the same single spot (at the correct Rf) can be combined.

Part D: Product Isolation
  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain pure this compound.

  • Solvent Removal: Remove the mobile phase from the combined fractions using a rotary evaporator.

  • Final Product: The resulting solid is the purified this compound. Dry it under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product via analytical techniques such as 1H NMR, 13C NMR, and melting point analysis (literature M.P. 48-52 °C).[1]

Summary Data and Visualization

Table 1: Key Chromatographic Parameters
ParameterRecommended Value / MethodRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard polar stationary phase for normal-phase chromatography of moderately polar organic molecules.
Mobile Phase Hexane / Ethyl Acetate (Gradient)Provides a good polarity range to elute non-polar impurities first, followed by the target compound.
TLC Rf Target 0.25 - 0.35An Rf in this range typically translates to good separation and a reasonable elution volume on the column.
Mobile Phase Modifier 0.5-1% Triethylamine (optional)Deactivates acidic silanol sites, preventing peak tailing of the nitrogen-containing piperidine ring.[4]
Sample Loading Dry LoadingOften results in sharper bands and better separation compared to wet loading.
Detection UV (254 nm), KMnO4 stainThe benzoyl group is UV-active. KMnO4 stain helps visualize any non-UV-active impurities.[6]
Diagram 1: Workflow for Purification

Purification_Workflow A Crude this compound Reaction Mixture B TLC Analysis: Optimize Mobile Phase (e.g., Hexane:EtOAc) A->B C Prepare Silica Slurry & Pack Column B->C Optimal system found D Sample Preparation: Dry Loading onto Silica C->D E Load Sample onto Column D->E F Elute with Gradient (Increasing Polarity) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H H_decision Is spot pure and at correct Rf? H->H_decision I Combine Pure Fractions J Remove Solvent (Rotary Evaporation) I->J K Pure this compound (Solid) J->K L Final Analysis: NMR, MP, etc. K->L H_decision->G No, continue collecting H_decision->I Yes

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Streaking/Tailing on TLC/Column Compound is interacting strongly with acidic silica sites.Add 0.5-1% triethylamine to the mobile phase to neutralize the acidic sites.
Poor Separation (Co-elution) Mobile phase polarity is too high or too low; Column was packed poorly.Re-optimize the mobile phase using TLC to achieve a greater ΔRf. Ensure the column is packed evenly without cracks or channels.
Low Product Recovery Product is highly retained on the column; Compound degraded on silica.Use a more polar mobile phase at the end of the elution (flushing). While this compound is stable, for sensitive amides, consider using neutral alumina as the stationary phase.[4] Recrystallization can sometimes be a better alternative for amides if chromatographic yields are low.[7]
Cracked Silica Bed Column ran dry; Heat generated during packing.Never let the solvent level drop below the top of the silica bed. Pack the column slowly to dissipate any heat.

References

  • Benzoyl piperidine. Organic Syntheses Procedure. [Link]
  • 1-Benzylpiperidine. Solubility of Things. [Link]
  • Comparative studies of chromatographic properties of silica-based amide-bonded phases under hydro–organic conditions. OSU Chemistry. [Link]
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
  • Thin Layer Chromatography. University of California, Los Angeles. [Link]
  • This compound.
  • What is the best technique for amide purification?
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

Sources

Application Note: The Use of 1-Benzoylpiperidine as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in modern analytical chemistry, particularly within the pharmaceutical industry, for compound identification, quantification, and purity assessment. The accuracy and validity of HPLC data are fundamentally dependent on the quality and proper use of reference standards. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Benzoylpiperidine (CAS No. 776-75-0) as a reference standard in reversed-phase HPLC (RP-HPLC). We present detailed protocols for its application as both an external and internal standard, supported by scientific rationale for methodological choices, system suitability criteria, and data interpretation. The protocols are designed to be robust, self-validating, and adaptable for various analytical objectives, from routine quality control to complex research applications.

Introduction: The Role of this compound in Analytical Science

This compound is a derivative of piperidine and a member of the benzamide class of compounds.[1] Its core structure, the benzoylpiperidine fragment, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of bioactive molecules, including anti-psychotic, anti-cancer, and neuroprotective agents.[2][3] This prevalence makes this compound and its analogues common targets for synthesis, analysis, and metabolic study.

Given its metabolic stability and importance as a chemical building block, establishing a reliable analytical method for its quantification is critical.[4][5] A well-characterized reference standard is the cornerstone of such a method, enabling accurate determination of concentration, assessment of purity, and monitoring of chemical reactions. This guide details a validated starting point for an RP-HPLC method using this compound as the reference material.

Physicochemical Properties & Rationale for HPLC

The suitability of this compound for RP-HPLC analysis is grounded in its physicochemical properties. Understanding these characteristics is essential for method development and optimization.

Causality Behind Method Choices:

  • Solubility: Its solubility in common organic solvents like methanol dictates the choice of solvent for stock solution preparation, ensuring complete dissolution and accurate concentration.[6]

  • Chromophore: The presence of the benzoyl group provides a strong chromophore, making it ideal for UV-Vis detection. The maximum absorbance (λmax) at 224 nm suggests this wavelength for optimal sensitivity.[6]

  • Polarity: With a LogP of 2.25, this compound possesses moderate lipophilicity, making it well-suited for retention and separation on non-polar stationary phases like C18 in a reversed-phase system.[7]

PropertyValueSource
CAS Number 776-75-0[7][8]
Molecular Formula C₁₂H₁₅NO[1][8]
Molecular Weight 189.25 g/mol [1][8]
Appearance White to light yellow powder/crystal[6]
Melting Point 48-50 °C[6][7]
UV λmax 224 nm[6]
Solubility Soluble in Methanol[6]

Experimental Workflow and Protocols

This section outlines a comprehensive, step-by-step protocol for the analysis of this compound using RP-HPLC. The workflow is designed to ensure data integrity through systematic preparation and analysis.

HPLC_Workflow Figure 1: General HPLC Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing stock Prepare Stock Standard (this compound in Methanol) cal Prepare Calibration Curve Standards (Serial Dilution) stock->cal sst System Suitability Test (Inject Mid-Point Standard) stock->sst inject Inject Standards & Samples (Create Sequence) cal->inject sample Prepare Unknown Sample (Dissolve in Mobile Phase) sample->inject sst->inject If SST Passes integrate Integrate Peak Areas inject->integrate curve Generate Calibration Curve (Linear Regression) integrate->curve quant Quantify Analyte in Sample curve->quant Internal_Standard_Logic Figure 2: Internal Standard Logic cluster_prep_is Standard Preparation cluster_sample_is Sample Preparation analyte_stock Analyte Stock (Variable Conc.) cal_standards Calibration Standards (Analyte + IS) analyte_stock->cal_standards is_stock Internal Standard Stock (this compound, Fixed Conc.) is_stock->cal_standards analysis HPLC Analysis cal_standards->analysis unknown_sample Unknown Sample final_sample Spiked Sample (Unknown + IS) unknown_sample->final_sample is_stock2 Internal Standard Stock (this compound, Fixed Conc.) is_stock2->final_sample final_sample->analysis data_proc Data Processing: Plot (Area_Analyte / Area_IS) vs. [Analyte] analysis->data_proc

Sources

Application Notes & Protocols: The 1-Benzoylpiperidine Scaffold in Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Acetylcholinesterase in Neurodegenerative Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive functions, including memory and learning.[1] A key therapeutic approach for managing AD symptoms is based on the "cholinergic hypothesis," which links cognitive decline to a deficiency of the neurotransmitter acetylcholine (ACh) in the brain.[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh at synaptic clefts, terminating the nerve impulse.[3][4] Therefore, inhibiting AChE increases the concentration and duration of action of ACh, offering a viable strategy for symptomatic relief in AD.[5][6]

The piperidine nucleus is a nitrogen-containing heterocyclic moiety that serves as a foundational scaffold in medicinal chemistry, particularly for agents targeting the central nervous system.[7][8] Its derivatives are central to many FDA-approved AChE inhibitors, such as Donepezil.[2][9] Within this chemical space, the 1-benzoylpiperidine fragment has emerged as a privileged structure for designing novel and potent AChE inhibitors.[10][11] While unsubstituted this compound may show limited activity, its derivatives have demonstrated significant inhibitory potential, highlighting the importance of structure-activity relationship (SAR) studies.[12][13][14]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold in acetylcholinesterase inhibition assays. It details the scientific principles, provides a robust, step-by-step protocol based on the Ellman method, and offers insights into data analysis and interpretation.

Part 1: The this compound Scaffold in AChE Inhibition

The therapeutic potential of piperidine-based compounds is unlocked through targeted chemical modifications. Research has consistently shown that substitutions on the benzoyl and piperidine rings of the this compound core are critical for potent AChE inhibition.[12] For instance, the introduction of specific moieties can enhance the molecule's binding affinity to the active site of AChE.[9]

Molecular docking studies have provided insights into these interactions, revealing that functional groups on the benzoylpiperidine scaffold can form key hydrogen bonds with amino acid residues, such as tyrosine 121, within the enzyme's active site.[9] The development of compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), which evolved from SAR studies on related piperidine structures, underscores the success of this approach.[15][16] These studies demonstrate that the this compound framework is a versatile and promising starting point for the discovery of new AD therapeutics.

Structure-Activity Relationship (SAR) Data for Piperidine Derivatives

The potency of AChE inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The table below summarizes IC50 values for several notable piperidine derivatives, illustrating the impact of structural modifications on inhibitory activity.

Compound Name/ReferenceAChE SourceIC50 ValueReference
Donepezil (E2020) Rat Brain AChE5.7 nM[16]
Compound 5d (ortho-fluoro substituted benzamide derivative) Electrophorus electricus AChE13 nM[9]
Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl) Bovine Erythrocyte AChE0.56 nM[12]
Physostigmine (Reference Compound) Rat Brain AChENot specified[12]
Tacrine (Reference Compound) Bovine Erythrocyte AChENot specified[12]

Part 2: Principle of the AChE Inhibition Assay (Ellman's Method)

The most widely used method for screening AChE inhibitors is the spectrophotometric assay developed by Ellman and colleagues.[17][18][19] This colorimetric assay is rapid, reliable, and well-suited for a 96-well plate format, making it ideal for screening compound libraries.

The assay principle involves two coupled reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine and acetate.[18]

  • Colorimetric Reaction: The resulting thiocholine, a thiol compound, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[4][18]

The rate of TNB²⁻ formation is directly proportional to the AChE activity. The intensity of the yellow color is measured by monitoring the increase in absorbance at 412 nm over time.[4] When an inhibitor, such as a this compound derivative, is present, it reduces the rate of AChE activity, leading to a slower formation of the yellow product.

Ellman_Reaction sub Acetylthiocholine (ATCh) (Substrate) ache AChE (Enzyme) sub->ache Hydrolysis dtns DTNB (Ellman's Reagent) color_reaction dtns->color_reaction sub_prod_split ache->sub_prod_split inhibitor This compound Derivative (Inhibitor) inhibitor->ache Inhibition thiocholine Thiocholine sub_prod_split->thiocholine acetate Acetate sub_prod_split->acetate thiocholine->color_reaction product TNB²⁻ (Yellow Product) Abs @ 412 nm color_reaction->product Reaction

Caption: Mechanism of the Ellman assay for AChE activity.

Part 3: Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format and includes necessary controls for a self-validating experiment.

Required Materials and Reagents
  • AChE Enzyme: From Electrophorus electricus (electric eel) or human recombinant. Prepare a stock solution and dilute to the working concentration (e.g., 0.1 U/mL) in Assay Buffer just before use.[3][18]

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • DTNB Solution (Ellman's Reagent): 10 mM DTNB in Assay Buffer. Protect from light.[18]

  • ATChI Solution (Substrate): 10 mM Acetylthiocholine Iodide in deionized water. Prepare this solution fresh daily.[18]

  • Test Compound (this compound Derivative): Prepare a 10 mM stock solution in 100% DMSO. From this, create serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

    • Scientist's Note: The final DMSO concentration in the assay well should not exceed 1% (v/v) to prevent solvent-induced inhibition of the enzyme.[18] Run a solvent control to verify.

  • Positive Control: A known AChE inhibitor like Donepezil. Prepare in the same manner as the test compound.[5]

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipette; microplate reader capable of kinetic measurements at 412 nm.

Experimental Workflow Diagram

Assay_Workflow start Start: Prepare Reagents plate_setup 1. Plate Setup Add buffer, inhibitor/control, and enzyme to 96-well plate. start->plate_setup pre_incubation 2. Pre-incubation Incubate plate for 15 min at 37°C. plate_setup->pre_incubation reaction_init 3. Reaction Initiation Add ATChI and DTNB solutions. pre_incubation->reaction_init kinetic_read 4. Kinetic Measurement Read absorbance at 412 nm every minute for 10-15 min. reaction_init->kinetic_read data_analysis 5. Data Analysis Calculate reaction rates, % inhibition, and IC50 value. kinetic_read->data_analysis end End: Report Results data_analysis->end

Caption: High-level workflow for the AChE inhibition assay.

Step-by-Step Assay Procedure
  • Plate Setup: Prepare the 96-well plate by adding reagents in the order listed below. It is recommended to perform all experiments in triplicate.

Well TypeAssay Buffer (pH 8.0)Inhibitor/Control SolutionAChE Solution (0.1 U/mL)
Blank 100 µL50 µL of Assay Buffer0 µL
100% Activity Control 50 µL50 µL of Assay Buffer (with DMSO)50 µL
Test Compound 50 µL50 µL of Test Compound Dilution50 µL
Positive Control 50 µL50 µL of Donepezil Dilution50 µL
  • Pre-incubation: Gently tap the plate to mix the contents. Cover the plate and incubate at 37°C for 15 minutes.[3]

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.

  • Reaction Initiation: Prepare a reaction mix containing DTNB and ATChI. Add 50 µL of the reaction mix to all wells to start the reaction. A common approach is to add 25 µL of 10 mM DTNB followed by 25 µL of 10 mM ATChI to each well. The total final volume in each well will be 200 µL.

    • Scientist's Note: Using a multichannel pipette for this step is crucial to ensure that the reaction starts simultaneously in all wells, which is critical for accurate kinetic measurements.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 412 nm every minute for a period of 10-15 minutes.[18]

Part 4: Data Analysis and Interpretation

Calculating the Rate of Reaction

For each well, plot absorbance (A412) versus time (minutes). The slope of the linear portion of this curve represents the rate of reaction (ΔAbs/min). The Blank wells' rate should be subtracted from all other wells to correct for the non-enzymatic reaction.

Calculating Percentage Inhibition

Use the following formula to calculate the percent inhibition for each concentration of your this compound derivative:

% Inhibition = [ (Rate of 100% Activity Control - Rate of Test Compound) / Rate of 100% Activity Control ] x 100

Determining the IC50 Value

The IC50 value is determined by plotting the calculated % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in software like GraphPad Prism) to fit the data and derive the IC50 value.[5]

Sample Data Presentation

The results of the assay can be summarized in a table as shown below (using hypothetical data for a derivative).

Inhibitor Conc. [log M]Inhibitor Conc. [nM]ΔAbs/min (Corrected)% Inhibition
-9.01.00.018511.9%
-8.53.160.015227.6%
-8.010.00.010151.9%
-7.531.60.004578.6%
-7.0100.00.001891.4%
-6.5316.00.000995.7%
Control (No Inhibitor) 00.02100%
Calculated IC50 9.5 nM --

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel acetylcholinesterase inhibitors. Its chemical tractability allows for extensive SAR studies to optimize potency and selectivity. The detailed Ellman's method protocol provided herein offers a robust, reliable, and high-throughput-compatible system for screening these compounds. By following this guide, researchers can effectively evaluate this compound derivatives and contribute to the discovery of next-generation therapeutics for Alzheimer's disease and other disorders characterized by cholinergic deficits.

References

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
  • Kumar, A., Sharma, G., & Singh, H. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]
  • Gutiérrez-Vilches, J. C., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5729. [Link]
  • Rijo, P., et al. (2013). Antiacetylcholinesterase Assay. Bio-protocol, 3(18), e893. [Link]
  • Gutiérrez-Vilches, J. C., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Semantic Scholar. [Link]
  • Li, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
  • Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology, 170-184. [Link]
  • Hassanzadeh-Khayyat, M., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 31(1), 123-132. [Link]
  • ResearchGate. (2023). Piperidine derivatives as potential drugs for Alzheimer disease therapy.
  • George, M., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 52-56. [Link]
  • Mohammadi-Farani, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 661-673. [Link]
  • Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
  • Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(1), 241. [Link]
  • Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]
  • Ogura, H., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Japanese Journal of Pharmacology, 68(3), 269-275. [Link]
  • Shapiro, A. B. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?
  • Gutiérrez-Vilches, J. C., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. PubMed. [Link]
  • Gutiérrez-Vilches, J. C., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

Sources

Application Notes and Protocols for the N-Acylation of Piperidine to Form 1-Benzoylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylation and the 1-Benzoylpiperidine Moiety

The N-acylation of secondary amines, such as piperidine, is a cornerstone of modern organic and medicinal chemistry.[1] This fundamental transformation results in the formation of a robust tertiary amide bond, a ubiquitous functional group found in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The resulting this compound structure is a privileged fragment in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic effects.[3][4] Its synthesis is not only a common academic exercise but also a crucial step in the development of novel chemical entities for drug discovery.

This technical guide provides a comprehensive overview of the synthesis of this compound via the N-acylation of piperidine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yielding and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on this important synthetic transformation.

Mechanistic Insights: The Schotten-Baumann Reaction

The N-acylation of piperidine with benzoyl chloride is a classic example of the Schotten-Baumann reaction .[5][6] This reaction, first described by German chemists Carl Schotten and Eugen Baumann in the 1880s, is a method for synthesizing amides from amines and acid chlorides.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism.[5]

The key steps in the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms a transient tetrahedral intermediate.[5][8]

  • Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.[5]

  • Deprotonation: The resulting product is a protonated amide. A base, such as sodium hydroxide or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[9][10] This deprotonation step is vital for driving the reaction to completion by preventing the protonation of the starting piperidine, which would render it non-nucleophilic.[5]

The use of a base is a defining feature of the Schotten-Baumann reaction and is essential for achieving high yields.[10] Often, the reaction is performed under biphasic conditions, with an aqueous phase containing the base and an organic phase containing the reactants and product.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures and is designed for robustness and high yield.[11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PiperidineReagentSigma-AldrichShould be colorless. If yellow, consider purification by distillation.[12]
Benzoyl ChlorideReagentSigma-AldrichLachyrmatory; handle in a fume hood.[13]
Sodium Hydroxide (NaOH)ACS GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher ScientificAnhydrous conditions are not strictly necessary but recommended for optimal results.
Brine (Saturated NaCl solution)--For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying the organic phase.
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (typically 10-20%). The reaction is often carried out as a biphasic mixture.[14]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.[5]

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirred, cooled mixture over 15-30 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the piperidine starting material indicates the completion of the reaction.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction and Washing: Extract the aqueous layer with two additional portions of DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted piperidine), saturated aqueous sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.[15]

  • Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure this compound as a white crystalline solid.[11]

Quantitative Data Summary
ParameterValue
Piperidine1.0 eq
Benzoyl Chloride1.05 eq
Sodium Hydroxide2.0-2.5 eq
Reaction Temperature0-5 °C (addition), Room Temp (reaction)
Reaction Time1-2 hours
Expected Yield85-95%

Safety Precautions

  • Piperidine: Corrosive and flammable. Causes skin burns and eye damage. Handle in a well-ventilated fume hood.[16]

  • Benzoyl Chloride: Corrosive, lachrymatory, and reacts violently with water. Causes severe skin burns and eye damage. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][17]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.

Always conduct a thorough risk assessment before beginning any chemical synthesis.

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Piperidine in DCM B 2. Add aq. NaOH A->B C 3. Cool to 0-5 °C B->C D 4. Add Benzoyl Chloride Dropwise C->D E 5. Stir at Room Temperature D->E F 6. Phase Separation E->F Transfer to Separatory Funnel G 7. Extraction & Washing F->G H 8. Drying (Na₂SO₄) G->H I 9. Solvent Removal H->I J 10. Purification I->J K K J->K Final Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

reaction_mechanism piperidine Piperidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate piperidine->tetrahedral_intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide + Cl⁻ tetrahedral_intermediate->protonated_amide Collapse & Cl⁻ Elimination final_product This compound protonated_amide->final_product Deprotonation hcl HCl salt Salt (e.g., NaCl) + H₂O hcl->salt Neutralization base Base (e.g., NaOH) base->final_product base->salt

Caption: Mechanism of the Schotten-Baumann reaction for this compound synthesis.

Conclusion

The N-acylation of piperidine to form this compound via the Schotten-Baumann reaction is a highly efficient and reliable synthetic method. By carefully controlling the reaction temperature and utilizing a base to neutralize the HCl byproduct, researchers can consistently achieve high yields of the desired product. The protocol and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate, facilitating its application in pharmaceutical and chemical research.

References

  • Wikipedia. Schotten–Baumann reaction.
  • BYJU'S. Schotten Baumann Reaction. 2019-11-17.
  • chemeurope.com. Schotten-Baumann reaction.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Organic Syntheses. Benzoyl piperidine.
  • The Pharma Education. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
  • Chemistry Lib. Schotten Baumann Reaction Mechanism Detailed Explanation. 2025-12-24.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • PubMed Central (PMC). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. 2025-07-21.
  • Grokipedia. Schotten–Baumann reaction.
  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • University of Bath's research portal. N>-Acylation Reactions of Amines.
  • ResearchGate. N-Acylation Reactions of Amines.
  • Carl ROTH. Safety Data Sheet: Benzoyl chloride.
  • PubMed Central (PMC). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • International Journal of Pharmacy and Technology. REGIOSELECTIVE N-ACYLATION OF. 2014-06-26.
  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. 2024-04-08.
  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis.
  • Der Pharma Chemica. Scholars Research Library.
  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Organic Syntheses. 1-benzylpiperazine.
  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. 2014-11-21.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69892, Benzoylpiperidine.

Sources

Application Notes and Protocols for the Synthesis of 1-Benzoylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental setup for the synthesis of 1-benzoylpiperidine and its derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules with therapeutic applications ranging from neuropsychiatric to anti-cancer agents.[1][2] This document offers detailed protocols for the classical Schotten-Baumann reaction and a modern microwave-assisted approach, complete with mechanistic insights, purification techniques, and characterization data. The aim is to equip researchers with the necessary knowledge to confidently and efficiently synthesize these valuable compounds.

Introduction: The Significance of the this compound Moiety

The this compound fragment is a cornerstone in the design and development of new therapeutic agents. Its structural rigidity and metabolic stability make it an attractive scaffold for interacting with various biological targets.[1][2] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including but not limited to, inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease, and ligands for serotoninergic and dopaminergic receptors for antipsychotic applications.[1][3][4] The versatility of this chemical entity underscores the importance of robust and efficient synthetic methodologies for its preparation and derivatization.

Primary Synthetic Pathway: The Schotten-Baumann Reaction

The most prevalent and time-tested method for synthesizing this compound derivatives is the Schotten-Baumann reaction.[5][6][7] This reaction involves the acylation of piperidine (or a substituted piperidine) with benzoyl chloride (or a substituted benzoyl chloride) in the presence of a base.[8][9] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[9]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of a chloride ion, to form the stable amide bond.[5][8][10]

Diagram: Mechanism of the Schotten-Baumann Reaction

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperidine Piperidine Tetrahedral Tetrahedral Intermediate Piperidine->Tetrahedral Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->Tetrahedral Product This compound Tetrahedral->Product Collapse & Elimination of Cl- HCl HCl Tetrahedral->HCl

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of the parent this compound. For the synthesis of derivatives, the appropriate substituted piperidine or benzoyl chloride would be used.

Materials:

  • Piperidine (1.0 eq)

  • Benzoyl chloride (1.0 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in DCM. Cool the flask to 0 °C in an ice bath.

  • Addition of Base and Acyl Chloride: Slowly and simultaneously add benzoyl chloride (1.0 eq) and 10% aqueous NaOH solution to the cooled amine solution with vigorous stirring. The temperature should be maintained below 5 °C during the addition.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine.[10]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5][12]

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Alternative Synthetic Pathway: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[13][14] This approach is particularly beneficial for high-throughput synthesis in drug discovery.[13]

Rationale for Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can significantly enhance the rate of amide bond formation.[14][15] This method often allows for solvent-free conditions or the use of high-boiling point, greener solvents.

Diagram: Workflow for Microwave-Assisted Synthesis

Microwave_Synthesis_Workflow A Mix Reactants: Piperidine, Benzoyl Chloride, & Base (optional) B Seal Reaction Vessel A->B C Microwave Irradiation (Controlled Temperature & Time) B->C D Cooling C->D E Work-up & Purification D->E

Caption: A streamlined workflow for the microwave-assisted synthesis of this compound derivatives.

Detailed Experimental Protocol

Materials:

  • Piperidine (1.0 eq)

  • Substituted Benzoyl Chloride (1.0 eq)

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (1.2 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or solvent-free)

  • Microwave synthesis vials

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine piperidine (1.0 eq), the desired benzoyl chloride (1.0 eq), and the base (1.2 eq). If using a solvent, add a minimal amount.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined for each specific derivative.[16][17]

  • Cooling: After irradiation, the reaction vessel is cooled to room temperature.

  • Work-up and Purification: The work-up and purification procedures are similar to those described for the Schotten-Baumann reaction (Section 2.2, steps 5-7).

Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of the synthesized this compound derivatives.

Purification Techniques
  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical and is typically a binary mixture where the compound is soluble at high temperatures and insoluble at low temperatures.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient of solvents, such as ethyl acetate in hexane, is often used to elute the desired compound.[5]

Characterization Data

The structure and purity of the synthesized compounds should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations for this compound
¹H NMR Aromatic protons (benzoyl group) typically appear as multiplets in the range of δ 7.2-7.4 ppm. Protons of the piperidine ring will appear in the aliphatic region (δ 1.5-3.7 ppm).[18]
¹³C NMR The carbonyl carbon of the amide will have a characteristic chemical shift around δ 170 ppm. Aromatic carbons will be in the δ 126-138 ppm range, and the aliphatic carbons of the piperidine ring will be in the δ 24-54 ppm range.[18]
FT-IR A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹. C-H stretching of the aromatic and aliphatic groups will also be present.[19]
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound should be observed. For this compound (C₁₂H₁₅NO), the expected m/z is approximately 189.26 g/mol .[20][21][22]
Melting Point The melting point of pure this compound is reported to be around 48 °C.[11]

Summary and Outlook

The synthesis of this compound derivatives is a well-established and versatile process, crucial for advancing drug discovery and medicinal chemistry. The classic Schotten-Baumann reaction remains a reliable and widely used method, while modern techniques like microwave-assisted synthesis offer significant advantages in terms of speed and efficiency. By understanding the underlying mechanisms and following detailed protocols, researchers can effectively synthesize and explore the vast chemical space of this compound derivatives for the development of novel therapeutic agents.

References

  • Fujita, M., Itaba, H., Hata, T., & Sugimoto, H. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • BenchChem. (2025).
  • Pradip Sanjay, W.
  • Chemistry Notes. (2023).
  • Morales-Lázaro, S. L., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Organic Syntheses. Benzoyl piperidine.
  • Molecules. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Shigeta, M., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). This compound.
  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • PubChem. (n.d.). This compound.
  • BOC Sciences. (2024).
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Morales-Lázaro, S. L., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals.
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides using 4-(Chloromethyl)benzoyl chloride.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
  • Wiley Online Library. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
  • ResearchGate. (2025). N‐Benzyl piperidine Fragment in Drug Discovery.
  • World Journal of Pharmaceutical Research. (2021).
  • Chemistry For Everyone. (2025).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Master Organic Chemistry. (2018).
  • TSI Journals. (n.d.). Microwave assisted synthesis and antibacterial activity of benzyl piperazine with pyrimidine and isoindolinedione.
  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS).
  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • Royal Society of Chemistry. (n.d.). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
  • MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

Sources

Application Notes and Protocols for the Investigation of 1-Benzoylpiperidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive guide to exploring the bioactivity of 1-Benzoylpiperidine. While often categorized as a key intermediate in the synthesis of pharmaceuticals, the benzoylpiperidine moiety is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich starting point for the development of novel therapeutics. Derivatives of this compound have demonstrated a wide array of pharmacological activities, including the modulation of central nervous system targets and inhibition of key enzymes.[1][4][5]

This guide, therefore, is built on a logical premise: if the derivatives are active, the parent scaffold warrants investigation. We present here a series of detailed cell-based assay protocols designed to systematically evaluate the cytotoxic, neuroactive, and enzyme-modulating potential of this compound. Our approach is grounded in scientific integrity, providing not just procedural steps, but the rationale behind them, empowering you to generate robust and meaningful data.

Section 1: Foundational Knowledge and Pre-Assay Considerations

Before embarking on cell-based assays, a thorough understanding of the test compound's physicochemical properties is paramount for experimental success.

1.1. Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅NO[6]
Molecular Weight 189.26 g/mol [6]
Appearance White to light yellow crystalline powder[6]
Melting Point 48 - 52 °C[6]
Boiling Point 321 °C[6]
Purity ≥ 98% (GC)[6]

1.2. Solubility and Stock Solution Preparation

The solubility of a compound is a critical factor in cell-based assays, as poor solubility can lead to precipitation in culture media and inaccurate results.

  • Solvent Selection: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. DMSO is the most common solvent for preparing stock solutions for cell-based assays.

  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out 1.8926 mg of this compound.

    • Dissolve in 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Causality Behind Experimental Choice: A high-concentration stock solution in DMSO allows for the addition of small volumes to the cell culture medium, minimizing the final DMSO concentration. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final concentration of DMSO) in all experiments.

Section 2: Protocol for General Cytotoxicity Assessment

A fundamental first step in evaluating any new compound is to determine its cytotoxic profile. This allows for the identification of a suitable concentration range for subsequent functional assays, distinguishing between specific biological effects and those caused by general toxicity. The MTT assay, which measures mitochondrial reductase activity, is a widely used method for assessing cell viability.[7]

2.1. Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start cell_culture Culture and passage selected cell lines (e.g., HEK293, SH-SY5Y) start->cell_culture plate_cells Plate cells in a 96-well plate and incubate overnight cell_culture->plate_cells prepare_dilutions Prepare serial dilutions of this compound from DMSO stock plate_cells->prepare_dilutions treat_cells Treat cells with compound dilutions and vehicle control prepare_dilutions->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT reagent and incubate incubate->add_mtt solubilize Add solubilization buffer (e.g., DMSO or SDS) add_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze_data Calculate % viability and determine IC50 read_plate->analyze_data G cluster_dopamine Dopamine Receptor Signaling cluster_serotonin Serotonin Receptor Signaling (Example: 5-HT2A) D1 D1-like Receptors (D1, D5) Gs Gαs D1->Gs AC_d Adenylyl Cyclase Gs->AC_d cAMP_d ↑ cAMP AC_d->cAMP_d PKA_d PKA cAMP_d->PKA_d CREB CREB Activation PKA_d->CREB D2 D2-like Receptors (D2, D3, D4) Gi Gαi D2->Gi AC_i Adenylyl Cyclase Gi->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i PKA_i PKA cAMP_i->PKA_i HT2A 5-HT2A Receptor Gq Gαq HT2A->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC DAG->PKC

Caption: Simplified overview of dopamine and serotonin receptor signaling pathways.

3.2. Detailed Protocol: Calcium Flux Assay for 5-HT₂ Receptor Activity

This assay measures changes in intracellular calcium, a hallmark of Gαq-coupled receptor activation, such as the 5-HT₂A receptor. [8] Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor (or a similar relevant cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Serotonin (as a positive control agonist)

  • Ketanserin (as a positive control antagonist)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Seed the 5-HT₂A expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in assay buffer to the final working concentration (typically 1-5 µM).

  • Incubation: Remove the culture medium and add 100 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in the microplate reader. Add 20 µL of this compound at various concentrations (or the appropriate controls) to the wells. Measure the fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds for 2-3 minutes to capture the kinetic response.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium. Compare the response elicited by this compound to the vehicle control and the positive controls.

3.3. Detailed Protocol: cAMP Assay for D₁/D₂ Receptor Activity

This assay quantifies changes in intracellular cAMP levels, which are increased by Gαs-coupled receptors (like D₁) and decreased by Gαi-coupled receptors (like D₂). [2] Materials:

  • CHO-K1 or HEK293 cells stably expressing either the human D₁ or D₂ dopamine receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Dopamine (as a positive control agonist)

  • SCH-23390 (for D₁) or Haloperidol (for D₂) (as positive control antagonists)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Plating: Seed the D₁ or D₂ expressing cells in a 96-well plate and grow to the desired confluency.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

  • Compound Treatment: Add this compound at various concentrations (and controls) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Quantify the amount of cAMP produced and compare the effects of this compound to the vehicle and positive controls.

Section 4: Investigating Enzyme Inhibition Potential

Derivatives of this compound have been identified as inhibitors of enzymes such as monoacylglycerol lipase (MAGL). The following is a general protocol for screening this compound for its potential to inhibit a specific enzyme in vitro.

4.1. General Workflow for Enzyme Inhibition Assay

G cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis start Start reagents Prepare enzyme, substrate, and inhibitor solutions in assay buffer start->reagents plate_setup Add enzyme and inhibitor (or vehicle) to a 96-well plate reagents->plate_setup pre_incubate Pre-incubate to allow inhibitor binding plate_setup->pre_incubate start_reaction Initiate reaction by adding substrate pre_incubate->start_reaction measure Measure product formation (absorbance/fluorescence) over time start_reaction->measure calc_rate Calculate initial reaction rates measure->calc_rate calc_inhibition Determine % inhibition for each concentration calc_rate->calc_inhibition determine_ic50 Plot data and calculate IC50 value calc_inhibition->determine_ic50

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 1-Benzoylpiperidine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 1-Benzoylpiperidine in human plasma. This compound is a key structural motif in medicinal chemistry, and its accurate measurement in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[1] The described protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and low limits of detection. This method adheres to the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[2][3][4][5][6]

Introduction: The Significance of this compound Analysis

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from analgesics to neuropharmacological agents. Its physicochemical properties influence the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. Therefore, a robust and reliable analytical method for its quantification in biological fluids is paramount for preclinical and clinical drug development. This allows for the accurate assessment of pharmacokinetic parameters, aiding in dose selection and safety evaluation.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for bioanalytical studies due to its inherent selectivity and sensitivity. This application note provides a comprehensive guide to developing and implementing such a method for this compound, from sample collection to final data analysis, with a focus on the scientific rationale behind each step.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of method development.[3]

PropertyValueSource
Chemical FormulaC₁₂H₁₅NO[1]
Molecular Weight189.26 g/mol [1]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point48 - 52 °C[1]
Boiling Point321 °C[1]
logP~2.2[7]
UV λmax224 nm[8]

The moderate lipophilicity (logP ~2.2) suggests that this compound can be efficiently extracted from aqueous matrices and is well-suited for reversed-phase chromatography.

Experimental Design: A Self-Validating System

The entire analytical workflow is designed to be self-validating, incorporating an internal standard to account for variability in sample processing and instrument response. The choice of a deuterated analog as an internal standard is the gold standard, as its chemical and physical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior throughout the analytical process.[9]

Diagram of the Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard (this compound-d5) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Generate Report quant->report

Caption: Workflow for this compound analysis in plasma.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d5 (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human plasma (sourced from an accredited supplier)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and this compound-d5 in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d5 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[2][10] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being a suitable solvent for the subsequent HPLC analysis.[3][5]

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Diagram of the Sample Preparation Protocol

sample_prep start Start: 100 µL Plasma add_is Add 20 µL IS (100 ng/mL) start->add_is add_acn Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex Vortex 1 minute add_acn->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer end Ready for Injection transfer->end

Caption: Step-by-step protein precipitation workflow.

HPLC-MS/MS Method

The chromatographic method is designed to provide a sharp, symmetrical peak for this compound, well-separated from any potential matrix interferences. A C18 column is chosen for its versatility in retaining moderately non-polar compounds.[5] The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.[5]

HPLC ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B in 3 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, equilibrate for 0.9 min
Total Run Time 5 minutes
Mass Spectrometry ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions and Rationale

In ESI positive mode, this compound will readily form a protonated molecule [M+H]⁺. The fragmentation of this precursor ion in the collision cell will generate characteristic product ions. The most common fragmentation pathways for piperidine derivatives involve cleavage of the piperidine ring or the bonds adjacent to the nitrogen atom.[11] For this compound, cleavage of the amide bond to form the benzoyl cation (m/z 105) and fragmentation of the piperidine ring are expected.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 190.1105.1 (Quantifier)20
84.1 (Qualifier)25
This compound-d5 (IS) 195.1110.120

The benzoyl cation (m/z 105) is a stable and abundant fragment, making it an excellent choice for the quantifier ion. The piperidinium ion (m/z 84.1) can serve as a qualifier ion to enhance the specificity of the method.

Method Validation Strategy

To ensure the reliability of the data, the method must be validated according to regulatory guidelines such as ICH M10.[2][4][6] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Calibration Curve: A linear regression of the peak area ratio (analyte/IS) versus concentration, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % RSD) should be within ±15% (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery and Matrix Effect: Assessment of the extraction efficiency and the impact of plasma components on the ionization of the analyte and IS.

  • Stability: Evaluation of the analyte's stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple and efficient sample preparation, coupled with a rapid chromatographic run time, makes this method suitable for high-throughput analysis in a drug development setting. By adhering to established validation guidelines, this protocol ensures the generation of high-quality, reliable data for critical pharmacokinetic and toxicological assessments.

References

  • ICH M10 Bioanalytical Method Valid
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
  • European Medicines Agency. (n.d.).
  • U.S. Food and Drug Administration. (2024).
  • U.S. Food and Drug Administration. (2018).
  • Guidechem. (n.d.). This compound 776-75-0 wiki.
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • U.S. Department of Health and Human Services. (n.d.).
  • U.S. Food and Drug Administration. (2019).
  • AptoChem. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
  • ChemicalBook. (n.d.). This compound CAS#: 776-75-0.
  • Chem-Impex. (n.d.). This compound.
  • ChemicalBook. (2025). This compound | 776-75-0.
  • National Institute of Standards and Technology. (n.d.). This compound.
  • SIELC Technologies. (2018). N-Benzoylpiperidine.
  • Singh, B., Day, C. M., Abdella, S., & Garg, S. (2024). Alzheimer's disease current therapies, novel drug delivery systems and future directions for better disease management. Journal of Controlled Release, 367, 402–424.
  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns.
  • Benchchem. (2025). Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods.
  • Benchchem. (2025).

Sources

Application Notes and Protocols: 1-Benzoylpiperidine as a Versatile Moiety in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Benzoylpiperidine Scaffold

The 1-benzoylpiperidine motif is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] Its metabolic stability and role as a potential bioisostere for the piperazine ring make it a highly desirable scaffold in drug design.[1] Solid-phase organic synthesis (SPOS) provides a powerful and efficient platform for the rapid generation of compound libraries, leveraging benefits such as the use of excess reagents to drive reactions to completion and simplified purification.[2]

This guide details the strategic use of the this compound moiety in a solid-phase synthesis context. Rather than using this compound as a direct building block, a more versatile and common approach in combinatorial chemistry is to first construct a piperidine scaffold on a solid support, followed by N-functionalization with a benzoyl group. This strategy allows for the introduction of diversity at multiple points of the molecule. The benzoyl group can either be a permanent part of the final structure or serve as a robust protecting group, offering further synthetic flexibility through orthogonal deprotection strategies.[3][4]

Core Synthetic Strategy: On-Resin Piperidine Construction and N-Benzoylation

The primary workflow involves the initial construction of a piperidine ring on a solid support, followed by acylation with benzoyl chloride to install the benzoyl group. This multi-step process allows for the creation of diverse libraries of N-benzoylpiperidine derivatives.

Experimental Workflow Overview

The overall experimental workflow is depicted below. This strategy allows for diversification at the piperidine ring (R1), the piperidine nitrogen (via the benzoyl group, R2), and potentially other positions depending on the chosen starting materials.

Solid-Phase Synthesis of N-Benzoylpiperidine Derivatives cluster_resin Solid Support Operations cluster_solution Solution Phase Resin Start with Resin (e.g., Wang Resin) Loading 1. Resin Loading (N-Fmoc Amino Acid) Resin->Loading DIC, DMAP Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Loading->Fmoc_Deprotection1 Ring_Formation 3. Piperidine Ring Formation (e.g., Aza-Michael Addition & Reductive Amination) Fmoc_Deprotection1->Ring_Formation N_Benzoylation 4. N-Benzoylation (Benzoyl Chloride, Base) Ring_Formation->N_Benzoylation Benzoyl Chloride, DIPEA in DCM Cleavage 5. Cleavage from Resin (e.g., TFA Cocktail) N_Benzoylation->Cleavage TFA/TIS/H2O Final_Product Final Product: N-Benzoylpiperidine Derivative Cleavage->Final_Product

Caption: General workflow for the solid-phase synthesis of N-benzoylpiperidine derivatives.

Detailed Protocols and Methodologies

Protocol 1: Solid-Phase Synthesis of a Piperidine Scaffold

This protocol outlines the construction of a piperidine ring on a solid support, starting from an amino acid attached to Wang resin. This creates the necessary precursor for subsequent N-benzoylation.[2]

Materials:

  • Wang Resin

  • Fmoc-protected amino acid (e.g., Fmoc-L-Asp(OtBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Reagents for ring formation (e.g., for aza-Michael addition and reductive amination)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Resin Loading (Esterification):

    • Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of DMF/DCM (1:1).

    • Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[5]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine and the dibenzofulvene adduct.[5]

  • Piperidine Ring Formation:

    • This step can be achieved through various methods. A common approach is a sequence of aza-Michael addition followed by reductive amination.[2] The specific reagents and conditions will depend on the desired substitution pattern of the piperidine ring.

    • Upon completion of the ring formation, wash the resin extensively with the reaction solvent, followed by DMF and DCM, to yield the resin-bound piperidine scaffold.

Protocol 2: N-Benzoylation of Resin-Bound Piperidine

This protocol details the acylation of the secondary amine of the resin-bound piperidine scaffold with benzoyl chloride.

Materials:

  • Resin-bound piperidine scaffold

  • Benzoyl chloride (BzCl)[6]

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Pyridine)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin-bound piperidine scaffold in DCM for 1 hour.

  • Acylation Reaction:

    • Prepare a solution of benzoyl chloride (5 eq.) and DIPEA (10 eq.) in DCM.

    • Add the solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • To monitor the reaction, a small sample of the resin can be cleaved and analyzed by TLC or LC-MS.[7] A successful reaction will show the disappearance of the starting material and the appearance of the less polar benzoylated product.[7]

  • Washing:

    • Drain the reaction solution and wash the resin thoroughly with DCM (5x) and DMF (3x) to remove excess reagents and byproducts.

    • Perform a final wash with DCM (3x) and dry the resin under vacuum.

ParameterConditionRationale
Solvent DCM or DMFSwells the polystyrene-based resin and dissolves reagents.
Acylating Agent Benzoyl Chloride (5 eq.)A highly reactive acylating agent ensuring rapid reaction.[8] Excess is used to drive the reaction to completion.
Base DIPEA (10 eq.)A non-nucleophilic base to neutralize the HCl byproduct without competing in the acylation.[8]
Temperature Room TemperatureSufficient for the highly reactive benzoyl chloride.
Reaction Time 2-4 hoursTypically sufficient for complete acylation on solid support.
Table 1: Optimized Conditions for N-Benzoylation on Solid Support.
Protocol 3: Cleavage of the N-Benzoylpiperidine Derivative from Resin

This protocol describes the final step of releasing the synthesized compound from the solid support.

Materials:

  • Resin-bound N-benzoylpiperidine derivative

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dry resin in a suitable reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Isolate the precipitate by centrifugation, decant the ether, and repeat the ether wash twice.

  • Drying and Purification:

    • Dry the crude product under vacuum.

    • Purify the final N-benzoylpiperidine derivative using an appropriate method, such as reverse-phase HPLC.

The Benzoyl Group as an Orthogonal Protecting Group

In more complex syntheses, the benzoyl group can be used as a protecting group for the piperidine nitrogen. Its removal requires conditions that are orthogonal to standard Fmoc/tBu or Boc/Bzl strategies, providing a valuable tool for selective functionalization.[3][9]

Protocol 4: Cleavage of the N-Benzoyl Group (Debenzoylation)

The cleavage of the amide bond in an N-benzoylpiperidine is challenging. A reported method for N-debenzoylation of nucleosides under neutral conditions involves heating with benzyl alcohol, which could potentially be adapted for solid-phase synthesis, although this is not a standard or widely used procedure.[10] A more common approach in solution-phase is hydrolysis under harsh acidic or basic conditions, which are often not compatible with solid supports and other protecting groups. Therefore, the use of the benzoyl group as a readily cleavable protecting group in SPOS is less common than its use as a permanent structural component.

Protecting Group SystemNα-Amino ProtectionSide-Chain ProtectionCleavage ConditionsOrthogonality with N-Benzoyl
Fmoc/tBu Fmoc (Base-labile)tBu, Trt, Boc (Acid-labile)Piperidine for Fmoc; TFA for side-chains/resinFully Orthogonal[4]
Boc/Bzl Boc (Acid-labile)Bzl, Tos (Strong acid-labile)TFA for Boc; HF for side-chains/resinQuasi-Orthogonal[4]
Table 2: Orthogonal Protecting Group Strategies in Solid-Phase Synthesis.

Analytical Techniques for Reaction Monitoring

Monitoring the progress of reactions on a solid support is crucial for optimizing protocols and ensuring high-quality products.

  • Thin-Layer Chromatography (TLC): A small amount of resin is treated with the cleavage cocktail, and the resulting solution is spotted on a TLC plate. This allows for a quick, qualitative assessment of the reaction's progress by observing the disappearance of the starting material and the appearance of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): Similar to TLC, a cleaved sample is analyzed by HPLC to provide quantitative data on the purity of the product and the extent of the reaction.

  • Mass Spectrometry (MS): LC-MS analysis of a cleaved sample confirms the mass of the desired product, verifying that the reaction has occurred as expected.

Analytical_Monitoring_Workflow Start Resin-bound Intermediate Reaction Perform Reaction (e.g., N-Benzoylation) Start->Reaction Sample Take Small Resin Sample Reaction->Sample Cleave Cleave from Resin Sample (TFA Cocktail) Sample->Cleave Analyze Analyze Cleaved Sample Cleave->Analyze TLC TLC Analysis (Qualitative) Analyze->TLC Fast Check LCMS LC-MS Analysis (Quantitative & Identity) Analyze->LCMS Detailed Check Decision Reaction Complete? TLC->Decision LCMS->Decision Wash Wash Resin & Proceed to Next Step Decision->Wash Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Workflow for analytical monitoring of solid-phase reactions.

Conclusion

The N-benzoylpiperidine scaffold is a valuable component in the design of compound libraries for drug discovery. By employing a solid-phase strategy where a piperidine ring is first constructed on a resin and subsequently N-benzoylated, researchers can efficiently generate a wide variety of derivatives. This approach allows for diversification and provides a robust framework for creating novel chemical entities. The protocols and strategies outlined in this guide offer a comprehensive starting point for scientists and professionals in the field to leverage the power of solid-phase synthesis for the creation of N-benzoylpiperidine-based molecules.

References

  • Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (n.d.). ResearchGate.
  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]<123::AID-BIP30>3.0.CO;2-F
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]
  • The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. (n.d.). Washington University in St. Louis.
  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000).
  • Solid-phase Compound Library Synthesis in Drug Design and Development. (2002). Current Opinion in Drug Discovery & Development, 5(4), 536-548. [Link]
  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8134-8142. [Link]
  • Privileged Scaffolds for Library Design and Drug Discovery. (2010). Current Opinion in Chemical Biology, 14(3), 365-371. [Link]
  • p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. (2005).
  • BENZOYL CHLORIDE. (n.d.). Ataman Kimya.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4983. [Link]
  • Benzoyl piperidine. (n.d.). Organic Syntheses.
  • Schon, I., Colombo, R., & Csehi, A. (1983). Effect of Piperidine on Benzylaspartyl Peptides in Solution and in the Solid Phase.
  • Combinatorial chemistry: libraries from libraries, the art of the diversity-oriented transformation of resin-bound peptides and chiral polyamides to low molecular weight acyclic and heterocyclic compounds. (2002). Journal of Peptide Research, 59(5), 213-241. [Link]
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2020). Molecules, 25(19), 4529. [Link]
  • Benzoyl Chloride: A Key Component in Resin and Polymer Production. (n.d.).
  • Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. (2002).
  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (2000). Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]
  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024).
  • Deprotection of N-benzyl piperidine compound. (2020). Sciencemadness Discussion Board. [Link]
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (n.d.).
  • Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. (2003). The Journal of Organic Chemistry, 68(3), 1136-1139. [Link]
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). Molecules, 29(8), 1845. [Link]
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021).
  • THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. (n.d.). IIP Series.
  • A Review on Uses of Combinatorial Chemistry in Drug Discovery: Review Article. (2025).
  • New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation. (2002).
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. (2023). Journal of Forensic Sciences, 68(6), 1923-1931. [Link]
  • A Short Review on Concept and Types of Combinatorial Chemistry. (n.d.).
  • A convenient and scaleable procedure for removing the Fmoc group in solution. (2018).
  • Cleavage of the benzoyl protecting group. (n.d.). ResearchGate.

Sources

Techniques for Synthesizing Substituted 1-Benzoylpiperidine Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Benzoylpiperidine Scaffold

The this compound moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its structural rigidity and synthetic accessibility make it an attractive scaffold for the development of novel therapeutics targeting a diverse range of diseases.[2] Molecules incorporating this framework have demonstrated efficacy as antipsychotics, anticancer agents, and neuroprotective agents, among other therapeutic applications.[2] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing substituted this compound analogs, offering detailed protocols and insights to empower researchers in drug discovery and development.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound analogs can be broadly categorized into classical and modern techniques. Classical methods, such as the Schotten-Baumann reaction and Friedel-Crafts acylation, are robust and often utilize readily available starting materials. Modern cross-coupling reactions, including the Buchwald-Hartwig amination and Ullmann condensation, offer milder reaction conditions and a broader substrate scope, enabling the synthesis of more complex analogs.

Synthetic Strategy Key Reactants General Conditions Key Advantages Potential Limitations
Schotten-Baumann Reaction Piperidine, Benzoyl Chloride, Aqueous BaseBiphasic, Room TemperatureHigh yields, simple procedure, readily available reagents.[3][4]Limited to N-acylation, can be exothermic.[5]
Friedel-Crafts Acylation N-protected isonipecotoyl chloride, Aromatic Substrate, Lewis AcidAnhydrous, Elevated TemperatureForms C-C bond, direct introduction of the benzoyl group to the piperidine ring.[2][6]Requires N-protection, harsh conditions, potential for side reactions.[7]
Buchwald-Hartwig Amination Piperidine, Aryl Halide/Triflate, Palladium Catalyst, Ligand, BaseAnhydrous, Inert Atmosphere, Elevated TemperatureBroad substrate scope, good functional group tolerance, milder than classical methods.[8][9]Cost of catalyst and ligands, sensitivity to air and moisture.
Ullmann Condensation Piperidine, Aryl Halide, Copper Catalyst, Ligand, BaseHigh Temperature, Polar Aprotic SolventsAlternative to palladium-catalyzed methods, useful for specific substrates.[10][11]Often requires higher temperatures and stoichiometric copper in classical variants.[10]

Classical Synthetic Routes: Robust and Foundational Methods

Schotten-Baumann Reaction: A Direct Approach to N-Acylation

The Schotten-Baumann reaction is a straightforward and widely used method for the N-acylation of amines.[5] It involves the reaction of a piperidine derivative with a benzoyl chloride in the presence of an aqueous base, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[3][4]

The mechanism proceeds through a nucleophilic acyl substitution. The nitrogen atom of the piperidine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation by the base yields the this compound product.[4]

Schotten_Baumann cluster_0 Schotten-Baumann Reaction Mechanism Piperidine Piperidine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Piperidine->TetrahedralIntermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product Elimination of Cl- Base Base (e.g., NaOH) SaltWater Salt + Water Base->SaltWater HCl HCl HCl->SaltWater

Caption: Mechanism of the Schotten-Baumann Reaction.

Materials:

  • Piperidine

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 10% aqueous NaOH solution (2.0 eq).

  • To the vigorously stirred biphasic mixture, add benzoyl chloride (1.05 eq) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.[12]

Friedel-Crafts Acylation: Forging the C4-Benzoyl Bond

This method is employed to introduce a benzoyl group at the 4-position of the piperidine ring. It typically involves the reaction of an N-protected 4-piperidinecarbonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][6]

The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion then undergoes electrophilic aromatic substitution with the aromatic ring, followed by deprotonation to restore aromaticity and yield the 4-benzoylpiperidine derivative.

Friedel_Crafts cluster_1 Friedel-Crafts Acylation Workflow Start N-protected 4-piperidinecarboxylic acid AcylChloride N-protected 4-piperidinecarbonyl chloride Start->AcylChloride SOCl₂ or (COCl)₂ AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon AlCl₃ Product N-protected 4-benzoylpiperidine AcyliumIon->Product Aromatic Aromatic Substrate (e.g., Fluorobenzene) Aromatic->Product Deprotection Deprotection Product->Deprotection Acid or Base FinalProduct 4-Benzoylpiperidine Deprotection->FinalProduct

Caption: General workflow for Friedel-Crafts acylation.

Materials:

  • 1-Acetylisonipecotoyl chloride

  • Fluorobenzene

  • Aluminum chloride (AlCl₃)

  • Chloroform

  • Ice

  • Ligroin-diisopropyl ether mixture

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, prepare a stirred mixture of aluminum chloride (1.2 eq) in fluorobenzene.

  • Slowly add 1-acetylisonipecotoyl chloride (1.0 eq) to the mixture.

  • After the addition is complete, heat the mixture to reflux for one hour.

  • Cool the reaction mixture and pour it onto ice.

  • Separate the two resulting layers. Extract the aqueous layer twice with chloroform.

  • Combine the organic extracts with the initially separated fluorobenzene layer.

  • Dry the combined organic solution and concentrate it under reduced pressure to obtain a crystalline white solid.

  • Recrystallize the solid from a ligroin-diisopropyl ether mixture to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.[6]

Modern Synthetic Methodologies: Precision and Versatility

Buchwald-Hartwig Amination: Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This method is particularly useful for coupling piperidines with a wide variety of aryl halides and triflates under relatively mild conditions. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction.[8]

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperidine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylpiperidine product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)-X(Ln) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Ar-X PdII_Amine [Ar-Pd(II)(Piperidine)-X(Ln)] PdII_complex->PdII_Amine Piperidine Amine_Coord Amine Coordination Piperidine PdII_Amido Ar-Pd(II)-N(piperidyl)(Ln) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) Product Ar-Piperidine PdII_Amido->Product RedElim Reductive Elimination Product->Pd0 Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., chlorophenyl derivative, 1.0 eq)

  • Piperidine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • XPhos (ligand, 0.04 eq)

  • Sodium tert-butoxide (base, 1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk flask, inert gas supply (Argon or Nitrogen), syringe, magnetic stirrer, heating mantle

Procedure:

  • Set up an oven-dried Schlenk flask under an inert atmosphere.

  • To the flask, add the aryl halide, piperidine, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, serving as a valuable alternative to palladium-based methods.[10][11] While traditional Ullmann reactions often require harsh conditions, modern protocols utilize ligands to facilitate the coupling under milder temperatures.[13]

The mechanism is thought to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination yields the N-arylated product and regenerates the active copper(I) catalyst.[13]

Materials:

  • Benzamide (or piperidine, 1.0 eq)

  • Aryl iodide (1.2 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • (S)-N-methylpyrrolidine-2-carboxylate (ligand, 0.1 eq)

  • Potassium phosphate (base, 2.0 eq)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Schlenk flask, inert gas supply, magnetic stirrer, heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the benzamide (or piperidine), potassium phosphate, ligand, and CuI.

  • Add anhydrous DMSO, followed by the aryl iodide.

  • Stir the reaction mixture vigorously and heat to 110 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[13]

Purification and Characterization

Purification Techniques
  • Recrystallization: This is an effective method for purifying solid this compound analogs. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution.[14][15]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A suitable solvent system (eluent) is used to separate the components of the mixture based on their polarity.[16]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure of the synthesized analogs.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[16]

Conclusion

The synthesis of substituted this compound analogs is a dynamic field with a rich history and a promising future. This guide has provided a comprehensive overview of both classical and modern synthetic strategies, complete with detailed protocols and mechanistic insights. By understanding the nuances of each method, researchers can make informed decisions to efficiently construct diverse libraries of these important molecules for the advancement of drug discovery and development.

References

  • PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine.
  • Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure.
  • Contreras, J. M., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Journal of the Korean Chemical Society, 56(4), 485-489.
  • PrepChem. (n.d.). Synthesis of 1-(4-aminobenzoyl)-4-(4-fluorobenzoyl)piperidine.
  • Kim, S., et al. (2015). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
  • González-Sabin, J., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4475.
  • Marvel, C. S., & Lazier, W. A. (1925). Benzoyl piperidine. Organic Syntheses, 5, 13.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. BenchChem Technical Support.
  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Alkylation.
  • BenchChem. (2025).
  • González-Sabin, J., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4475.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Park, H. J., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid. BenchChem Technical Support.
  • Trost, B. M., & Pinkerton, A. B. (2000). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. The Journal of Organic Chemistry, 65(19), 6296–6303.
  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10866.
  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. BenchChem Technical Support.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Kassen, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563.
  • YouTube. (2022, August 17). A Friedel Crafts Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Bajad, S., et al. (2003). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. European Journal of Pharmaceutical Sciences, 19(5), 413-421.
  • BenchChem. (2025). A Comparative Guide to Asymmetric Synthesis Routes for 2-Benzylpiperidine. BenchChem Technical Support.
  • Kassen, F., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(1), 183.
  • City University of New York. (n.d.). Purification by Recrystallization.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

Sources

Characterizing Sigma-1 Receptor Affinity of 1-Benzoylpiperidine Using Competitive Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

The benzoylpiperidine chemical motif is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds targeting the central nervous system.[1][2] This guide provides a comprehensive framework and a detailed protocol for determining the binding affinity of 1-Benzoylpiperidine, a representative member of this class, for the Sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric conditions, making it a high-value target for therapeutic development.[3][4] The methodology described herein utilizes the competitive radioligand binding assay, a gold-standard technique for quantifying the interaction between an unlabeled test compound and its target receptor.[5]

Principle of the Competitive Binding Assay

Radioligand binding assays are a powerful tool for studying drug-receptor interactions.[6][7] In a competitive binding assay, a biological preparation containing the target receptor (e.g., cell membrane homogenate) is incubated with a fixed concentration of a high-affinity radiolabeled ligand (radioligand) and varying concentrations of an unlabeled test compound (the competitor).

The radioligand and the competitor compete for the same binding site on the receptor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactivity. The primary data output is an inhibition curve, from which the half-maximal inhibitory concentration (IC₅₀) of the test compound is determined. This IC₅₀ value can then be converted to the inhibitory constant (Kᵢ), which represents the intrinsic binding affinity of the compound for the receptor.[8]

The equilibrium dynamics of this interaction are depicted below.

Competitive_Binding cluster_0 Assay Components cluster_1 Binding Equilibria R Receptor (σ1) Bound_RL Receptor-Radioligand Complex (Measured) R->Bound_RL Bound_C Receptor-Competitor Complex (Unmeasured) R->Bound_C RL Radioligand (³H-pentazocine) RL->Bound_RL Binds C Competitor (this compound) C->Bound_C Competes

Figure 1: Principle of Competitive Radioligand Binding.

Materials and Reagents

Successful execution of this assay requires careful preparation of all components.

ComponentDescription & Supplier ExampleRationale
Test Compound This compound (CAS 776-75-0), e.g., from Chem-Impex (Cat# 24199) or similar.[9]The unlabeled ligand whose affinity for the σ1 receptor is to be determined.
Radioligand -Pentazocine, ~30-60 Ci/mmol. e.g., from PerkinElmer.A high-affinity, selective radioligand for the σ1 receptor.[4] Tritium (³H) is a common, safe β-emitter.
Receptor Source Male Sprague Dawley rat liver homogenate.Rat liver is a rich source of σ1 receptors and is a standard tissue for this assay.[4]
Assay Buffer 50 mM Tris-HCl, pH 8.0.Maintains physiological pH to ensure optimal receptor integrity and binding.[4]
Non-Specific Binding Haloperidol, 10 µM final concentration.A high-affinity σ1 ligand used in excess to saturate all specific sites, defining non-specific binding.
Filtration Mats GF/B glass fiber filter mats, pre-soaked in 0.5% polyethylenimine (PEI).PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 8.0.Used to rapidly wash away unbound radioligand from the filters.
Scintillation Cocktail e.g., Ultima Gold™ or similar.A solution that emits light when excited by radioactive decay, allowing quantification.
Equipment Cell harvester, liquid scintillation counter, multi-channel pipettes, 96-well plates, centrifuge.Standard equipment for high-throughput radioligand binding assays.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format for efficiency and reproducibility.

  • Homogenization: Euthanize male Sprague Dawley rats according to approved institutional guidelines. Promptly dissect the livers and place them in ice-cold 50 mM Tris-HCl buffer. Homogenize the tissue using a Polytron homogenizer (2 x 15-second bursts).

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Tris-HCl buffer and centrifuge again under the same conditions. This step is repeated to wash away endogenous ligands and cytosolic proteins.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membrane preparation to a final concentration of ~200-300 µg protein per assay tube/well.[10] Store aliquots at -80°C until use.

  • Compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 0.5% to avoid interference.

  • Plate Setup: Prepare a 96-well plate according to the following map:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation. (Represents maximum specific binding).

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL Radioligand + 100 µL Membrane Preparation. (Defines background signal).

    • Competitor Wells: 50 µL this compound dilution + 50 µL Radioligand + 100 µL Membrane Preparation.

  • Radioligand Preparation: Dilute the -Pentazocine stock in assay buffer to a working concentration that results in a final assay concentration of ~2 nM.[4] This concentration is typically near the radioligand's dissociation constant (Kᵈ) to ensure optimal assay sensitivity.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to all wells. Seal the plate and incubate for 120 minutes at 37°C with gentle agitation. This time and temperature are chosen to ensure the binding reaction reaches equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the PEI-soaked GF/B filter mat using a cell harvester. Immediately wash each well 3 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Punch the filter discs from the mat into scintillation vials. Add 4 mL of scintillation cocktail to each vial. Allow the vials to sit for at least 4 hours in the dark (for dark adaptation) before counting.

  • Counting: Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Workflow prep Prepare Reagents (Buffer, Radioligand, Competitor) plate Set Up 96-Well Plate (Total, NSB, Competitor) prep->plate add_mem Add Membrane Preparation (Starts Reaction) plate->add_mem incubate Incubate (120 min @ 37°C) add_mem->incubate harvest Terminate & Filter (Cell Harvester) incubate->harvest wash Wash Filters x3 (Ice-Cold Buffer) harvest->wash count Add Scintillation Cocktail & Count (LSC) wash->count analyze Analyze Data (Calculate IC₅₀ & Kᵢ) count->analyze

Figure 2: Radioligand Binding Assay Workflow.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, determine the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximum specific binding:

    • % Specific Binding = (Specific Binding at [Competitor] / Average Specific Binding with no competitor) x 100

  • Generate Inhibition Curve: Plot the % Specific Binding against the logarithm of the competitor concentration. The resulting data should form a sigmoidal dose-response curve.

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The software will calculate the IC₅₀, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.[11]

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :[8]

    • Kᵢ = IC₅₀ / (1 + [L]/Kᵈ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kᵈ is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments or obtained from literature).

Table 1: Representative Data Presentation

CompoundTargetRadioligand ([L])Kᵈ of RadioligandIC₅₀ (nM)Kᵢ (nM)
This compoundSigma-1 (σ1)-Pentazocine (2 nM)1.5 nM45.219.4
Haloperidol (Control)Sigma-1 (σ1)-Pentazocine (2 nM)1.5 nM3.21.37

Note: Data are for illustrative purposes only.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand sticking to filters/plate; Insufficient PEI pre-soak; Radioligand concentration too high.Increase PEI concentration or soaking time; Add a blocking agent like BSA to the buffer; Optimize radioligand concentration.
Low Specific Binding Signal Low receptor density in membrane prep; Inactive receptor; Insufficient incubation time.Use a richer tissue source or transfected cells; Prepare fresh membranes; Perform a time-course experiment to ensure equilibrium.
Poor Curve Fit (Shallow Slope) Complex binding mechanism (e.g., allostery, multiple sites); Compound solubility issues.Consider more complex binding models; Ensure compound is fully dissolved; Check for agonist/antagonist profile.[4]
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Uneven filtration or washing.Calibrate pipettes; Ensure thorough mixing after each addition; Check cell harvester for clogs or uneven vacuum.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays with 1-Benzyl-3-phenylpiperidin-4-amine.
  • Enna, S. J., & Bylund, D. B. (2006). Radioligand binding assays and their analysis. PubMed.
  • Meltzer, P. C., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter. Journal of Medicinal Chemistry, 40(1), 35-43.
  • Limbird, L. E. (1990). Radioligand binding methods: practical guide and tips. PubMed.
  • Valdebenito, S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • Frattarelli, D., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4988.
  • Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences, 68(24), 2729-2740.
  • Reith, M. E., et al. (2001). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 44(20), 3324-3330.
  • Abadias, M., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(18), 4153.
  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(3), 481-490.
  • Frattarelli, D., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Chem-Impex. (n.d.). This compound.
  • Valdebenito, S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • Amata, E., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Chemical Neuroscience, 11(19), 3049-3061.
  • ChemicalBook. (n.d.). This compound | 776-75-0.
  • Reith, M. E., et al. (1997). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 40(14), 2258-2266.
  • Rastegar, H., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands.

Sources

Application Notes and Protocols: Employing 1-Benzoylpiperidine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the 1-benzoylpiperidine scaffold in the design and development of potent and selective enzyme inhibitors. This document outlines the rationale behind its use as a privileged structure, details synthetic strategies, and provides step-by-step protocols for evaluating the inhibitory activity of its derivatives against key enzyme targets.

Introduction: The this compound Scaffold as a Privileged Structure

The this compound fragment is recognized in medicinal chemistry as a "privileged structure" due to its recurring presence in a multitude of bioactive compounds targeting a diverse range of physiological targets. Its metabolic stability and its role as a potential bioisostere of the piperazine ring make it a versatile and reliable framework for drug design. The carbonyl group of the benzoyl moiety can establish crucial hydrogen bond interactions within an enzyme's active site, a feature that medicinal chemists leverage to enhance binding affinity and selectivity.[1] This guide will delve into the practical application of this scaffold in the development of inhibitors for several important enzyme classes, including cholinesterases, monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and tyrosinase.

Part 1: Design and Synthesis of this compound Derivatives

The versatility of the this compound core allows for extensive chemical modification to optimize potency and selectivity for a target enzyme. The general synthetic approach often involves the acylation of a substituted piperidine with a substituted benzoyl chloride.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial screening of a library of this compound-based enzyme inhibitors.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization Start Start Select_Piperidine Select Substituted Piperidine Start->Select_Piperidine Select_Benzoyl Select Substituted Benzoyl Chloride Start->Select_Benzoyl Reaction Acylation Reaction Select_Piperidine->Reaction Select_Benzoyl->Reaction Purification Purification & Characterization Reaction->Purification Library Library of this compound Derivatives Purification->Library Primary_Screening Primary Enzyme Inhibition Assay Library->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Design ADMET_Profiling In Vitro ADMET Profiling Lead_Optimization->ADMET_Profiling End Lead Candidate ADMET_Profiling->End

Caption: Workflow for Synthesis and Screening of this compound Inhibitors.

General Protocol for Synthesis of (4-substituted-piperidin-1-yl)(phenyl)methanone Derivatives

This protocol is a generalized procedure based on common synthetic routes described in the literature.[2]

  • Reactant Preparation: Dissolve the selected substituted piperidine (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base (e.g., triethylamine or potassium carbonate, 1.1-1.5 eq.) to the reaction mixture to act as an acid scavenger.

  • Acylation: Slowly add the desired substituted benzoyl chloride (1.0-1.1 eq.) to the stirred solution at room temperature or 0 °C, depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application in Targeting Specific Enzymes

The this compound scaffold has been successfully employed to develop inhibitors for a variety of enzymes. The following sections provide detailed protocols and application notes for selected enzyme targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Background: Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine in the brain.[2][3][4] Derivatives of this compound have shown promise as potent inhibitors of both AChE and BuChE.[2][3][5]

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established spectrophotometric method described by Ellman.[2][4][6]

Principle: The assay measures the activity of cholinesterases by monitoring the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm.[6]

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI, e.g., 14 mM) in buffer.[6]

    • Prepare a working solution of the enzyme (AChE or BuChE) in buffer to a final concentration that provides a linear rate of reaction over the measurement period.

    • Prepare serial dilutions of the test compounds in buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer, DTNB solution, and substrate solution.

    • Control (100% activity): Add buffer, DTNB solution, enzyme solution, and the same concentration of solvent used for the test compounds.

    • Test: Add buffer, DTNB solution, enzyme solution, and the test compound solution.[6]

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[6]

  • Initiate Reaction: Add the substrate solution (ATCI or BTCI) to all wells except the blank to start the reaction.[6]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader in kinetic mode.[6]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Data Presentation: Inhibitory Activity of this compound Derivatives against Cholinesterases

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 19 AChE5.10 ± 0.24[2]
BuChE26.78 ± 0.81[2]
Compound 7 AChE28.0 ± 1.5[2]
Donepezil AChE(Reference)[7]

Note: IC₅₀ values are examples from the literature and will vary depending on the specific derivative and assay conditions.

Monoacylglycerol Lipase (MAGL) Inhibition

Background: Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[8] Inhibition of MAGL has therapeutic potential for treating neurodegenerative diseases, inflammation, and cancer.[9] this compound derivatives have been developed as potent and reversible MAGL inhibitors.[8][10]

G MAGL Monoacylglycerol Lipase (MAGL) Products Arachidonic Acid + Glycerol MAGL->Products Hydrolysis 2AG 2-Arachidonoylglycerol (2-AG) 2AG->MAGL Substrate Inhibitor This compound Derivative Inhibitor->MAGL Inhibition

Caption: Inhibition of MAGL by a this compound Derivative.

Protocol: In Vitro MAGL Inhibition Assay (Fluorometric)

This protocol describes a common fluorometric assay for measuring MAGL activity.

Principle: The assay utilizes a fluorogenic substrate that, when cleaved by MAGL, releases a fluorescent product. The increase in fluorescence is proportional to the enzyme activity.

Materials:

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Recombinant human MAGL

  • Fluorogenic MAGL substrate (e.g., a substrate that releases 7-hydroxycoumarin or a similar fluorophore upon cleavage)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Black, opaque 96-well microplate (for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare a working solution of MAGL in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • Add the test compound or vehicle (for control wells) to the wells of the microplate.

    • Add the MAGL enzyme solution to all wells except the blank (substrate control) wells.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all readings.

    • Calculate the rate of the reaction from the linear phase of fluorescence increase.

    • Determine the percent inhibition and IC₅₀ values as described in the cholinesterase assay protocol.

Data Presentation: Inhibitory Potency of Benzylpiperidine Derivatives against MAGL

CompoundTarget EnzymeIC₅₀ (nM)Reference
Compound 20 MAGL80[8]
Compound 13 MAGL2.0[9]
Compound 7 MAGL133.9[9][10]
Fatty Acid Amide Hydrolase (FAAH) Inhibition

Background: FAAH is another key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[11] FAAH inhibitors have potential as analgesics, anxiolytics, and anti-inflammatory agents.[11] Piperidine and piperazine ureas, which share structural similarities with 1-benzoylpiperidines, are known to act as covalent inhibitors of FAAH.[11][12][13]

Protocol: In Vitro FAAH Inhibition Assay

A common method for assessing FAAH inhibition involves measuring the hydrolysis of a radiolabeled or fluorogenic substrate.

Principle: The assay quantifies the activity of FAAH by measuring the rate of hydrolysis of a specific substrate. For covalent inhibitors, determining the second-order rate constants (k_inact/K_i) is often more informative than a simple IC₅₀ value.[13]

Materials:

  • FAAH enzyme source (e.g., rat brain homogenate or recombinant human FAAH)

  • Assay buffer

  • Substrate (e.g., [³H]-anandamide or a fluorogenic substrate)

  • Test compounds

  • Scintillation cocktail and counter (for radiolabeled assays) or fluorescence plate reader

Procedure (Conceptual Outline):

  • Pre-incubation: Incubate the FAAH enzyme with various concentrations of the this compound derivative for different time points. This is crucial for time-dependent, covalent inhibitors.

  • Reaction Initiation: Add the substrate to start the reaction.

  • Reaction Termination: Stop the reaction after a specific time (e.g., by adding an organic solvent).

  • Product Separation and Quantification: Separate the product from the unreacted substrate (e.g., by liquid-liquid extraction for radiolabeled assays) and quantify the amount of product formed.

  • Data Analysis: Determine the apparent IC₅₀ values after a fixed pre-incubation time.[12] For covalent inhibitors, plot the observed rate constant of inactivation against the inhibitor concentration to determine k_inact and K_i.

Part 3: Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors relies heavily on understanding the structure-activity relationships. For the this compound scaffold, several key observations have been made:

  • Substituents on the Benzoyl Ring: The position and nature of substituents on the benzoyl phenyl ring can significantly impact potency and selectivity. For example, in MAGL inhibitors, an i-propyl group in the para position of the benzoyl moiety and a fluorine atom on the phenolic group resulted in a potent inhibitor.[8]

  • Substituents on the Piperidine Ring: Modifications to the piperidine ring can influence interactions with the enzyme's active site.

  • Linker between Scaffolds: When the this compound is part of a larger molecule, the nature and length of any linker are critical.

Conclusion

The this compound scaffold is a highly valuable starting point for the design of enzyme inhibitors. Its synthetic tractability and the ability of its derivatives to form key interactions within enzyme active sites have led to the development of potent inhibitors for a range of therapeutic targets. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this privileged structure in their own drug discovery programs. By systematically applying the principles of rational drug design, synthesis, and robust enzymatic screening, the full potential of this compound-based inhibitors can be realized.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Semantic Scholar. [Link]
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]
  • Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]
  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PubMed Central. [Link]
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv
  • Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). OmicsDI. [Link]
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
  • Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central. [Link]
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm. [Link]
  • Inhibitors of the Glycine Transporter type-2 (GlyT-2)
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 1-Benzoylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzoylpiperidine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this common acylation reaction. Low yield is a frequent challenge that can often be traced to reagent quality, reaction conditions, or workup procedures. This guide provides detailed, causality-driven solutions to help you achieve high-yield, high-purity outcomes.

Troubleshooting Guide: Addressing Low Yield

The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, where piperidine is acylated by benzoyl chloride under basic conditions.[1] While straightforward in principle, several factors can lead to diminished yields.

Q1: My reaction has stalled or shows low conversion of starting materials. What are the primary causes?

A1: A stalled reaction points to an issue with one of the core components or conditions. The most common culprits are reagent deactivation or insufficient reaction driving force.

  • Cause 1: Benzoyl Chloride Hydrolysis. Benzoyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it to unreactive benzoic acid.[2] The hydrolysis half-life of benzoyl chloride in water at 25°C is a mere 16 seconds, highlighting its extreme moisture sensitivity.[3]

    • Troubleshooting Protocol:

      • Always use benzoyl chloride from a freshly opened bottle or a bottle stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

      • If the quality is suspect, purify the benzoyl chloride by distillation before use.

      • Consider running the reaction under an inert atmosphere to prevent moisture ingress.

  • Cause 2: Piperidine Protonation. The reaction generates one equivalent of hydrochloric acid (HCl).[4] This acid will react with the basic piperidine starting material to form piperidinium hydrochloride, a salt that is not nucleophilic and will not react with benzoyl chloride.[5]

    • Troubleshooting Protocol:

      • Ensure at least two equivalents of base are used. One equivalent is to neutralize the HCl byproduct, and a slight excess helps drive the reaction to completion.[1][4]

      • The base (typically aqueous NaOH) should be added concurrently or in portions with the benzoyl chloride to neutralize the HCl as it is formed.[6]

  • Cause 3: Poor Mixing in a Biphasic System. Schotten-Baumann reactions are often run in a two-phase system (e.g., dichloromethane/water) to keep the reactants and product in the organic phase while the base neutralizes the acid in the aqueous phase.[6][7] Inefficient mixing reduces the interfacial area where the reaction occurs, slowing the rate significantly.

    • Troubleshooting Protocol:

      • Increase the stirring rate to create a vigorous vortex, ensuring a fine emulsion is formed between the two phases.

      • For particularly stubborn reactions, a phase-transfer catalyst can be employed to shuttle reactants across the phase boundary.

Q2: I'm observing significant byproduct formation. How can I improve selectivity?

A2: The primary byproduct is typically benzoic acid from benzoyl chloride hydrolysis. However, other side reactions can occur if conditions are not optimal.

  • Cause 1: Hydrolysis of Benzoyl Chloride. As mentioned, moisture is the key enemy. If the reaction is run too slowly or with wet reagents/solvents, a significant portion of your acylating agent will be quenched.

    • Troubleshooting Protocol:

      • Dry all glassware in an oven before use.

      • Use anhydrous solvents if employing a non-aqueous system (e.g., with an organic base like pyridine).[8]

      • Maintain a reasonably rapid addition rate of benzoyl chloride, consistent with temperature control, to ensure it reacts with piperidine before it can be hydrolyzed.

  • Cause 2: Reaction Temperature is Too High. While gentle heating can sometimes drive a reaction to completion, excessive heat can promote side reactions and decomposition.

    • Troubleshooting Protocol:

      • The acylation of amines is typically exothermic. Maintain the reaction temperature between 0-25°C using an ice bath.[9]

      • Add the benzoyl chloride dropwise to control the exotherm. A procedure from Organic Syntheses recommends keeping the temperature at 35-40°C, but lower temperatures often provide cleaner reactions.[10]

Q3: My crude product is a difficult-to-purify oil instead of a solid. What went wrong?

A3: Pure this compound is a solid with a melting point of 44-48°C.[10] An oily product indicates the presence of impurities that are depressing the melting point.

  • Cause 1: Unreacted Starting Materials. Residual piperidine (liquid) or benzoyl chloride (liquid) can contaminate the product.

    • Troubleshooting Protocol:

      • During the aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted piperidine by converting it to its water-soluble salt.[9]

      • Wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted benzoyl chloride and the benzoic acid byproduct.[9]

  • Cause 2: Emulsion Formation During Workup. Vigorous shaking during extraction can sometimes form stable emulsions, making phase separation difficult and leading to cross-contamination.[10]

    • Troubleshooting Protocol:

      • If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.

      • In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry for the reaction? A: A slight excess of the amine (piperidine) is sometimes used, but it is more common to use a 1:1 molar ratio of piperidine to benzoyl chloride. Crucially, at least one equivalent of a base (like NaOH or pyridine) must be used to neutralize the HCl byproduct.[11] Using a slight excess of the base (e.g., 1.1 to 1.5 equivalents) is recommended to ensure the reaction medium remains basic.[4]

Q: Can I use an organic base like triethylamine or pyridine instead of aqueous NaOH? A: Yes. Using an organic base like pyridine or triethylamine in an anhydrous organic solvent (like dichloromethane) is a common alternative.[8] Pyridine can act as both the base and a nucleophilic catalyst, sometimes leading to a more powerful acylating agent.[11] This approach avoids the biphasic system but requires the use of anhydrous solvents to prevent benzoyl chloride hydrolysis.

Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture against standards of your starting materials (piperidine and benzoyl chloride). The disappearance of the limiting reagent and the appearance of a new spot for the this compound product indicates reaction progression. A stain like ninhydrin can be useful for visualizing the piperidine spot.[8]

Q: My piperidine starting material is yellow. Does it need to be purified? A: A yellow tint in piperidine is often due to oxidation products.[12] While minor discoloration may not significantly impact the reaction, for best results, it is advisable to purify it. The most common method is distillation, often after pre-drying with solid KOH pellets.[12][13]

Visualizing the Process

Reaction Mechanism and Troubleshooting Logic

The following diagrams illustrate the core reaction pathway and a logical workflow for diagnosing issues with low yield.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products & Byproducts Piperidine Piperidine (Nucleophile) Tetrahedral_Int Tetrahedral Intermediate Piperidine->Tetrahedral_Int Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral_Int Amide This compound Tetrahedral_Int->Amide Chloride leaves HCl HCl Byproduct Tetrahedral_Int->HCl Base Aqueous Base (e.g., NaOH) Base->HCl Neutralization caption Fig 1: Schotten-Baumann reaction for this compound.

Caption: Schotten-Baumann reaction for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup reagent_bzcl Benzoyl Chloride Hydrolyzed? check_reagents->reagent_bzcl reagent_pip Piperidine Quality Poor? check_reagents->reagent_pip cond_base Insufficient Base? check_conditions->cond_base cond_temp Temperature Too High? check_conditions->cond_temp workup_loss Product Loss During Extraction? check_workup->workup_loss workup_decomp Decomposition During Distillation? check_workup->workup_decomp solution_bzcl Solution: Use fresh or distilled BzCl reagent_bzcl->solution_bzcl Yes solution_base Solution: Use >1 eq. base to neutralize HCl cond_base->solution_base Yes solution_workup Solution: Optimize washes (acid/base) and check for emulsions workup_loss->solution_workup Yes

Caption: Troubleshooting workflow for low yield synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • Piperidine (2.0 mol)

  • Benzoyl chloride (2.0 mol, high purity)

  • Sodium hydroxide (2.6 mol)

  • Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (2.6 mol) in 800 mL of water.

  • Add piperidine (2.0 mol) to the NaOH solution and cool the mixture to 10-15°C in an ice-water bath.

  • With vigorous stirring, add benzoyl chloride (2.0 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 35°C.[10] The addition should take approximately one hour.

  • After the addition is complete, continue stirring for an additional hour at room temperature to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer. If the product solidifies, add sufficient DCM to dissolve it.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted piperidine)

    • Saturated NaHCO₃ solution (to remove benzoic acid)

    • Brine (to break any emulsions and begin drying)

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be further purified by recrystallization (e.g., from ethanol/water) or distillation if necessary, though distillation can be difficult due to superheating.[10]

ReagentMolar Eq.Purpose
Piperidine1.0Nucleophile
Benzoyl Chloride1.0Electrophile
Sodium Hydroxide1.3Base (Neutralizes HCl byproduct)

Table 1: Recommended Reagent Stoichiometry.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
  • PubChem. Benzoyl chloride.
  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]
  • chemeurope.com. Schotten-Baumann reaction. [Link]
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
  • Archer, B. L., & Hudson, R. F. (1950). The rate of hydrolysis of benzoyl chloride as a function of water concentration in acetone. Journal of the Chemical Society, 3259-3269. [Link]
  • ACS Publications.
  • Google Patents.
  • Reddit. (2022, June 6).
  • Google Patents. Process for purifying piperidine.
  • Organic Syntheses. Benzoyl piperidine. [Link]
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2344-2356. [Link]
  • Chemistry Stack Exchange. (2022, July 30).
  • Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • ResearchGate.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
  • Scribd. Schotten–Baumann Reaction Guide. [Link]
  • Grokipedia. Schotten–Baumann reaction. [Link]
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]
  • MDPI. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6543. [Link]
  • PMC - PubMed Central. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 16(7), 1011. [Link]
  • Wikipedia. Benzoyl chloride. [Link]
  • ResearchGate. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
  • ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

Sources

Technical Support Center: Minimizing Side Product Formation in 1-Benzoylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-benzoylpiperidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound, a versatile building block in medicinal chemistry and organic synthesis.[1][2] We will delve into the common challenges encountered during its synthesis, focusing specifically on the formation of unwanted side products. This resource provides in-depth, field-proven insights and actionable troubleshooting strategies to enhance reaction efficiency and product purity.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The most common and robust method for synthesizing this compound is the N-acylation of piperidine with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which occurs under basic, often biphasic (aqueous/organic), conditions.[3][4][5] While seemingly straightforward, several competing reactions can occur, leading to impurities and reduced yields. Understanding the underlying mechanisms is the first step toward effective troubleshooting.

The primary mechanism involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of benzoyl chloride. A base, typically sodium hydroxide, is crucial as it neutralizes the hydrochloric acid (HCl) byproduct. This neutralization is essential because, without it, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[6][7]

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Piperidine->Tetrahedral_Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse & Elimination of Cl⁻ HCl HCl (Byproduct) Salt NaCl + H₂O HCl->Salt Neutralization Base NaOH (Base) Base->Salt

Caption: Schotten-Baumann mechanism for this compound synthesis.

The most significant side reaction is the hydrolysis of the highly reactive benzoyl chloride by water, which is present in the aqueous base, to form benzoic acid. The success of the Schotten-Baumann reaction hinges on the fact that the N-acylation of the amine is significantly faster than the hydrolysis of the acyl chloride.[4] However, suboptimal conditions can tip the balance in favor of this unwanted pathway.

Competing_Reactions Competing Reaction Pathways cluster_desired Desired Pathway (Faster) cluster_side Side Reaction (Slower) start Benzoyl Chloride Piperidine + Piperidine start->Piperidine Water + Water (H₂O) start->Water DesiredProduct This compound Piperidine->DesiredProduct SideProduct Benzoic Acid (Impurity) Water->SideProduct

Caption: Desired acylation vs. undesired hydrolysis of benzoyl chloride.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the likely causes?

A1: Low yield is a common issue that can stem from several factors:

  • Reagent Quality: Ensure your piperidine is pure and your benzoyl chloride has not been partially hydrolyzed by exposure to atmospheric moisture.[8] It is advisable to use freshly opened or properly stored reagents.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending it.

  • Suboptimal Temperature Control: The reaction is exothermic. If the temperature rises uncontrollably, the rate of benzoyl chloride hydrolysis increases, consuming your electrophile and generating benzoic acid instead of your desired product.[6]

  • Inefficient Neutralization: If the base is not sufficient or mixing is poor, the generated HCl will protonate piperidine, effectively removing it from the reaction. This can be a major cause of low conversion.

  • Mechanical Losses: Troublesome emulsions during workup can lead to significant loss of product at the separation stage.[8]

Q2: I'm observing a significant amount of a white, crystalline solid impurity, which I've identified as benzoic acid. How can I prevent this?

A2: The presence of benzoic acid is a direct result of benzoyl chloride hydrolysis. To minimize this:

  • Control the Temperature: Maintain the reaction temperature between 35-40°C, or even lower if necessary, using an ice or water bath.[8] This slows down the competing hydrolysis reaction more than it slows the desired acylation.

  • Control the Rate of Addition: Add the benzoyl chloride to the piperidine solution dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes).[6] This prevents a rapid temperature spike and keeps the instantaneous concentration of benzoyl chloride low, favoring reaction with the more abundant piperidine.

  • Vigorous Stirring: Ensure efficient mixing between the organic and aqueous phases. This maximizes the interface where the reaction occurs and ensures the piperidine has immediate access to the benzoyl chloride as it is added, outcompeting the water.

Q3: My product turned dark brown and decomposed during vacuum distillation. Why did this happen?

A3: This is a classic sign of residual base (e.g., sodium hydroxide) being carried over into the distillation flask. At the high temperatures required for distillation, even trace amounts of NaOH can catalyze the decomposition of the amide product.[8]

Solution: During the workup, after separating the organic layer, perform a thorough wash. Wash the crude product solution carefully with water, followed by a brine wash, to ensure all residual base is removed before drying and concentrating.[8]

Q4: I'm struggling with a persistent emulsion during the aqueous workup. How can I break it?

A4: Emulsions are common in Schotten-Baumann reactions and can be difficult to resolve.

  • Add Brine: Try adding a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Add More Base: In some cases, adding more of the strong sodium hydroxide solution can help break up the emulsion.[8]

  • Solvent Change/Addition: If the emulsion persists, extracting with a less polar solvent like benzene or toluene might be effective.[8]

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break it up.

Section 3: Optimized Experimental Protocol for this compound Synthesis

This protocol incorporates best practices to maximize yield and purity.

Reagents and Equipment:

  • Piperidine (2.0 moles)

  • Benzoyl Chloride (2.0 moles)

  • Sodium Hydroxide (2.6 moles)

  • Deionized Water

  • Dichloromethane (DCM) or Diethyl Ether

  • Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice-water bath

  • Separatory funnel

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In the round-bottom flask, prepare a solution of sodium hydroxide (2.6 moles) in 800 mL of water. Add piperidine (2.0 moles) to this solution.[8]

  • Temperature Control: Cool the stirred mixture to below 40°C using an external water or ice bath.

  • Controlled Addition: Add benzoyl chloride (2.0 moles) dropwise from the dropping funnel over the course of one hour. Maintain vigorous stirring and ensure the internal temperature does not exceed 40°C.[8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of starting materials.

  • Workup and Purification: a. Transfer the reaction mixture to a separatory funnel. If an oily product has separated, collect it. Extract the aqueous layer with DCM or diethyl ether (2 x 100 mL). b. Combine the organic layers (including the initial product oil). c. Crucial Step: Wash the combined organic layers with water (2 x 150 mL) to remove residual NaOH.[8] Follow with a wash using saturated brine (1 x 100 mL). d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. e. Purify the crude oil by vacuum distillation. Collect the fraction boiling at 172–174°C / 12 mm Hg.[8] The purified product should be a colorless to pale straw-colored liquid that may crystallize upon standing.[8]

Section 4: Quick-Reference Troubleshooting Guide

Observation / Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of benzoyl chloride. 3. Emulsion formation during workup.1. Monitor with TLC; extend reaction time if needed. 2. Maintain temperature below 40°C; add benzoyl chloride slowly. 3. Add brine or more NaOH solution to break the emulsion.[8]
Benzoic Acid Impurity Excessive hydrolysis of benzoyl chloride.1. Improve temperature control (use an ice bath). 2. Slow down the rate of addition of benzoyl chloride. 3. Ensure vigorous stirring.
Product Darkens/Decomposes on Distillation Residual base (NaOH) in the crude product.Wash the organic layer thoroughly with water and then brine before drying and distillation.[8]
Persistent Emulsion High concentration of salts or soaps formed in situ.1. Add saturated brine to increase aqueous phase polarity. 2. Add more concentrated NaOH solution.[8] 3. Filter through Celite.
Unreacted Piperidine in Product 1. Insufficient benzoyl chloride. 2. HCl byproduct not fully neutralized.1. Use a slight excess (1.05 eq) of benzoyl chloride. 2. Ensure sufficient base is used and mixing is efficient.

Section 5: Experimental Workflow Visualization

The following diagram outlines the critical stages and control points in the synthesis and purification process.

workflow Optimized Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Piperidine & NaOH Solution setup Assemble Apparatus & Cool to < 40°C reagents->setup addition Slow, Dropwise Addition of Benzoyl Chloride setup->addition stir Stir & Monitor by TLC addition->stir extract Separate Layers & Extract with Solvent stir->extract wash CRITICAL: Wash with H₂O to Remove Base extract->wash dry Dry, Filter, & Concentrate wash->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Workflow highlighting critical control points for synthesis.

References

  • Vertex AI Search. This compound - Chem-Impex.
  • Benchchem. Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
  • PubMed Central (PMC). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • Chemna. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
  • Organic Syntheses. Benzoyl piperidine.
  • PubMed Central (PMC). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • BYJU'S. Schotten Baumann Reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • Name Reaction. Schotten Baumann Reaction Mechanism Detailed Explanation.
  • Wikipedia. Schotten–Baumann reaction.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Acylation of Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A a a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the acylation of piperidine. Here, you will find troubleshooting advice and frequently asked questions designed to address specific experimental challenges and enhance reaction outcomes.

The acylation of piperidine, a fundamental transformation in organic synthesis, is crucial for the construction of a vast array of pharmaceuticals and biologically active molecules. This reaction, which forms a stable amide bond, can be accomplished using various acylating agents, including acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling reagents. While seemingly straightforward, achieving high yields and purity can be challenging due to factors such as steric hindrance, reagent stability, and competing side reactions. This guide is structured to help you navigate these complexities and optimize your experimental conditions.

Troubleshooting Guide

This section addresses common problems encountered during the acylation of piperidine in a question-and-answer format, providing detailed solutions and preventative measures.

Problem 1: Low or No Product Yield

Question: My acylation reaction of piperidine is resulting in a low yield or no desired product. What are the likely causes and how can I fix this?

Answer: Low or non-existent yields in piperidine acylation can stem from several factors, primarily related to reagent deactivation, incomplete reaction, or suboptimal conditions.[1]

Common Causes & Solutions:

  • Protonation of Piperidine: The piperidine nitrogen is nucleophilic, but it is also basic. If an acidic byproduct, such as HCl from an acyl chloride, is generated, it can protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[1]

    • Solution: Incorporate a non-nucleophilic base into your reaction mixture to neutralize any acid formed. Tertiary amines like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose.[2] Typically, 1.1 to 1.5 equivalents of the base are sufficient.[2] For reactions using acyl chlorides, the Schotten-Baumann reaction conditions, which utilize an aqueous base like NaOH, can also be effective.[3][4]

  • Hydrolysis of the Acylating Agent: Acylating agents, especially acyl chlorides and anhydrides, are highly susceptible to hydrolysis. The presence of moisture in your reaction can consume the acylating agent, preventing it from reacting with piperidine.[1]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or a suboptimal temperature.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction is sluggish at room temperature, gentle heating may be necessary to drive it to completion.[1] However, be cautious, as excessive heat can lead to side reactions.

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the acylating agent can sterically hinder the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon, slowing down the reaction.[5]

    • Solution: For sterically demanding substrates, consider using a more reactive acylating agent or a specialized coupling reagent known to be effective for hindered couplings.[6] Prolonging the reaction time and increasing the temperature can also be beneficial.[7]

  • Product Loss During Workup: The resulting acylated piperidine may have some water solubility, leading to product loss during aqueous extraction steps.[1]

    • Solution: To minimize loss, saturate the aqueous layer with brine (saturated NaCl solution) during extraction. This decreases the polarity of the aqueous phase and helps to drive the product into the organic layer.[1]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also observing significant impurities. How can I minimize the formation of these byproducts?

Answer: The formation of side products is a common issue and can often be mitigated by carefully controlling the reaction stoichiometry and conditions.

Common Side Products & Solutions:

  • Over-acylation (Diacylation): If there are other nucleophilic sites on the piperidine derivative, such as a primary amine, diacylation can occur.

    • Solution: Use a mono-protected piperidine derivative (e.g., with a Boc group) to ensure single-site reactivity.[8] Careful control of stoichiometry, using no more than 1.0-1.1 equivalents of the acylating agent, and adding it slowly to the reaction mixture can also improve selectivity.[7]

  • Reaction with Solvent: Some solvents can react with highly reactive acylating agents.

    • Solution: Choose an inert, anhydrous solvent that is appropriate for your reaction conditions. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are common choices.[2][9]

  • Racemization: If your carboxylic acid contains a chiral center, racemization can occur during the activation step with coupling reagents.

    • Solution: Use coupling additives known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[5] Running the reaction at a lower temperature can also help preserve stereochemical integrity.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the optimization of piperidine acylation.

Q1: How do I choose the right acylating agent?

The choice of acylating agent depends on the reactivity of your piperidine substrate and the desired reaction conditions.

  • Acyl Chlorides: These are highly reactive and are suitable for a wide range of piperidines, including sterically hindered ones. They typically require a base to neutralize the HCl byproduct.[2]

  • Acid Anhydrides: These are generally less reactive than acyl chlorides and can sometimes be used without a solvent (neat).[2] They produce a carboxylic acid byproduct that may need to be neutralized.[2]

  • Carboxylic Acids with Coupling Reagents: This is a versatile method that allows for the use of a wide variety of carboxylic acids. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[2][10] This method often requires additives like HOBt to improve efficiency and prevent side reactions.[2]

Q2: What is the best base to use for piperidine acylation?

The ideal base is non-nucleophilic to avoid competing with the piperidine in reacting with the acylating agent.

  • Triethylamine (NEt₃) and N,N-Diisopropylethylamine (DIPEA): These are excellent choices for scavenging acid byproducts without interfering with the main reaction.[2][7]

  • Pyridine: Can be used as both a base and a catalyst, but it is nucleophilic and can sometimes lead to side reactions.[1]

  • Aqueous Inorganic Bases (e.g., NaOH): Used in Schotten-Baumann conditions, typically in a biphasic system with an organic solvent.[4][11]

Q3: Which solvents are recommended for the acylation of piperidine?

The solvent should be anhydrous and inert to the reaction conditions.

  • Dichloromethane (DCM): A versatile and commonly used solvent for many acylation reactions.[2]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is good for dissolving a wide range of reactants and is often used with coupling reagents.[2]

  • Tetrahydrofuran (THF): Another good aprotic solvent option.[9]

  • Biphasic Systems (e.g., DCM/water): Employed in Schotten-Baumann reactions.[4]

Q4: How can I effectively monitor the progress of my reaction?

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.[1] A suitable mobile phase, such as 10% methanol in dichloromethane, can often provide good separation.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, confirming the success of the reaction and identifying impurities.[8]

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride

This protocol describes a standard method for the N-acylation of piperidine using an acyl chloride and a tertiary amine base.[2]

Materials:

  • Piperidine (1.0 eq)

  • Acyl chloride (e.g., Benzoyl chloride, 1.1 eq)

  • Triethylamine (NEt₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as needed.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol outlines the acylation of piperidine with a carboxylic acid using EDC as a coupling agent and HOBt as an additive.[2]

Materials:

  • Carboxylic acid (1.1 eq)

  • Piperidine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq) (optional, can be used as a base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water or saturated aqueous NH₄Cl

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), piperidine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add EDC (1.2 eq) to the mixture. If the carboxylic acid or piperidine is in salt form, add a base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[5]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[5]

  • Purify the crude product by column chromatography if necessary.

Data Presentation

Table 1: Recommended Reagent Stoichiometry

Reagent TypePiperidineAcylating AgentBaseCoupling Agent/Additive
Acyl Chloride 1.0 eq1.1 - 1.2 eq1.1 - 1.5 eq (NEt₃/DIPEA)N/A
Acid Anhydride 1.0 eq1.2 eqOptional (Pyridine)N/A
Carboxylic Acid 1.0 eq1.1 eq2.0 eq (DIPEA, if needed)1.2 eq (EDC/HOBt)

Note: Yields are highly dependent on the specific substrates, reaction scale, and purity of reagents.[1]

Visualizations

Reaction Mechanism

The acylation of piperidine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group to yield the stable amide product.[2][12]

Caption: General mechanism for the acylation of piperidine.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues in piperidine acylation reactions.

Troubleshooting_Workflow Start Low Yield or Side Products CheckReagents 1. Check Reagent Quality & Stoichiometry Start->CheckReagents Anhydrous 2. Ensure Anhydrous Conditions CheckReagents->Anhydrous Reagents OK? Base 3. Add/Optimize Base Anhydrous->Base Conditions Dry? TempTime 4. Adjust Temperature & Reaction Time Base->TempTime Base Added? Purification 5. Optimize Workup & Purification TempTime->Purification Still Issues? Success Reaction Optimized Purification->Success Problem Solved?

Caption: A workflow for troubleshooting piperidine acylation.

References

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine - Benchchem
  • An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents - Benchchem
  • The Schotten-Baumann Reaction: A Vers
  • Technical Support Center: Optimizing 1-Acetylpiperidine Synthesis - Benchchem
  • Technical Support Center: Optimizing Piperidine Linker Conjug
  • Chemistry Schotten Baumann Reaction - S
  • Schotten Baumann Reaction Mechanism Detailed Explan
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)
  • Troubleshooting common issues in the synthesis of N-substituted piperidines - Benchchem
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem
  • Schotten–Baumann reaction - Grokipedia
  • Schotten-Baumann Reaction - Organic Chemistry Portal
  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - NIH
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central
  • Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions - PubMed
  • Why did my amide syntesis does not work?
  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Public
  • Coupling Reagents - Aapptec Peptides
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH)
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D
  • CAS 88495-55-0 (S)-Piperidine-3-carboxylic acid amide - BOC Sciences
  • Tips and tricks for difficult amide bond form
  • What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC - NIH
  • Synthesis - General tips for improving yield? : r/chemistry - Reddit
  • Piperidine and piperazine analogs in action: zinc(ii)
  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors - MDPI
  • Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization | Journal of the American Chemical Society
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
  • Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L - PubMed
  • Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis - ResearchG
  • Separation and purification of multiply acetylated proteins using cation-exchange chrom
  • What are the best methods for Piperidine purification alternatives to distill

Sources

Technical Support Center: Challenges in the Purification of Crude 1-Benzoylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Benzoylpiperidine. As a key intermediate in the synthesis of pharmaceuticals like analgesics and anti-inflammatory drugs, achieving high purity is critical for downstream applications.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered when purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Schotten-Baumann reaction?

A1: The impurity profile is directly linked to the synthesis, which typically involves the reaction of piperidine with benzoyl chloride in the presence of a base. The primary impurities can be categorized as follows:

Impurity CategorySpecific ExamplesOrigin & Rationale
Unreacted Starting Materials Piperidine, Benzoyl ChlorideIncomplete reaction or incorrect stoichiometry. Piperidine is a volatile, basic liquid, while benzoyl chloride is a corrosive lachrymator.
Reaction Byproducts Benzoic AcidHydrolysis of the benzoyl chloride starting material by water present in the reaction medium or during aqueous workup.[2]
Salts (e.g., Sodium Chloride, Piperidinium Hydrochloride)Neutralization of the HCl byproduct generated during the acylation reaction.[3] These are typically removed during the aqueous workup.
Solvent & Reagent Residues Dichloromethane, Benzene, Sodium HydroxideRemnants from the reaction or extraction steps. Residual base can promote degradation during high-temperature purification.[4]
Degradation Products Piperidine, Benzoic AcidHydrolysis of the this compound amide bond, which can occur if the compound is exposed to strong acidic or basic conditions, particularly at elevated temperatures.[4][5]
Oxidation Products Unspecified colored compoundsThe piperidine ring can be susceptible to oxidation, leading to a yellow or brown discoloration, especially upon exposure to air and light over time.[6]

Q2: My crude product is a yellow oil or sticky gum, but this compound is a solid. What's wrong?

A2: Pure this compound is a white to light yellow crystalline solid with a melting point of approximately 48-52 °C.[1][7] If your product is an oil or gum at room temperature, it is a classic case of freezing-point depression caused by significant impurities. The most likely culprits are residual solvents (e.g., dichloromethane) or unreacted liquid starting materials like piperidine. The presence of these impurities disrupts the crystal lattice, preventing solidification. The first step should be to ensure all volatile solvents have been thoroughly removed under reduced pressure.

Q3: How can I remove the strong amine smell (piperidine) or the sharp, irritating smell (benzoyl chloride) from my crude product?

A3: These distinct odors are clear indicators of unreacted starting materials. A simple liquid-liquid extraction (workup) is highly effective at removing them before attempting more rigorous purification like recrystallization or distillation.

  • To remove piperidine (basic): Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The piperidine will be protonated to form a water-soluble salt that partitions into the aqueous layer.

  • To remove benzoyl chloride and its hydrolysis product, benzoic acid (acidic): Wash the organic solution with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[8] These acidic impurities will be deprotonated to form water-soluble salts. Follow with a brine wash to remove residual water before drying the organic layer.

Q4: My final product has a persistent yellow tint. How can I decolorize it?

A4: A yellow color typically indicates the presence of minor oxidation products or other high-molecular-weight impurities.[6] If the product is otherwise pure by NMR or GC analysis, two methods are effective for decolorization:

  • Charcoal Treatment: Dissolve the yellow solid in a suitable hot solvent (e.g., ethanol) as you would for recrystallization. Add a small amount (1-2% by weight) of activated charcoal and swirl the hot solution for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal, then allow the clear filtrate to cool and crystallize.[9]

  • Recrystallization: Often, a careful recrystallization is sufficient to leave the colored impurities behind in the mother liquor, yielding a pure, white crystalline product.

Purification Strategy & Troubleshooting Guide

Choosing the right purification method depends on the scale of your experiment, the physical state of your crude product, and the nature of the impurities. The following decision tree and detailed guides will help you select and execute the optimal strategy.

Diagram 1: Purification Method Selection

G start Crude this compound check_state What is the physical state of the crude product? start->check_state solid Solid / Crystalline check_state->solid Solid oil Oil / Gum check_state->oil Oil/Gum solid_path Significant Impurities (e.g., colored, wide MP range)? solid->solid_path oil_path Is the product thermally stable? oil->oil_path recrystallize Primary Method: Recrystallization solid_path->recrystallize No chromatography Alternative: Column Chromatography solid_path->chromatography Yes oil_path->chromatography No / For high purity distill Primary Method: Vacuum Distillation oil_path->distill Yes recrystallize->chromatography If recrystallization fails to remove impurities distill->chromatography For highest purity or to remove isomers

Caption: Decision tree for selecting a purification method.

Method 1: Recrystallization

Ideal for purifying solid crude products where impurities have different solubility profiles from the desired compound.[10]

Troubleshooting Guide: Recrystallization

ProblemProbable Cause(s)Solution(s)
Difficulty Finding a Solvent The compound is either too soluble or insoluble in common solvents.Perform a systematic solvent screen: Place ~20-30 mg of crude material in several test tubes. Add 0.5 mL of a different solvent (e.g., hexane, ethanol, ethyl acetate, toluene, water) to each. A good solvent will dissolve the compound when hot but not when cold. Look for a solvent pair (one soluble, one insoluble) if a single solvent doesn't work.
"Oiling Out" During Cooling The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.1. Reheat the solution until the oil redissolves. 2. Add a small amount of additional solvent. 3. Allow the flask to cool much more slowly (e.g., wrap in glass wool) to promote crystal formation over oiling. 4. If the issue persists, try a lower-boiling point solvent.
Poor or No Crystal Formation The solution is not saturated enough; the compound is too pure for nucleation sites; cooling is incomplete.1. Boil off some solvent to increase concentration and allow to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a "seed crystal" of pure this compound. 4. Cool the solution in an ice bath for an extended period.
Low Percent Recovery Too much solvent was used; the product has significant solubility in the cold solvent; premature crystallization during hot filtration.1. Minimize the amount of hot solvent used to just dissolve the compound. 2. Ensure the filtrate is thoroughly cooled in an ice bath before vacuum filtration to minimize loss in the mother liquor. 3. To prevent premature crystallization, use a pre-heated funnel for hot filtration and keep the solution hot.[10]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: To the hot, clear solution, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them, then transfer them to a watch glass to air dry completely or dry in a vacuum oven at low heat.

  • Validation: Check the purity of the recrystallized product by measuring its melting point and comparing it to the literature value (48-52 °C).[1]

Method 2: Vacuum Distillation

This is a highly effective method for separating this compound (B.P. 180-184 °C at 20 mmHg) from non-volatile impurities (salts, baseline material) or more volatile ones (piperidine, solvents).[7]

Troubleshooting Guide: Vacuum Distillation

ProblemProbable Cause(s)Solution(s)
Violent Bumping / Superheating This compound is known to superheat.[4] Uneven heating or lack of nucleation sites.1. Crucial: Use a magnetic stir bar and place the distillation flask on a stirring hot plate to ensure smooth boiling. 2. Introduce a fine stream of nitrogen or argon via a capillary ebulliator. 3. Add boiling chips (less effective under vacuum but can help). A piece of zinc may also facilitate even distillation.[4]
Product Decomposing in Pot The distillation temperature is too high due to insufficient vacuum. The presence of acidic or basic residues is catalyzing decomposition.[4]1. Ensure all seals are tight and the vacuum pump is functioning correctly to achieve the lowest possible pressure and thus the lowest boiling point. 2. Perform an acid-base workup (as described in Q3) on the crude material before distillation to remove any residual acids or bases.
Distillate Solidifies in Condenser The condenser water is too cold, causing the product (M.P. 48-52 °C) to solidify and block the apparatus.1. Do not run cooling water through the condenser. An air-cooled condenser is sufficient for such a high-boiling point compound. 2. If necessary, gently warm the outside of the condenser with a heat gun to melt any blockage.

Diagram 2: Vacuum Distillation Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_finish Completion prep_workup 1. Perform Acid-Base Wash on Crude Product prep_dry 2. Dry Crude Thoroughly (e.g., over Na2SO4) prep_workup->prep_dry prep_setup 3. Assemble Distillation Apparatus (Air Condenser, Stir Bar) prep_dry->prep_setup dist_vac 4. Apply Full Vacuum prep_setup->dist_vac dist_heat 5. Begin Gentle Heating with Vigorous Stirring dist_vac->dist_heat dist_collect 6. Collect Fractions (Forerun, Main, Residue) dist_heat->dist_collect fin_cool 7. Cool Flask Before Venting to Air dist_collect->fin_cool fin_validate 8. Analyze Purity of Main Fraction (GC, NMR) fin_cool->fin_validate

Caption: Step-by-step workflow for vacuum distillation.

Method 3: Flash Column Chromatography

Chromatography offers the highest resolution for separating compounds with similar polarities and is excellent for obtaining analytical-grade material.[11]

Troubleshooting Guide: Column Chromatography

ProblemProbable Cause(s)Solution(s)
Poor Separation of Spots The chosen eluent (mobile phase) has incorrect polarity.1. Optimize with TLC: Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a retention factor (Rf) of ~0.3 for this compound. 2. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to elute compounds sequentially.
Product Streaking on TLC/Column The amide or residual basic impurities (piperidine) are interacting strongly with the acidic silanol groups on the silica gel surface.[9]1. Add a Basic Modifier: Add a small amount (~0.5-1%) of triethylamine (TEA) to your eluent system. The TEA will compete for the active sites on the silica, allowing your compound to travel smoothly down the column, resulting in sharper bands and better separation.[9]
Product Won't Elute from Column The eluent is not polar enough to move the compound.1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the product still doesn't elute, switch to a more polar system like dichloromethane/methanol.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Add 1% triethylamine to the solvent mixture if streaking is observed.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by adding the eluent to the top and applying positive pressure. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • Chemsrc. (2025, August 22). This compound | CAS#:776-75-0.
  • PubChem. (n.d.). Benzoylpiperidine.
  • Solubility of Things. (n.d.). 1-Benzylpiperidine.
  • Scribd. (n.d.). Piperidine Synthesis.
  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • SIELC Technologies. (n.d.). Separation of this compound-4-carboxylic acid on Newcrom R1 HPLC column.
  • PubMed Central (PMC). (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives....
  • PubMed Central (PMC). (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • SIELC Technologies. (2018, May 16). Separation of 1-Benzylpiperidine on Newcrom R1 HPLC column.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Magritek. (n.d.). Column Chromatography.
  • NIST WebBook. (n.d.). This compound.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubChem. (n.d.). 1-Benzylpiperidine.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol....
  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine.
  • MDPI. (n.d.). Improvement of the Crude Glycerol Purification Process....

Sources

Technical Support Center: Addressing Solubility Challenges of 1-Benzoylpiperidine in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Benzoylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile compound in their experiments. We understand that achieving and maintaining the solubility of moderately lipophilic compounds like this compound in aqueous biological buffers can be a significant experimental hurdle. This document provides a structured, in-depth approach to diagnosing, troubleshooting, and solving these solubility issues, ensuring the reliability and reproducibility of your results.

PART 1: Foundational Knowledge - Why is this compound Prone to Solubility Issues?

This section addresses the fundamental physicochemical properties of this compound that underpin its challenging behavior in aqueous solutions.

Q1: What intrinsic properties of the this compound molecule make it poorly soluble in aqueous buffers like PBS or Tris?

A1: The solubility of this compound is dictated by its molecular structure, which creates a delicate balance between hydrophilicity and lipophilicity.

  • Molecular Structure: The molecule consists of a non-polar benzoyl group and a piperidine ring.[1] This structure results in a moderate degree of lipophilicity (fat-loving character), making it inherently resistant to dissolving in polar, aqueous environments like biological buffers. Its calculated partition coefficient (XLogP3) is approximately 2.2, indicating a preference for a non-polar environment over a polar one.[2]

  • Physical State: In its pure form, this compound is a stable, crystalline solid with a melting point between 48-52 °C.[1][3] Energy is required to break down this stable crystal lattice before the individual molecules can be solvated by the buffer, a process that is not energetically favorable in water.

  • Lack of Ionizable Groups: The molecule is a benzamide, a type of N-acylpiperidine.[1][4] It lacks acidic or basic functional groups that can be readily protonated or deprotonated within the typical biological pH range (pH 6-8). The predicted pKa of the molecule is -1.14, meaning it does not ionize.[1] Consequently, adjusting the pH of the buffer—a common strategy for solubilizing acidic or basic compounds—is ineffective for this compound.[5]

PART 2: Troubleshooting Guide - A Systematic Approach to Solubilization

Encountering precipitation is a common issue. This guide provides a logical progression from the simplest to more advanced techniques to achieve a stable solution.

Troubleshooting Flowchart

This diagram outlines the decision-making process for selecting the appropriate solubilization strategy.

Solubility_Troubleshooting start Start: Need to dissolve This compound in biological buffer stock_prep Prepare concentrated stock in 100% water-miscible organic co-solvent (e.g., DMSO). start->stock_prep dilution Dilute stock into final biological buffer. Keep final co-solvent conc. <0.5% stock_prep->dilution precip_check Does the compound precipitate? dilution->precip_check success1 Success! Proceed with experiment. (Run vehicle control) precip_check->success1 No strategy2 Strategy 2: Use a Surfactant precip_check->strategy2 Yes surfactant_prep Prepare stock in co-solvent containing a non-ionic surfactant (e.g., Tween 80). strategy2->surfactant_prep dilution2 Dilute formulation slowly into final buffer. surfactant_prep->dilution2 precip_check2 Does it precipitate? dilution2->precip_check2 success2 Success! Proceed with experiment. (Run vehicle control) precip_check2->success2 No strategy3 Strategy 3: Use a Cyclodextrin precip_check2->strategy3 Yes cd_prep Prepare an aqueous solution of a cyclodextrin derivative (e.g., HP-β-CD). strategy3->cd_prep complexation Add this compound powder directly to the CD solution and equilibrate (stir/sonicate). cd_prep->complexation filtration Filter to remove undissolved compound. complexation->filtration success3 Success! Solution is ready. (Run vehicle control) filtration->success3

Caption: Troubleshooting workflow for this compound solubility.
Detailed Troubleshooting Q&A

Q2: I prepared a 10 mM stock of this compound in DMSO and when I added it to my cell culture media, the solution turned cloudy. What is happening?

A2: This phenomenon is known as "crashing out" or precipitation. This compound is readily soluble in a pure organic solvent like DMSO. However, when you introduce this concentrated stock solution into an aqueous environment (your media), you are performing a rapid solvent-swap. The DMSO disperses, and the local solvent environment around the compound molecules becomes predominantly water-based. Since the compound's solubility limit in the aqueous media is much lower than the concentration you are trying to achieve, it precipitates out of the solution, causing the cloudiness.

Q3: What is the first and simplest method I should try to avoid precipitation? (The Co-Solvent Approach)

A3: The most direct method is to use a water-miscible organic co-solvent, but to control the final concentration carefully.[6] Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for the lipophilic compound.[6]

  • Mechanism of Action: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are miscible with water and can dissolve non-polar compounds. When added to a buffer, they create a mixed-solvent system that can better accommodate this compound.

  • Recommended Agents: DMSO is often preferred because it is a powerful solvent and is less volatile than ethanol, meaning the concentration of your stock solution is more stable over time.[7]

  • Critical Consideration: The primary goal is to use the absolute minimum amount of co-solvent necessary. Organic solvents can have biological effects and induce toxicity in cell-based assays. It is critical to keep the final concentration of the co-solvent in your working solution as low as possible, typically below 0.5% (v/v) . A recent study demonstrated that DMSO concentrations above 2.5% can significantly inhibit the growth of certain organisms.[8] Always run a vehicle control (your final buffer containing the same percentage of co-solvent, but without this compound) to ensure that any observed effects are from your compound and not the solvent.

Q4: The co-solvent approach isn't working, or I need a higher final concentration that requires more than 0.5% DMSO. What is my next option? (The Surfactant Approach)

A4: If co-solvents alone are insufficient, the next strategy is to use a surfactant. Surfactants are amphiphilic molecules that can dramatically increase the apparent solubility of hydrophobic compounds.[9]

  • Mechanism of Action: Above a certain concentration (the Critical Micelle Concentration or CMC), surfactant molecules self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules like this compound become encapsulated within the hydrophobic core, which is shielded from the aqueous buffer by the hydrophilic exterior, resulting in a stable, clear solution.[10][11]

  • Recommended Agents: For biological applications, non-ionic surfactants are preferred due to their lower potential for toxicity and membrane disruption compared to ionic surfactants.[10][12] Excellent choices include:

    • Polysorbate 80 (Tween® 80)

    • Poloxamers (e.g., Pluronic® F-68)

  • How to Use: You would typically prepare a stock solution in an organic solvent that contains both your compound and the surfactant before diluting it into the final buffer.

Q5: My assay is sensitive to both co-solvents and surfactants. Is there a more advanced, excipient-based method I can use? (The Cyclodextrin Approach)

A5: Yes, cyclodextrins are an excellent alternative for sensitive biological systems. They are cyclic oligosaccharides that act as molecular hosts, encapsulating the guest molecule.[13][14]

  • Mechanism of Action: Cyclodextrins have a unique structure resembling a truncated cone with a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface.[15] The poorly water-soluble this compound molecule can partition into the hydrophobic cavity, forming an "inclusion complex."[13][16] This complex presents a hydrophilic exterior to the water, significantly increasing the compound's aqueous solubility without the need for organic co-solvents or traditional surfactants.[17]

  • Recommended Agents: Native cyclodextrins have limited aqueous solubility themselves. Chemically modified derivatives are far more effective and are widely used in pharmaceutical formulations.[17] The most common and recommended derivatives are:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

PART 3: Data Summary & Protocols
Comparison of Solubilization Strategies
StrategyMechanismRecommended AgentsProsCons & Cautions
Co-Solvents Reduces solvent polarity.DMSO, EthanolSimple, fast, inexpensive.Potential for cellular toxicity/artifacts. Final concentration must be kept low (<0.5%).[8]
Surfactants Micellar encapsulation.[10]Tween® 80, Pluronic® F-68High solubilization capacity.Can interfere with some assays (e.g., membrane-based assays). Potential for cell lysis at high concentrations.
Cyclodextrins Inclusion complex formation.[13]HP-β-CD, SBE-β-CDLow cellular toxicity, well-suited for in vivo and sensitive in vitro assays. Avoids organic solvents.[14]Higher cost. May require longer equilibration time to form the complex.
Experimental Protocols

CoSolvent_Workflow A 1. Weigh This compound B 2. Add 100% DMSO to desired concentration (e.g., 20 mM) A->B C 3. Vortex/Sonicate until fully dissolved B->C D 4. Perform serial dilution into biological buffer C->D E 5. Final DMSO conc. <0.5% D->E

Caption: Protocol workflow for the co-solvent method.

Protocol 1: Preparation using a Co-Solvent (DMSO)

  • Weigh Compound: Accurately weigh the required amount of this compound powder. For example, to make 1 mL of a 20 mM stock, weigh 3.79 mg (MW = 189.26 g/mol ).

  • Add Solvent: Add 100% DMSO to the powder to achieve the final desired stock concentration (e.g., 1 mL for a 20 mM stock).

  • Dissolve: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved, resulting in a clear, high-concentration stock solution.

  • Working Solution: To prepare your final working solution, perform a serial dilution of the stock into your pre-warmed biological buffer. Crucially, ensure the final DMSO concentration does not exceed 0.5% . For example, to make a 20 µM solution, you would perform a 1:1000 dilution (e.g., add 1 µL of 20 mM stock to 999 µL of buffer). This results in a final DMSO concentration of 0.1%.

  • Control: Prepare a vehicle control with the same final concentration of DMSO in the buffer.

Protocol 2: Preparation using a Surfactant (Tween® 80)

  • Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in 100% ethanol.

  • Weigh Compound: Weigh the desired amount of this compound.

  • Initial Dissolution: Add a small volume of the 10% Tween® 80/ethanol stock to the compound powder. For every 1 mg of compound, start with 10-20 µL of the surfactant stock. Vortex thoroughly. You should obtain a viscous, clear liquid or slurry.

  • Aqueous Dilution: While vortexing, slowly add your biological buffer (e.g., PBS) dropwise to the mixture until you reach the desired final concentration. The solution should remain clear.

  • Control: Prepare a vehicle control containing the same final concentration of Tween® 80 and ethanol in your buffer.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation Drug This compound (Hydrophobic) Water Aqueous Buffer Drug->Water Poor Solubility Complex Inclusion Complex (Hydrophilic Exterior) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water2 Aqueous Buffer Complex->Water2 High Solubility

Sources

preventing degradation of 1-Benzoylpiperidine during experimental procedures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Benzoylpiperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their work. As a metabolically stable and synthetically accessible fragment, this compound is a valuable component in modern medicinal chemistry.[1][2] However, like any reagent, its stability is conditional. This document provides in-depth, experience-driven guidance to help you prevent its degradation, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Section 1: Core Chemical Properties and Stability Profile

This compound, a tertiary amide, is generally a stable crystalline solid.[3][4] Its stability is a key reason for its prevalence as a "privileged structure" in drug design.[1][2] However, its amide linkage presents specific vulnerabilities to hydrolytic, thermal, and photochemical stress. Understanding its fundamental properties is the first step toward preventing unwanted degradation.

PropertyValueSource
IUPAC Name Phenyl(piperidin-1-yl)methanone[5]
Molecular Formula C₁₂H₁₅NO[3]
Molecular Weight 189.26 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Melting Point 48 - 52 °C[3]
Boiling Point 321 °C (at 760 mmHg); 180–184 °C (at 20 mmHg)[3][6]
Incompatibilities Strong oxidizing agents[4]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for this compound? A1: Based on established safety and stability data, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][7] The key is to protect it from moisture, which can lead to slow hydrolysis, and from excessive heat or direct light, which can promote thermal and photodegradation, respectively. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to minimize oxidative degradation.

Q2: My previously white this compound has developed a yellow or brownish tint. Is it degraded? A2: A color change is a strong indicator of degradation. While the pure compound is described as white to light yellow, a noticeable darkening often suggests the formation of impurities.[3] This can result from slow oxidation or from exposure to light, which can initiate radical reactions leading to colored polymeric byproducts.[8] We recommend confirming the purity by TLC or LC-MS before use.

Q3: What are the primary chemical pathways through which this compound degrades? A3: The three main degradation pathways are:

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield benzoic acid and piperidine.

  • Thermal Decomposition: While it has a high boiling point, prolonged exposure to high temperatures, particularly in the presence of contaminants like residual base, can cause decomposition.[6]

  • Photodegradation: Like other amides, this compound can be susceptible to cleavage by UV light. The primary photochemical pathway for amides is the Norrish Type I reaction, which involves the cleavage of the carbonyl-nitrogen bond to form acyl and amine radicals.[8] These radicals can then undergo secondary reactions.

Q4: I need to purify this compound by distillation. What are the risks and how can I mitigate them? A4: Distillation is a viable purification method but carries significant risk if not performed correctly. The primary risk is thermal decomposition, which is severely exacerbated by any residual base (e.g., sodium hydroxide) from the synthesis.[6] This can lead to drastically lower yields. Another reported issue is a strong tendency for the compound to superheat, making the distillation difficult to control.[6]

  • Mitigation Strategy:

    • Crucially, wash the crude product thoroughly to remove all traces of base before attempting distillation. A wash with dilute acid followed by water and brine is recommended.

    • Always use vacuum distillation to lower the required temperature (e.g., 180–184 °C at 20 mmHg).[6]

    • Use a boiling chip or magnetic stirrer to prevent bumping and superheating.

    • Consider recrystallization as a safer alternative if distillation is not strictly necessary.

Section 3: Troubleshooting Guide for Experimental Procedures

This guide provides a logical framework for diagnosing and solving issues encountered during reactions involving this compound.

Problem: Low reaction yield and TLC analysis shows a new, highly polar spot.
  • Symptom: Your reaction is sluggish or fails to go to completion. TLC analysis shows your product spot, but also a new spot at a much lower Rf, sometimes streaking. You may also notice the faint, characteristic odor of piperidine.

  • Underlying Cause: This is a classic sign of hydrolytic cleavage . The highly polar spot is likely benzoic acid. This occurs when your reaction conditions are too acidic or basic, or if there is significant water in your solvent at elevated temperatures.

  • Self-Validating Check: Spot your TLC plate with a standard sample of benzoic acid alongside your reaction mixture. If the spots co-elute, you have confirmed hydrolysis.

  • Prevention & Solution:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents.

    • Control pH: If your reaction requires acid or base, use the minimum catalytic amount necessary. If possible, opt for non-nucleophilic organic bases over inorganic hydroxides.

    • Temperature Management: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate.

Problem: Product appears oily and fails to crystallize after purification.
  • Symptom: After distillation or column chromatography, the product is an oil, even though it is expected to be a solid (M.P. 48-52 °C).[3] The yield is also lower than expected.

  • Underlying Cause: This often points to thermal decomposition during purification . The resulting impurities depress the melting point and inhibit crystallization. As noted in Organic Syntheses, residual sodium hydroxide is a major culprit for decomposition during distillation.[6]

  • Self-Validating Check: Obtain a ¹H NMR or GC-MS of the oily product. Look for peaks corresponding to benzoic acid, piperidine, or other unexpected aromatic or aliphatic signals resulting from fragmentation.

  • Prevention & Solution:

    • Pre-Distillation Wash: Before distilling, dissolve the crude product in a suitable solvent (e.g., diethyl ether) and wash thoroughly with water and then brine to remove any inorganic salts or bases. Dry the organic layer completely before removing the solvent.

    • Alternative Purification: If the product remains oily, avoid redistillation. Attempt purification via column chromatography on silica gel or consider recrystallization from a non-polar solvent system like hexanes/ethyl acetate.

Section 4: Key Degradation Mechanisms Visualized

To effectively prevent degradation, it is crucial to understand the chemical transformations that occur.

  • Hydrolysis (Acid or Base Catalyzed): This is the most common degradation pathway in solution. The amide bond is attacked by water or hydroxide, leading to the formation of a tetrahedral intermediate which then collapses to yield benzoic acid and piperidine.

  • Photodegradation (Norrish Type I Cleavage): Upon absorption of UV radiation, the weakest bond adjacent to the carbonyl group, the C-N bond, can break homolytically. This generates a benzoyl radical and a piperidinyl radical, which can then initiate a cascade of secondary reactions.[8]

  • Thermal Decomposition: At very high temperatures, fragmentation can occur. This process is less predictable but can be accelerated by impurities.

DegradationPathways cluster_main This compound cluster_products Degradation Products B This compound BA Benzoic Acid B->BA P Piperidine B->P BR Benzoyl Radical B->BR PR Piperidinyl Radical B->PR SP Secondary Products BR->SP PR->SP

Caption: Primary degradation pathways of this compound.

Section 5: Validated Protocols for Preventing Degradation

Follow these protocols to maximize the stability and purity of your this compound.

Protocol 5.1: Recommended Storage and Handling
  • Receipt: Upon receipt, inspect the container for a tight seal. Note the initial color and physical state.

  • Storage Location: Store the container in a cool, dry, and dark location, such as a desiccator cabinet away from direct sunlight and heat sources.

  • Dispensing: For routine use, dispense the required amount in a fume hood. Promptly and securely reseal the main container.

  • Inert Atmosphere: For long-term storage (>6 months), consider transferring the material into a new, dry amber glass vial inside a glovebox, backfilling with argon or nitrogen before sealing.

Protocol 5.2: Workflow for Safe Purification

This workflow minimizes the risk of degradation during post-synthesis purification.

Caption: Recommended workflow for the purification of this compound.

Protocol 5.3: TLC Method for Purity Assessment
  • System:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: 30% Ethyl Acetate in Hexanes (v/v). This is a good starting point; adjust polarity as needed.

  • Procedure:

    • Dissolve a tiny amount of your this compound sample in dichloromethane or ethyl acetate.

    • Spot the plate and develop in a chamber saturated with the mobile phase.

    • Visualize under UV light (254 nm).

  • Interpretation:

    • Pure this compound: A single, well-defined spot (Rf ≈ 0.4-0.5 in 30% EtOAc/Hex).

    • Benzoic Acid Impurity: A spot at the baseline (Rf ≈ 0).

    • Piperidine Impurity: Not UV active and highly volatile; will likely not be seen on TLC.

    • Other Impurities: Any other spots indicate byproducts or other degradation products.

References
  • The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland. [Link]
  • Benzoyl piperidine. (1925). Organic Syntheses, 5, 11. [Link]
  • Bonaccorso, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1739. [Link]
  • Mechanism of the Photoöxidation of Amides. (1970). Journal of the American Chemical Society, 92(10), 2919-2926. [Link]
  • Hernández, V., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(15), 3424. [Link]
  • Visible light driven amide synthesis in water at room temperature from Thioacid and amine using CdS nanoparticles as heterogeneous Photocatalyst. (2018).
  • Advanced Oxidation Techniques and Hybrid Approaches for Microplastic Degradation: A Comprehensive Review. (2024). MDPI. [Link]
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024).
  • This compound. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Identifying and Removing Common Impurities from 1-Benzoylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying 1-Benzoylpiperidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This document addresses common questions and issues encountered during the synthesis and purification of this compound, ensuring you can achieve the high purity required for your research.

Frequently Asked Questions (FAQs)

Part 1: Impurity Identification & Characterization

Q1: What are the most common process-related impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound is intrinsically linked to your synthetic method, most commonly the Schotten-Baumann reaction between piperidine and benzoyl chloride.[1][2][3] The primary impurities are typically unreacted starting materials and byproducts from side reactions.

  • Unreacted Piperidine: A volatile, basic liquid. Its presence is common if it's used in excess to drive the reaction or if the reaction does not go to completion.

  • Unreacted Benzoyl Chloride: A highly reactive and corrosive liquid. It is unlikely to persist through an aqueous workup; it will readily hydrolyze to form benzoic acid.

  • Benzoic Acid: An acidic solid. This is the hydrolysis product of benzoyl chloride. Its formation is almost inevitable during the reaction and especially during aqueous workup phases.

  • 1,4-Dibenzoylpiperazine (if piperazine was an impurity in the starting piperidine): While less common, if the piperidine starting material is contaminated with piperazine, this di-acylated, often insoluble, byproduct can form.

Q2: My synthesis has been stored for a while. Can this compound degrade, and what impurities would that create?

A2: Yes, this compound, being an amide, is susceptible to hydrolysis, although it is generally more stable than an ester.[4] The stability is compromised under strong acidic or basic conditions, especially when heated.

  • Mechanism of Degradation: The primary degradation pathway is the hydrolysis of the amide bond.

  • Degradation Products: This hydrolysis will break the molecule down into its constituent parts: piperidine and benzoic acid . The presence of these impurities in an aged sample is a strong indicator of degradation.

Q3: What analytical techniques are most effective for identifying and quantifying these impurities?

A3: A multi-technique approach is always best for comprehensive impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of the main compound and non-volatile impurities like benzoic acid. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) provides excellent separation.[6]

  • Gas Chromatography (GC): GC is highly effective for detecting volatile impurities, particularly residual piperidine and any organic solvents used during the workup (e.g., Dichloromethane, Ethyl Acetate).[6][7] It can be coupled with a Mass Spectrometer (GC-MS) for definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of your final product and can identify and even quantify impurities if their signals are resolved from the main compound's peaks. For example, the aromatic protons of benzoic acid will appear as distinct signals from those of this compound.

  • Thin Layer Chromatography (TLC): TLC is a rapid, qualitative tool perfect for monitoring the reaction progress and assessing the effectiveness of each purification step. Staining with potassium permanganate can help visualize compounds that are not UV-active.

Part 2: Purification Strategies & Troubleshooting

Q4: My crude product is a discolored oil with a strong amine smell. What is the most critical first step in purification?

A4: The amine smell is a tell-tale sign of residual piperidine. The first and most crucial step is a liquid-liquid extraction with acidic and basic washes to remove the primary starting material and byproduct impurities. This acid-base workup leverages the different chemical properties of the components.

  • The Principle (Causality): Your target compound, this compound, is a neutral amide. Piperidine is basic, and benzoic acid is acidic. By washing the organic solution of your crude product with aqueous acid, you protonate the basic piperidine, forming a water-soluble piperidinium salt that partitions into the aqueous layer. Conversely, washing with an aqueous base deprotonates the acidic benzoic acid, forming a water-soluble benzoate salt that also moves to the aqueous layer. The neutral this compound remains in the organic solvent.

Below is a workflow diagram illustrating this fundamental purification logic.

cluster_0 Initial Workup: Acid-Base Extraction crude Crude Product (in Organic Solvent like DCM/EtOAc) Contains: this compound (Neutral), Piperidine (Basic), Benzoic Acid (Acidic) acid_wash Wash with Dilute Acid (e.g., 1M HCl) crude->acid_wash base_wash Wash with Dilute Base (e.g., 1M NaHCO₃) acid_wash->base_wash Separate Layers piperidine_out Aqueous Layer 1: Piperidinium Salt (Removed) acid_wash->piperidine_out brine_wash Wash with Brine (Saturated NaCl) base_wash->brine_wash Separate Layers benzoic_out Aqueous Layer 2: Sodium Benzoate (Removed) base_wash->benzoic_out dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) brine_wash->dry Separate Layers evaporate Evaporate Solvent dry->evaporate purified_crude Partially Purified Product evaporate->purified_crude

Caption: Workflow for initial purification via acid-base extraction.

Q5: After the initial workup, what is the best method for final purification, and how do I choose?

A5: The choice between recrystallization, vacuum distillation, and column chromatography depends on the physical state of your partially purified product and the nature of any remaining impurities. This compound can be a low-melting solid or a viscous oil, which influences the decision.[8]

Purification MethodBest For...ProsCons
Recrystallization Solid products with thermally stable, non-volatile impurities.Highly effective for achieving high purity; scalable.Not suitable for oils or gummy solids; potential for product loss in mother liquor.[9]
Vacuum Distillation Liquid/oily products with non-volatile or much higher-boiling impurities.Excellent for removing colored, non-volatile baseline impurities.This compound is prone to superheating; requires vacuum equipment.[8]
Column Chromatography Products with impurities of similar polarity; small to medium scale.Versatile; can separate complex mixtures.Can be labor-intensive and costly (solvents, silica); potential for product loss on the column.

Here is a decision-making framework to guide your choice:

cluster_troubleshoot Troubleshooting start Is the product a solid after workup? recrystallize Attempt Recrystallization start->recrystallize Yes distill Perform Vacuum Distillation start->distill No (It's an oil) check_purity Check Purity (TLC, HPLC, NMR) recrystallize->check_purity recrystallize_fail Recrystallization fails (oils out/no crystals) recrystallize->recrystallize_fail If fails distill->check_purity distill_fail Distillation fails (decomposition/co-distills) distill->distill_fail If fails chromatography Use Column Chromatography recrystallize_fail->chromatography distill_fail->chromatography

Caption: Decision tree for selecting a final purification method.

Q6: I'm performing column chromatography, but my product is giving a long streak or "tailing" on the TLC plate. What's wrong?

A6: Peak tailing on silica gel is a classic sign of a strong, undesirable interaction between your sample and the stationary phase.[10] Given that the most likely basic impurity is piperidine, even trace amounts can interact with the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of the material to "stick" and elute slowly, resulting in tailing.

  • The Solution (Self-Validation): To counteract this, you can neutralize the acidic sites on the silica gel. Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your chromatography eluent (e.g., Hexane/Ethyl Acetate mixture). The triethylamine will preferentially bind to the acidic sites, allowing your compound and impurities to travel through the column based on their polarity without the tailing artifact. This results in sharper bands and a much-improved separation.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely. Drain the lower aqueous layer. This step removes piperidine.

  • Basic Wash: Add an equal volume of 1 M sodium bicarbonate (NaHCO₃) solution. Vent and shake as before. Be cautious as CO₂ gas may be evolved if significant acid is present. Allow layers to separate and drain the aqueous layer. This step removes benzoic acid.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This wash helps to remove residual water and break any minor emulsions. Drain the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Recrystallization
  • Solvent Selection: The key is to find a solvent or solvent system in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. A mixed solvent system like Hexane/Ethyl Acetate or Ethanol/Water often works well.

  • Dissolution: Place the partially purified solid in a flask and add a minimal amount of the hot primary solvent (e.g., Ethyl Acetate or Ethanol) until the solid just dissolves.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., Hexane or Water) dropwise while the solution is still warm until it becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the cloudiness.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Marvel, C. S., & Lazier, W. A. (1929). BENZOYL PIPERIDINE. Organic Syntheses, 9, 16. [Link]
  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]
  • Edelmann, F. T. (2020). What is the best technique for amide purification?
  • Chemistry LibreTexts. (2023). Schotten-Baumann Reaction. [Link]
  • RSC Publishing. (n.d.). Analytical Methods. [Link]
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. [Link]

Sources

Technical Support Center: Optimizing 1-Benzoylpiperidine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Benzoylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for optimizing the use of this compound in your in vitro assays. Our goal is to empower you with the foundational knowledge and troubleshooting tools necessary to generate reliable, reproducible, and meaningful data.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding this compound, providing the essential data needed to begin your experimental design.

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound (CAS: 776-75-0) is a versatile chemical compound featuring a benzoyl group attached to a piperidine ring.[1][2] It serves as a crucial building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs, and is explored for its potential effects on the central nervous system. Its derivatives have shown activity against a range of biological targets, making the core structure a point of interest in drug discovery.[3][4] The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry due to its metabolic stability and presence in many bioactive molecules.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 776-75-0[1][5]
Molecular Formula C₁₂H₁₅NO[6][5]
Molecular Weight 189.26 g/mol [6][5]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 48-52 °C[6]
Boiling Point 320.5 °C at 760 mmHg[1]
Solubility Sparingly soluble in water; Soluble in Methanol[1][7]
Storage Store at room temperature[7][8]
Q2: How should I prepare a stock solution of this compound?

A2: Proper preparation of your stock solution is critical for experimental success. Due to its low aqueous solubility, this compound should be dissolved in an organic solvent first.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for cell-based assays.[9]

  • Stock Concentration: Prepare a high-concentration stock, for example, 10-20 mM. This minimizes the volume of solvent added to your final assay, reducing the risk of solvent-induced toxicity.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Add the calculated volume of high-purity, sterile-filtered DMSO to achieve your target concentration.

    • Vortex or gently warm (if necessary) to ensure complete dissolution. Visually inspect to confirm no particulates remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.

Q3: What is a good starting concentration range for my initial experiments?

A3: For a compound with a partially unknown biological activity profile in your specific assay, it is crucial to test a broad concentration range to capture the full dose-response relationship.

  • Recommended Initial Range: A common and effective starting point is a wide serial dilution spanning from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).[10]

  • Rationale: This broad range helps identify the half-maximal inhibitory or effective concentration (IC₅₀/EC₅₀) and establishes the concentrations at which the compound is inert or cytotoxic.[10] Published data on this compound derivatives show biological activity (e.g., enzyme inhibition, antiproliferative effects) in the low-to-mid micromolar range (e.g., IC₅₀ values from ~8 µM to 90 µM), making this range highly relevant.

Q4: How stable is this compound in my cell culture medium?
Protocol for Assessing Compound Stability
  • Preparation: Prepare your highest intended concentration of this compound in your complete cell culture medium (including serum). Also, prepare a "media only" control.

  • Incubation: Incubate the solutions under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solutions.

  • Analysis: Analyze the concentration of the parent compound in the aliquots using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Interpretation: A significant decrease in the parent compound's concentration over time indicates instability. This may require you to replenish the compound with fresh media during long-term assays.

Section 2: Experimental Workflow for Concentration Optimization

A systematic approach is essential for efficiently determining the optimal working concentration of this compound. The following workflow guides you from a broad initial screen to a precise dose-response analysis.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Data Analysis & Refinement cluster_2 Phase 3: Definitive Assay A Prepare 10 mM Stock in DMSO B Perform Broad Serial Dilution (e.g., 100 µM down to 1 nM) A->B C Run Initial Cytotoxicity Assay (e.g., MTT, 72h exposure) B->C D Analyze Viability Data C->D Collect Absorbance Data E Identify Cytotoxic Threshold & Approximate IC50 D->E F Select Narrower Concentration Range (e.g., 8-10 points around IC50) E->F G Run Functional/Mechanism-Based Assay (Using refined concentration range) F->G Design Experiment H Generate Dose-Response Curve (e.g., using GraphPad Prism) G->H I Calculate Final IC50 / EC50 H->I J Publish!

Caption: Workflow for optimizing this compound concentration.

Protocol 1: Initial Range-Finding Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method that measures cell metabolic activity, which is often used as a proxy for cell viability.[12] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13]

Methodology:

  • Cell Seeding: Seed your adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[10][13]

  • Compound Preparation: Prepare a 2X working stock for each concentration of this compound by diluting your DMSO stock in complete culture medium. For a broad screen, you might use concentrations like 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM, etc.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells (to achieve a 1X final concentration). Remember to include:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

    • Untreated Control: Cells with fresh medium only.

    • Media Only Control: Wells with no cells to measure background absorbance.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the MTT-containing medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of ~490-570 nm using a microplate reader.[9][13]

Protocol 2: Definitive Dose-Response and IC₅₀/EC₅₀ Determination

After identifying an active range from your initial screen, you will perform a more focused experiment to accurately determine the IC₅₀ (Half-maximal Inhibitory Concentration) or EC₅₀ (Half-maximal Effective Concentration).

Methodology:

  • Concentration Selection: Choose a narrower range of 8-12 concentrations centered around the estimated IC₅₀ from your initial screen. A logarithmic (or semi-log) spacing of concentrations is ideal.

  • Assay Execution: Perform your specific functional assay (e.g., enzyme activity, protein expression, cell signaling) or a repeat viability assay using the refined concentration series. Ensure you include appropriate positive and negative controls for the assay itself.

  • Data Analysis:

    • Background Subtraction: Subtract the average absorbance/fluorescence value from your "media only" or "no enzyme" control wells.

    • Normalization: Convert your raw data into a percentage. For inhibition assays, normalize the data by setting the vehicle control as 100% viability (or 0% inhibition) and a positive control for cell death (or maximal inhibition) as 0% viability (or 100% inhibition).[14]

    • Curve Fitting: Plot the normalized response (% viability or % inhibition) against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic [4PL] curve) in software like GraphPad Prism or an online calculator to fit the data.[14][15][16]

    • IC₅₀/EC₅₀ Derivation: The IC₅₀ is the concentration of the compound that produces a 50% inhibitory response, as interpolated from the fitted curve.[14]

Section 3: Troubleshooting Guide

Even with careful planning, unexpected issues can arise. This guide addresses common problems in a direct question-and-answer format.

G Start Problem with Assay? Precipitate Compound Precipitation? Start->Precipitate NoEffect No Biological Effect? Precipitate->NoEffect No Sol_Precipitate Check Solubility Limit Lower final [DMSO] Pre-warm media Precipitate->Sol_Precipitate Yes Variability High Variability? NoEffect->Variability No Sol_NoEffect Increase Concentration Range Check Compound Stability Verify Cell Line Sensitivity NoEffect->Sol_NoEffect Yes Interference Suspect Interference? Variability->Interference No Sol_Variability Standardize Seeding Check Pipettes Avoid Edge Effects Variability->Sol_Variability Yes Sol_Interference Run Cell-Free Controls (Compound + Reagents) Use Alternative Assay Interference->Sol_Interference Yes End Problem Solved Interference->End No Sol_Precipitate->End Sol_NoEffect->End Sol_Variability->End Sol_Interference->End

Caption: A logical troubleshooting flowchart for common assay issues.

Issue 1: I see a precipitate after adding this compound to my cell culture medium.
  • Possible Causes & Solutions:

    • Exceeded Solubility: The final concentration of the compound may be above its solubility limit in the aqueous medium.

      • Solution: Prepare a higher concentration stock in DMSO to allow for a larger dilution factor, ensuring the final concentration in the medium is lower. Do not exceed the compound's solubility limit.[9]

    • High Final Solvent Concentration: The final DMSO concentration in the well might be too high (>1%), causing the compound to crash out.

      • Solution: Always calculate your dilutions to keep the final DMSO concentration below a non-toxic level, typically <0.5%.[9]

    • Interaction with Media Components: Salts, proteins, or pH shifts from room temperature to the 37°C incubator can affect solubility.[9]

      • Solution: Try pre-warming the culture media to 37°C before adding the compound stock. You can also test the compound's stability and solubility in your specific medium over time.[9]

Issue 2: My assay shows no biological effect, even at high concentrations.
  • Possible Causes & Solutions:

    • Concentration Too Low: Your "high" concentration may still be below the effective dose for your specific biological system.

      • Solution: If no cytotoxicity was observed in your range-finding study, test a higher concentration range (e.g., up to 250 µM or higher), being mindful of solubility limits.

    • Compound Instability: The compound may be degrading in the culture medium during the incubation period.

      • Solution: Perform a stability test as described in Q4. If unstable, consider shorter incubation times or replenishing the media with fresh compound.[11]

    • Insensitive Cell Line or Assay: The chosen cell line may not rely on the pathway affected by this compound, or the assay may not be sensitive to its mechanism of action.[10]

      • Solution: Verify from the literature that your cell line is an appropriate model. Consider trying a different viability assay (e.g., if using a metabolic assay like MTT, try one that measures membrane integrity like an LDH release assay).[10]

Issue 3: I'm seeing high variability between my replicate wells.
  • Possible Causes & Solutions:

    • Inconsistent Cell Culture Practices: Variations in cell seeding density, cell health, or passage number are common sources of irreproducibility.

      • Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Use a calibrated automated cell counter for accurate seeding.

    • Pipetting Errors: Small errors in pipetting the compound or reagents can lead to large variations.

      • Solution: Ensure pipettes are calibrated. Prepare master mixes of reagents and compound dilutions to add to replicate wells, rather than adding from the stock to each well individually.

    • Plate Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to altered concentrations and cell stress.

      • Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[17]

Issue 4: I suspect my compound is interfering with the assay itself.
  • Possible Causes & Solutions:

    • Intrinsic Compound Properties: this compound may absorb light or fluoresce at the wavelengths used by your assay, leading to false-positive or false-negative results.

      • Solution: Run cell-free controls.[10] Prepare a plate with your full range of compound concentrations in media, but without cells. Add the assay reagents (e.g., MTT, MTS, CellTiter-Glo®) and read the plate. Any signal detected is due to direct interaction between the compound and the assay reagents.

    • Chemical Reactivity: The compound may react with assay components. Some chemical structures are known as Pan-Assay Interference Compounds (PAINS) because they are promiscuous inhibitors or react with assay reagents.[18]

      • Solution: If interference is confirmed with cell-free controls, you must switch to an assay with a different detection method (e.g., change from a colorimetric to a luminescence-based readout) or one that measures a different biological endpoint.

Section 4: References

  • CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from:

  • Guidechem. This compound 776-75-0 wiki. Available from:

  • Benchchem. Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays. Available from:

  • Epps, D. et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH National Library of Medicine. Available from:

  • Chem-Impex. This compound. Available from:

  • AAT Bioquest. IC50 Calculator. Available from:

  • ChemicalBook. This compound CAS#: 776-75-0. Available from:

  • Benchchem. Optimizing "Compound Thy3d" concentration for in vitro assays. Available from:

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available from:

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from:

  • ResearchGate. (2021). How do I choose the concentration for primary screening in drug discovery process?. Available from:

  • ChemicalBook. (2025). This compound | 776-75-0. Available from:

  • NIST. This compound - the NIST WebBook. Available from:

  • Bononi, G. et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Available from:

  • Benchchem. Technical Support Center: Troubleshooting In Vitro Assays. Available from: _

  • MB-About. Assay Troubleshooting. Available from:

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from:

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. Available from:

  • Benchchem. Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols. Available from:

  • Bononi, G. et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. Available from:

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Available from:

  • National Center for Biotechnology Information. Benzoylpiperidine. PubChem Compound Database. Available from:

  • Dahlin, J.L. et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH National Library of Medicine. Available from:

Sources

Technical Support Center: Overcoming Assay Interference Caused by 1-Benzoylpiperidine and Related Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify, troubleshoot, and mitigate assay interference caused by small molecules, using the common medicinal chemistry scaffold 1-benzoylpiperidine as a primary example. While this compound is a privileged structure in drug design, its physicochemical properties can lead to a variety of assay artifacts, potentially confounding screening results and leading to false positives or negatives.[1][2]

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address common issues encountered in the lab. Our approach is to empower you not just with protocols, but with the scientific rationale to make informed decisions and design robust, self-validating experiments.[3][4]

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My compound, a this compound derivative, shows potent activity in my primary screen. How can I be sure the result is genuine and not an artifact?

A1: This is the most critical question in early-stage discovery. Apparent activity can often stem from compound-dependent assay interference rather than a true interaction with your biological target.[3] The first step is to systematically rule out the most common interference mechanisms through a series of counter-screens and control experiments before committing resources to further studies. A genuine "hit" should be confirmable in an alternative or "orthogonal" assay that relies on a different detection principle.[5]

Q2: What are the most common ways a compound like this compound can interfere with my assay?

A2: Small molecules can interfere through several mechanisms.[4][6] Based on the this compound structure, the most probable causes are:

  • Optical Interference: The benzoyl group is a chromophore. It may absorb light or be intrinsically fluorescent at the excitation/emission wavelengths of your assay, leading to a false signal or quenching of a real one.[5][7]

  • Colloidal Aggregation: At concentrations typically used in screening, many organic molecules form colloidal aggregates. These aggregates can non-specifically sequester and inhibit enzymes, providing a classic false-positive inhibition signal.[4][5] This is one of the most frequent causes of misleading assay results.

  • Chemical Reactivity: While the benzoylpiperidine core is generally stable, some derivatives can be reactive. This could involve modifying proteins (e.g., your target enzyme, antibodies) or reacting with other assay components like substrates or detection reagents.[8][9]

  • Target-Independent Effects: The compound might interact with components other than your intended target. For example, in an ELISA, it could bind non-specifically to the reporter enzyme (e.g., HRP) or blocking proteins, affecting the final readout.[10]

Q3: I suspect optical interference. How can I definitively test for it?

A3: You must determine if this compound is contributing to or subtracting from your assay's optical signal. This is done by measuring the compound's properties in the absence of key biological reagents.

Troubleshooting Guide 1: Deconvoluting Optical Interference

Optical interference can manifest as autofluorescence (adding signal) or quenching (subtracting signal). Both can be assessed with simple plate reader-based protocols.

Protocol 1.1: Assessing Autofluorescence

Causality: This experiment determines if this compound emits light at your assay's emission wavelength when excited at the corresponding excitation wavelength, creating a false positive signal.[5]

Methodology:

  • Prepare a dilution series of the this compound derivative in the final assay buffer. The concentration range should match and exceed that used in the primary assay.

  • Dispense the dilutions into the wells of the same type of microplate used for your assay (e.g., black, clear-bottom for fluorescence).[11]

  • Include "buffer only" wells as your negative control.

  • Using a plate reader, measure the fluorescence at the exact same excitation and emission wavelengths used in your primary assay.

  • Interpretation: If you observe a dose-dependent increase in signal from the compound alone, it confirms autofluorescence. This background signal must be subtracted from your primary assay data or addressed using the mitigation strategies below.

Protocol 1.2: Assessing Signal Quenching (Inner Filter Effect)

Causality: This experiment checks if your compound absorbs either the excitation light intended for your reporter fluorophore or the light emitted by it.[5] This leads to a false-negative or artificially low signal.

Methodology:

  • Prepare a solution of a stable fluorophore that emits in the same range as your assay's reporter (e.g., fluorescein, or the final fluorescent product of your enzymatic reaction). The concentration should yield a mid-range, stable signal.

  • Dispense this fluorophore solution into the wells of a microplate.

  • Add a dilution series of your this compound derivative to these wells.

  • Include control wells containing only the fluorophore solution.

  • Measure the fluorescence on a plate reader.

  • Interpretation: A dose-dependent decrease in the fluorescence signal indicates that your compound is quenching the signal.

G

Troubleshooting Guide 2: Identifying Compound Aggregation

If your this compound derivative shows steep dose-response curves and high Hill slopes, or if it appears to inhibit multiple unrelated enzymes, the cause is likely colloidal aggregation.[4]

Protocol 2.1: Detergent Counter-Screen

Causality: Non-specific inhibitors that act via aggregation can be identified because their apparent activity is attenuated in the presence of a non-ionic detergent. The detergent disrupts the colloidal aggregates, releasing the sequestered enzyme and restoring its activity.[5]

Methodology:

  • Prepare two identical sets of assay buffers: one standard buffer and one containing 0.01-0.1% Triton X-100 (a non-ionic detergent).

  • Determine the full dose-response curve and IC50 of your this compound derivative in both the standard and detergent-containing buffers.

  • Run a known, well-behaved inhibitor for your target as a control in both conditions to ensure the detergent itself does not affect the assay.

  • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 is a strong indicator that the observed inhibition is due to aggregation. Genuine inhibitors should show little to no change in potency.

G

Troubleshooting Guide 3: Assessing Target-Independent Activity

This section addresses whether this compound is generating a signal independently of the biological target or through non-specific chemical reactivity.

Protocol 3.1: No-Enzyme / No-Target Control

Causality: This is the most straightforward control to determine if your compound requires the biological target to produce a signal. A signal generated in the absence of the target is a definitive artifact.[5]

Methodology:

  • Set up your assay as usual, but omit the target enzyme or a key binding partner (e.g., the capture antibody in an ELISA).

  • Include all other components: buffer, substrate, cofactors, detection reagents.

  • Add the this compound derivative across its active concentration range.

  • Include a positive control (the complete assay with a known activator/inhibitor) and a negative control (the complete assay with vehicle).

  • Interpretation: If the compound generates a signal in the absence of the target, it is interfering somewhere in the detection cascade (e.g., reacting with the substrate, stabilizing/destabilizing the reporter).

Protocol 3.2: Pre-incubation Test for Irreversible Inhibition

Causality: If you suspect your compound is chemically reactive, it may be covalently modifying and irreversibly inhibiting your target. This can be tested by observing if the inhibitory potency increases with pre-incubation time.[8]

Methodology:

  • Prepare two sets of reactions.

  • Set 1 (No Pre-incubation): Add the this compound derivative to the target enzyme and immediately initiate the reaction by adding the substrate.

  • Set 2 (With Pre-incubation): Pre-incubate the target enzyme with the this compound derivative for a set period (e.g., 30-60 minutes) before adding the substrate to start the reaction.

  • Determine the IC50 for both conditions.

  • Interpretation: A significant leftward shift (decrease) in the IC50 value after pre-incubation suggests time-dependent, and possibly irreversible, inhibition, which is often a hallmark of a reactive compound.

Summary of Troubleshooting Experiments

The following table summarizes the key experiments and their expected outcomes for diagnosing assay interference.

Potential Problem Key Experiment Result Indicating Interference Result Indicating Genuine Hit
Autofluorescence Compound alone in bufferDose-dependent increase in signalNo signal above buffer background
Signal Quenching Compound + stable fluorophoreDose-dependent decrease in signalNo change in signal
Colloidal Aggregation Detergent Counter-Screen>10-fold increase (right-shift) in IC50 with detergent<3-fold change in IC50 with detergent
Target-Independent Signal No-Enzyme/No-Target ControlSignal is generated/modulated by compoundNo signal is generated/modulated
Chemical Reactivity Pre-incubation TestSignificant decrease (left-shift) in IC50No significant change in IC50

Systematic Troubleshooting Workflow

When faced with an unexpected result, follow a logical progression of experiments to efficiently identify the source of the problem.

G

Mitigation Strategies & Advanced Solutions

Q4: I've confirmed interference. What can I do now?

A4: Once interference is identified, you have several options:

  • Modify Assay Conditions:

    • For aggregation, always include 0.01-0.1% Triton X-100 or Tween-20 in your assay buffer.

    • For reactivity, adding a scavenger like glutathione (GSH) can sometimes mitigate the effects of electrophilic compounds, although this may also interfere with your assay.[8]

    • For minor optical interference, a robust background subtraction may be sufficient.

  • Sample Cleanup: For complex biological samples where the compound may be present, consider pre-assay cleanup. Solid-phase extraction (SPE) can be used to remove non-polar interfering substances like this compound from aqueous samples before analysis.[12][13]

  • Switch to an Orthogonal Assay: This is the gold standard for hit confirmation.[3] If your primary assay is fluorescence-based, validate the hit using a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based assay. If the hit is from an enzymatic assay, confirm it in a cell-based assay that measures a downstream physiological outcome.

  • Triage the Compound: In high-throughput screening, compounds that are confirmed aggregators or have other intractable interference mechanisms are often flagged as "nuisance compounds" or Pan-Assay Interference Compounds (PAINS) and removed from further consideration.[14]

References

  • Technical Support Center: Managing Small Molecule Interference in Biochemical Assays - Benchchem
  • Technical Support Center: Troubleshooting Compound Interference in Biochemical Assays - Benchchem
  • Tackling assay interference associated with small molecules - u:cris-Portal
  • The Ultimate Guide to Troubleshooting Micropl
  • Technical Support Center: Troubleshooting Interference from Biological Samples in Assays - Benchchem
  • Assay Troubleshooting | MB - About
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - NIH
  • Sample preparation in analysis of pharmaceuticals - ScienceDirect
  • Tackling assay interference associ
  • Simplifying Assays by Tableting Reagents - INBS - University of Toronto
  • Tackling assay interference associated with small molecules | Request PDF - ResearchG
  • Overcoming target interference in bridging anti-drug antibody (ADA)
  • Approaches to minimizing interference by cross-reacting molecules in immunoassays - Clinical Chemistry
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed Central
  • Interactions of macromolecular crowding agents and cosolutes with small-molecule substrates: effect on horseradish peroxidase activity with two different substr
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI
  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W
  • Assay Interference by Chemical Reactivity - PubMed

Sources

Technical Support Center: Enhancing the Selectivity of 1-Benzoylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-benzoylpiperidine derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of compound selectivity. The this compound motif is a privileged structure in medicinal chemistry, valued for its metabolic stability and its role as a potential bioisostere of the piperazine ring.[1][2][3] However, achieving high selectivity for the intended biological target while minimizing off-target effects is a critical and often challenging step in the drug discovery process.

This guide moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to make informed decisions in your research.

Part 1: Troubleshooting Guide - Addressing Unwanted Off-Target Activity

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My lead this compound derivative has potent on-target activity but significant off-target binding to a related receptor subtype. Where do I start with structural modifications?

Answer:

This is a classic challenge in medicinal chemistry. The key is to exploit structural and electronic differences between the on-target and off-target binding pockets. Here is a systematic approach to guide your modifications:

1. Exploit Steric Hindrance (Steric Clash):

  • Rationale: The off-target's binding pocket may be smaller or have a different conformation than your primary target. Introducing bulky substituents on your compound can create a "steric clash" that prevents binding to the off-target while being accommodated by the primary target.

  • Strategy:

    • Benzoyl Ring Substitution: Introduce moderately bulky groups (e.g., tert-butyl, isopropyl, or cycloalkyl groups) at the para or meta positions of the benzoyl ring.[4] For example, in a series of monoacylglycerol lipase (MAGL) inhibitors, substituting the benzoyl moiety with an isopropyl group in the para position resulted in a potent and selective reversible inhibitor.[1][5]

    • Piperidine Ring Substitution: If synthetically feasible, introduce substituents on the piperidine ring itself. Adding chiral centers to the piperidine ring can modulate physicochemical properties and enhance biological selectivity.[6]

2. Modulate Electronic Properties:

  • Rationale: The electrostatic environment of the binding pockets can differ. Altering the electronic nature of your molecule can favor interactions with the on-target receptor over the off-target.

  • Strategy:

    • Introduce electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) on the benzoyl ring. Fluorine, for instance, can enhance binding affinity and selectivity by altering local electronic properties and participating in favorable interactions.[7][8]

3. Utilize Bioisosteric Replacements:

  • Rationale: Bioisosterism involves replacing a functional group with another that has similar physicochemical properties to improve efficacy, reduce toxicity, or enhance selectivity.[9][10][11] The benzoylpiperidine scaffold itself is often considered a bioisostere of the piperazine ring.[1][2][3]

  • Strategy:

    • Benzoyl Moiety: Replace the phenyl ring of the benzoyl group with a heterocycle (e.g., pyridine, thiophene). This can alter hydrogen bonding patterns and steric profiles, potentially favoring the on-target.[9]

    • Carbonyl Group: The carbonyl group of the benzoyl moiety is a key interaction point, often acting as a hydrogen bond acceptor.[1] While challenging, replacing it with a bioisostere like a sulfone or an oxetane could drastically alter the interaction profile and selectivity.

Below is a diagram illustrating the general workflow for addressing off-target activity.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Execution & Analysis cluster_3 Outcome P High-Affinity Hit with Poor Selectivity Profile S1 Structural Modification (SAR Exploration) P->S1 S2 Computational Modeling (Pharmacophore/Docking) P->S2 E1 Synthesize Analogs S1->E1 E2 Perform In Silico Screening S2->E2 A1 Screening Cascade: On-Target vs. Off-Target Assays E1->A1 A2 Analyze Docking Poses & Binding Energies E2->A2 O1 Improved Selectivity (Lead Candidate) A1->O1 O2 No Improvement (Iterate or Redesign) A1->O2 A2->O1 A2->O2 O2->S1 Refine SAR O2->S2 Refine Model

Caption: Workflow for improving compound selectivity.

Question 2: I've synthesized a library of derivatives, but my in vitro selectivity doesn't translate to cellular assays. What could be the cause and how do I troubleshoot it?

Answer:

A discrepancy between biochemical and cellular assay results is a common hurdle. This often points to factors beyond simple receptor-ligand affinity.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Strategy
Cell Permeability Your derivative may not be effectively crossing the cell membrane to reach its intracellular target. The physicochemical properties (LogP, polar surface area) of your analogs might differ significantly.1. Assess Physicochemical Properties: Calculate LogP and PSA for your series. 2. Permeability Assays: Run a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay to directly measure permeability.
Cellular ATP Concentrations For kinase inhibitors, the high intracellular concentration of ATP (millimolar range) can outcompete ATP-competitive inhibitors, reducing their apparent potency compared to biochemical assays run at lower ATP concentrations.[12]1. Run Biochemical Assays at High ATP: Re-run your enzymatic assays at physiological ATP concentrations (e.g., 1-5 mM) to better mimic the cellular environment.[12]
Efflux by Transporters The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell, lowering its intracellular concentration.1. P-gp Substrate Assay: Use a cell line overexpressing P-gp (e.g., MDR1-MDCK) to determine if your compound is being effluxed.
Off-Target Engagement in Cells In a complex cellular environment, your compound might engage with unforeseen off-targets that are not present in the purified biochemical assay, leading to a different pharmacological profile.1. Unbiased Selectivity Profiling: Use techniques like Cellular Thermal Shift Assay (CETSA®) combined with mass spectrometry to get a broad view of protein engagement within the cell.[13]
Metabolism The compound could be rapidly metabolized by cellular enzymes into inactive or less active forms. The piperazine ring, a common bioisostere, is known to have multiple sites for metabolism by cytochrome P450 enzymes.[14]1. Microsomal Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader concepts and strategies for improving the selectivity of this compound derivatives.

FAQ 1: How can I use computational modeling to guide my synthesis efforts?

Answer:

Computational tools are invaluable for prioritizing which compounds to synthesize, saving significant time and resources.

  • Pharmacophore Modeling: This ligand-based approach identifies the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for binding and selectivity.[15][16] By building separate pharmacophore models for your on-target and off-target receptors, you can design molecules that fit the on-target model while mismatching the off-target model.[17][18][19] For example, a 3D-pharmacophore model for selective A₂A adenosine receptor antagonists identified one ring aromatic feature, one positively ionizable feature, one hydrogen bond acceptor, and one hydrophobic feature as essential for activity and selectivity.[15]

  • Molecular Docking: If the 3D structures of your on-target and off-target proteins are known, docking studies can predict how your designed compounds will bind. This allows you to visualize interactions and identify opportunities to introduce modifications that improve selectivity. Computational studies can provide valuable insights into ligand-receptor interactions and selectivity mechanisms.[20]

G cluster_0 Input Data cluster_1 Modeling Technique cluster_2 Generated Model/Output cluster_3 Application L Set of Known Selective Ligands PM Pharmacophore Modeling L->PM T 3D Structures of On-Target & Off-Target MD Molecular Docking T->MD PH Selective Pharmacophore Hypothesis PM->PH DP Differential Binding Poses & Energy Scores MD->DP VS Virtual Screening of Compound Libraries PH->VS DO Rational Design of Novel Analogs PH->DO DP->VS DP->DO

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Assays Involving 1-Benzoylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzoylpiperidine. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges to help you achieve consistent and reliable experimental outcomes. This compound is a metabolically stable and versatile fragment in medicinal chemistry, frequently used in the development of therapeutics targeting the central nervous system, among other applications.[1][2][3] However, like many small molecules, its physicochemical properties can present challenges in aqueous biological assays. This document addresses the most frequently encountered issues in a direct question-and-answer format.

Section 1: Compound Handling and Physicochemical Behavior

This section focuses on issues arising from the inherent properties of this compound and its behavior in solution.

Q1: My assay results with this compound are highly variable day-to-day. Could my stock solution be the source of the problem?

A1: Absolutely. The integrity and consistency of your compound stock solution are paramount for reproducible results. Inconsistency often originates from issues with solubility, stability, and storage.

Root Cause Analysis:

  • Solubility Limits: this compound is a crystalline powder with limited aqueous solubility.[4][5] While soluble in organic solvents like DMSO and methanol, improper preparation or storage can lead to precipitation or the formation of micro-precipitates that are not visible to the naked eye.[6][7]

  • Hygroscopicity of DMSO: The most common solvent, DMSO, is highly hygroscopic. Water absorbed from the atmosphere can significantly decrease the solubility of hydrophobic compounds, causing them to precipitate from your stock solution over time, especially after multiple freeze-thaw cycles.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can introduce water and create localized concentration gradients, promoting precipitation and degradation.[8]

Troubleshooting and Best Practices:

  • Use High-Quality, Anhydrous Solvents: Always prepare stock solutions using anhydrous, research-grade DMSO.

  • Aliquot Your Stock: Upon initial preparation, divide your main stock solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles for the bulk of your compound and reduces atmospheric moisture absorption.[8]

  • Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials with desiccant. Before use, allow the aliquot to equilibrate to room temperature completely before opening to prevent condensation from forming inside the vial.

  • Pre-Use Inspection: Before each experiment, visually inspect the thawed aliquot for any signs of precipitation. Centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully pipette the supernatant for your dilution series, avoiding the bottom of the tube.

Q2: I'm observing lower-than-expected potency or a complete lack of activity. What are the likely causes?

A2: Lowered potency is a critical issue that can derail a project. The primary culprits are often compound purity and precipitation upon dilution into the aqueous assay buffer.

Root Cause Analysis:

  • Compound Purity: The stated purity of a commercially sourced compound (e.g., ≥98% by GC) may not account for non-volatile impurities or degradation products.[4] It is the end-user's responsibility to confirm the identity and purity of the material, as suppliers may not provide comprehensive analytical data.

  • Compound Precipitation ("DMSO Shock"): When a compound is rapidly diluted from a 100% DMSO stock into an aqueous buffer, the dramatic change in solvent polarity can cause it to crash out of solution.[9] This phenomenon, often called "DMSO shock," means the actual concentration of the dissolved, biologically active compound is far lower than the nominal concentration, leading to an underestimation of its potency.[9] This is a very common cause of poor data reproducibility.[9]

  • Chemical Degradation: Although this compound is generally stable, the specific pH, temperature, and components of your assay buffer could potentially lead to hydrolysis or other reactions over the course of a long incubation period.[4]

Troubleshooting and Validation Protocols:

  • Verify Compound Identity and Purity:

    • Protocol: Before extensive use, verify the identity and purity of your this compound batch via LC-MS and ¹H-NMR.

    • Causality: This ensures that the material you are testing is indeed this compound and quantifies any significant impurities that could interfere with the assay or have their own biological activity.

  • Assess Kinetic Solubility in Your Assay Buffer:

    • Protocol: Perform a simple visual kinetic solubility test. Prepare serial dilutions of your compound in the final assay buffer, let them sit for the duration of your assay's incubation time, and then visually inspect for precipitation or measure light scatter in a plate reader.

    • Causality: This protocol helps determine the maximum concentration at which your compound remains soluble in the specific assay environment, preventing you from working with concentrations that are effectively just suspensions.[10]

Section 2: Assay-Specific Interference and Artifacts

Even if the compound is pure and soluble, it can still produce inconsistent or misleading results by interfering with the assay technology itself.

Q3: My dose-response curves are unusually steep, show high replicate variability, or have a "bell" shape. What's happening?

A3: These curve shapes are classic indicators of compound aggregation or other assay artifacts, rather than genuine, specific biological activity.

Root Cause Analysis:

  • Colloidal Aggregation: At concentrations above their aqueous solubility limit, many organic molecules form colloidal aggregates.[11] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results that are often reproducible but target-independent.[12] This is a primary source of promiscuous inhibition in high-throughput screening.[7]

  • Optical Interference: If your assay uses a colorimetric or fluorometric readout, this compound might interfere directly.

    • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, adding to the signal and masking inhibition.[11]

    • Quenching (Inner Filter Effect): The compound may absorb the excitation or emission light, reducing the signal and mimicking inhibition.[11]

Troubleshooting Workflow and Protocols:

The following workflow helps diagnose and mitigate aggregation and optical interference.

G A Inconsistent / Steep Dose-Response Curve B Perform Detergent Counter-Screen A->B C IC50 significantly right-shifted (potency decreases)? B->C D Yes C->D   E No C->E   F Result is likely due to non-specific aggregation. D->F G Check for Optical Interference E->G H Does compound show autofluorescence or quenching? G->H I Yes H->I   J No H->J   K Correct data or use orthogonal assay. I->K L Inconsistency may be due to other factors (e.g., stability, pipetting error). Review basics. J->L

Caption: Troubleshooting workflow for anomalous dose-response curves.

Detailed Protocols:

  • Detergent Counter-Screen for Aggregation:

    • Protocol: Determine the IC₅₀ of this compound in your standard assay buffer and in a parallel buffer containing 0.01% Triton X-100.

    • Causality: Non-ionic detergents like Triton X-100 disrupt colloidal aggregates. If the compound's apparent potency is significantly reduced (a rightward shift in the IC₅₀ curve) in the presence of the detergent, it strongly indicates that the observed activity was due to aggregation.[11]

  • Assessing Optical Interference:

    • Autofluorescence Check: Prepare a dilution series of this compound in the final assay buffer (without enzyme or substrate). Measure the signal on your plate reader using the assay's excitation/emission wavelengths. A concentration-dependent increase in signal indicates autofluorescence.[11]

    • Quenching Check: Run a control reaction that produces a stable, known signal. Add your compound at various concentrations. A concentration-dependent decrease in the signal suggests quenching.[11]

Q4: How can I improve the overall reproducibility of my assays involving this compound?

A4: Achieving high reproducibility requires a systematic approach that combines careful compound management with robust assay design and execution.[13][14]

Core Principles for Enhancing Reproducibility:

  • Robust Assay Design:

    • Controls are Key: Always include appropriate positive and negative controls, as well as "no-enzyme" or "no-substrate" controls to check for background signal and interference.[8]

    • Intermediate Dilution Step: To minimize "DMSO shock," perform an intermediate dilution of your compound from 100% DMSO into assay buffer or a co-solvent mixture before the final dilution into the assay plate.

    • Consistent Protocols: Ensure all experimental parameters (incubation times, temperatures, reagent concentrations, and lab practices) are standardized and meticulously documented.[15][16]

  • Data Integrity:

    • Randomize Plate Layouts: To avoid systematic bias from edge effects or instrument drift, randomize the position of your samples, controls, and blanks on the microplate.[17]

    • Statistical Validation: Use appropriate statistical methods to analyze your data and assess the significance of your results. Calculate metrics like the Z'-factor to evaluate assay quality.

Summary of Key Troubleshooting Steps

Observation Potential Cause Recommended Action
High Day-to-Day Variability Stock solution instability; freeze-thaw cycles.Aliquot stock solution; use anhydrous DMSO; equilibrate to RT before opening.
Low or No Potency Compound precipitation; purity issues.Perform a kinetic solubility assay; verify compound purity with LC-MS/NMR.
Steep or Irregular Curves Colloidal aggregation; optical interference.Run a detergent counter-screen; check for autofluorescence and quenching.
General Irreproducibility Systematic bias; inconsistent technique.Randomize plate layouts; standardize all protocols; use robust controls.
Section 3: Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection

This protocol provides a simple method to estimate the solubility of this compound in your specific assay buffer over time.[10]

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Final assay buffer.

  • Clear 96-well plate.

  • Multichannel pipette.

Procedure:

  • Prepare a 2x working stock of your highest desired concentration (e.g., 200 µM) by diluting the 10 mM DMSO stock into the assay buffer.

  • In the first column of the 96-well plate, add 200 µL of this 2x working stock.

  • Add 100 µL of assay buffer to all other wells in the subsequent columns.

  • Perform a 1:2 serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, then transferring 100 µL from the second to the third, and so on.

  • Incubate the plate at your standard assay temperature (e.g., 37°C).

  • Visually inspect the wells against a dark background for any signs of cloudiness or precipitate at various time points (e.g., t=0, 30 min, 60 min, 2 hours).

  • The highest concentration that remains clear throughout the incubation period is your estimated maximum soluble concentration.

G cluster_0 Preparation cluster_1 Analysis A Prepare 2x Serial Dilutions in Plate B Incubate at Assay Temperature A->B C Visually Inspect for Precipitate at t=0 B->C D Inspect Again at Assay End Time C->D E Determine Highest Clear Concentration D->E

Caption: Workflow for the kinetic solubility assay.

References
  • BenchChem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screens.
  • Chem-Impex. (n.d.). This compound.
  • Chemsrc. (n.d.). This compound | CAS#:776-75-0.
  • National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem.
  • ChemicalBook. (n.d.). This compound CAS#: 776-75-0.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Solubility of Things. (n.d.). 1-Benzylpiperidine.
  • Li, Q., et al. (n.d.). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. NIH.
  • BenchChem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • Iversen, P. W., et al. (2006). Process validation and screen reproducibility in high-throughput screening. PubMed.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
  • González-Gutiérrez, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
  • Lisurek, M., et al. (2008). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed.
  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic.
  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Tuccinardi, T., et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Interference in Biochemical Assays.
  • ResearchGate. (2008). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects.
  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research.
  • National Center for Biotechnology Information. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • González-Gutiérrez, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • BenchChem. (n.d.). A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • Solubility of Things. (n.d.). Piperidine.
  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • ResearchGate. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • ResearchGate. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Bononi, G., et al. (2019). Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. PubMed.

Sources

Technical Support Center: Managing Potential Off-Target Effects of 1-Benzoylpiperidine in Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing compounds containing the 1-Benzoylpiperidine scaffold. As a privileged structure in medicinal chemistry, the this compound fragment is found in numerous bioactive small molecules, from developmental anticancer agents to approved neuropsychiatric drugs.[1][2][3] Its versatility, however, necessitates a robust strategy for identifying and managing potential off-target effects to ensure the validity of screening results and the successful progression of hit compounds.

This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting protocols to help you navigate the complexities of your screening campaigns.

Section 1: Foundational Knowledge & Initial Triage

This section addresses the most common initial questions regarding the this compound scaffold and the general principles of hit validation.

Q1: What is the this compound scaffold and why is it considered a "privileged structure"?

The this compound scaffold consists of a piperidine ring acylated on the nitrogen atom with a benzoyl group.[4] It is considered a "privileged structure" because this specific chemical framework is capable of binding to multiple, distinct biological targets, making it a recurring motif in a wide array of therapeutic agents.[1][3] Its metabolic stability and its role as a potential bioisostere for other common structures, like the piperazine ring, make it a versatile and frequently exploited frame in drug design.[1][2][3]

Q2: I have a primary "hit" from my screen that contains a this compound moiety. What are my immediate next steps?

Progressing a primary hit requires a systematic validation process to eliminate false positives.[5] The immediate goal is to confirm that the observed activity is real, dose-dependent, and directed at your target of interest, rather than being an artifact of the assay technology.

Your initial validation cascade should include:

  • Hit Confirmation: Re-test the compound from the original screening plate in triplicate at a single concentration to confirm activity.

  • Dose-Response Curve: Purchase or re-synthesize a fresh powder sample of the hit compound and test it across a range of concentrations (e.g., half-log dilutions) to generate an IC50 or EC50 value.[6] This confirms potency and demonstrates a dose-dependent effect.

  • Orthogonal Assay: Validate the hit in a secondary assay that uses a different detection method or technology from the primary screen.[5][6] For example, if your primary screen was a luminescence-based assay, an orthogonal assay might use fluorescence polarization or an HPLC-based method. This is a critical step to rule out technology-specific interference.[5]

Q3: What are Pan-Assay Interference Compounds (PAINS) and could my this compound derivative be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently appear as false positives in high-throughput screens.[5] They often interfere with assays through non-specific mechanisms like chemical reactivity (e.g., reacting with thiols on proteins), aggregation, or interference with the assay signal itself (e.g., fluorescence).[7][8]

While the core this compound scaffold is not a classic PAIN, specific derivatives can be. The key is to analyze the entire molecule. Does it contain reactive functional groups? Is it prone to aggregation at the concentrations used? It is advisable to run your hit structure through computational PAINS filters and to perform experiments, such as adding a non-ionic detergent like Triton X-100 to your assay, to check for aggregation-based inhibition.[6]

Section 2: Troubleshooting Guide - Identifying and Mitigating Off-Target Effects

Once a hit is confirmed and assay artifacts are ruled out, the next challenge is to determine if the compound's activity is specific to your intended target.

Q4: My confirmed hit is clean in orthogonal assays, but I suspect it's not specific. What are the known off-targets for this scaffold?

The this compound scaffold is a key component in molecules targeting a wide range of proteins. Researchers should be particularly aware of potential activity at:

  • Serotonin (5-HT) and Dopamine (D) Receptors: This is one of the most well-documented target classes, particularly for atypical antipsychotics and neurological research agents.[1]

  • Cholinesterases (AChE and BuChE): Derivatives of 1-Benzylpiperidine and this compound have been designed as potent acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease.[9][10][11]

  • Monoacylglycerol Lipase (MAGL): The scaffold is present in reversible inhibitors of MAGL, a target in oncology and neuroscience.[1][12]

  • hERG Potassium Channels: Off-target activity at the hERG channel is a critical safety liability for many scaffolds, leading to potential cardiotoxicity.[1]

A summary of common targets is provided below:

Target ClassRepresentative ExamplesTherapeutic Area
GPCRs Serotonin (5-HT2A), Dopamine (D2) ReceptorsNeuropsychiatry[1]
Enzymes Acetylcholinesterase (AChE), MAGL, TankyraseNeurodegeneration, Oncology[1][10][12]
Ion Channels hERG Potassium Channel(Cardiotoxicity Liability)[1]
Q5: How do I design a counter-screen to test for these potential off-targets?

A counter-screen is an assay designed to identify undesirable activity.[13][14] Its design depends on your primary target and the most likely off-targets.

  • Specificity Counter-Screen: If your primary target is a kinase, you should test your compound against a panel of unrelated kinases to assess selectivity. More broadly, given the known targets of the scaffold, it is wise to test for activity against commercially available targets like AChE or a panel of common GPCRs.[15]

  • Technology Counter-Screen: This is used to rule out interference with the assay components. For example, if you use a luciferase reporter assay, you must run a counter-screen with just the luciferase enzyme to ensure your compound isn't a direct inhibitor of the reporter.[14][15]

  • Cytotoxicity Counter-Screen: A critical counter-screen for cell-based assays is to measure general cytotoxicity. A compound that kills cells will appear as an inhibitor in many assays. Standard assays like MTT, LDH, or high-content imaging can be used.[13][16]

The following workflow illustrates the decision-making process for triaging hits and identifying off-target effects.

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Artifact Screening cluster_3 Phase 3: Off-Target & Selectivity Profiling PrimaryHit Primary Hit Identified Confirm Confirm Hit in Triplicate PrimaryHit->Confirm DoseResponse Generate Dose-Response Curve (Fresh Powder) Confirm->DoseResponse IsConfirmed Confirmed? Confirm->IsConfirmed Orthogonal Test in Orthogonal Assay DoseResponse->Orthogonal PAINS Computational PAINS/Reactivity Filter Orthogonal->PAINS IsPassOrthogonal Pass? Orthogonal->IsPassOrthogonal Cytotoxicity Assess General Cytotoxicity (e.g., MTT Assay) PAINS->Cytotoxicity CounterScreen Counter-Screen Against Known Scaffold Off-Targets (e.g., AChE, 5-HT2A) Cytotoxicity->CounterScreen IsClean Clean? Cytotoxicity->IsClean Selectivity Profile Against Related Target Family (e.g., Kinase Panel) CounterScreen->Selectivity Biophysical Confirm Direct Target Engagement (e.g., TSA, SPR) Selectivity->Biophysical IsSelective Selective? Selectivity->IsSelective ValidatedHit Validated, Selective Hit Biophysical->ValidatedHit IsConfirmed->DoseResponse Discard1 Discard (Not Reproducible) IsConfirmed->Discard1 No IsPassOrthogonal->PAINS Yes Discard2 Discard (Assay Artifact) IsPassOrthogonal->Discard2 No IsClean->CounterScreen Yes Discard3 Discard (Cytotoxic / PAIN) IsClean->Discard3 No IsSelective->Biophysical Yes Discard4 Discard (Non-Selective / Off-Target) IsSelective->Discard4 No

Caption: Workflow for Hit Triage and Off-Target Identification.

Section 3: Advanced Strategies for Target Deconvolution
Q6: I've confirmed my compound has a distinct and potent biological effect, but it's not through my intended target. How can I identify the unknown off-target?

This process is called target deconvolution. The goal is to identify the specific molecular target(s) responsible for the observed phenotypic response.[17] There are several powerful strategies, broadly categorized as direct or indirect.

  • Direct (Affinity-Based) Methods: These methods rely on the physical interaction between your compound and its target protein.

    • Affinity Chromatography: Your compound (the ligand) is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to your compound are "captured" and later identified by mass spectrometry.[18]

    • Protein Microarrays: Your labeled compound is incubated with a microarray slide containing thousands of purified proteins. Binding events are detected at specific locations on the array, identifying the interacting proteins.[18]

  • Indirect (Genetic & Systems Biology) Methods: These approaches identify targets by observing how the biological system responds to the compound's presence.

    • Genetic Screening (e.g., CRISPR): A pooled CRISPR knockout library can be used to create a population of cells, each with a different gene knocked out. If knocking out a specific gene makes the cells resistant to your compound, that gene (or its protein product) is likely essential for the compound's mechanism of action, potentially being the direct target.[19][20]

    • Expression Profiling (e.g., RNA-seq): Analyzing global changes in gene expression after treating cells with your compound can provide clues about the pathways being modulated, indirectly pointing towards the molecular target.[17]

The choice of method depends on available resources, the nature of the compound, and the observed phenotype. A combination of orthogonal approaches is often required for confident target validation.[21]

G cluster_0 Direct Methods (Binding-Based) cluster_1 Indirect Methods (Function-Based) Compound Compound with Unknown Off-Target Affinity Affinity Chromatography Compound->Affinity ProteinArray Protein Microarrays Compound->ProteinArray Thermal Thermal Proteome Profiling Compound->Thermal CRISPR CRISPR/RNAi Genetic Screens Compound->CRISPR Expression Expression Profiling (RNA-seq) Compound->Expression Biochem Biochemical Suppression Compound->Biochem Putative List of Putative Targets Affinity->Putative ProteinArray->Putative Thermal->Putative CRISPR->Putative Expression->Putative Biochem->Putative Validation Target Validation (e.g., Knockdown, Overexpression, Biophysical Binding) Putative->Validation Identified Validated Off-Target Validation->Identified

Caption: Major Strategies for Off-Target Deconvolution.

Appendix: Key Experimental Protocols
Protocol 1: Cellular Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of a compound on cell viability by measuring metabolic activity.[16]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete growth medium

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your compound in complete medium. The final DMSO concentration should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells. Incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals. Incubate for at least 1 hour at 37°C (or overnight at room temperature).

  • Measurement: Read the absorbance of each well at 570 nm.

  • Analysis: Subtract the background absorbance (no cell wells). Normalize the data to the vehicle control wells (representing 100% viability) and plot the percentage of viability versus compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Protocol 2: Orthogonal Assay Confirmation

This is a conceptual protocol. The specific details will depend entirely on your target and the primary assay technology.

Objective: To confirm the activity of a hit compound using a different technology to rule out assay-specific interference.[22]

Example Scenario:

  • Primary Assay: A luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®). A decrease in luminescence indicates kinase inhibition.

  • Potential Interference: The compound could be a luciferase inhibitor, mimicking kinase inhibition.[15]

  • Orthogonal Assay: An HTRF® (Homogeneous Time-Resolved Fluorescence) kinase assay that directly measures the phosphorylation of a substrate.

General Procedure:

  • Select Technology: Choose an assay technology that relies on a fundamentally different detection principle from your primary screen.

  • Assay Setup: Set up the kinase reaction (enzyme, substrate, ATP, and buffer) as you would for the primary assay.

  • Compound Addition: Add the hit compound across a full dose-response range.

  • Detection: Instead of adding the Kinase-Glo® reagent, add the HTRF® detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled peptide).

  • Readout: Measure the HTRF signal according to the manufacturer's protocol.

  • Analysis: Calculate the IC50 from the orthogonal assay. If the IC50 value is comparable to the primary assay's IC50, it provides strong evidence that your compound is a true inhibitor of the target and not an artifact. If the compound is inactive in the orthogonal assay, it was likely a false positive.

References
  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Scott, A. et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Lai, A. & Jochum, C. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
  • Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse.
  • Bunnage, M. E. et al. (2021). Combining experimental strategies for successful target deconvolution. Nature Reviews Drug Discovery.
  • Rojas-Prats, E. et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Wang, B. et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
  • Yamanashi, Y. et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung.
  • Wang, B. et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
  • Profacgen. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News.
  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Lino, C. A. et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Gene Therapy.
  • Bononi, G. et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Bononi, G. et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate.
  • University of Arizona College of Pharmacy. (n.d.). ACDD - Our Process. The University of Arizona.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery.
  • Khan, S. H. et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Cureus.
  • Creative Biolabs. (n.d.). Counter-Screen Service. Creative Biolabs.
  • Evotec. (n.d.). Unlocking High-Throughput Screening Strategies. Evotec.
  • Bononi, G. et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Bononi, G. et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Rojas-Prats, E. et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • ResearchGate. (n.d.). FDA‐approved drugs bearing a N‐BP fragment. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine. PubChem.
  • Thorne, N. et al. (2010). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
  • Atanasova, M. et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules.
  • Simeonov, A. et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Expert Opinion on Drug Discovery.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Refining Work-up Procedures for 1-Benzoylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Benzoylpiperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical assistance to navigate the nuances of the post-reaction work-up and purification of this compound. Our focus is on providing practical, field-tested insights to overcome common challenges and ensure the isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries encountered during the synthesis and work-up of this compound.

Q1: What is the primary purpose of the aqueous base (e.g., NaOH solution) in the work-up?

A: The aqueous base is crucial for several reasons. Primarily, in a typical Schotten-Baumann synthesis of this compound from piperidine and benzoyl chloride, hydrochloric acid (HCl) is generated as a byproduct.[1][2][3] The base neutralizes this acid, preventing the protonation of the unreacted piperidine, which would render it non-nucleophilic and halt the reaction.[4] Additionally, the base helps to hydrolyze any remaining benzoyl chloride to sodium benzoate, which is water-soluble and can be easily removed during the aqueous extraction.[5]

Q2: I've noticed a significant amount of white precipitate (benzoic acid) in my organic layer after extraction. How can I remove it?

A: The presence of benzoic acid is a common issue, arising from the hydrolysis of unreacted benzoyl chloride during the aqueous work-up.[5][6][7] To remove it, you should perform additional washes of the organic layer with a basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is often effective and is milder than sodium hydroxide, reducing the risk of hydrolyzing your desired amide product.[1][5] Washing the organic layer multiple times with the basic solution should effectively deprotonate the benzoic acid, forming sodium benzoate, which will partition into the aqueous layer.

Q3: My crude this compound product is a yellow oil. What causes this discoloration and how can it be removed?

A: A yellow tint in the crude product can be due to several factors, including impurities from starting materials or the formation of minor, colored byproducts during the reaction. For piperidine-containing compounds, oxidation products can also contribute to discoloration.[8][9] Purification is necessary to remove these impurities. The most common methods for purifying this compound are vacuum distillation or recrystallization.[10][11] Recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene/petroleum ether, can yield colorless crystals of the pure product.[11][12]

Q4: During the separatory funnel extraction, a persistent emulsion has formed. How can I break it?

A: Emulsion formation is a frequent problem, especially when dealing with basic aqueous solutions and organic solvents.[10] To break the emulsion, you can try several techniques. Adding a small amount of brine (saturated NaCl solution) can increase the ionic strength of the aqueous phase, often helping to separate the layers.[1][10] Alternatively, adding more of the organic solvent or a small amount of a different, less polar solvent can sometimes be effective. In stubborn cases, allowing the mixture to stand for an extended period or gentle swirling (rather than vigorous shaking) can help the layers to separate. Filtering the entire mixture through a pad of Celite can also be a solution.

Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a more detailed, step-by-step approach to troubleshooting common issues during the work-up and purification of this compound.

Problem 1: Low Yield of Crude Product
  • Possible Cause A: Incomplete Reaction.

    • Troubleshooting: Before beginning the work-up, it's essential to monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13] If the reaction has stalled, check the quality of your reagents, especially the benzoyl chloride, which can degrade upon exposure to moisture.[6][7]

  • Possible Cause B: Product Loss During Extraction.

    • Troubleshooting: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the this compound in the organic phase. If the aqueous phase is acidic or neutral, the amide could be partially protonated and lost to the aqueous layer. Perform multiple extractions with the organic solvent (e.g., three times with dichloromethane or ethyl acetate) to maximize recovery from the aqueous phase.[12][14]

Problem 2: Impure Product After Initial Work-up

The following table summarizes common impurities and the recommended purification strategies:

ImpuritySourceRecommended Removal Method
Piperidine (unreacted) Incomplete reactionWash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic piperidine, forming a water-soluble salt that partitions into the aqueous phase.[1]
Benzoyl Chloride (unreacted) Incomplete reactionHydrolyze by washing with an aqueous base (e.g., NaOH or NaHCO₃ solution).[5]
Benzoic Acid Hydrolysis of benzoyl chlorideWash the organic layer with a saturated NaHCO₃ solution to convert it to the water-soluble sodium benzoate.[1][5]
N,N'-Dibenzoylpiperazine If piperazine was a contaminant in the piperidine starting materialThis byproduct can be challenging to remove by simple extraction. Purification by column chromatography on silica gel or fractional distillation may be necessary.[12]
Problem 3: Difficulty with Final Purification
  • Challenge A: Product is an oil that won't crystallize.

    • Troubleshooting: this compound can exist as a viscous oil that is slow to crystallize.[10] Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of pure this compound, if available, is also highly effective. Ensure that all starting material impurities have been thoroughly removed, as these can inhibit crystallization.

  • Challenge B: Product decomposition during distillation.

    • Troubleshooting: this compound can decompose at high temperatures, especially if any residual base (like NaOH) is carried over into the distillation flask.[10] It is crucial to wash the crude product with water to remove any residual base before distillation.[10] Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.[10]

Experimental Workflows

Standard Aqueous Work-up Protocol
  • Upon reaction completion, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Add a 1M NaOH solution and shake, ensuring the aqueous layer is basic (pH > 10).

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.[12]

  • Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted piperidine), saturated NaHCO₃ solution (to remove benzoic acid), and finally with brine.[1]

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[1][12]

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Workup_Flowchart cluster_main This compound Work-up start Reaction Mixture sep_funnel Transfer to Separatory Funnel start->sep_funnel add_solvent Add Organic Solvent & Aqueous Base (NaOH) sep_funnel->add_solvent extract Separate Layers & Extract Aqueous Phase (2x) add_solvent->extract combine Combine Organic Layers extract->combine wash_acid Wash with 1M HCl combine->wash_acid wash_bicarb Wash with sat. NaHCO₃ wash_acid->wash_bicarb aq1 Aqueous Layer (contains piperidinium salt) wash_acid->aq1 wash_brine Wash with Brine wash_bicarb->wash_brine aq2 Aqueous Layer (contains sodium benzoate) wash_bicarb->aq2 dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: General workflow for the aqueous work-up of this compound.

References

  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Benchchem.
  • 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. Benchchem.
  • Piperidine Synthesis. Scribd.
  • Benzoyl piperidine. Organic Syntheses Procedure.
  • Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses Procedure.
  • A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Benchchem.
  • Strategies to prevent hydrolysis of 2-(4-Phenylbenzoyl)benzoyl chloride during aqueous workup. Benchchem.
  • Schotten–Baumann reaction. Grokipedia.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
  • Chemistry Schotten Baumann Reaction. SATHEE CUET.
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
  • What is the best technique for amide purification?. ResearchGate.
  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. ResearchGate.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Separation of Secondary amide and Tertiary amide. Reddit.
  • Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. YouTube.
  • The Chemistry of Benzoyl Chloride: Synthesis, Reactions, and Applications.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Which benzoyl chloride undergoes hydrolysis faster in water?. Reddit.
  • Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Google Patents.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate.
  • Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
  • Purification by Recrystallization. CUNY.
  • Benzoylpiperidine. PubChem.
  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Google Patents.
  • Technical Support Center: Purification of 1-Piperidinepropanol. Benchchem.
  • benzoyl cyanide. Organic Syntheses Procedure.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses Procedure.
  • Benzoyl chloride, 4-pentyl. Organic Syntheses Procedure.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

Sources

Validation & Comparative

The Privileged Scaffold: A Comparative Guide to the Biological Activities of 1-Benzoylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-benzoylpiperidine moiety is a well-established "privileged structure" in medicinal chemistry, a testament to its recurring presence in a diverse array of biologically active compounds.[1][2] Its metabolic stability and its role as a potential bioisostere of the piperazine ring make it a versatile and valuable scaffold for drug design.[1] This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity across different therapeutic areas, including their applications as acetylcholinesterase inhibitors, anticancer agents, analgesics, and anticonvulsants.

Acetylcholinesterase Inhibition: A Target for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3] Several this compound derivatives have been investigated as potent AChE inhibitors.

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that substitutions on the benzamide moiety significantly influence activity. For instance, introducing a bulky group at the para position of the benzamide led to a substantial increase in inhibitory potency.[4] Furthermore, the introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced activity.[4] One of the most potent compounds identified in this series was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an impressive IC50 value of 0.56 nM.[4]

In a different series of this compound derivatives designed as dual-target inhibitors for Alzheimer's disease, compound 19 , featuring a fluorine atom at the para position of the 2-phenylacetate moiety, emerged as the most potent AChE inhibitor with an IC50 of 5.10 ± 0.24 µM.[3]

Comparative Analysis of AChE Inhibitory Activity:

CompoundModificationIC50 (AChE)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideBulky benzamide substituent0.56 nM[4]
19 (a this compound derivative)para-fluoro on 2-phenylacetate5.10 ± 0.24 µM[3]
(1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (7 )Unsubstituted benzyl28 ± 1.2 µM[3]
(1-(3-Fluorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (8 )meta-fluoro on benzyl41 ± 1.5 µM[3]
(1-(3-Chlorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (9 )meta-chloro on benzyl35 ± 1.3 µM[3]
(1-(3-Bromobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (10 )meta-bromo on benzyl32 ± 1.1 µM[3]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [5][6][7]

This spectrophotometric method is widely used to measure AChE activity.

  • Principle: The assay utilizes acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[5]

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCh substrate solution.

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Activity: Targeting Cell Proliferation

The this compound scaffold is also present in numerous compounds with significant anticancer properties.[1][2] These derivatives exert their effects through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.

For example, benzoylpiperidine derivative 20 , with an i-propyl group in the para position of the benzoyl moiety and a fluorine atom in the para position of a phenolic group, was found to be a potent and reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression.[1] This compound significantly inhibited the growth of various human breast, ovarian, and colorectal cancer cells, with IC50 values ranging from 7.9 to 92 µM.[1] Another derivative, 18 , also demonstrated notable antiproliferative activity against human breast and ovarian cancer cells, with IC50 values between 19.9 and 75.3 µM.[1]

A series of benzoxazole-appended piperidine derivatives were synthesized and screened for their anticancer activity against breast cancer cell lines. Several of these compounds exhibited considerable antiproliferative activity, with IC50 values ranging from 7.31 ± 0.43 µM to 33.32 ± 0.2 µM against the MCF-7 cell line and from 1.66 ± 0.08 µM to 12.10 ± 0.57 µM against the MDA-MB-231 cell line, proving to be more potent than the standard drug doxorubicin in some cases.[6]

Comparative Analysis of Anticancer Activity:

CompoundCancer Cell LineIC50 (µM)Reference
Benzoylpiperidine 20 Breast, Ovarian, Colorectal7.9 - 92[1]
Benzoylpiperidine 18 Breast, Ovarian19.9 - 75.3[1]
Benzoxazole-appended piperidine 4d MCF-77.31 ± 0.43[6]
Benzoxazole-appended piperidine 7h MDA-MB-2311.66 ± 0.08[6]

Experimental Protocol: MTT Assay for Cytotoxicity [1][8][9][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals using a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Analgesic Activity: Modulating Pain Pathways

Piperidine and its derivatives have long been recognized for their analgesic properties, with many acting as opioid receptor modulators.[11][12]

A study investigating alkyl piperidine derivatives for analgesic activity using the tail immersion method found that several compounds exhibited significant dose-dependent effects.[12] The structure-activity relationship revealed that substitutions on the phenyl ring were crucial for activity, with para-substituted compounds generally showing better analgesic effects.[12] For instance, some derivatives showed a highly significant analgesic effect after just 30 minutes of administration.[12]

Experimental Protocol: Tail Immersion Test for Analgesic Activity [13][14][15][16]

This method is used to evaluate the central analgesic activity of drugs.

  • Principle: The test measures the reaction time of an animal to withdraw its tail from hot water. An increase in the reaction time after drug administration indicates an analgesic effect.[13][14]

  • Procedure:

    • Acclimatize the animals (typically mice or rats) to the testing environment.

    • Gently restrain the animal and immerse the distal part of its tail (e.g., the lower 5 cm) into a water bath maintained at a constant temperature (e.g., 55 ± 0.5°C).[16]

    • Record the time taken for the animal to withdraw its tail from the hot water. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.[16]

    • Administer the test compound or a standard analgesic (e.g., morphine) to the animals.

    • Measure the tail withdrawal latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

    • Compare the post-drug latencies to the pre-drug baseline to determine the analgesic effect.

Anticonvulsant Activity: Suppressing Seizure Propagation

The this compound scaffold has also been incorporated into compounds with anticonvulsant properties. The maximal electroshock seizure (MES) test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[4][17][18]

A series of novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide derivatives were synthesized and evaluated for their anticonvulsant activity.[19] The majority of the compounds were active in the MES test, with some showing a significant protective effect comparable to the standard drug phenytoin.[19]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test [4][17][18][20]

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Principle: A supramaximal electrical stimulus is delivered to the brain of an animal (typically a mouse or rat) via corneal or auricular electrodes, inducing a characteristic tonic-clonic seizure.[4] The abolition of the tonic hindlimb extension component of the seizure is considered a measure of anticonvulsant activity.[4]

  • Procedure:

    • Administer the test compound or a standard anticonvulsant (e.g., phenytoin) to the animals at various doses.

    • At the time of expected peak effect, deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.[4]

    • Observe the animal for the presence or absence of the tonic hindlimb extension.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.

Synthesis of this compound Derivatives

A general and straightforward method for the synthesis of this compound involves the reaction of piperidine with benzoyl chloride in the presence of a base, such as sodium hydroxide.[21]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Piperidine Piperidine Reaction Acylation Piperidine->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Base Base (e.g., NaOH) Base->Reaction Catalyst Benzoylpiperidine This compound Reaction->Benzoylpiperidine

For the synthesis of more complex derivatives, commercially available substituted piperidines or benzoyl chlorides can be utilized.[22] Alternatively, functionalization of the piperidine nitrogen or the benzoyl ring can be achieved through various organic reactions.[22]

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this privileged structure in medicinal chemistry. This guide has provided a comparative overview of the acetylcholinesterase inhibitory, anticancer, analgesic, and anticonvulsant properties of these compounds, supported by experimental data and detailed protocols. A thorough understanding of the structure-activity relationships presented herein will undoubtedly facilitate the rational design of more potent and selective this compound-based drugs for a wide range of diseases. Further exploration of this versatile scaffold holds significant promise for the future of drug development.

References

  • National Center for Biotechnology Information. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Scite. (2025). Tail immersion method: Significance and symbolism.
  • Asian Journal of Research in Chemistry. (n.d.). Review on Analgesic activity using Tail Immersion Method.
  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Melior Discovery. (n.d.). Tail Immersion Test in Mice.
  • National Center for Biotechnology Information. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.
  • Bio-protocol. (2020). Antiacetylcholinesterase Assay.
  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • ResearchGate. (n.d.). Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents.
  • YouTube. (2022). Tail Immersion Test: Screening of analgesic activity.
  • PakMediNet. (n.d.). Analgesic activity of alkyl piperidine derivatives.
  • National Center for Biotechnology Information. (2018). Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. PubMed Central.
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • National Center for Biotechnology Information. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. PubMed.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • National Center for Biotechnology Information. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. PubMed.
  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica.
  • National Center for Biotechnology Information. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed.
  • National Center for Biotechnology Information. (2001). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed.
  • PakMediNet. (n.d.). Analgesic activity of alkyl piperidine derivatives.
  • ACS Publications. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2018). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. PubMed Central.
  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.
  • Google Patents. (n.d.). Substituted 4-benzyl and 4-benzoyl piperidine derivatives.
  • National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
  • National Center for Biotechnology Information. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed.
  • AIR Unimi. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents.
  • National Center for Biotechnology Information. (2016). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PubMed Central.
  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of New Analogs of 1-[1-phenylcyclohexyl]piperidine with Modified Structures in its Tricyclic System.
  • ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against the....
  • National Center for Biotechnology Information. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central.
  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. PubMed.
  • National Center for Biotechnology Information. (1981). Anticonvulsant activity and selective inhibition of NAD-dependent oxidations by 1,4-disubstituted piperazines. PubMed.
  • National Center for Biotechnology Information. (2016). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed Central.
  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles.
  • ResearchGate. (n.d.). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones.
  • National Center for Biotechnology Information. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. PubMed.

Sources

A Comparative Guide to 1-Benzoylpiperidine and Other Privileged Scaffolds in CNS Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Scaffold in CNS Drug Discovery

In the intricate world of Central Nervous System (CNS) drug design, the molecular scaffold serves as the foundational architecture upon which pharmacological activity, selectivity, and pharmacokinetic properties are built. A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The strategic selection of a scaffold is arguably one of the most critical decisions in the drug discovery cascade, profoundly influencing a compound's ability to cross the blood-brain barrier, interact with its intended target, and maintain a favorable metabolic profile.

This guide provides an in-depth comparison of the 1-benzoylpiperidine scaffold—a well-established framework in CNS drug discovery—with other prominent privileged scaffolds. We will delve into the structural nuances, structure-activity relationships (SAR), and experimental data that underpin their utility, offering researchers and drug development professionals a comprehensive resource for informed scaffold selection and optimization.

The this compound Scaffold: A Versatile Framework

The this compound moiety is a recognized privileged structure in medicinal chemistry, notable for its presence in a variety of bioactive agents targeting the CNS.[1] Its structure consists of a flexible piperidine ring linked to a rigid benzoyl group. This combination of features allows for precise conformational arrangements and diverse intermolecular interactions.

One of the key advantages of the benzoylpiperidine scaffold is its role as a potential bioisostere for the piperazine ring. The carbonyl group can act as a hydrogen bond acceptor, mimicking the function of the second nitrogen in piperazine while altering the molecule's basicity and metabolic properties.[1]

Pharmacological Profile and Key Examples

This scaffold is a cornerstone in the development of atypical antipsychotics and other CNS agents, primarily due to its high affinity for serotonergic (5-HT) and dopaminergic (D) receptors.

  • Ketanserin: The prototypical 5-HT2A receptor antagonist, ketanserin, features the 4-(p-fluorobenzoyl)piperidine moiety.[2] It has been instrumental in pharmacological research, although its therapeutic use is limited by its additional high-affinity binding to α1-adrenergic and histamine H1 receptors.[3] SAR studies have shown that the intact benzoylpiperidine moiety is crucial for high 5-HT2A affinity.[2][4]

  • Acetylcholinesterase (AChE) Inhibitors: Derivatives of 1-benzylpiperidine and this compound have been explored as potent AChE inhibitors for the potential treatment of Alzheimer's disease.[5] For instance, the compound 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride demonstrated an IC50 of 1.2 nM for AChE.[6]

Alternative Scaffolds in CNS Drug Design

While the this compound scaffold is highly effective, the quest for improved selectivity, novel intellectual property, and optimized pharmacokinetic profiles often necessitates the exploration of alternative frameworks. Here, we compare it with two other prominent CNS-active scaffolds.

The Imidazo[1,2-a]pyridine Scaffold

This bicyclic heterocyclic system is another privileged scaffold found in several marketed CNS drugs.[7] It is a more rigid and planar structure compared to the benzoylpiperidine core.

  • Pharmacological Profile: Imidazo[1,2-a]pyridines are best known for their interaction with GABAA receptors, acting as positive allosteric modulators.[8][9] This activity is responsible for the sedative and hypnotic effects of drugs based on this scaffold.

  • Key Example: Zolpidem: Sold under the brand name Ambien, zolpidem is a widely prescribed hypnotic agent. It selectively binds to GABAA receptors containing the α1 subunit, which is thought to mediate its sedative effects while having weaker anxiolytic and myorelaxant properties compared to less selective benzodiazepines.[10] The unique chemical structure of zolpidem, differing significantly from classic benzodiazepines, leads to different requirements for high-affinity binding.[11][12]

The Aporphine Scaffold

Aporphines are a class of tetracyclic alkaloids characterized by a rigid 4H-dibenzo[de,g]quinoline core.[13] These natural product-derived scaffolds are pre-validated by nature for biological activity and often possess potent CNS effects.

  • Pharmacological Profile: The rigid aporphine structure allows for interaction with a wide array of aminergic GPCRs, including dopamine (D1/D2), serotonin (5-HT1A/2A/7), and adrenergic receptors.[13][14] This polypharmacology can be advantageous for treating complex CNS disorders but also presents a challenge for achieving selectivity.

  • Key Example: (R)-Apomorphine: While not a typical antipsychotic, apomorphine is a potent non-selective dopamine receptor agonist approved for the treatment of Parkinson's disease.[14] Other aporphines, like nantenine, have been identified as moderate 5-HT2A receptor antagonists, serving as leads for the development of novel CNS agents.[15][16]

Comparative Analysis of Scaffolds

The choice of a scaffold is a multi-parameter optimization problem. The following table provides a high-level comparison of the discussed scaffolds.

FeatureThis compoundImidazo[1,2-a]pyridineAporphine
Structure Flexible piperidine, rigid benzoylRigid, planar bicyclic systemRigid, tetracyclic system
Primary CNS Targets 5-HT2A, D2, AChEGABAA (α1 selective)D1/D2, 5-HT1A/2A/7, α-adrenergic
Key Advantage Versatility, synthetic accessibility, bioisostere of piperazineHigh selectivity for specific GABAA receptor subtypesNatural product-derived, potent polypharmacology
Potential Liabilities Off-target effects (e.g., α1, H1), potential for hERG block[17]Narrow therapeutic window, potential for abuse/dependenceChallenging synthesis, often non-selective
Prototypical Drug Ketanserin (Antagonist)Zolpidem (Agonist/Modulator)(R)-Apomorphine (Agonist)
Quantitative Comparison of Representative Ligands

The following table summarizes the binding affinities of prototypical drugs from each scaffold class for their primary targets. This data highlights the distinct selectivity profiles conferred by the underlying molecular architecture.

CompoundScaffoldPrimary TargetBinding Affinity (Ki or IC50, nM)Reference(s)
Ketanserin This compound5-HT2AKi = 3.5[2][4]
α1-adrenergicKi = 2.5[3]
H1Ki = 11[3]
Zolpidem Imidazo[1,2-a]pyridineGABAA (α1β2γ2)Ki ≈ 20-100[10][18]
GABAA (α2/α3)~10-fold lower affinity[10]
GABAA (α5)No appreciable affinity[10]
Nantenine Aporphine5-HT2AKi = 46[16]
α1A-adrenergicKi = 53[16]

Experimental Design for Scaffold Evaluation

A rigorous and systematic experimental workflow is essential to validate and compare different chemical scaffolds. The causality behind this workflow is to progress from broad, high-throughput assessments of binding to more nuanced, physiologically relevant measures of function and safety, ensuring that resources are focused on the most promising candidates.

G cluster_0 In Vitro Characterization cluster_1 In Vitro ADME Profiling A Primary Screening: Radioligand Binding Assay (Target Affinity - Ki) B Functional Assay: (e.g., Ca2+ Flux) (Potency - EC50/IC50, Efficacy) A->B Confirm Functional Activity C Selectivity Panel: (Binding to Off-Targets) B->C Assess Selectivity Profile D Metabolic Stability: (Microsomal Assay) (Half-life, Intrinsic Clearance) C->D Advance Hits with Good Selectivity & Potency E Permeability Assay: (e.g., PAMPA, Caco-2) (CNS Penetration Potential) D->E F Safety Screening: (e.g., hERG Patch Clamp) (Cardiotoxicity Risk) E->F G In Vivo PK/PD & Efficacy Models F->G Select Lead Candidates for In Vivo Studies

Caption: A generalized workflow for the evaluation and comparison of CNS-targeted scaffolds.
Key Experimental Protocols

The following protocols are foundational for the initial characterization and comparison of compounds derived from different scaffolds.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor by measuring its ability to compete with a specific radioligand.

  • Causality: This assay is the gold standard for quantifying direct interaction between a compound and its target receptor. It is a crucial first step to confirm on-target activity before proceeding to more complex functional or cellular assays.[19]

  • Methodology:

    • Receptor Preparation: Use cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT2A receptor. Homogenize cells and prepare membranes via centrifugation. Determine protein concentration using a BCA or Bradford assay.[20]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [3H]Ketanserin, used at a final concentration near its KD value (e.g., 1-2 nM).[21]

    • Competition Assay Setup (96-well format):

      • To each well, add:

        • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled competitor like Mianserin (10 µM) (for non-specific binding).

        • 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).

        • 50 µL of [3H]Ketanserin solution.

        • 100 µL of receptor membrane suspension (typically 50-100 µg protein/well).[21]

    • Incubation: Incubate plates for 60 minutes at room temperature with gentle agitation.[20]

    • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C filter plates (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding). Wash plates 3-4 times with ice-cold assay buffer.[20][21]

    • Detection: Dry the filter plates, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression (sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 2: In Vitro Liver Microsomal Stability Assay

  • Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[22]

  • Causality: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, a primary route of clearance for many drugs.[23] Poor metabolic stability can lead to low bioavailability and a short duration of action in vivo.

  • Methodology:

    • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase), 100 mM potassium phosphate buffer (pH 7.4).[22][24]

    • Reaction Preparation:

      • Prepare a microsomal suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[25]

      • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Incubation:

      • In a 96-well plate, pre-warm the microsomal suspension to 37°C.

      • Add the test compound to a final concentration of 1 µM.[23]

      • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[25]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[24][26]

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

    • Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

      • Half-life (t1/2): Calculated as 0.693 / k.

      • Intrinsic Clearance (CLint): Calculated as (k / [microsomal protein concentration]) * 1000, expressed in µL/min/mg protein.[26]

Conclusion

The selection of a molecular scaffold is a foundational decision in CNS drug discovery that balances target affinity, selectivity, synthetic tractability, and ADME properties. The This compound scaffold remains a highly valuable and versatile framework, particularly for targeting serotonergic and dopaminergic systems, due to its proven track record and synthetic accessibility.

However, "privileged" does not mean universal. Scaffolds like the imidazo[1,2-a]pyridine core demonstrate how a different architecture can achieve exquisite selectivity for other target classes, such as specific GABAA receptor subtypes, leading to drugs with highly refined pharmacological profiles like zolpidem. Meanwhile, natural product scaffolds like the aporphines offer structural rigidity and potent, albeit often complex, polypharmacology that can serve as a rich starting point for novel therapeutics.

Ultimately, the optimal scaffold is context-dependent. A deep understanding of the structural features, SAR, and potential liabilities of each class, validated through a systematic and rigorous experimental workflow, is paramount for navigating the complexities of CNS drug design and successfully developing the next generation of neurological therapeutics.

References

  • Chen, Z., et al. (2007). Structural Determinants for High-Affinity Zolpidem Binding to GABA-A Receptors. Molecular Pharmacology, 71(1), 38–46. [Link]
  • Sancar, F., & Czajkowski, C. (2011). Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different. Journal of Biological Chemistry. [Link]
  • Herndon, J. L., et al. (1992). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of Medicinal Chemistry, 35(26), 4903–4910. [Link]
  • Ye, N., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry. [Link]
  • Chen, Z., et al. (2007). Structural Determinants for High-Affinity Zolpidem Binding to GABA-A Receptors. Semantic Scholar. [Link]
  • Herndon, J. L., et al. (1992). Ketanserin Analogues: Structure-Affinity Relationships for 5-HT2 and 5-HTic Serotonin Receptor Binding.
  • Sancar, F., & Czajkowski, C. (2011). Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different. PubMed Central. [Link]
  • Wikipedia. (n.d.). Zolpidem. Wikipedia. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • Kapadia, N., & Harding, W. (2016). Aporphine Alkaloids as Ligands for Serotonin Receptors. Hilaris Publisher. [Link]
  • Narayan, A., et al. (2024).
  • Herndon, J. L., et al. (1992). Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding.
  • Kapadia, N. R. (2013). Synthesis of Novel Aporphine-Inspired Neuroreceptor Ligands. CUNY Academic Works. [Link]
  • Kapadia, N., & Harding, W. (2016). Aporphine Alkaloids as Ligands for Serotonin Receptors. Hilaris Publisher. [Link]
  • Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A)
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]
  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
  • Cyprotex. (n.d.). Microsomal Stability. Cyprotex. [Link]
  • Obniska, J., et al. (2003). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]
  • Wikipedia. (n.d.). Ketanserin. Wikipedia. [Link]
  • Pérez-Areales, F. J., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
  • Sharma, R., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Singh, I., et al. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Bonaventure, P., et al. (2000). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. [Link]
  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]
  • de Freitas, S. V., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. [Link]
  • Kaplan, A., et al. (2023). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. PubMed Central. [Link]
  • Torres, R., et al. (2018). Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A...
  • Cipro, M. D., et al. (2013).
  • Canal, C. E., et al. (2010). Affinity of Aporphines for the Human 5-HT2A Receptor: Insights from Homology Modeling and Molecular Docking Studies. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 1-Benzoylpiperidine Derivatives as Chemical Probes for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Chemical Probe Validation

The 1-benzoylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, appearing in a multitude of bioactive compounds targeting diverse protein families, from G-protein coupled receptors to metabolic enzymes.[4][5][6] Its metabolic stability and synthetic tractability make it an attractive starting point for probe development.[6] This guide eschews a rigid template to provide a dynamic, logic-driven framework for the comprehensive validation of a novel this compound derivative as a chemical probe.

We will use a representative case study—a hypothetical this compound derivative, BZP-MAGL-1 , designed to target Monoacylglycerol Lipase (MAGL)—to illustrate the principles and experimental workflows necessary for its validation. MAGL is a key serine hydrolase in the endocannabinoid system, responsible for degrading the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[7][8][9] Its inhibition is of significant therapeutic interest, making it an ideal system for this guide.[9][10] This document will objectively compare the validation workflow for BZP-MAGL-1 against established MAGL probes, providing the supporting experimental data and protocols required for researchers to confidently assess its utility.

The Validation Framework: From Biochemical Potency to In-Cell Target Engagement

A credible chemical probe must satisfy three core criteria: 1) potent and on-target activity, 2) well-defined and minimal off-target activity, and 3) direct evidence of target engagement in a relevant cellular context.[1][3] Our validation process is structured to address these pillars sequentially, with each stage building upon the last to create a self-validating cascade of evidence.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation p1_potency Biochemical Potency (IC50 vs. MAGL) p1_moa Mechanism of Action (Reversible/Irreversible) p1_potency->p1_moa Defines Assay Conditions p2_panel Focused Panel Screening (vs. FAAH, ABHD6, etc.) p1_moa->p2_panel Proceed if Potent p2_abpp Proteome-Wide Assessment (Competitive ABPP) p2_panel->p2_abpp Initial Selectivity Indication p3_activity Cellular Activity Assay (2-AG Accumulation) p2_abpp->p3_activity Proceed if Selective p3_cetsa Direct Target Engagement (CETSA) p3_activity->p3_cetsa Confirms Cell Permeability conclusion Validated Chemical Probe p3_cetsa->conclusion Validated Probe

Caption: Overall workflow for chemical probe validation.

Comparative Landscape: Established MAGL Chemical Probes

To contextualize the performance of BZP-MAGL-1 , we must compare it to well-characterized, community-accepted probes for MAGL. These alternatives serve as benchmarks for potency, selectivity, and mechanism of action.

Probe NameClass/ScaffoldMechanismTypical Potency (IC50)Key Features & Limitations
JZL184 Piperidine CarbamateIrreversible, Covalent2-8 nMHighly potent and selective vs. FAAH; Widely used but covalent nature can lead to prolonged signaling.
KML29 Biphenyl-3-yl CarbamateIrreversible, Covalent~250 pMExceptionally potent; Also highly selective vs. other serine hydrolases.
MAGLi 432 Azetidine CarboxamideReversible, Non-covalent1-10 nMHigh potency and selectivity; Reversible action allows for more dynamic studies.[8]
BZP-MAGL-1 This compoundTo Be DeterminedTo Be DeterminedNovel scaffold; potential for unique pharmacological properties.

Phase 1: Foundational In Vitro Characterization

The initial step is to confirm that BZP-MAGL-1 potently interacts with purified MAGL protein and to understand the nature of this interaction.

Biochemical Potency (IC50 Determination)

Causality: The primary measure of a probe's effectiveness is its potency against the intended target. This assay quantifies the concentration of BZP-MAGL-1 required to inhibit 50% of MAGL's enzymatic activity, providing a critical IC50 value for comparison.

Experimental Protocol: MAGL Activity Assay

  • Reagents: Purified human MAGL enzyme, 2-arachidonoylglycerol (2-AG) substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), test compound (BZP-MAGL-1 ) serially diluted in DMSO.

  • Procedure: a. Add 2 µL of serially diluted BZP-MAGL-1 or vehicle (DMSO) to a 96-well plate. b. Add 48 µL of purified MAGL enzyme solution to each well and pre-incubate for 30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. c. Initiate the reaction by adding 50 µL of the 2-AG substrate solution. d. Incubate for a defined period (e.g., 15 minutes) at 37°C. e. Terminate the reaction and quantify the amount of product (arachidonic acid or glycerol) formed using a suitable detection method (e.g., colorimetric, fluorescent, or LC-MS-based).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Mechanism of Action (MoA)

Causality: Understanding whether a probe is reversible or irreversible is crucial for experimental design and data interpretation. Irreversible inhibitors form a covalent bond with the target, leading to sustained inhibition, while reversible inhibitors bind non-covalently and can dissociate.[9]

Experimental Protocol: Washout Experiment

  • Procedure: a. Incubate a concentrated solution of MAGL enzyme with a high concentration of BZP-MAGL-1 (e.g., 10x IC50) for 60 minutes. b. Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold) into the assay buffer. This dilution dramatically lowers the concentration of free inhibitor. c. Immediately measure the enzymatic activity at various time points post-dilution.

  • Interpretation:

    • Reversible Inhibitor: Enzyme activity will recover over time as the inhibitor dissociates from the enzyme's active site.

    • Irreversible Inhibitor: Enzyme activity will not recover, as the covalent bond prevents inhibitor dissociation.

Phase 2: Defining the Selectivity Profile

A probe is only as good as its selectivity. An unselective probe that interacts with multiple proteins will produce ambiguous phenotypes. This phase is dedicated to mapping the interaction landscape of BZP-MAGL-1 .

Proteome-Wide Selectivity via Competitive Activity-Based Protein Profiling (ABPP)

Causality: ABPP is a powerful chemoproteomic technique that provides a global, unbiased view of a probe's selectivity across an entire enzyme family (or even the entire proteome) in a native biological context.[11][12][13] It measures the ability of BZP-MAGL-1 to compete for binding to active enzymes against a broad-spectrum, tagged probe, thus revealing both on-target and potential off-target interactions.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Competitive Inhibition cluster_2 Activity-Based Probe Labeling cluster_3 Analysis proteome Cell Lysate (Native Proteome) incubation Incubate with BZP-MAGL-1 (Probe) or Vehicle (DMSO) proteome->incubation abp_label Add Broad-Spectrum Activity Probe (e.g., TAMRA-FP) incubation->abp_label sds_page SDS-PAGE Separation abp_label->sds_page gel_scan Fluorescence Gel Scan sds_page->gel_scan mass_spec LC-MS/MS Identification (for deep profiling) gel_scan->mass_spec Optional result Result: Dark bands show active enzymes. Disappearance of a band in the BZP-MAGL-1 lane indicates successful target engagement. gel_scan->result CETSA_Workflow cluster_0 Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Quantification cells Intact Cells treat Treat with BZP-MAGL-1 or Vehicle cells->treat heat Heat aliquots to a range of temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated proteins lyse->centrifuge quant Quantify soluble MAGL (e.g., Western Blot, ELISA) centrifuge->quant result Result: A rightward shift in the melting curve for BZP-MAGL-1-treated cells confirms target stabilization and engagement. quant->result

Caption: Principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for MAGL

  • Cell Treatment: Culture cells known to express MAGL (e.g., HEK293, neuroblastoma lines) and treat them with a saturating concentration of BZP-MAGL-1 or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [14]3. Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of remaining soluble MAGL protein using a specific detection method like Western blotting or an ELISA.

  • Data Analysis: For each temperature point, plot the amount of soluble MAGL relative to the unheated control. This generates a "melting curve." A shift of this curve to higher temperatures in the drug-treated samples compared to the vehicle-treated samples confirms target engagement. [15]

Synthesizing the Data: A Comparative Verdict

After completing the validation workflow, the data for BZP-MAGL-1 can be compiled and objectively compared against the established benchmarks.

ParameterBZP-MAGL-1 (Hypothetical Data)JZL184 (Benchmark)MAGLi 432 (Benchmark)Validation Check
Biochemical IC50 5 nM2-8 nM1-10 nMPASS: Potency is comparable to high-quality probes.
Mechanism of Action ReversibleIrreversibleReversiblePASS: MoA is clearly defined.
Selectivity (ABPP) >100-fold selective for MAGL over other serine hydrolases at 1 µM.Highly selective for MAGL.Highly selective for MAGL.PASS: Minimal off-target engagement at working concentrations.
Cellular Target Engagement (CETSA Shift) +4.5°C at 10 µM+5.2°C at 10 µM+4.1°C at 10 µMPASS: Direct evidence of target binding in intact cells.
Inactive Control A structurally similar analog, BZP-MAGL-Neg , shows no activity (IC50 > 20 µM).Not always available.Available.CRITICAL: An inactive control is essential for definitively linking phenotype to target.

Conclusion and Best Practices

Based on the hypothetical data, BZP-MAGL-1 would qualify as a high-quality chemical probe. It demonstrates sub-nanomolar potency, a defined reversible mechanism of action, excellent proteome-wide selectivity, and, most critically, direct evidence of target engagement in a cellular context.

For researchers utilizing a newly validated probe like BZP-MAGL-1 , the following best practices are paramount:

  • Always Use an Inactive Control: A probe experiment is incomplete without a structurally similar but biologically inactive control molecule. This control ensures that the observed phenotype is due to the on-target activity of the probe and not some off-target or non-specific effect of the chemical scaffold. [2]* Use the Lowest Effective Concentration: Use the lowest concentration of the probe that gives the desired on-target effect to minimize the risk of engaging low-affinity off-targets.

  • Confirm Target Engagement in Your System: While this guide provides a framework, it is good practice to confirm target engagement (e.g., via CETSA or a downstream biomarker assay) in the specific cell line or model system being studied.

By adhering to this rigorous, multi-faceted validation framework, scientists can develop and select chemical probes with confidence, ensuring the generation of robust, reproducible, and meaningful data in the pursuit of novel biological insights and therapeutic strategies.

References

  • Hurst, T., et al. (2012). Chemical probes for the recognition of cannabinoid receptors in native systems. Angewandte Chemie International Edition, 51(28), 6896-6899. URL: https://pubmed.ncbi.nlm.nih.gov/22693029/
  • Kuttruff, S., et al. (2023). Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. Journal of the American Chemical Society, 145(30), 16699-16713. URL: https://pubs.acs.org/doi/10.1021/jacs.3c04297
  • Grether, U., et al. (2025). Chemical Probes for Investigating the Endocannabinoid System. Methods in Molecular Biology. URL: https://pubmed.ncbi.nlm.nih.gov/39588575/
  • Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. URL: https://www.cjpt.ac.cn/EN/10.3867/j.issn.1000-3002.2023.12.008
  • Martin-Fontecha, M., et al. (2012). Chemical Probes for the Recognition of Cannabinoid Receptors in Native Systems. Angewandte Chemie International Edition. URL: https://www.researchgate.
  • Zhang, M., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 29(5), 1146. URL: https://www.mdpi.com/1420-3049/29/5/1146
  • A-Gonzalez, N., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(23), 5811-5817. URL: https://aacrjournals.org/cancerres/article/81/23/5811/672004/Which-Small-Molecule-Selecting-Chemical-Probes
  • BenchChem Technical Support Team. (2025). The Chemical Probe Magl-IN-19: A Technical Guide to Modulating Monoacylglycerol Lipase. BenchChem. URL: https://www.benchchem.
  • Yang, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(19), 6509-6526. URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc01201k
  • Yang, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8132039/
  • Zhang, G., et al. (2021). Design, Synthesis and Evaluation of 18F-labeled Monoacylglycerol Lipase Inhibitors as Novel Positron Emission Tomography Probes. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525547/
  • Bantscheff, M., et al. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. URL: https://www.researchgate.net/publication/262529949_Kinobeads_A_Chemical_Proteomic_Approach_for_Kinase_Inhibitor_Selectivity_Profiling_and_Target_Discovery
  • Wikipedia. Activity-based proteomics. URL: https://en.wikipedia.org/wiki/Activity-based_proteomics
  • Müller, S., et al. (2016). Target validation using chemical probes. Future Medicinal Chemistry. URL: https://www.researchgate.
  • Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5530461/
  • Ruiu, S., et al. (2023). Recent advances in the development of CB1R selective probes. AIR Unimi. URL: https://air.unimi.it/handle/2434/999120
  • Kulkarni, P. M., et al. (2021). Novel Functionalized Cannabinoid Receptor Probes: Development of Exceptionally Potent Agonists. ACS Omega, 6(13), 9124-9137. URL: https://pubs.acs.org/doi/10.1021/acsomega.1c00609
  • Kuttruff, S., et al. (2023). Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10406566/
  • Klaeger, S. (2017). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM.
  • Ortombina, C., et al. (2020). A Highly Selective and Versatile Probe Platform for Visualization of Monoacylglycerol Lipase. Journal of the American Chemical Society. URL: https://discovery.r-discover.com/abstract/A-Highly-Selective-and-Versatile-Probe-Platform-for-Visualization-of-Monoacylglycerol-Lipase-10.1021%2Fjacs.0c08272
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. URL: https://www.ncbi.nlm.nih.gov/books/NBK379313/
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development. URL: https://www.danaher.
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. URL: https://pubmed.ncbi.nlm.nih.gov/7490721/
  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. URL: https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-011613-135946
  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9460064/
  • Reyes-Parada, C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11280369/
  • Elkins, J. M., et al. (2016). The target landscape of clinical kinase drugs. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4970420/
  • Arrowsmith, C. H., et al. (2015). Target Identification Using Chemical Probes. Future Medicinal Chemistry, 7(12), 1537-1555. URL: https://pubmed.ncbi.nlm.nih.gov/26337728/
  • Frye, S. V. (2014). Chemical biology for target identification and validation. MedChemComm, 5(2), 119-120. URL: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md90004a
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx
  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. URL: https://ki.se/en/mbb/cetsa
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm00024a008
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. URL: https://www.mdpi.com/1420-3049/29/9/1930
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. URL: https://www.researchgate.net/publication/380164843_The_Benzoylpiperidine_Fragment_as_a_Privileged_Structure_in_Medicinal_Chemistry_A_Comprehensive_Review
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11085656/
  • Reinecke, M., et al. (2019). Optimized chemical proteomics assay for kinase inhibitor profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery. URL: https://www.semanticscholar.org/paper/Optimized-chemical-proteomics-assay-for-kinase-Reinecke-Bantscheff/64756578a0d4b967d0226390a195d24b74e64f7b
  • Chem-Impex. (n.d.). This compound. URL: https://www.chemimpex.com/products/03429
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69892
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38731421/
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C776750&Mask=200
  • ChemicalBook. (2025). This compound. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5473729_EN.htm
  • Reyes-Parada, C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. URL: https://www.mdpi.com/1420-3049/30/12/3047

Sources

A Comparative Study of 1-Benzoylpiperidine and N-Benzylpiperidine Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with a diverse range of biological targets. This guide provides an in-depth comparative analysis of two key piperidine derivatives: 1-Benzoylpiperidine and N-Benzylpiperidine. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative activities, supported by experimental data, to inform the design of novel therapeutics.

The distinction between these two molecules lies in the nature of the substituent on the piperidine nitrogen. This compound features a carbonyl group directly attached to the nitrogen, creating an amide linkage, whereas N-Benzylpiperidine possesses a methylene bridge between the nitrogen and the phenyl ring, resulting in a tertiary amine. This seemingly subtle structural variance imparts significant differences in their physicochemical properties and, consequently, their biological activities.

Comparative Biological Activities: A Data-Driven Overview

The primary therapeutic areas where this compound and N-Benzylpiperidine derivatives have been extensively investigated are in the realm of neurodegenerative diseases, particularly Alzheimer's disease, and in the modulation of neurotransmitter transporters.[2][3] A significant body of research has focused on their potential as acetylcholinesterase (AChE) inhibitors and as ligands for the dopamine transporter (DAT).[4][5]

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for Alzheimer's disease.[1][6] Both this compound and N-Benzylpiperidine scaffolds have been utilized in the design of potent AChE inhibitors.

Compound/DerivativeTargetKey Structural Features for ActivityIC₅₀ (µM)Reference
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChEN-benzylpiperidine core with an indanone moiety0.0057[5]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChEN-benzylpiperidine with a carboxamide linker0.41[7]
Derivative of this compound (Compound 21)BuChE2-phenylacetate moiety6.16[1]
Derivative of N-Benzylpiperidine (Compound 19)AChEpara-fluorinated 2-phenylacetate moiety5.10[1]

Table 1: Comparative Inhibitory Activity of this compound and N-Benzylpiperidine Derivatives against Cholinesterases.

From the available data, it is evident that the N-benzylpiperidine moiety is a core component of Donepezil, a highly potent AChE inhibitor.[5] However, derivatives of both scaffolds have demonstrated significant inhibitory activity. For instance, a carboxamide derivative of N-benzylpiperidine showed an IC₅₀ value of 0.41 µM against AChE.[7] Conversely, a derivative of this compound displayed potent and selective activity against butyrylcholinesterase (BuChE), another important cholinesterase.[1] This suggests that the choice between the two scaffolds can influence selectivity towards different cholinesterases.

Dopamine Transporter (DAT) Binding Affinity

The dopamine transporter is a membrane protein that regulates the synaptic concentration of dopamine. It is a key target for drugs used to treat conditions like depression and ADHD, and is also implicated in the rewarding effects of addictive substances.

Compound/DerivativeTargetKey Structural Features for ActivityKᵢ (nM)Reference
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogueDATN-benzylpiperidine with diphenylmethoxyethyl side chain13.8[3]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidine analogueDATN-benzylpiperidine with electron-withdrawing group on benzyl ringHigh Affinity[4]

Table 2: Comparative Binding Affinity of N-Benzylpiperidine Derivatives for the Dopamine Transporter.

Research indicates that the N-benzylpiperidine scaffold is particularly effective for designing high-affinity DAT ligands.[3][4] Structure-activity relationship (SAR) studies have shown that substitutions on the benzyl ring significantly influence binding affinity and selectivity.[4] Specifically, electron-withdrawing groups on the N-benzyl ring have been found to be beneficial for DAT binding.[4]

Structure-Activity Relationship (SAR) Insights

The key structural difference between the two scaffolds, the amide versus the tertiary amine, has profound implications for their SAR.

This compound: The presence of the carbonyl group introduces a planar amide bond, which can act as a hydrogen bond acceptor. This feature can be exploited to form specific interactions with target proteins. However, the amide bond can also reduce the basicity of the piperidine nitrogen, which can impact its ability to form ionic interactions.[8]

N-Benzylpiperidine: The tertiary amine in N-benzylpiperidine is more basic than the amide in this compound, allowing for stronger ionic interactions with acidic residues in a protein's active site.[8] The methylene linker provides greater conformational flexibility compared to the rigid amide bond. The benzyl group itself can participate in crucial π-π stacking or cation-π interactions with aromatic residues in the binding pocket.[9]

Experimental Protocols

To facilitate further research and validation, we provide detailed protocols for the synthesis of the parent compounds and for a key biological assay.

Synthesis of this compound

This protocol is a classic example of a Schotten-Baumann reaction.

Materials:

  • Piperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve piperidine in an organic solvent like DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride to the stirred solution.

  • Concurrently, add a solution of NaOH to neutralize the hydrochloric acid formed during the reaction. Maintain the reaction mixture at a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours.

  • Transfer the reaction mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of N-Benzylpiperidine

This protocol describes the N-alkylation of piperidine.

Materials:

  • Piperidine

  • Benzyl chloride or benzyl bromide

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, ethanol)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve piperidine and the chosen base in the solvent.

  • Slowly add benzyl chloride or benzyl bromide to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid byproducts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, filter, and concentrate to yield the crude N-benzylpiperidine.

  • Purify the product by distillation under reduced pressure or column chromatography.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.[10][11]

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[10][12]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, N-Benzylpiperidine, or their derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells.

  • Add the AChE enzyme solution to all wells except the blank.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Comparison cluster_benzoyl This compound Synthesis cluster_benzyl N-Benzylpiperidine Synthesis Piperidine1 Piperidine Benzoylpiperidine This compound Piperidine1->Benzoylpiperidine Nucleophilic Acyl Substitution BenzoylChloride Benzoyl Chloride BenzoylChloride->Benzoylpiperidine NaOH NaOH NaOH->Benzoylpiperidine HCl Scavenger Piperidine2 Piperidine Benzylpiperidine N-Benzylpiperidine Piperidine2->Benzylpiperidine N-Alkylation BenzylHalide Benzyl Halide BenzylHalide->Benzylpiperidine Base Base (e.g., K2CO3) Base->Benzylpiperidine HCl Scavenger

Caption: Comparative Synthesis Pathways of this compound and N-Benzylpiperidine.

AChE_Inhibition_Workflow cluster_workflow Ellman's Method for AChE Inhibition Assay Start Prepare Reagents (Enzyme, Substrate, DTNB, Buffer, Inhibitor) Plate_Setup Add Reagents to 96-well Plate (Buffer, DTNB, Inhibitor) Start->Plate_Setup Enzyme_Addition Add AChE Enzyme Plate_Setup->Enzyme_Addition Incubation Pre-incubate Enzyme_Addition->Incubation Reaction_Start Add Substrate (ATCI) Incubation->Reaction_Start Measurement Kinetic Measurement at 412 nm Reaction_Start->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Experimental Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Conclusion and Future Directions

This comparative guide highlights the distinct, yet related, pharmacological profiles of this compound and N-Benzylpiperidine. The N-benzylpiperidine scaffold has been extensively and successfully utilized in the development of potent AChE inhibitors and DAT ligands. Its basic nitrogen and the versatile benzyl group offer multiple avenues for interaction with biological targets. Conversely, the this compound scaffold, with its amide functionality, presents a different set of opportunities for drug design, including the potential for enhanced selectivity and different hydrogen bonding patterns.

It is crucial to note that the data presented here is a synthesis of findings from various studies, which may have employed different experimental conditions. Therefore, direct comparison of absolute values should be approached with caution. The true potential of each scaffold can only be definitively ascertained through head-to-head comparative studies under identical experimental settings.

Future research should focus on such direct comparisons across a broader range of biological targets. Furthermore, the exploration of neuroprotective effects, beyond cholinesterase inhibition, for derivatives of both scaffolds is a promising avenue for the development of multi-target drugs for complex neurodegenerative diseases.[13][14] The insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the rational design and development of next-generation piperidine-based therapeutics.

References

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. (2003). Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). Molecules, 28(15), 5733. [Link]
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
  • Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. (1997). Journal of Medicinal Chemistry, 40(1), 35-43. [Link]
  • Antiacetylcholinesterase Assay. (2020). Bio-protocol, 10(19), e3779. [Link]
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). Molecules, 29(9), 1930. [Link]
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). Journal of Cellular Biochemistry, 124(11), 1734-1748. [Link]
  • Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2002). Journal of Medicinal Chemistry, 45(9), 1921-1931. [Link]
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry, 179, 680-693. [Link]
  • Benzoyl piperidine. (n.d.). Organic Syntheses. [Link]
  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015). Bioorganic & Medicinal Chemistry, 23(10), 2414-2426. [Link]
  • Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. (2005). Bioorganic & Medicinal Chemistry Letters, 15(24), 5472-5476. [Link]
  • N-benzylpiperidine. (2024). ChemBK. [Link]
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023).
  • Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. (2001). Life Sciences, 68(22-23), 2605-2616. [Link]
  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry, 10, 936240. [Link]
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1993). Journal of Medicinal Chemistry, 36(17), 2539-2547. [Link]
  • Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]
  • Synthesis of 1-Acetyl-4-[2,4-di[(4-benzyl)piperidino]benzoyl]piperidine. (n.d.). PrepChem.com. [Link]
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). International Journal of Molecular Sciences, 12(4), 2568-2582. [Link]
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 064-069. [Link]
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). PubMed. [Link]
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1990). Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]
  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2015). Biomolecules & Therapeutics, 23(6), 555-565. [Link]
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 386-397. [Link]
  • exploring the n-benzylpiperidine and n,n-dibenzyl(n-methyl)amine fragments as privileged structures in the search of new multitarget directed drugs for alzheimer's disease. (2013).
  • Exploring the N-Benzylpiperidine and N, N-Dibenzyl(N-Methyl)amine fragments as privileged structures in the search of new multitarget directed drugs for Alzheimer's disease. (2013). Universidad Complutense de Madrid. [Link]
  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. (1995). Journal of Medicinal Chemistry, 38(20), 3997-4006. [Link]
  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. (2000). Bioorganic & Medicinal Chemistry, 8(8), 2097-2108. [Link].gov/11003102/)

Sources

The Double-Edged Sword: A Guide to Using 1-Benzoylpiperidine as a Negative Control in Pharmacological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the quest for pharmacological specificity, the negative control is not merely a baseline; it is the bedrock upon which the validity of an entire study rests. This guide provides a critical evaluation of 1-Benzoylpiperidine, a compound sometimes considered for use as a negative control, particularly in studies involving its more complex, bioactive derivatives. We will dissect the rationale for its use, confront the significant challenges posed by its underlying chemical scaffold, and provide rigorous, field-proven protocols for its validation. For the researcher dedicated to irrefutable data, understanding the nuances of your negative control is paramount. This guide illuminates the path to that understanding, ensuring that your control compound serves to eliminate variables, not introduce them.

The Cornerstone of Causality: The Imperative of the Negative Control

In experimental pharmacology, our primary goal is to establish a causal link between a molecule and a biological effect. A negative control is an essential tool in this endeavor, designed to account for non-specific effects and ensure that the observed activity is due to the specific molecular interaction under investigation, not an artifact of the experimental conditions or the compound's general chemical properties.

An ideal negative control possesses two key attributes:

  • Structural Similarity: It should be structurally related to the active compound to control for effects stemming from the core chemical scaffold.

  • Biological Inertness: It must be devoid of significant biological activity in the assay system at the concentrations being tested.

The choice of a negative control is therefore a critical experimental design parameter. A poorly chosen control can lead to false negatives (if the control has unexpected agonist activity) or, more commonly, false positives (if the control has unexpected antagonist or off-target effects that are misinterpreted).

This compound: A Privileged Scaffold with Inherent Risks

This compound is an aromatic ketone featuring a piperidine ring. It is often used as a chemical intermediate for the synthesis of more complex molecules.[1] The rationale for its use as a negative control typically arises when the active "test" compound is a substituted derivative of this compound. In this context, the parent compound is intended to serve as an "inactive analog," helping to demonstrate that the specific substitutions on the derivative are responsible for its bioactivity.

However, this approach is fraught with peril. The benzoylpiperidine fragment is recognized in medicinal chemistry as a "privileged structure." [2][3] This means the scaffold itself is known to be a versatile binder, present in a multitude of small molecules with a broad spectrum of therapeutic effects.[2][3]

The Challenge of a Privileged Scaffold

The very properties that make the benzoylpiperidine scaffold attractive for drug design—its metabolic stability and ability to interact with a wide range of biological targets—make it inherently risky as a negative control.[2] Derivatives of this scaffold have been shown to interact with a diverse array of targets, including but not limited to:

  • Serotonin and Dopamine Receptors: The 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore for 5-HT2A antagonists.[2]

  • Tankyrase (PARP family): Benzoylpiperidine-based compounds have been developed as potent inhibitors of tankyrase 1 and 2 (TNKS1/2), which are poly(ADP-ribose) polymerases.[2]

  • Monoacylglycerol Lipase (MAGL): It is a core component of reversible MAGL inhibitors investigated as anti-cancer agents.[2]

  • Acetylcholinesterase (AChE): Certain benzoylpiperidine derivatives show inhibitory activity against AChE.[4][5]

  • Sigma Receptors: The N-benzylpiperidine moiety, structurally related to benzoylpiperidine, is a common feature in high-affinity sigma receptor ligands.[6][7]

This promiscuity means that assuming the unsubstituted this compound is "inactive" is a significant and often unsupportable leap of faith. It may exhibit subtle, or even pronounced, off-target effects that can confound experimental results.

Target Family Observed Activity in Benzoylpiperidine Derivatives Potential for Interference Reference(s)
G-Protein Coupled Receptors5-HT2A Antagonism, D2 Ligand BindingHigh: Can interfere with signaling assays, particularly in neuroscience and oncology.[2]
PARP EnzymesTankyrase (TNKS1/2) InhibitionHigh: Critical for studies in DNA repair, cancer, and inflammation.[2]
Serine HydrolasesMAGL InhibitionModerate to High: Relevant for studies on the endocannabinoid system and cancer metabolism.[2]
CholinesterasesAcetylcholinesterase (AChE) InhibitionModerate: Can confound neuropharmacology experiments.[4][5]
Sigma ReceptorsHigh-affinity bindingModerate: Potential for non-specific effects in CNS-related studies.[6]

A Comparative Analysis of Control Strategies

When designing an experiment, several control options are available. The choice depends on the specific question being asked and the nature of the active compound.

Control Type Description Pros Cons Recommendation
Vehicle Control The solvent (e.g., DMSO, saline) used to dissolve the test compound, administered at the same final concentration.- Establishes the baseline response of the system.- Truly inert.- Does not control for effects of the chemical scaffold itself.Mandatory. This is the most fundamental control and must be included in every experiment.
Validated Inactive Analog A structural analog of the active compound, rigorously tested and confirmed to be inactive against the target of interest and a broad panel of off-targets.- The "gold standard" negative control.- Controls for scaffold-specific effects.- Provides strong evidence for structure-activity relationships.- Often not commercially available.- Requires significant synthetic and screening efforts to develop and validate.Ideal. If available, this is the best possible negative control.
This compound (Putative Control) The unsubstituted parent scaffold of a more complex active derivative.- Commercially available.- Structurally related to the active compound.- High risk of inherent, unknown biological activity due to its privileged scaffold status.- Requires extensive, case-by-case validation.Use with Extreme Caution. Only consider if a validated inactive analog is unavailable, and only after performing the rigorous validation protocol outlined below.

Mandatory Validation Protocol for a Putative Negative Control

If circumstances necessitate the consideration of this compound as a negative control, it must not be assumed to be inert. It must be subjected to a rigorous validation workflow to prove its suitability within the specific context of your assay.

Workflow for Validating a Putative Negative Control

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Phenotype & Cytotoxicity cluster_2 Phase 3: Off-Target Screening A 1. Dose-Response Assay Test this compound against the primary target across a wide concentration range (e.g., 1 nM to 100 µM). B 2. Assess Activity Is there any agonist, antagonist, or allosteric activity at any concentration? A->B C Decision Point B->C D 3. Primary Cellular Assay Run the compound in your main cell-based assay (e.g., proliferation, reporter gene) at the planned experimental concentration. C->D No Activity I FAIL Compound is NOT a valid negative control. C->I Activity Detected F Decision Point D->F E 4. Cytotoxicity Assay Use a sensitive method (e.g., CellTiter-Glo®) to test for general cytotoxicity. E->F G 5. Broad Panel Screening Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP) to screen against a panel of common off-targets (GPCRs, kinases, ion channels). F->G No Phenotype & Not Cytotoxic F->I Phenotype or Cytotoxicity Detected H Decision Point G->H H->I Significant Hits Detected J PASS Compound is provisionally valid AS a negative control for this specific assay at the tested concentration. H->J No Significant Off-Target Hits

Caption: Workflow for the rigorous validation of a putative negative control.

Case Study: Use of this compound in a PARP Inhibitor Assay

Scenario: A research team has developed a novel, substituted benzoylpiperidine compound, "Compound X," which they hypothesize is a potent PARP-1 inhibitor. They wish to use the parent scaffold, this compound, as a negative control.

Experimental Design: The Right Way

A robust experiment requires multiple controls to systematically eliminate alternative explanations for the observed effects.

G cluster_0 Controls A Experimental System (e.g., Cell line with DNA damage) B Vehicle Control (e.g., 0.1% DMSO) Establishes baseline PARP activity. A->B C Positive Control (e.g., Olaparib) Confirms assay can detect inhibition. A->C D Negative Control (this compound) Tests if the scaffold alone causes an effect. A->D E Test Article (Compound X) Measures the effect of the novel molecule. A->E F Measure PARP Activity (e.g., PAR-ylation Assay) B->F C->F D->F E->F

Caption: Proper experimental design including all necessary controls.

Step-by-Step Protocol: Cell-Based PARP-1 Activity Assay

This protocol outlines a general procedure for assessing PARP-1 activity in cells following treatment.

1. Cell Culture and Seeding: a. Culture a relevant cell line (e.g., HeLa cells) under standard conditions. b. Seed cells into a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment (e.g., 20,000 cells/well). c. Incubate for 24 hours to allow for cell adherence.

2. Compound Preparation and Treatment: a. Prepare stock solutions of all compounds (Olaparib, this compound, Compound X) in 100% DMSO. b. Create a dilution series for each compound in culture media. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%). c. Prepare the Vehicle Control (media with 0.1% DMSO) and Positive Control (e.g., 10 µM Olaparib). d. Prepare the Negative Control (e.g., 10 µM this compound, assuming this concentration was validated as per the workflow above). e. Prepare the Test Article (e.g., a dose-response of Compound X from 1 nM to 10 µM). f. Remove old media from cells and add the prepared compound solutions. Incubate for 1 hour.

3. Induction of DNA Damage: a. To activate PARP, induce DNA damage by adding a damaging agent (e.g., H₂O₂ to a final concentration of 200 µM) to all wells. b. Incubate for 15 minutes at 37°C.

4. Cell Lysis and PARP Activity Measurement: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells according to the manufacturer's protocol for your chosen PARP activity assay kit (e.g., a colorimetric or fluorescent ELISA-based kit that detects poly(ADP-ribose) (PAR) polymer formation). c. Perform the assay and read the results on a plate reader.

5. Data Analysis and Interpretation: a. Vehicle Control: This well defines 100% PARP activity (or baseline). b. Positive Control (Olaparib): Should show a significant reduction in PARP activity, validating the assay's sensitivity. c. Negative Control (this compound): The critical result. For it to be a valid control, it must show PARP activity that is statistically indistinguishable from the Vehicle Control. d. Test Article (Compound X): The activity of this compound is normalized to the vehicle control to determine its IC₅₀.

Interpretation of Potential Outcomes for this compound:

  • Problematic Outcome: The signal is significantly lower than the vehicle. This indicates that this compound itself has PARP inhibitory activity, invalidating it as a negative control and confounding the results of Compound X.[2]

  • Confounding Outcome: The signal is significantly higher or the cells show morphological signs of stress. This could indicate an off-target effect that interferes with the assay readout or cell health.

Conclusion and Final Recommendations

The use of this compound as a negative control is a tempting shortcut, but one that carries substantial risk. Its status as a privileged structure in medicinal chemistry is a clear warning of its potential for promiscuous bioactivity.[2][3]

Our recommendations are unequivocal:

  • Prioritize Validated Controls: The gold standard is a demonstrably inactive structural analog. If one is not available, the vehicle control is the only truly reliable baseline for assessing the activity of your test compound.

  • Never Assume Inertness: Do not use this compound, or any compound from a privileged scaffold, as a negative control without extensive, context-specific validation. The absence of evidence of activity is not evidence of its absence.

  • Validate Rigorously: If you must proceed, follow the multi-phase validation protocol outlined in this guide. The data from this validation is a prerequisite for any credible interpretation of your primary experimental results.

References

  • González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.[4][5]
  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes.
  • González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • Ekins, S., et al. (2014). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes.
  • BenchChem. (2025). Cross-validation of 1-(1-Benzoyl-4-piperidinyl)azepane binding affinity across different assays. BenchChem.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.[2][3]
  • Wikipedia. Structural analog.
  • González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology.
  • Frye, S. V. (2010). The promise and peril of chemical probes.
  • European Medicines Agency. (2023). Negative controls in pharmacoepidemiology. ENCePP.
  • Lipsitch, M., et al. (2010).
  • OHDSI Forums. (2017). Negative control selection.
  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry.
  • Zafari, Z., et al. (2023). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology.
  • Duke Margolis Center for Health Policy. (2023). Understanding the Use of Negative Controls to Assess the Validity. YouTube.
  • Lee, J. M., et al. (2021). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers.
  • Taylor & Francis. Structural analogs – Knowledge and References.
  • Amato, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Wikipedia. Drug antagonism.
  • Kumar, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • Zheng, J., et al. (2023). Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. Frontiers in Pharmacology.
  • Pegoraro, S., et al. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., et al. (2026).

Sources

Introduction: The Privileged Scaffold and the Selectivity Challenge

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 1-Benzoylpiperidine-Based Compounds

For researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive framework for understanding and evaluating the cross-reactivity profiles of compounds based on the this compound scaffold. We will delve into the causality behind experimental choices, present detailed methodologies, and offer insights into interpreting complex datasets to guide safer and more effective drug design.

The this compound motif is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural and electronic properties make it a versatile building block for ligands targeting a wide array of biological entities, particularly within the central nervous system (CNS).[2][3] Compounds incorporating this scaffold range from antipsychotics and antidepressants to agents for neurodegenerative diseases and cancer.[3][4]

However, this versatility comes with a significant challenge: the potential for cross-reactivity. A compound designed for a specific receptor or enzyme may interact with numerous unintended "off-targets," leading to unexpected pharmacological effects or adverse drug reactions (ADRs).[5][6] For CNS-active drugs, which are often designed to be somewhat promiscuous to achieve their desired effect, a thorough understanding of their polypharmacology is not just beneficial—it is critical for safety and efficacy.[5] Therefore, early and comprehensive in vitro safety and selectivity profiling is an indispensable step in the development of this compound-based therapeutics.[7]

This guide offers a systematic approach to navigating the complexities of cross-reactivity profiling for this important class of compounds.

The Target Landscape: Common On- and Off-Targets

The this compound core can be decorated with various substituents, leading to a wide range of pharmacological activities. Understanding the most common targets is the first step in designing a relevant profiling panel.

  • G-Protein Coupled Receptors (GPCRs): This is the most populated class of targets.

    • Serotonin (5-HT) Receptors: The scaffold is famous for its interaction with 5-HT receptors, especially the 5-HT₂A subtype, with reference compounds like ketanserin and altanserin featuring this core.[1][8] Affinities for 5-HT₁A, 5-HT₂C, and 5-HT₇ have also been reported.[3][8]

    • Dopamine (D) Receptors: Primarily the D₂ receptor, which is a key target for antipsychotic agents. The ratio of D₂/5-HT₂A affinity is a critical factor in determining a compound's therapeutic profile.[3]

    • Other GPCRs: Cross-reactivity with adrenergic (α₁, α₂), histaminergic (H₁), and muscarinic acetylcholine receptors is common and must be assessed due to potential side effects like sedation, hypotension, or anticholinergic effects.

  • Enzymes:

    • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key targets in the development of treatments for Alzheimer's disease.[9][10][11]

    • Monoacylglycerol Lipase (MAGL): Reversible MAGL inhibitors containing the benzoylpiperidine scaffold have been developed, highlighting its potential in targeting enzymes within the endocannabinoid system.[3][12]

    • Protein Kinases: While less common as primary targets for this scaffold, broad kinase panel screening is essential, as off-target kinase inhibition is a frequent source of toxicity.[13][14]

  • Transporters & Ion Channels:

    • Serotonin Transporter (SERT): Dual-target inhibitors of AChE and SERT have been explored.[11]

    • hERG Potassium Channel: Blockade of the hERG channel is a major cause of drug-induced cardiac arrhythmia. It is a critical safety liability that must be evaluated for virtually all drug candidates.[3]

Comparative Cross-Reactivity Profiles: A Data-Driven Analysis

To illustrate the importance of comprehensive profiling, let us consider three hypothetical this compound derivatives, each designed for a different primary target.

  • Compound A: A potential antipsychotic, optimized for high 5-HT₂A and D₂ receptor affinity.

  • Compound B: A potential cognitive enhancer, designed as an acetylcholinesterase (AChE) inhibitor.

  • Compound C: A potential anxiolytic, designed as a selective monoacylglycerol lipase (MAGL) inhibitor.

The following table summarizes their cross-reactivity profiles against a standard panel of 15 key targets. All values are presented as Kᵢ (nM) for binding assays or IC₅₀ (nM) for enzyme inhibition assays. Lower values indicate higher potency.

TargetClassCompound A (Kᵢ/IC₅₀, nM)Compound B (Kᵢ/IC₅₀, nM)Compound C (Kᵢ/IC₅₀, nM)
5-HT₂A GPCR (Primary) 1.5 1,2508,500
D₂ GPCR (Primary) 5.2 3,500>10,000
AChE Enzyme (Primary) 8,90025 >10,000
MAGL Enzyme (Primary) >10,0009,80045
5-HT₁AGPCR (Off-Target)1502,8009,100
5-HT₂CGPCR (Off-Target)254,500>10,000
α₁-AdrenergicGPCR (Off-Target)305,600>10,000
H₁-HistamineGPCR (Off-Target)187,800>10,000
M₁-MuscarinicGPCR (Off-Target)2,500950>10,000
SERTTransporter (Off-Target)4,800850>10,000
FAAHEnzyme (Off-Target)>10,000>10,0001,500
hERGIon Channel (Safety)8506,500>10,000
CDK2/CycAKinase (Safety)>10,0001,5009,500
ROCK1Kinase (Safety)9,5002,100>10,000
PIM1Kinase (Safety)7,200800>10,000

Analysis of the Data:

  • Compound A shows high potency for its primary targets but also significant affinity for H₁ and α₁-adrenergic receptors. This profile suggests a potential for side effects such as sedation (H₁ blockade) and orthostatic hypotension (α₁ blockade). The ~560-fold window to hERG (850 nM vs 1.5 nM) warrants further investigation in functional assays.

  • Compound B is a potent AChE inhibitor but displays off-target activity at the M₁ receptor and several kinases (PIM1, CDK2, ROCK1). The M₁ activity could be problematic, and the kinase hits require follow-up, as they could lead to unforeseen toxicities. Its selectivity over BuChE (not shown) would also be a critical parameter.

  • Compound C demonstrates excellent selectivity. It is potent against MAGL with a good selectivity window over the related enzyme FAAH (~33-fold). It shows minimal activity against all other targets in this panel, making it a much cleaner candidate from a safety pharmacology perspective.

Methodologies for Comprehensive Profiling

A tiered and systematic approach is essential for efficient and thorough cross-reactivity profiling.

Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Functional & Cellular Validation cluster_3 Tier 4: In Vivo Safety A Compound Synthesis (this compound Core) B Broad In Vitro Panel Screen (e.g., 40-70 targets at 10 µM) A->B Initial Characterization C Dose-Response Curves (IC50 / Ki Determination for hits) B->C Identify Hits (<50% Inhibition) D Selectivity Analysis (On-target vs. Off-target) C->D Quantify Potency E Functional Assays (e.g., Calcium Flux, cAMP) D->E Prioritize Concerning Hits F Cell-Based Phenotypic Assays E->F Confirm Mechanism G In Vivo CNS Safety Screen (e.g., Irwin Test in Rodents) F->G Validate In-Cell Activity H Lead Candidate Selection G->H Assess Physiological Impact

Caption: Impact of minor structural changes on target profiles.

This diagram illustrates how a simple substitution can introduce significant off-target liabilities (H₁ and hERG) while also modulating the primary target profile (introducing D₂ affinity).

Downstream Signaling Consequences

Understanding cross-reactivity requires placing it in the context of cellular signaling. A compound that hits both its intended target (e.g., 5-HT₂A) and an off-target (e.g., α₁-adrenergic receptor) can trigger multiple downstream pathways, leading to a complex and potentially unpredictable physiological outcome.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound Compound A R1 5-HT2A Receptor (On-Target) Compound->R1 Binds R2 α1-Adrenergic Receptor (Off-Target) Compound->R2 Binds Gq Gαq R1->Gq R2->Gq PLC PLC Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Therapeutic Effect Therapeutic Effect IP3->Therapeutic Effect Side Effect Side Effect IP3->Side Effect DAG->Therapeutic Effect DAG->Side Effect

Caption: Convergence of on- and off-target signaling pathways.

This diagram shows that both the intended 5-HT₂A receptor and the off-target α₁-adrenergic receptor can couple to the same Gαq signaling pathway. This convergence can amplify the signal, potentially pushing the physiological response from therapeutic to adverse.

Conclusion

The this compound scaffold will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. However, its successful application hinges on a deep and early understanding of a compound's selectivity profile. By employing a systematic, multi-tiered profiling strategy that combines broad biochemical screening with targeted functional assays and in vivo safety assessments, researchers can better predict potential liabilities. This data-driven approach allows for the rational design of safer, more effective therapeutics by navigating the complex interplay between chemical structure, on-target potency, and off-target cross-reactivity.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 773-787. [Link]
  • Porsolt, R. D., Lemaire, M., & Turner, T. (2008). New perspectives in CNS safety pharmacology. Journal of pharmacological and toxicological methods, 58(2), 103-108. [Link]
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Sygnature Discovery. (n.d.). CNS Safety - Pharmacology.
  • González-Gutiérrez, J. P., Castillo-Ríos, D., Ríos-Campos, V., González-Gutiérrez, I. A., Melivilu, D. F., Uribe, E. H., ... & Gutiérrez-Maldonado, S. E. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(21), 7266. [Link]
  • Neuroservices-Alliance. (n.d.). CNS Safety.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, M. A., & Agarwal, N. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Moser, P. C., & van der Hart, M. G. (2011). Safety pharmacology assessment of central nervous system function in juvenile and adult rats. Journal of pharmacological and toxicological methods, 64(1), 75-82. [Link]
  • Basile, L., Pignataro, L., & Schepmann, D. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(23), 7338. [Link]
  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
  • Basile, L., Pignataro, L., & Schepmann, D. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Basile, L., Pignataro, L., Schepmann, D., & Wünsch, B. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(23), 7338. [Link]
  • Wikipedia. (n.d.). Nootropic.
  • González-Gutiérrez, J. P., Castillo-Ríos, D., Ríos-Campos, V., González-Gutiérrez, I. A., Melivilu, D. F., Uribe, E. H., ... & Gutiérrez-Maldonado, S. E. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
  • Granchi, C., Rizzolio, F., Bordoni, V., Caligiuri, I., Tuccinardi, T., & Minutolo, F. (2019). Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. Journal of medicinal chemistry, 62(17), 8219-8241. [Link]
  • da Silva, A. C., de Souza, J. M. S., de Faria, F. P., de Paula, J. C., de Oliveira, K. T., & da Silva, A. B. F. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
  • Basile, L., Pignataro, L., Schepmann, D., & Wünsch, B. (2021). General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics.
  • González-Gutiérrez, J. P., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • K, S., & B, S. (2023). Empowering drug off-target discovery with metabolic and structural analysis. bioRxiv. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 1-Benzoylpiperidine Analogs Against Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of 1-benzoylpiperidine analogs as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. We will delve into the rationale behind computational docking studies, provide a detailed, step-by-step protocol for performing these analyses, and interpret the results in the context of experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of computational drug discovery.

The Scientific Imperative: Why Dock this compound Analogs Against AChE?

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds.[1][2] Its derivatives have shown promise in various therapeutic areas, including neurodegenerative diseases.[3][4] Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease to alleviate cognitive decline.[5][6]

Computational docking allows us to predict the binding conformation and affinity of a ligand (in this case, this compound analogs) to its target protein (AChE) at an atomic level.[7][8] This in silico approach offers a cost-effective and rapid method to screen libraries of compounds, prioritize them for synthesis, and understand the structural basis of their activity before committing to expensive and time-consuming laboratory experiments.[9] By comparing the docking scores and binding modes of a series of analogs, we can elucidate structure-activity relationships (SAR) that are crucial for rational drug design.

This guide will focus on a comparative docking study of a series of this compound derivatives against human acetylcholinesterase (hAChE). We will use a published dataset of these compounds and their corresponding experimental inhibitory concentrations (IC50) to validate our computational findings, a critical step in any robust docking workflow.[5][10]

Experimental Workflow: From Protein Preparation to Data Analysis

A successful docking study hinges on a meticulous and logically sound workflow. The following diagram illustrates the key stages of our comparative analysis.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis & Validation PDB Protein Structure Acquisition (PDB ID: 1B41) Ligands Ligand Structure Preparation (this compound Analogs) Grid Grid Box Generation PDB->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligands->Docking Grid->Docking Scoring Pose Scoring & Ranking Docking->Scoring Comparison Comparison with Experimental Data (IC50 values) Scoring->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Protocol: Docking this compound Analogs with Acetylcholinesterase

This protocol provides a step-by-step methodology for performing a comparative docking study. While specific software commands may vary, the underlying principles are universal.

Part 1: Preparation of the Receptor (Acetylcholinesterase)

  • Acquisition of the Protein Structure: Download the crystal structure of human acetylcholinesterase from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 1B41 .[5] This structure is a complex of hAChE with a ligand, which provides a well-defined active site.

  • Protein Preparation:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the original ligand. This is crucial as we want to dock our novel analogs into the unoccupied active site.

    • Add polar hydrogen atoms to the protein, as they are essential for forming hydrogen bonds.

    • Assign partial charges to all atoms of the protein. The Gasteiger charge calculation method is commonly used for this purpose.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and other similar docking programs.

Part 2: Preparation of the Ligands (this compound Analogs)

  • Ligand Structure Generation: The 2D structures of the this compound analogs are drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the built-in tools in many molecular modeling suites.

  • Ligand Preparation for Docking:

    • Define the rotatable bonds in each ligand. This allows the docking software to explore different conformations of the ligand within the active site.

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligands in the PDBQT file format.

Part 3: Molecular Docking

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the AChE. The active site is located at the bottom of a deep and narrow gorge. The grid box should be large enough to allow the ligands to move and rotate freely but focused enough to concentrate the search in the region of interest. For PDB ID 1B41, the active site gorge is well-characterized.

  • Running the Docking Simulation: Use a molecular docking program like AutoDock Vina to perform the docking calculations. The software will systematically place each ligand in the defined grid box, exploring different conformations and orientations, and calculate a binding affinity score for each pose.

  • Analysis of Docking Results:

    • The primary output will be a set of docked poses for each ligand, ranked by their binding affinity scores (usually in kcal/mol). A more negative score typically indicates a stronger predicted binding affinity.[11]

    • Visualize the top-ranked poses for each ligand within the active site of AChE using a molecular visualization tool (e.g., PyMOL, Chimera).

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key amino acid residues in the active site.

Comparative Analysis: Docking Scores vs. Experimental Data

A crucial aspect of validating a docking study is to compare the computational results with experimental data.[5][10] The following table presents a hypothetical comparative analysis based on the class of compounds discussed in the literature.

Compound IDStructureDocking Score (kcal/mol)Experimental IC50 (µM)
Analog 1 This compound-8.5150
Analog 2 4-Fluoro-1-benzoylpiperidine-9.285
Analog 3 4-Chloro-1-benzoylpiperidine-9.560
Analog 4 4-Nitro-1-benzoylpiperidine-10.125
Donepezil (Reference Drug)-11.50.023[5]

Interpretation of Results:

In this hypothetical dataset, we observe a correlation between the docking scores and the experimental IC50 values. As the docking score becomes more negative (indicating stronger predicted binding), the IC50 value decreases (indicating higher inhibitory potency). This correlation, even if not perfectly linear, provides confidence in our docking protocol.[10] The reference drug, Donepezil, shows the best docking score and the lowest IC50, as expected for a potent, clinically used inhibitor.

The analysis of the binding poses would further reveal the structural basis for these differences. For instance, the nitro group in Analog 4 might be forming a crucial hydrogen bond with a key residue in the AChE active site, leading to its higher potency compared to the other analogs.

Visualizing Key Interactions: The Acetylcholinesterase Active Site

The following diagram illustrates the key subsites within the AChE active site and their roles in ligand binding. Understanding these interactions is fundamental to interpreting the docking results.

G cluster_CAS Catalytic Anionic Site (CAS) cluster_PAS Peripheral Anionic Site (PAS) AChE AChE Active Site Gorge Trp86 Trp86 AChE->Trp86 Cation-π Interactions Trp286 Trp286 AChE->Trp286 π-π Stacking Acyl Acyl-Binding Pocket AChE->Acyl Hydrophobic Interactions Tyr337 Tyr337 Phe338 Phe338 Tyr72 Tyr72 Tyr124 Tyr124

Caption: Key interaction sites within the Acetylcholinesterase active site gorge.

Conclusion and Future Directions

This guide has outlined a robust framework for conducting comparative docking studies of this compound analogs against acetylcholinesterase. By integrating computational predictions with experimental data, we can gain valuable insights into the structure-activity relationships that govern their inhibitory potential. The detailed protocol provides a practical roadmap for researchers to implement these techniques in their own drug discovery pipelines.

Future work could expand upon this study by:

  • Molecular Dynamics (MD) Simulations: Performing MD simulations on the docked complexes can provide a more dynamic picture of the ligand-protein interactions and help to further validate the docking poses.[5][10]

  • Exploring Other Targets: The versatile this compound scaffold can be docked against other relevant targets in neurodegenerative diseases or other therapeutic areas to explore polypharmacology.[3]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Building QSAR models based on the docking results and experimental data can enable the prediction of the activity of novel, unsynthesized analogs.

By leveraging the power of computational chemistry, we can accelerate the discovery and design of novel therapeutics targeting complex diseases like Alzheimer's.

References

  • González-Gutiérrez, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(7), 3047. [Link]
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
  • Stahl, M. L., & von Itzstein, M. (2019). The validation of molecular docking. Drug Discovery Today, 24(5), 1148-1155. [Link]
  • ResearchGate. (n.d.). How to validate the molecular docking results? [Link]
  • Nawaz, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(10), 914-925. [Link]
  • Reddy, L. H., et al. (2024). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Chemistry & Biodiversity, e202301456. [Link]
  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]
  • Guedes, I. A., et al. (2014). Molecular docking: a structure-based drug designing approach.
  • González-Gutiérrez, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(7), 3047. [Link]
  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
  • ResearchGate. (n.d.). General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. [Link]
  • Salmaso, V., & Moro, S. (2018). Key Topics in Molecular Docking for Drug Design. Molecules, 23(5), 1089. [Link]
  • Ialongo, C., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3236. [Link]
  • Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • Journal of Biochemical Technology. (n.d.). In silico docking analysis of piperine with cyclooxygenases. [Link]
  • González-Gutiérrez, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(7), 3047. [Link]
  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
  • Yamanashi, I., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(16), 3141–3150. [Link]
  • Guguloth, R., & Gubbiyappa, S. K. (2023). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Current Topics in Medicinal Chemistry, 23(11), 1389-1402. [Link]
  • Janecka, A., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 242, 114674. [Link]
  • ResearchGate. (n.d.).
  • Goodarzi, M., & Saeedi, M. (2016). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Medicinal Chemistry Research, 25(8), 1645-1654. [Link]
  • Al-Hussain, S. A., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic chemistry, 134, 106437. [Link]
  • ResearchGate. (n.d.). General dependences of AChE inhibition (log 1/IC50 [mol/L]) on... [Link]
  • Alimoradi, M., et al. (2020). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 28(1), 145-154. [Link]
  • ResearchGate. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
  • Zenodo. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]
  • El-Malah, A. A., et al. (2023). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. Molecules, 28(13), 5022. [Link]
  • Kumar, C. S. A., et al. (2009). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. European journal of medicinal chemistry, 44(3), 1223–1229. [Link]
  • ResearchGate. (n.d.). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. [Link]
  • ResearchGate. (2023). (PDF) Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. [Link]
  • ResearchGate. (n.d.). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. [Link]
  • El-Naggar, M., et al. (2020). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Molecules, 25(22), 5437. [Link]
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][5][10]diazepine derivatives as potent EGFR/CDK2 inhibitors. Scientific reports, 13(1), 1074. [Link]
  • El-Damasy, D. A., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(19), 6614. [Link]
  • Al-Rashida, M., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules, 28(13), 4983. [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for 1-Benzoylpiperidine Using a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound like 1-Benzoylpiperidine, a versatile intermediate in the synthesis of various bioactive molecules, ensuring the accuracy and reliability of its quantification is paramount.[1][2] This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative for the analysis of this compound, grounded in the principles of international regulatory guidelines.

The Imperative of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[3] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it is reliable, reproducible, and accurate for the routine analysis of a specific analyte. The International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225> provide a harmonized framework for these validation studies, outlining the essential parameters that must be investigated.[3][4][5][6][7][8][9]

This guide will walk through the validation of an HPLC-UV method for the quantification of a this compound reference standard, followed by a comparative discussion with a GC-MS method, highlighting the strengths and weaknesses of each approach.

Primary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a reverse-phase HPLC method with UV detection is a logical first choice, offering a balance of sensitivity, selectivity, and cost-effectiveness.

Experimental Workflow for HPLC-UV Method Validation

The validation of the HPLC-UV method for this compound is a systematic process. The following diagram illustrates the interconnected stages of this validation, as per ICH Q2(R2) and USP <1225> guidelines.

HPLC-UV Method Validation Workflow HPLC-UV Method Validation Workflow for this compound cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation MD_Start Select HPLC Column and Mobile Phase MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_SST Define System Suitability Tests MD_Optimize->MD_SST Specificity Specificity MD_SST->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Compile Results Protocol Validation Protocol Protocol->Report

Caption: Workflow for the validation of an HPLC-UV analytical method.

Detailed Experimental Protocol for HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the quantification of this compound using a certified reference standard.

1. Materials and Instrumentation:

  • Reference Standard: this compound, purity >98% (commercially available from suppliers like Sigma-Aldrich or Chem-Impex).[1][10]

  • HPLC System: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 224 nm.[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess for interference at the retention time of this compound.No significant interference at the analyte's retention time.
Linearity Prepare at least five concentrations of the reference standard (e.g., 50-150% of the target concentration). Plot peak area against concentration and perform linear regression.Correlation coefficient (r²) > 0.999.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within this interval.As per linearity, accuracy, and precision results.
Accuracy Analyze samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration).Percent recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same standard solution. Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds.[14] For this compound, GC-MS offers excellent specificity due to the unique mass spectrum of the analyte.

Logical Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis. The following diagram illustrates the key decision-making factors.

Method Selection Logic Method Selection: HPLC-UV vs. GC-MS for this compound cluster_hplc HPLC-UV Considerations cluster_gcms GC-MS Considerations Start Analytical Need for this compound HPLC_Quant Routine Quantification Start->HPLC_Quant GCMS_ID Definitive Identification Start->GCMS_ID HPLC_Robust High Throughput HPLC_Quant->HPLC_Robust HPLC_Cost Lower Cost HPLC_Robust->HPLC_Cost HPLC_NonVolatile Analysis of Non-Volatile Impurities HPLC_Cost->HPLC_NonVolatile Decision_HPLC Choose HPLC-UV HPLC_NonVolatile->Decision_HPLC GCMS_Trace Trace Level Analysis GCMS_ID->GCMS_Trace GCMS_Volatile Analysis of Volatile Impurities GCMS_Trace->GCMS_Volatile Decision_GCMS Choose GC-MS GCMS_Volatile->Decision_GCMS

Caption: Decision tree for selecting between HPLC-UV and GC-MS.

Performance Comparison: HPLC-UV vs. GC-MS

The following table summarizes the key performance characteristics of a validated HPLC-UV method versus a typical GC-MS method for the analysis of this compound.

FeatureHPLC-UVGC-MSRationale & Justification
Specificity GoodExcellentHPLC-UV relies on retention time and UV absorbance, which can be subject to interference from compounds with similar properties. GC-MS provides a unique mass spectrum, offering a higher degree of confidence in identification.[14][15]
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)GC-MS, especially with selected ion monitoring (SIM), is generally more sensitive than UV detection.
Linearity Excellent (typically r² > 0.999)Good (typically r² > 0.995)Both techniques can provide excellent linearity over a defined range.
Precision Excellent (RSD < 2%)Good (RSD < 5%)HPLC systems often exhibit slightly better injection precision.
Accuracy Excellent (98-102% recovery)Excellent (95-105% recovery)Both methods can achieve high accuracy with proper calibration.
Sample Throughput HighModerateHPLC methods can often have shorter run times and require less sample preparation than some GC-MS methods.
Cost (Instrument & Consumables) LowerHigherGC-MS systems and their maintenance are generally more expensive than HPLC-UV systems.
Robustness HighModerateHPLC methods are often considered more robust for routine quality control environments.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound, each with its own set of advantages. The choice of method should be guided by the specific analytical requirements.

  • For routine quality control, assay, and purity determination where high throughput and cost-effectiveness are important, a validated HPLC-UV method is the preferred choice. Its robustness, precision, and simplicity make it ideal for this purpose.

  • For definitive identification, trace-level analysis, and the investigation of unknown impurities, GC-MS is the superior technique. Its high specificity and sensitivity are invaluable in these applications.

Ultimately, a well-validated analytical method, regardless of the technology employed, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products and the reliability of scientific research. The principles and protocols outlined in this guide, in alignment with ICH and USP guidelines, provide a solid framework for achieving this critical objective.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2).
  • USP <1225> Method Validation. BA Sciences.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025, July 22).
  • Separation of this compound-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Validation of Analytical Procedures Q2(R2). ICH. (2023, November 30).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. (2025, November 13).
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy - gmp-compliance.org. (2022, April 6).
  • <1225> Validation of Compendial Procedures. USP-NF ABSTRACT.
  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. Benchchem.
  • This compound. NIST WebBook.
  • N-Benzoylpiperidine. SIELC Technologies. (2018, May 16).
  • This compound AldrichCPR. Sigma-Aldrich.
  • This compound CAS#: 776-75-0. ChemicalBook.
  • This compound | CAS 776-75-0 | C12H15NO. P212121 Store.
  • This compound. Chem-Impex.
  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Benzoylpiperidine | C12H15NO | CID 69892. PubChem - NIH.
  • Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat. Benchchem.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. (2025, July 21).
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. (2025, August 6).
  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
  • A Comparative Guide to the Validation of 2-Benzylpiperidine Purity by Chiral HPLC. Benchchem.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. (2021, August 3).
  • ANALYTICAL METHODS. Toxicological Profile for Benzidine - NCBI Bookshelf - NIH. (2001, September 7).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc.

Sources

A Medicinal Chemist's Guide to Bioisosteric Replacement of the Benzoylpiperidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The benzoylpiperidine fragment is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous bioactive compounds, particularly those targeting the central nervous system (CNS).[1][2] Despite its success, this moiety often presents challenges related to metabolic stability, off-target effects, and suboptimal physicochemical properties. Bioisosteric replacement, a powerful strategy in drug design, offers a rational approach to mitigate these liabilities while retaining or enhancing pharmacological activity.[3][4][5] This guide provides an in-depth comparison of key bioisosteric replacements for the benzoylpiperidine scaffold, supported by experimental data and detailed protocols for researchers in drug discovery.

Part 1: The Benzoylpiperidine Scaffold: A Privileged Yet Problematic Moiety

Pharmacological Significance

The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment is integral to a wide array of therapeutic agents. Its structural rigidity and the presence of a key carbonyl group, which can act as a hydrogen bond acceptor, make it a potent pharmacophore for various receptors.[1] It is a hallmark of many antipsychotics, anti-thrombotic agents, and anti-cancer drugs.[2] This scaffold's prevalence underscores its value in establishing crucial interactions with biological targets.

The Rationale for Bioisosteric Replacement

While effective, the benzoylpiperidine moiety is not without its drawbacks. The primary motivations for seeking its replacement include:

  • Metabolic Instability: The piperidine ring and the benzoyl group can be susceptible to oxidative metabolism.

  • Off-Target Activity: The scaffold can contribute to interactions with unintended targets, such as the hERG potassium channel, leading to cardiotoxicity concerns.

  • Poor Physicochemical Properties: High lipophilicity (LogP) associated with this moiety can lead to poor solubility, low bioavailability, and increased non-specific binding.[6][7]

  • P-glycoprotein (P-gp) Efflux: The basic nitrogen of the piperidine can make compounds substrates for efflux pumps like P-gp, limiting brain penetration for CNS-targeted drugs.[5]

  • Intellectual Property: Creating novel chemical matter is essential for securing new patents.[8]

Principles of Bioisosterism

Bioisosterism involves substituting a functional group or fragment with another that has similar steric, electronic, and physicochemical properties, with the goal of producing a new compound with similar or improved biological properties.[4][9][10] This strategy can be broadly categorized:

  • Classical Bioisosteres: Atoms or groups with the same valency and number of atoms (e.g., -OH for -NH2).[7]

  • Non-Classical Bioisosteres: Functional groups that do not have the same number of atoms or valency but produce similar biological activity through comparable steric and electronic profiles (e.g., replacing a carboxylic acid with a tetrazole).[4][11]

This guide will focus on non-classical, scaffold-based replacements that maintain the core geometry of the parent molecule while introducing beneficial properties.

Part 2: Key Bioisosteric Replacements & Comparative Analysis

The core strategy in replacing the benzoylpiperidine moiety often involves either modifying the piperidine ring or replacing the benzoyl group. Below, we compare several successful replacements.

Case Study: Phenyl-azetidine and Phenyl-pyrrolidine Scaffolds

One common strategy is to alter the size of the piperidine ring. Replacing the six-membered piperidine with a four-membered azetidine or a five-membered pyrrolidine ring can significantly impact conformation and physicochemical properties.

Rationale: Reducing the ring size generally decreases the lipophilicity (LogP) and molecular weight of the compound. This can lead to improved solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The altered bond angles and conformational flexibility can also lead to enhanced target selectivity by disfavoring binding to off-targets.

Comparative Data: The following table illustrates the impact of ring size modification on key drug-like properties in a hypothetical series of dopamine D2 receptor antagonists.

MoietyStructureTarget Affinity (Ki, nM)hERG Inhibition (IC50, µM)cLogP
Benzoylpiperidine (Parent) 5.21.13.8
Benzoylpyrrolidine (Bioisostere) 7.88.53.1
Benzoylazetidine (Bioisostere) 15.1> 502.5

Data is illustrative and based on general trends observed in medicinal chemistry.

Analysis: As shown, decreasing the ring size from piperidine to azetidine leads to a substantial reduction in cLogP and a significant improvement in the hERG safety profile. While there is a modest decrease in target affinity, the vastly improved safety and drug-like properties often make this a worthwhile trade-off in a lead optimization campaign.

Case Study: Benzisoxazole as a Benzoyl Replacement

A successful non-classical bioisosteric replacement for the 4-fluorobenzoyl group is the 3-(piperidin-4-yl)benzo[d]isoxazole moiety.[1] This strategy was famously employed in the development of the antipsychotic drug Risperidone.

Rationale: The benzisoxazole ring system mimics the steric and electronic properties of the benzoyl group. It acts as a rigid scaffold that properly orients the key pharmacophoric elements. The replacement can lead to improved metabolic stability and a differentiated patent position.

Comparative Data: Let's compare Haloperidol (a classic butyrophenone with a related pharmacophore) with Risperidone, which incorporates the benzisoxazole bioisostere.

CompoundStructureD2 Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)Key Advantage of Bioisostere
Haloperidol Analog ~1.5~100Potent D2 antagonist
Risperidone ~3.1~0.16Balanced D2/5-HT2A antagonism, improving side-effect profile

Data sourced from public databases for illustrative purposes.

Analysis: The bioisosteric replacement in Risperidone not only maintained potent D2 receptor affinity but also dramatically increased affinity for the 5-HT2A receptor. This dual-target engagement is believed to contribute to its efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects compared to older typical antipsychotics like haloperidol.

Part 3: Experimental Protocols for Evaluation

The successful implementation of a bioisosteric replacement strategy relies on robust and reproducible experimental evaluation.

General Workflow for Bioisostere Evaluation

The process follows a logical progression from chemical synthesis to detailed biological characterization.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME & PK Profiling a Computational Modeling (Docking, Property Prediction) b Chemical Synthesis of Parent & Bioisostere Analogs a->b c Primary Assay: Target Affinity (e.g., Radioligand Binding) b->c d Secondary Assay: Functional Activity (e.g., cAMP, Ca2+) c->d e Selectivity Profiling (e.g., hERG Patch Clamp) d->e f Physicochemical Properties (Solubility, LogD) e->f g Metabolic Stability (Microsomes, Hepatocytes) f->g h In Vivo Pharmacokinetics (Rodent) g->h i i h->i Decision: Advance Candidate?

Caption: High-level workflow for the design and evaluation of bioisosteric analogs.

Example Protocol: Synthesis of a 1-Benzoyl-4-phenylpiperidine Analog

This protocol describes a standard amide coupling reaction to synthesize a benzoylpiperidine derivative.[12]

Objective: To synthesize 4-phenyl-1-(4-fluorobenzoyl)piperidine.

Materials:

  • 4-phenylpiperidine

  • 4-fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylpiperidine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Example Protocol: Radioligand Binding Assay for Target Affinity (Ki)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a G-protein coupled receptor (GPCR).

Objective: To determine the inhibitory constant (Ki) of a test compound at the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (Radioligand)

  • Haloperidol (Positive control inhibitor)

  • Test compounds (parent and bioisostere)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates (GF/B)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control (Haloperidol) in assay buffer.

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled Haloperidol (for non-specific binding).

    • 25 µL of test compound dilution.

    • 25 µL of [³H]-Spiperone (at a final concentration near its Kd).

    • 125 µL of cell membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Conclusion and Future Outlook

The bioisosteric replacement of the benzoylpiperidine moiety is a proven and effective strategy in modern drug discovery. By thoughtfully exchanging this privileged scaffold for alternatives like smaller heterocyclic rings or fused bicyclic systems, medicinal chemists can systematically address liabilities in lead compounds. The key to success lies in a multiparameter optimization approach, where improvements in safety and pharmacokinetics are carefully balanced against potential changes in target potency. Future efforts will likely focus on discovering novel, less-explored bioisosteres and leveraging computational predictions to more accurately forecast the functional consequences of these structural modifications, ultimately accelerating the path to safer and more effective medicines.

References

  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Galdino-Pitta, M. R., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • Galdino-Pitta, M. R., et al. (2023). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed.
  • Ferla, S., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
  • Tiwari, A., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
  • Lima, P. C., & Barreiro, E. J. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.
  • Galdino-Pitta, M. R., et al. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Pérez-Areales, F. J., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
  • Jiang, J., et al. (2021). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PubMed Central.
  • MDPI. (n.d.). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.

Sources

A Comparative Efficacy Analysis of 1-Benzoylpiperidine Inhibitors Against Established Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the identification of "privileged structures" — molecular scaffolds that can bind to multiple, unrelated biological targets — represents a significant leap forward in the rational design of novel therapeutics. The 1-benzoylpiperidine moiety is one such scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of bioactive molecules with therapeutic potential in oncology, neuroscience, and infectious diseases.[1][2] This guide provides a detailed, evidence-based comparison of the efficacy of this compound-based inhibitors with established, clinically approved drugs, focusing on their application as anti-cancer agents. Our analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with a clear, objective overview of the current state of the field.

The Mechanistic Landscape: Targeting Key Cancer Pathways

A fundamental aspect of cancer therapy is the targeted inhibition of cellular pathways that are critical for tumor growth and survival. Two such pathways, regulated by Poly(ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs), have been successfully targeted by a range of approved drugs. Emerging research has highlighted the potential of this compound derivatives to modulate these same pathways, setting the stage for a direct comparison.

Poly(ADP-ribose) polymerases are a family of enzymes crucial for DNA repair.[3] Inhibiting PARP in cancer cells that already have a compromised DNA repair system, for instance, due to mutations in the BRCA1 or BRCA2 genes, leads to a phenomenon known as "synthetic lethality," where the combination of two non-lethal defects results in cell death.[4] This is the cornerstone of the efficacy of approved PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib, which are primarily used in the treatment of ovarian, breast, prostate, and pancreatic cancers with homologous recombination repair deficiencies.[5][6][7]

Certain this compound derivatives have been identified as potent inhibitors of Tankyrase (TNKS), a member of the PARP family.[1][8] Tankyrase is involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][8] By inhibiting Tankyrase, these compounds can disrupt this pathway, leading to anti-tumor effects.

PARP_Inhibition_Pathway Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 Cancer Cell with HRR Deficiency (e.g., BRCA mutation) DNA_Damage_N DNA Single-Strand Break PARP_N PARP DNA_Damage_N->PARP_N activates HRR_N Homologous Recombination Repair (HRR) DNA_Damage_N->HRR_N Repair_N DNA Repair PARP_N->Repair_N HRR_N->Repair_N Viability_N Cell Viability Repair_N->Viability_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP DNA_Damage_C->PARP_C activates HRR_C Defective HRR DNA_Damage_C->HRR_C DSB_C Double-Strand Breaks Accumulate PARP_C->DSB_C unrepaired SSBs lead to HRR_C->DSB_C cannot repair Apoptosis_C Apoptosis (Synthetic Lethality) DSB_C->Apoptosis_C PARPi PARP Inhibitor (e.g., Olaparib, this compound derivatives) PARPi->PARP_C inhibits

Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality

Histone Deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription.[9][10] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors, such as Vorinostat and Romidepsin, reverse this effect, promoting the expression of genes that can halt cell proliferation and induce apoptosis.[9][10][11] While direct evidence for this compound as a primary scaffold for HDAC inhibitors is less established than for other piperidine derivatives, the structural similarities and the broad applicability of the piperidine core suggest this as a promising area for further investigation.[12][13]

HDAC_Inhibition_Pathway Figure 2: Mechanism of HDAC Inhibition cluster_0 Normal Gene Regulation cluster_1 Effect of HDAC Inhibitors in Cancer Cells HAT Histone Acetyltransferase (HAT) Histone_Ac Acetylated Histone HAT->Histone_Ac adds acetyl group HDAC Histone Deacetylase (HDAC) Histone_DeAc Deacetylated Histone HDAC->Histone_DeAc removes acetyl group Chromatin_Open Open Chromatin Histone_Ac->Chromatin_Open Chromatin_Closed Closed Chromatin Histone_DeAc->Chromatin_Closed Transcription_On Gene Transcription ON Chromatin_Open->Transcription_On Transcription_Off Gene Transcription OFF Chromatin_Closed->Transcription_Off HDACi HDAC Inhibitor (e.g., Vorinostat) HDAC_Cancer Overexpressed HDAC HDACi->HDAC_Cancer inhibits Histone_Ac_Cancer Acetylated Histone (Accumulates) HDAC_Cancer->Histone_Ac_Cancer inhibition leads to Chromatin_Open_Cancer Open Chromatin Histone_Ac_Cancer->Chromatin_Open_Cancer TSG_On Tumor Suppressor Gene Transcription ON Chromatin_Open_Cancer->TSG_On Apoptosis Apoptosis TSG_On->Apoptosis

Figure 2: Mechanism of HDAC Inhibition
Comparative Efficacy Analysis: In Vitro and In Vivo Data

The true measure of a novel inhibitor's potential lies in its performance against established drugs in preclinical models. Below, we summarize available data comparing this compound derivatives to known PARP and HDAC inhibitors.

The half-maximal inhibitory concentration (IC50) is a key metric for the in vitro potency of a drug. The following table collates IC50 values for representative compounds.

Compound ClassSpecific CompoundTargetCancer Cell LineIC50 (nM)Reference
This compound Compound 28TNKS1/2VariousPotent (IC50 in nM range)[1]
Known PARP Inhibitor OlaparibPARP1/2BRCA-mutant Ovarian~1-5[4]
Known PARP Inhibitor RucaparibPARP1/2BRCA-mutant Ovarian~1-7[5]
Piperidine Derivative Compound 10bPARP-1-Potent[14]
Known HDAC Inhibitor Vorinostat (SAHA)Pan-HDACCTCL~10[11][15]
Known HDAC Inhibitor RomidepsinHDAC1/2T-cell Lymphoma~36 (HDAC1), ~47 (HDAC2)[15]

Note: Specific IC50 values for this compound derivatives against a wide range of cancer cell lines are often proprietary or found in specific publications. The data presented here is representative of the potency reported in the literature.

One notable this compound derivative, compound 28 from a study on Tankyrase inhibitors, demonstrated high potency and an impressive 5000-fold selectivity for TNKS1/2 over PARP1/2.[1] This selectivity could translate to a more favorable side-effect profile compared to broader-spectrum PARP inhibitors.

The ultimate preclinical validation of an anti-cancer agent's efficacy comes from in vivo studies, typically using xenograft models where human tumors are grown in immunodeficient mice.[16][17]

Treatment GroupAnimal ModelTumor TypeKey Efficacy OutcomeReference
This compound (Compound 28) MouseWnt-pathway dependent cancerOral activity, favorable pharmacokinetics[1]
Olaparib PDX Mouse ModelBRCA-mutant Ovarian CancerSignificant tumor growth inhibition[18]
Vorinostat Xenograft Mouse ModelCutaneous T-cell LymphomaTumor growth delay[11]
1-Benzhydryl-piperazine derivative 8b Zebrafish Xenograft ModelMDA-MB-231 Breast CancerPotent anti-tumor, anti-metastatic, and anti-angiogenic effects[12]

Pharmacokinetic studies in mice revealed that the this compound-based TNKS inhibitor (compound 28) is an orally active antagonist of the Wnt pathway with favorable pharmacokinetic properties.[1] This is a crucial characteristic for clinical translation. Furthermore, other related piperazine/piperidine derivatives have shown significant anti-tumor and anti-metastatic effects in vivo.[12]

Experimental Methodologies: A Guide to Efficacy Assessment

To ensure the reproducibility and validity of efficacy data, standardized and well-characterized experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used to evaluate PARP and HDAC inhibitors.

Efficacy_Testing_Workflow Figure 3: General Workflow for Efficacy Assessment Start Compound Synthesis (this compound derivatives) In_Vitro In Vitro Assays Start->In_Vitro Enzyme_Assay Enzymatic Assays (PARP/HDAC activity) In_Vitro->Enzyme_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro->Cell_Assay Data_Analysis Data Analysis & Comparison Enzyme_Assay->Data_Analysis In_Vivo In Vivo Models Cell_Assay->In_Vivo Xenograft Tumor Xenograft Models (CDX, PDX) In_Vivo->Xenograft Toxicity Toxicology Studies In_Vivo->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Xenograft->Data_Analysis Toxicity->Data_Analysis PK_PD->Data_Analysis End Lead Candidate Selection Data_Analysis->End

Figure 3: General Workflow for Efficacy Assessment

This protocol is adapted from established methods for measuring HDAC activity in tissue or cell lysates.[19][20]

  • Preparation of Nuclear Extract:

    • Homogenize cultured cancer cells or tissue samples in a hypotonic buffer.

    • Centrifuge to pellet the nuclei.

    • Extract nuclear proteins using a high-salt buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate):

    • To appropriate wells, add HDAC Assay Buffer.

    • Add the test inhibitor (this compound derivative or known drug like Trichostatin A) at various concentrations.

    • Add the diluted nuclear extract containing HDAC enzymes.

    • Allow the components to equilibrate to the assay temperature (e.g., 37°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

    • Incubate for a predetermined time (e.g., 30-60 minutes) during which HDACs deacetylate the substrate.

  • Signal Development and Detection:

    • Stop the reaction and develop the fluorescent signal by adding a developer solution containing trypsin. Trypsin cleaves the deacetylated substrate to release a quantifiable fluorophore.[19]

    • Measure fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[20]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.[16][17][21][22]

  • Cell Culture and Implantation:

    • Culture a human cancer cell line of interest (e.g., a BRCA-mutant ovarian cancer line for PARP inhibitor testing) under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the this compound inhibitor or a known drug (e.g., Olaparib) to the treatment groups via a clinically relevant route (e.g., oral gavage). The control group receives the vehicle.

    • Dosing should be based on prior pharmacokinetic and tolerability studies.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health and behavior of the animals.

    • The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor growth delay or survival.

  • Study Termination and Analysis:

    • Euthanize the animals when tumors reach a predetermined maximum size or at the end of the study period.

    • Excise tumors for further analysis (e.g., pharmacodynamic biomarker analysis via western blot or IHC).

    • Statistically analyze the differences in tumor growth between the treatment and control groups.

Discussion and Future Perspectives

The available evidence suggests that the this compound scaffold is a highly promising platform for the development of novel anti-cancer agents. In the context of PARP inhibition, derivatives targeting Tankyrase have demonstrated high potency and, critically, a high degree of selectivity, which may offer a significant clinical advantage by minimizing off-target effects.[1] While the exploration of this compound-based HDAC inhibitors is at an earlier stage, the proven success of other piperidine-containing molecules in this class provides a strong rationale for further investigation.

The key challenge and opportunity lie in the optimization of these molecules. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To refine the scaffold for enhanced potency and selectivity against specific PARP family members or HDAC isoforms.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To ensure that new derivatives have drug-like properties suitable for clinical development, including oral bioavailability and appropriate tissue distribution.

  • Combination Therapies: Investigating the synergistic effects of this compound inhibitors with other anti-cancer treatments, such as chemotherapy or immunotherapy, which is a common strategy to overcome drug resistance.[23]

References

  • Drugs.com. (n.d.). List of Histone deacetylase inhibitors.
  • Workman, P., & Double, J. A. (1978). Drug Efficacy Testing in Mice. Cancer and Chemotherapy, 2, 239-281.
  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • Crown Bioscience. (n.d.). Comprehensive Preclinical Drug Efficacy Testing Solutions.
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models.
  • ecancer. (2023, September 5). Part 6: Which different PARP inhibitors are available.
  • Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75.
  • Cleveland Clinic. (n.d.). PARP Inhibitors: What They Are, Types & Side Effects.
  • Cancer Treatment Centers of America. (2022, January 12). PARP Inhibitor: Targeted Therapy Drugs for Cancer.
  • Drugs.com. (2023, April 14). List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors).
  • GoodRx. (n.d.). Popular Hdac Inhibitors List, Drug Prices and Medication Information.
  • Genomics Education Programme. (n.d.). PARP inhibitors.
  • Rare Cancer News. (2020, February 11). HDAC Inhibitors.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179.
  • Lu, Q., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific reports, 8(1), 1-10.
  • Merck. (n.d.). HDAC Activity Assay Kit | 566328.
  • Ciaffaglione, V., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(8), 2478.
  • Karlovich, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. JCO precision oncology, 6, e2100346.
  • ResearchGate. (2022, February 24). (PDF) PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components.
  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
  • Hsieh, Y. T., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International journal of molecular sciences, 23(19), 11827.
  • González-Vera, J., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5693.
  • Ciaffaglione, V., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(8), 2478.
  • Zhang, Y., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic chemistry, 153, 107921.
  • Kummari, L. R., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 13(4), 620–627.
  • White, A. W., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 16(14), 6965–6975.
  • ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Wikipedia. (n.d.). Nootropic.
  • Saggioro, E., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7139-7157.
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 35(24), 4542-4548.
  • OncLive. (2017, February 20). Expert Discusses Biomarkers for PARP Inhibitors in Ovarian Cancer.
  • Atkinson, R. N., et al. (2006). Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives. Bioorganic & medicinal chemistry letters, 16(11), 2992-2995.
  • The Jackson Laboratory. (n.d.). PARP inhibitors: Overview and indications.
  • Wagner, F. F., et al. (2015). Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. Bioorganic & medicinal chemistry letters, 25(24), 5793-5797.
  • Academic Journals. (2015, August 22). Antimicrobial and antioxidant activities of piperidine derivatives.
  • Li, H., et al. (2020). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 12(9), 2673.

Sources

A Head-to-Head Comparison of 1-Benzoylpiperidine and Piperidine in SAR Studies: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its versatility allows for extensive exploration of structure-activity relationships (SAR). A common modification to this scaffold is N-acylation, particularly with a benzoyl group, to yield 1-benzoylpiperidine. This guide provides an in-depth, head-to-head comparison of piperidine and this compound in the context of SAR studies. We will explore how the addition of the N-benzoyl moiety fundamentally alters the physicochemical properties, receptor interactions, and pharmacokinetic profiles of drug candidates, supported by experimental data and established protocols.

Introduction: The Strategic Role of the Piperidine Scaffold and its N-Benzoyl Analogue

The piperidine motif is a privileged structure in drug design due to its favorable properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to act as both a hydrogen bond donor and acceptor.[2] This six-membered nitrogen-containing heterocycle is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[2]

The introduction of a benzoyl group at the 1-position of the piperidine ring (this compound) creates a new chemical entity with distinct characteristics. The benzoylpiperidine fragment is also considered a privileged structure and is found in a wide array of bioactive molecules.[3][4] Notably, it can be considered a potential bioisostere of the piperazine ring, where the carbonyl group can compensate for the loss of a second nitrogen atom by forming new hydrogen bonds.[3][5] This guide will dissect the nuanced differences between these two scaffolds to inform rational drug design.

Physicochemical and Conformational Implications of N-Benzoylation

The addition of a benzoyl group to the piperidine nitrogen has profound effects on the molecule's fundamental properties. Understanding these changes is critical for predicting how the molecule will behave in a biological system.

Basicity and Lipophilicity
  • Piperidine: The secondary amine in piperidine is basic, with a typical pKa around 11. This basicity allows for the formation of salts, which can improve aqueous solubility and facilitate formulation. The nitrogen atom readily acts as a hydrogen bond donor.

  • This compound: The amide bond in this compound significantly reduces the basicity of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering it essentially non-basic under physiological conditions. This change can dramatically impact a compound's solubility and its ability to interact with acidic residues in a target protein. Furthermore, the introduction of the aromatic benzoyl group generally increases the lipophilicity of the molecule.

Conformational Rigidity

The piperidine ring exists in a dynamic equilibrium of chair conformations. N-substitution can influence this equilibrium. The N-benzoyl group, due to its planar nature and potential for steric hindrance, can restrict the conformational flexibility of the piperidine ring. This "conformational constraint" can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, leading to higher affinity for the target receptor.[6]

Impact on Structure-Activity Relationships (SAR): A Comparative Analysis

The decision to utilize a piperidine or a this compound scaffold directly influences the SAR of a chemical series. The following sections provide a head-to-head comparison based on their roles in molecular interactions and overall biological activity.

Receptor Binding and Molecular Interactions

The nature of the nitrogen atom in each scaffold dictates the types of interactions it can form with a biological target.

  • Piperidine: The basic nitrogen of piperidine can form strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate and glutamate. It also serves as a potent hydrogen bond donor. These interactions are often crucial for anchoring a ligand within a binding pocket.

  • This compound: The neutral amide nitrogen of this compound does not participate in ionic bonding. However, the carbonyl oxygen of the benzoyl group introduces a new hydrogen bond acceptor site.[3] The aromatic ring of the benzoyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the binding site.[7]

A notable example comes from the development of acetylcholinesterase (AChE) inhibitors. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the basicity of the piperidine nitrogen was found to be critical for activity. The corresponding N-benzoylpiperidine derivative was almost inactive, highlighting the importance of the protonated nitrogen for interaction with the enzyme's active site.[8]

Case Study: Dopamine Transporter (DAT) Ligands

SAR studies of piperidine-based cocaine analogues have provided valuable insights. N-demethylation of certain piperidine-based ligands led to improved activity at the serotonin and norepinephrine transporters (SERT and NET) with only modest changes at the dopamine transporter (DAT).[9] This suggests that the nature of the N-substituent is a key determinant of transporter selectivity. In contrast, the replacement of an ester group with a more metabolically stable bioisostere, such as an oxadiazole, was explored to prevent metabolic degradation.[9][10] While not a direct comparison with a benzoyl group, this illustrates the strategic importance of modifying substituents on the piperidine scaffold to fine-tune activity and metabolic stability.

Visualization of Interaction Potential

The following diagram illustrates the fundamental differences in the interaction profiles of the two scaffolds.

G cluster_piperidine Piperidine Scaffold cluster_benzoylpiperidine This compound Scaffold Piperidine Piperidine (Basic Nitrogen) Ionic_Bonding Ionic Bonding (with Asp, Glu) Piperidine->Ionic_Bonding H_Bond_Donation Hydrogen Bond Donation Piperidine->H_Bond_Donation Benzoylpiperidine This compound (Neutral Amide) H_Bond_Acceptance Hydrogen Bond Acceptance (C=O) Benzoylpiperidine->H_Bond_Acceptance Pi_Stacking π-π Stacking (Aromatic Ring) Benzoylpiperidine->Pi_Stacking Hydrophobic_Int Hydrophobic Interactions Benzoylpiperidine->Hydrophobic_Int

Caption: Interaction profiles of piperidine and this compound.

Pharmacokinetic and Metabolic Considerations

The choice between a piperidine and a this compound scaffold significantly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

The piperidine ring itself is relatively metabolically stable.[2] However, the positions adjacent to the nitrogen are susceptible to oxidation by cytochrome P450 enzymes.[11] N-acylation, as in this compound, can alter the metabolic fate of the molecule. The amide bond is generally more stable to metabolic cleavage than an N-alkyl group. The benzoylpiperidine fragment is noted for its metabolic stability.[3][4]

Oral Bioavailability

The physicochemical properties of a compound, particularly its lipophilicity and aqueous solubility, are key determinants of its oral bioavailability. The increased lipophilicity of this compound derivatives may enhance membrane permeability, but their reduced aqueous solubility can be a limiting factor. A balance must be struck to achieve optimal oral absorption.

Comparative Pharmacokinetic Data

While direct comparative data for a single compound with and without the N-benzoyl group is often proprietary, analysis of related analogues can provide insights. The table below summarizes pharmacokinetic parameters for representative piperidine and benzoylpiperidine derivatives from the literature, illustrating general trends.

Compound ClassT½ (h)CL (mL/min/kg)Vss (L/kg)Fpo (%)Reference
Piperidine Derivative (Generic)VariesVariesVariesVaries[12]
Benzoylpiperidine Analogue (Generic)VariesVariesVariesVaries[12]

Note: Specific values are highly dependent on the full molecular structure. This table is for illustrative purposes to highlight the types of data considered.

Experimental Protocols

To empirically determine the impact of the N-benzoyl group in a given chemical series, the following experimental workflows are essential.

Synthesis of this compound Analogues

A common and straightforward method for the synthesis of this compound derivatives is the N-acylation of a piperidine precursor.[13][14]

Protocol: N-Benzoylation of a Substituted Piperidine

  • Dissolution: Dissolve the substituted piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Comparative SAR Analysis

The following diagram outlines a typical workflow for comparing the biological activity of a piperidine-containing compound and its this compound analogue.

G Start Lead Compound (Piperidine Scaffold) Synthesis Synthesize This compound Analogue Start->Synthesis In_Vitro_Assay In Vitro Biological Assay (e.g., Receptor Binding, Enzyme Inhibition) Start->In_Vitro_Assay Synthesis->In_Vitro_Assay Data_Analysis Compare IC50/Ki Values In_Vitro_Assay->Data_Analysis ADME_Assays In Vitro ADME Assays (Metabolic Stability, Permeability) Data_Analysis->ADME_Assays ADME_Analysis Compare Pharmacokinetic Parameters ADME_Assays->ADME_Analysis In_Vivo_Study In Vivo Efficacy and PK Studies (if warranted) ADME_Analysis->In_Vivo_Study SAR_Conclusion Draw SAR Conclusions In_Vivo_Study->SAR_Conclusion

Sources

The Litmus Test: Evaluating 1-Benzoylpiperidine as a Structural Analog Internal Standard in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance, Pitfalls, and Pragmatism in Chromatography

For researchers, scientists, and professionals in drug development, the integrity of quantitative chromatographic data is paramount. In the landscape of bioanalysis, particularly when governed by stringent regulatory guidelines like the ICH M10, the choice of an internal standard (IS) is a critical decision that profoundly impacts data reliability.[1][2] An internal standard, a compound of known concentration added to all samples, is the bedrock of accurate quantification, correcting for the inevitable variability in sample preparation, injection volume, and instrument response.

This guide provides an in-depth, objective comparison of internal standard performance, using a practical, albeit hypothetical, scenario: the bioanalysis of the Alzheimer's drug, Donepezil. We will pit the "gold standard"—a stable isotope-labeled (SIL) internal standard—against a pragmatic, cost-effective alternative: 1-Benzoylpiperidine . Through this comparative lens, we will explore the nuanced causality behind experimental choices, present supporting data, and offer field-proven insights to guide your selection process.

The Core Principle: Why Internal Standards are Non-Negotiable

In quantitative LC-MS/MS, we measure the analyte's response to determine its concentration. However, this response can be influenced by numerous factors beyond concentration.[3] Matrix effects, where co-eluting components from a biological sample (like plasma) suppress or enhance the analyte's ionization, are a primary concern.[3] Furthermore, inconsistencies in sample extraction or minor variations in autosampler injections can introduce significant error.

An ideal internal standard co-elutes and behaves identically to the analyte throughout the entire analytical process.[4] By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to accurate and precise results.[5] This principle is the foundation of robust bioanalytical methods that can withstand regulatory scrutiny.

The Contenders: A Head-to-Head for Donepezil Bioanalysis

To ground our comparison in a real-world context, we consider the quantification of Donepezil in human plasma. Donepezil is a piperidine-based reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[6]

The Gold Standard: Donepezil-d4 (Stable Isotope-Labeled IS)

A stable isotope-labeled internal standard is the analyte molecule with several atoms replaced by their stable heavy isotopes (e.g., hydrogen with deuterium, ¹²C with ¹³C).[4] For our scenario, Donepezil-d4 represents the pinnacle of internal standards.

  • Mechanism of Action: Because its chemical structure and physicochemical properties are virtually identical to Donepezil, it co-elutes from the chromatography column and experiences the same extraction recovery and matrix effects.[4][7] The mass spectrometer can easily differentiate it from the native analyte due to the mass difference imparted by the deuterium atoms.[8]

The Pragmatic Challenger: this compound (Structural Analog IS)

A structural analog is a compound with a chemical structure similar to the analyte but not isotopically labeled.[7] This compound , with its core piperidine ring and a benzoyl group, presents a plausible structural analog for Donepezil.

  • Justification: It is commercially available, significantly more cost-effective than a custom-synthesized SIL-IS, and shares key structural motifs with Donepezil.[5][9] This makes it a tempting choice, especially in early-stage research or high-throughput screening where cost and speed are critical factors. However, as we will see, its structural differences are not trivial and have significant performance implications.

Performance Showdown: A Data-Driven Comparison

The following table summarizes the expected performance of a validated LC-MS/MS assay for Donepezil, comparing the use of Donepezil-d4 against our proposed structural analog, this compound. The data for Donepezil-d4 is based on published, validated methods, while the data for this compound is projected based on the typical performance of structural analogs.[10][11]

Performance Parameter Donepezil-d4 (SIL-IS) This compound (Structural Analog IS) Expert Rationale
Chromatographic Co-elution Excellent: Retention times are nearly identical.Poor to Moderate: Expected to elute earlier due to lower polarity. Will not track analyte-specific retention time shifts.Donepezil is more polar than this compound. On a typical C18 column, this compound will have a shorter retention time and will not co-elute, failing a primary requirement for ideal matrix effect compensation.
Matrix Effect Compensation Excellent: Experiences identical ion suppression/enhancement as the analyte.Moderate to Poor: Different retention time and ionization efficiency lead to differential matrix effects, risking biased results.If a region of ion suppression occurs at the retention time of Donepezil, the earlier-eluting this compound will not be affected in the same way, leading to inaccurate quantification.[3]
Extraction Recovery Tracking Excellent: Physicochemical properties are nearly identical, ensuring it tracks the analyte's recovery across variable conditions.Good: Similar core structure may lead to comparable, but not identical, extraction efficiency.Differences in solubility and LogP can cause the recovery of the analog and the analyte to diverge, especially if the extraction process is not perfectly consistent.
Accuracy (% Bias) High: Typically within ±5% of the nominal concentration.[11]Acceptable to Moderate: Can be within ±15%, but susceptible to bias from differential matrix effects.The ICH M10 guideline allows for a ±15% deviation, but SIL-IS consistently provides results closer to the true value.[1]
Precision (% CV) High: Typically <5%.[11]Acceptable to Moderate: Typically <15%, but can be higher in variable matrices.Because it doesn't perfectly track all sources of variability, a structural analog often leads to slightly higher imprecision (higher %CV).
Regulatory Compliance (ICH M10) High Confidence: Universally accepted by regulatory agencies as the best practice.[2]Moderate Confidence: Requires extensive validation to prove its suitability and may face greater scrutiny.[3]While not prohibited, the use of a structural analog requires the applicant to provide robust data demonstrating it is "fit for purpose," especially if a SIL-IS is available.

Experimental Design for a Comparative Validation Study

To definitively compare these two internal standards, a rigorous validation study compliant with ICH M10 guidelines must be performed.[1] Below is a comprehensive protocol for such a study.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Donepezil, Donepezil-d4, and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of Donepezil in methanol:water (50:50, v/v) to be used for spiking calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solutions (50 ng/mL): Prepare two separate spiking solutions, one with Donepezil-d4 and one with this compound, in methanol:water (50:50, v/v).

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Spike blank human plasma with the Donepezil working solutions to achieve final concentrations of 0.2, 0.5, 1, 5, 10, 20, 40, and 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels:

    • LLOQ: 0.2 ng/mL

    • Low QC: 0.6 ng/mL

    • Mid QC: 15 ng/mL

    • High QC: 45 ng/mL

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the appropriate internal standard spiking solution (either Donepezil-d4 or this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrument Parameters
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 2.5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Donepezil: To be optimized (e.g., m/z 380.2 -> 91.1)

    • Donepezil-d4: To be optimized (e.g., m/z 384.2 -> 91.1)

    • This compound: To be optimized (e.g., m/z 190.1 -> 105.1)

Validation Experiments

The following experiments must be conducted for both internal standards to allow for a direct comparison:

  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous peaks interfere with the analyte or IS.

  • Matrix Effect: Evaluate the matrix effect in at least six different lots of human plasma at low and high QC concentrations. The precision of the IS-normalized response should be ≤15% CV.

  • Accuracy and Precision: Analyze three separate batches of QCs on different days. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[12]

  • Recovery: Compare the analyte response in extracted samples to that of post-extraction spiked samples at three QC levels. Recovery should be consistent, though it does not need to be 100%.[12]

  • Stability: Perform freeze-thaw, bench-top, and long-term stability studies to ensure the analyte is stable under various storage and handling conditions.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical process for selecting an internal standard.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add Internal Standard (Donepezil-d4 or this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC System supernatant->inject separation Chromatographic Separation (C18) inject->separation detection MS/MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate ratio Calculate Analyte/IS Response Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify report Report Concentration quantify->report

Caption: A typical bioanalytical workflow for plasma sample analysis.

Internal Standard Selection start Need to Quantify Analyte? is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_available use_sil Use SIL-IS (e.g., Donepezil-d4) is_sil_available->use_sil Yes is_analog_available Is a suitable Structural Analog IS available? is_sil_available->is_analog_available No use_analog Use Structural Analog (e.g., this compound) is_analog_available->use_analog Yes synthesize Consider Custom Synthesis of SIL-IS is_analog_available->synthesize No validate Perform Rigorous Validation (ICH M10) use_analog->validate fail Validation Fails or Shows High Variability validate->fail fail->synthesize Yes proceed Proceed with Caution (Acknowledge Limitations) fail->proceed No

Caption: Decision tree for internal standard selection in bioanalysis.

Senior Application Scientist's Verdict

The allure of a readily available and inexpensive structural analog like this compound is undeniable. For non-regulated research, exploratory studies, or certain high-throughput screening applications, it may represent a "good enough" solution, provided its limitations are understood and a thorough validation is performed.

However, in the context of regulated bioanalysis for pivotal pharmacokinetic or bioequivalence studies, the data unequivocally supports the superiority of a stable isotope-labeled internal standard. The ability of Donepezil-d4 to co-elute with Donepezil and perfectly mirror its behavior during extraction and ionization provides a level of accuracy and robustness that a structural analog cannot consistently match.[3][7]

The key risk of using this compound lies in differential matrix effects . Because it does not co-elute with Donepezil, it cannot correct for ion suppression or enhancement that may occur specifically at the analyte's retention time. This can lead to a systematic bias in the results, which could compromise the integrity of a clinical study. While a validation might pass under average conditions, the risk of inaccurate data from individual patient samples with unique matrix compositions remains unacceptably high.

References

  • International Council for Harmonisation.
  • European Medicines Agency.
  • Zhang, D., et al. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study. Translational and Clinical Pharmacology, 2022. [Link][10]
  • Kim, Y., et al. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry.
  • U.S. Food and Drug Administration.
  • U.S. Food and Drug Administration.
  • PLOS One Editorial Staff. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 2024. [Link][6]
  • Patel, D., et al. Development And Validation of Novel LC-MS Method For Quantification Of Donepezil From Human plasma.
  • van de Merbel, N. C. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 2005. [Link][7]
  • ResearchGate.
  • Semantic Scholar.
  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
  • PubMed.
  • ResearchGate. (PDF) Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. [Link][8]
  • Chemsrc. This compound | CAS#:776-75-0. [Link]
  • Organic Syntheses. Benzoyl piperidine. [Link]
  • ResearchGate. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS | Request PDF. [Link]
  • PubChem. 1-Benzylpiperidine. [Link]
  • AptoChem. Deuterated internal standards and bioanalysis. [Link][4]
  • MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
  • Shimadzu.
  • KCAS Bioanalytical Services.
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
  • PubChem. Benzoylpiperidine. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Selectivity of 1-Benzoylpiperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

The 1-benzoylpiperidine fragment is recognized in medicinal chemistry as a "privileged structure."[1][2] Its remarkable versatility allows it to bind to a wide array of biological targets, making it a foundational scaffold for developing therapeutics ranging from anti-cancer agents to neuroprotective compounds.[1][2][3] However, this same versatility presents a formidable challenge: ensuring selectivity.

When designing a potent inhibitor, particularly one targeting a large and conserved family of proteins like the human kinome, the risk of off-target interactions is substantial.[4][5] Most kinase inhibitors, for example, target the highly conserved ATP-binding site, creating a high probability of unintended cross-reactivity.[6][7] While some "polypharmacology" can be serendipitously beneficial, as seen with the multi-kinase activity of Imatinib[7][8], uncharacterized off-target binding is a primary driver of toxicity and clinical trial failure.[2]

Therefore, for researchers and drug development professionals working with the this compound scaffold, a rigorous, multi-tiered approach to validating selectivity is not just a procedural step—it is the cornerstone of building a compelling case for a candidate's therapeutic potential. This guide provides a framework for designing and interpreting the critical experiments that separate a promising compound from a problematic one.

A Multi-Tiered Strategy for Selectivity Validation

A robust selectivity profile cannot be established with a single experiment. It requires a logical progression from controlled in vitro systems to the complex, dynamic environment of a living cell, and finally to an unbiased survey of the entire proteome. Each tier of this process provides a unique layer of evidence, and together, they create a self-validating system that builds confidence in your molecule's mechanism of action.

G cluster_0 Selectivity Validation Workflow T1 Tier 1: Biochemical Assays (In Vitro Potency & Intrinsic Selectivity) T2 Tier 2: Cellular Assays (Target Engagement & Functional Response) T1->T2 Increasing Biological Relevance T3 Tier 3: Proteome-Wide Profiling (Unbiased Off-Target Discovery) T2->T3 Increasing Scope & Confidence Conclusion Comprehensive Selectivity Profile T3->Conclusion Data Integration

Caption: A multi-tiered workflow for inhibitor selectivity validation.

Tier 1: Biochemical Assays — Quantifying Intrinsic Affinity

The Causality: Before assessing a compound in a complex biological system, you must first understand its direct, intrinsic interaction with its intended target and a broad range of potential off-targets. Biochemical assays, using purified recombinant proteins, provide the cleanest possible system to measure potency (IC50) and binding affinity (Kd).[7][9][10] This foundational step is crucial for establishing a baseline of a compound's inherent selectivity profile, free from confounding factors like cell permeability or competition with high intracellular ATP concentrations.

The Methodology: Large-Panel Kinase Screening The most common approach is to screen the inhibitor against a large panel of purified kinases.[9][11] These screens are typically performed by specialized vendors and utilize various assay formats, such as radiometric assays that measure the transfer of radiolabeled phosphate or mobility-shift assays that detect substrate phosphorylation via changes in electrophoretic mobility.[7][12][13]

Data Presentation: Comparative Inhibitory Activity

The output of a biochemical screen is a quantitative measure of inhibition against each kinase in the panel. This data allows for direct comparison and the calculation of selectivity metrics.

Kinase TargetInhibitor A (IC50, nM)Inhibitor B (IC50, nM)Sunitinib (Reference) (IC50, nM)
On-Target: VEGFR2 5 15 9
Off-Target: PDGFRβ25020>10,000
Off-Target: c-Kit800358
Off-Target: FLT3>10,00015015
Off-Target: SRC>10,000>10,000250
Off-Target: EGFR>10,000>10,000>10,000
Selectivity Score (S10) 0.004 (2/489) 0.008 (4/489) 0.04 (20/489)
Table 1: In vitro kinase profiling of two hypothetical this compound inhibitors. The Selectivity Score (S10) is calculated as the number of kinases inhibited by >90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound inhibitor in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Dispense 5 µL of diluted compound into a 96-well assay plate. Include DMSO-only wells for "no inhibition" controls and a known inhibitor for "max inhibition" controls.

  • Kinase Reaction Mixture: Prepare a master mix containing the purified recombinant kinase, a biotinylated substrate peptide, and the required cofactors in kinase assay buffer.

  • Reaction Initiation: Add 20 µL of the kinase reaction mixture to each well and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Phosphorylation: Initiate the enzymatic reaction by adding 25 µL of assay buffer containing MgCl2 and [γ-³³P]-ATP. The final ATP concentration should ideally be at or near the Km value for each specific kinase to accurately reflect the inhibitor's intrinsic affinity.[7]

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Reaction Quench: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Capture: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated substrate peptides. Wash the plate multiple times with phosphate-buffered saline to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Assays — Confirming Target Engagement in a Physiological Context

The Causality: A potent biochemical inhibitor is of little value if it cannot reach and engage its target within a living cell. Cellular assays are the critical next step to bridge the gap between in vitro activity and physiological effect.[14][15] These experiments validate that the compound is cell-permeable, can effectively compete with high endogenous ATP concentrations (typically 1-5 mM)[7], and elicits the expected downstream biological response. Discrepancies between biochemical and cellular data are often highly informative, pointing to potential issues with permeability, efflux, or metabolism.

The Methodologies:

  • Cellular Thermal Shift Assay (CETSA®): This powerful biophysical method directly measures target engagement in intact cells or tissue lysates.[16][17][18] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[19][20] By heating cell lysates treated with the inhibitor to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the inhibitor is direct evidence of target engagement.[16][17]

  • Downstream Signaling Analysis: This approach validates target engagement by measuring its functional consequences.[21] For a kinase inhibitor, this typically involves using Western blotting to quantify the phosphorylation state of a known downstream substrate of the target kinase. A dose-dependent decrease in substrate phosphorylation confirms that the inhibitor is engaging the target and blocking its catalytic activity within the cell.[22]

G cluster_0 CETSA Workflow A 1. Treat Cells (Inhibitor vs. Vehicle) B 2. Heat Challenge (Apply Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (e.g., Western Blot) D->E F 6. Plot Melting Curve (Soluble Protein vs. Temp) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the target cell line to ~80% confluency. Treat cells with the this compound inhibitor at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[16]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Quantification: Analyze the amount of the specific target protein in the soluble fraction using Western blot, ELISA, or mass spectrometry.

  • Data Analysis: For each temperature point, quantify the band intensity of the target protein. Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and inhibitor-treated samples. The difference in the melting temperature (ΔTm) indicates the degree of stabilization conferred by the inhibitor.

Data Presentation: Cellular Target Engagement and Pathway Modulation

CompoundTarget ProteinΔTm (°C) in CETSAp-Substrate Inhibition (IC50, nM)
Inhibitor A VEGFR2 +5.2 25
Inhibitor BVEGFR2+1.1550
SunitinibVEGFR2+6.540
Table 2: Comparison of cellular activity. Inhibitor A shows strong target stabilization in CETSA and potent inhibition of downstream signaling, correlating well with its biochemical potency. Inhibitor B, despite good biochemical potency, shows poor cellular activity, suggesting a potential permeability or efflux issue.

Tier 3: Proteome-Wide Profiling — The Unbiased Search for Off-Targets

The Causality: While targeted panels and functional cellular assays are essential, they are inherently biased; they only test for what you expect to find. To build a truly comprehensive and trustworthy selectivity profile, an unbiased approach is required to identify all potential binding partners of your inhibitor across the entire cellular proteome.[6][14] These methods are critical for uncovering unexpected off-targets that could lead to toxicity or explain unanticipated phenotypes.

The Methodology: Chemical Proteomics Chemical proteomics uses affinity-based techniques to capture and identify protein targets from complex cell lysates.[23][24] The "Kinobeads" technology is a prime example used for kinase inhibitors.[25][26] This method involves sepharose beads coated with a cocktail of non-selective, ATP-competitive kinase inhibitors.[25][27]

The process works via competitive binding:

  • A cell lysate is pre-incubated with the "free" this compound inhibitor.

  • The lysate is then passed over the Kinobeads matrix.

  • Any kinase that is bound by the free inhibitor in the lysate will be unable to bind to the immobilized inhibitors on the beads.

  • By comparing the proteins captured by the beads from inhibitor-treated vs. vehicle-treated lysates using quantitative mass spectrometry, one can identify which proteins were "competed off" by the free inhibitor and determine their apparent binding affinity (Kd(app)).[27]

G cluster_0 Kinobeads Competitive Profiling Workflow Lysate Cell Lysate Incubate Incubate Lysate + Inhibitor Lysate->Incubate Inhibitor Free Inhibitor (e.g., this compound) Inhibitor->Incubate Competition Competitive Affinity Purification Incubate->Competition Kinobeads Kinobeads (Immobilized Probes) Kinobeads->Competition Analysis Elute, Digest & Analyze by LC-MS/MS Competition->Analysis Result Identify & Quantify Competed Proteins Analysis->Result

Caption: Workflow for identifying inhibitor targets using Kinobeads technology.

Experimental Protocol: Kinobeads Profiling (High-Level)

  • Cell Lysis: Lyse cultured cells under native conditions using a mild detergent buffer supplemented with protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation.[28]

  • Competitive Incubation: Aliquot the cell lysate. Treat each aliquot with a different concentration of the this compound inhibitor (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) and incubate for 1 hour at 4°C.

  • Kinobeads Binding: Add the Kinobeads slurry to each lysate and incubate for an additional hour at 4°C to allow for competitive binding.

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry to identify and quantify the proteins in each sample.

  • Data Analysis: For each identified protein, calculate the abundance ratio between the inhibitor-treated and vehicle-treated samples. Plot these ratios against the inhibitor concentration to generate dose-response curves and calculate the apparent dissociation constant (Kd(app)) for each interacting protein.

Data Presentation: Proteome-Wide Selectivity Profile

Protein TargetFunctionKd(app) (nM)Notes
VEGFR2 (KDR) Tyrosine Kinase 8 Intended On-Target
DDR1Tyrosine Kinase150Known off-target of similar scaffolds
NQO2Oxidoreductase850Unexpected non-kinase off-target
ABL1Tyrosine Kinase>5,000No significant binding
SRCTyrosine Kinase>10,000No significant binding
Table 3: Hypothetical Kinobeads results for Inhibitor A. The data confirms high-affinity binding to the intended target, VEGFR2. It also reveals a moderate-affinity off-target kinase (DDR1) and an unexpected, weaker off-target (NQO2), providing crucial information for safety assessment.

Conclusion: Synthesizing a Self-Validating Case File

Validating the selectivity of a this compound-based inhibitor is a systematic process of building a multi-layered, evidence-based case. No single method is sufficient.

  • Biochemical assays establish the intrinsic, baseline selectivity.

  • Cellular assays confirm that this selectivity translates into target engagement and functional activity in a physiological environment.

  • Proteome-wide profiling provides the ultimate, unbiased validation, uncovering the full spectrum of cellular interactions.

By integrating the data from these three tiers, you create a self-validating system. Strong correlations between biochemical potency, cellular target engagement, and proteomic affinity build a powerful and trustworthy case for your inhibitor's selectivity. Conversely, discrepancies between the tiers provide invaluable opportunities to understand and overcome potential liabilities like poor permeability or unforeseen off-target activities. This rigorous, hierarchical approach is fundamental to advancing this compound-based compounds from promising chemical matter to truly selective and effective therapeutic candidates.

References

  • Bantscheff, M., et al. (2007). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.
  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. PNAS.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Park, H., et al. (2010). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports.
  • Castelli, S. (2023). QUANTITATIVE PROTEOMIC APPROACHES TO STUDY DRUG MECHANISM OF ACTION. University of Parma.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Card, A., et al. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Yang, T., & Huwiler, K. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections.
  • Thomas, D. (2024). The role of cell-based assays for drug discovery. News-Medical.Net.
  • Klüter, S., et al. (2019). The target landscape of clinical kinase drugs. Nature Chemical Biology.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Card, A., et al. (2010). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate.
  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Bain, J. (2008). Biochemical assays for selectivity profiling across the entire PI3 kinase family. Biochemical Society Transactions.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Chen, C. C., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Wang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology.
  • Lard, S., et al. (2019). Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. Molecular & Cellular Proteomics.
  • Zhang, T., & Liu, Y. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology.
  • Cambridge Healthtech Institute. (2020). Target Identification and Validation - Part 1. Discovery On Target.
  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Hu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
  • CETSA. CETSA. CETSA.
  • Tuccinardi, T., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • Wikipedia. Nootropic. Wikipedia.
  • Gutiérrez-Hernández, C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Tuccinardi, T., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Granchi, C., et al. (2019). Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. ResearchGate.
  • Granchi, C., et al. (2019). Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. Journal of Medicinal Chemistry.
  • Yamanashi, I., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry.
  • Pinard, E., et al. (2010). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • O'Shea, J. J., & Laurence, A. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery.
  • Chen, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications.
  • Tuccinardi, T., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate.
  • Gutiérrez-Hernández, C., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.

Sources

The Pharmacokinetic Profile of 1-Benzoylpiperidine Analogs: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The 1-benzoylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its inherent metabolic stability and synthetic tractability have made it a favored building block in the quest for novel therapeutics, from antipsychotics to anticancer agents.[2][3] However, the journey from a promising lead compound to a clinically viable drug is paved with the complexities of pharmacokinetics—the study of how an organism affects a drug. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound analogs is paramount for optimizing their efficacy and safety profiles.

This guide provides a comparative analysis of the pharmacokinetic properties of various this compound analogs, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to offer insights into the structure-pharmacokinetic relationships of this important chemical class and to provide detailed, validated protocols for key pharmacokinetic assays.

Comparative Pharmacokinetic Data of this compound Analogs

The following table summarizes key pharmacokinetic parameters for a selection of this compound and related piperidine derivatives. This data, gathered from various preclinical studies, offers a glimpse into how structural modifications can influence the pharmacokinetic profile of these compounds. It is important to note that direct cross-comparison should be approached with caution due to variations in experimental conditions and animal species.

CompoundClassT½ (h)CL (mL·min⁻¹·kg⁻¹)Vss (L/kg)Fpo (%)SpeciesReference
Compound 60 Chiral Piperidine0.46 (iv)14 (iv)0.48 (iv)106Mouse[4]
4.3 (iv)8.7 (iv)0.40 (iv)74Rat[4]
3.2 (iv)9.4 (iv)0.45 (iv)46Monkey[4]
3.0 (iv)0.94 (iv)0.24 (iv)81Dog[4]
Piperine Piperidine Alkaloid7.999 (iv)0.642 (iv)7.046 (iv)24Rat[4]
Compound 28 Benzoylpiperidine-based TNKS inhibitor---Favorable (compared to parent compound)Mouse[3]
JJC8-091 (3b) analog Piperidine analog---Improved metabolic stability in rat liver microsomesRat[5]

T½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; Fpo: Oral bioavailability. "iv" denotes intravenous administration, and "po" denotes oral administration.

Key Experimental Protocols for Pharmacokinetic Profiling

A thorough understanding of the pharmacokinetic profile of a drug candidate is built upon a foundation of robust and well-executed in vitro and in vivo assays. Here, we detail the methodologies for several critical experiments.

In Vivo Pharmacokinetic Study in Rodents

This study is the gold standard for determining the overall pharmacokinetic behavior of a compound in a living organism.

Objective: To determine key pharmacokinetic parameters such as half-life (T½), clearance (CL), volume of distribution (Vss), and oral bioavailability (Fpo).

Methodology:

  • Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the study.[4]

  • Dosing:

    • Intravenous (IV) Administration: The compound is typically dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a single bolus injection via the tail vein or a cannulated jugular vein.[4]

    • Oral (PO) Administration: The compound is administered by oral gavage.[4]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or via cardiac puncture for terminal collection.[4]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.[4]

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine the pharmacokinetic parameters.

Caption: The interplay of core pharmacokinetic parameters.

Conclusion

The this compound scaffold continues to be a rich source of novel drug candidates. A deep understanding of the pharmacokinetic properties of its analogs is crucial for translating promising in vitro activity into in vivo efficacy. By employing the robust experimental protocols detailed in this guide and by carefully considering the structure-pharmacokinetic relationships, drug discovery and development teams can more effectively navigate the challenges of optimizing ADME properties and increase the likelihood of success in bringing new, safe, and effective medicines to patients.

References

  • Creative Bioarray. Caco-2 permeability assay.
  • Eastwood, B. J., et al. (2014). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. In Methods in molecular biology (Vol. 1185, pp. 259-275). Humana Press.
  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug discovery, 1(2), 175–185.
  • AxisPharm. Plasma Protein Binding Assay.
  • Sanford-Burnham Center for Chemical Genomics. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.
  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022).
  • ResearchGate. Phase I metabolic stability of selected analogues in mouse liver microsomes.
  • Chen, Y. C., et al. (2014). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. Journal of food and drug analysis, 22(3), 373–378.
  • ResearchGate. In Vitro Metabolic Stability in Liver Microsomes.
  • Fuenmayor, J., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 6(48), 32746–32755.
  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024).
  • National Center for Biotechnology Information. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Fuenmayor, J., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 6(48), 32746–32755.
  • National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • National Center for Biotechnology Information. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017).
  • ResearchGate. Metabolic stability and its role in the discovery of new chemical entities.
  • Taddei, C., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of medicinal chemistry, 67(1), 709–727.
  • ResearchGate. Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study.
  • ResearchGate. Pharmacokinetic parameters used in in vivo simulations.
  • National Center for Biotechnology Information. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213.
  • Carato, P., et al. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. Bioorganic & medicinal chemistry letters, 17(6), 1565–1569.

Sources

A Comparative Guide to the Off-Target Profiles of 1-Benzoylpiperidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Off-Target Profiling for 1-Benzoylpiperidine Scaffolds

The this compound moiety is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds with therapeutic potential in areas such as oncology, psychiatry, and neurology.[1][2] Its metabolic stability and ability to act as a bioisostere for other chemical groups, like the piperazine ring, make it an attractive scaffold in drug design.[1][2]

However, the very features that make this scaffold versatile also present a challenge: the potential for unintended interactions with biological targets, known as off-target effects. These interactions can lead to unforeseen toxicities or adverse drug reactions, a major cause of preclinical and clinical trial failures.[3][4] Therefore, a thorough assessment of the off-target profile of any new this compound derivative is not just a regulatory hurdle but a critical step in understanding its true mechanism of action and ensuring its safety.[5] This guide provides a comparative framework for assessing these off-target liabilities.

Methodologies for Assessing Off-Target Profiles

A multi-pronged approach, combining computational and experimental methods, is essential for a comprehensive evaluation of off-target activities.[3][6]

In Silico Profiling: The Predictive First Pass

Computational methods serve as a cost-effective initial screen to predict potential off-target interactions based on the chemical structure of the compound.[7][8] These in-silico approaches utilize algorithms and databases of known protein targets to generate a preliminary list of potential off-targets, thereby prioritizing experimental resources.[7]

Workflow for In Silico Off-Target Prediction:

G cluster_0 Computational Analysis Compound This compound Derivative Structure Docking Molecular Docking Simulations Compound->Docking ML Machine Learning Models Compound->ML Database Protein Target Databases Database->Docking Database->ML Prediction Predicted Off-Target Interaction Profile Docking->Prediction ML->Prediction

Caption: In silico workflow for predicting off-target interactions.

In Vitro Profiling: Quantifying Interactions

Biochemical and cell-based assays provide quantitative data on the interaction of a compound with a panel of known off-targets.

Given that kinases are a frequent source of off-target interactions, screening against a broad panel of kinases is a standard practice.[3][9] Radiometric assays are a common method for determining the inhibitory concentration (IC₅₀) of a compound against a panel of kinases.[7]

Experimental Protocol: In Vitro Kinase Profiling (Radiometric Assay) [7]

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO.

    • Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare a solution of [γ-³³P]ATP and the specific peptide substrate for each kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, purified recombinant kinase, and the specific peptide substrate.

    • Initiate the reaction by adding the [γ-³³P]ATP solution.

    • Incubate at a controlled temperature for a specific time.

  • Detection of Phosphorylation:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate and add a scintillant to each well.

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

GPCRs represent the largest family of cell surface receptors and are common off-targets for many drugs.[10] Functional assays measuring downstream signaling events are crucial for understanding a compound's effect on these receptors.[11][12]

Common GPCR Functional Assay Readouts: [11][12]

  • cAMP Assays: For Gs and Gi-coupled receptors.

  • IP1/Calcium Flux Assays: For Gq-coupled receptors.

  • β-Arrestin Recruitment Assays: To assess another dimension of GPCR signaling and potential for biased agonism.[13]

Workflow for a Typical GPCR Functional Assay:

G cluster_0 GPCR Functional Assay Cells Cells Expressing Target GPCR Stimulation Compound Incubation Cells->Stimulation Compound Test Compound Compound->Stimulation Lysis Cell Lysis (optional) Stimulation->Lysis Detection Detection of Second Messenger (cAMP, IP1, Ca2+) Stimulation->Detection Lysis->Detection Analysis Data Analysis (EC50/IC50) Detection->Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzoylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with versatile intermediates like 1-Benzoylpiperidine is foundational to innovation in medicinal chemistry and organic synthesis.[1] However, our responsibility extends beyond the successful synthesis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Mishandling chemical waste not only poses immediate safety risks but also carries significant environmental and regulatory consequences.[2]

This guide provides a comprehensive, field-tested framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causal logic behind these procedures, ensuring that every step is part of a self-validating system for laboratory safety and environmental stewardship.

Hazard Assessment & Immediate Safety Precautions

While some safety data sheets for this compound may lack detailed hazard classifications under OSHA's 2012 standard, professional prudence dictates that we assess risk based on its structural components—an amide linkage and a piperidine ring.[3][4] Structurally similar compounds exhibit known hazards, and therefore, this compound should be handled with the assumption that it may be a skin and eye irritant and potentially harmful if ingested or released into the environment.[5][6]

Assumed Hazard Profile
Hazard ClassGHS CategoryPotential EffectsJustification
Serious Eye Damage/IrritationCategory 1/2Causes serious eye irritation or damage.[4]Based on GHS classifications for this compound and related piperidine derivatives.[6][7]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[6]A common characteristic of amine and amide derivatives.
Acute Oral ToxicityCategory 3/4Toxic or harmful if swallowed.[8]Based on data for analogous structures like 1-Benzylpiperidine-4-carbaldehyde.[8]
Aquatic HazardCategory 3Harmful to aquatic life.A standard precautionary assessment for synthetic organic compounds lacking specific ecotoxicity data.
Mandatory Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The following equipment must be worn when handling this compound, including during waste consolidation and disposal preparation.[5][9]

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a face shield.[10]Protects against splashes and potential contact with the solid material, which can cause serious eye damage.[4]
Hand Chemical-resistant nitrile gloves.[5]Prevents direct skin contact and potential irritation.[6]
Body Standard laboratory coat.[9]Protects skin and personal clothing from contamination.
Respiratory Required if generating dust or aerosols.[10]A NIOSH-approved respirator should be used if working outside a chemical fume hood or if dust is present.

Waste Segregation and Containment Protocol

The foundational principle of safe chemical disposal is meticulous segregation.[9][10] Improperly mixed waste streams can lead to violent reactions, toxic gas release, or fires. This compound waste must be managed as a non-halogenated organic waste.

Chemical Incompatibilities

Never mix this compound waste with the following chemical classes. The causality for this segregation is rooted in the chemical nature of amides.

Incompatible Chemical ClassPotential Hazard of Mixing
Strong Oxidizing Agents[3][8]Can lead to vigorous or explosive reactions.
Strong Acids (Mineral and Organic)[11]May cause hydrolysis of the amide bond, generating heat.
Acid Chlorides & Anhydrides[10]Potential for violent, exothermic reactions.
Step-by-Step Containment Procedure
  • Select a Waste Container : Use a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[10][12] The container must have a secure, tight-fitting lid.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[5][13] Clearly write the full chemical name, "this compound," and list any solvents present. Abbreviations are not permissible.[13] Include the date of first accumulation and the appropriate GHS hazard pictograms.[10]

  • Consolidate Waste : Carefully transfer solid this compound waste and any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips) into the designated container.[10] For solutions, use a funnel to avoid spills.

  • Seal and Store : Securely close the container after each addition. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][14] This area must be under the control of lab personnel, away from drains, and separate from incompatible chemicals.[5][14]

Disposal Workflow: A Step-by-Step Guide

The ultimate disposal of this compound must be handled by professionals. Your role is to ensure the waste is collected, packaged, and stored safely pending collection. Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste stream.[5][15]

Disposal Decision Workflow

Caption: Decision workflow for the safe disposal of this compound.

Procedural Steps
  • Consult Institutional Guidelines : Your first action should always be to consult your institution's Environmental Health and Safety (EHS) department's specific protocols for chemical waste.[5] They are the final authority on compliance for your location.

  • Accumulate Waste : Following the containment protocol in Section 2, collect all waste associated with this compound. This includes pure compound, reaction mixtures, and contaminated disposables.

  • Maintain Records : Keep accurate records of the waste being generated, including approximate quantities and dates, as required by regulations.[16]

  • Arrange for Professional Disposal : Contact your EHS office to arrange for the collection of the hazardous waste container by a licensed disposal company.[9][10] The preferred and accepted method of final disposal for this type of organic compound is high-temperature incineration at a permitted facility.[5][15] This process is equipped with afterburners and scrubbers to neutralize harmful byproducts.[5]

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Ensure Safety : Alert personnel in the immediate area and, if necessary, evacuate. Remove all sources of ignition.[17]

  • Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 1 (goggles, gloves, lab coat).[5]

  • Contain the Spill : For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to cover and contain the material.[5][17] Do not use paper towels or other combustible materials to absorb the bulk of the spill.[5]

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into your designated hazardous waste container using spark-proof tools.[10][17]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[5] All materials used for decontamination (wipes, etc.) must also be disposed of as hazardous waste in the same container.[5]

  • For Large Spills : Evacuate the area immediately and contact your institution's EHS or emergency response team.

Regulatory and Compliance Framework

Adherence to these procedures is not just a best practice; it is a legal requirement. In the United States, the disposal of chemical waste is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal ("cradle to grave").[2][12][13]

  • Occupational Safety and Health Administration (OSHA) : OSHA standards, such as the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), ensure worker safety through proper labeling, training, and emergency preparedness.[18][19][20]

By following the detailed protocols in this guide, you ensure your laboratory operations remain in full compliance with these critical federal standards, protecting yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane.
  • BenchChem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet - Piperidine.
  • BenchChem. (n.d.). Proper Disposal of Sodium Amide: A Step-by-Step Guide for Laboratory Professionals.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal.
  • Fisher Scientific. (2010, November 5). Safety Data Sheet - 1-Benzylpiperidine-4-carbaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1-Benzylpiperidine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
  • ECHEMI. (n.d.). 1-Benzyl-piperidine-3-carbonitrile SDS, 91820-96-1 Safety Data Sheets.
  • Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet - this compound.
  • Chemsrc. (2025, August 22). This compound | CAS#:776-75-0.
  • Columbia University. (n.d.). How to Dispose of Chemical Waste.
  • Thalluri, K., Nadimpally, K. C., Paul, A., & Mandal, B. (2012). Waste reduction in amide synthesis by a continuous method based on recycling of the reaction mixture. RSC Advances, 2(18), 7208-7213.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine | C12H17N | CID 76190.
  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Cato Chem. (n.d.). Safety Data Sheets.
  • Capot Chemical. (2010, October 20). MSDS of Benzoyl piperidine.
  • National Center for Biotechnology Information. (n.d.). Benzoylpiperidine | C12H15NO | CID 69892.
  • Chem-Impex. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 776-75-0 wiki.
  • Li, J., et al. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(15), 2743.
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • National Center for Biotechnology Information. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives....
  • ChemicalBook. (2025, July 16). This compound | 776-75-0.
  • ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

Sources

A Senior Application Scientist's Guide to Handling 1-Benzoylpiperidine: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of chemical safety requires a nuanced approach, especially when hazard classifications present a complex picture. For researchers, scientists, and drug development professionals working with 1-Benzoylpiperidine, this guide provides essential, immediate safety and logistical information. As Senior Application Scientists, our goal is to synthesize technical data with field-proven insights, ensuring that every protocol is a self-validating system for safety and efficacy. This document moves beyond a simple checklist to explain the causality behind each procedural choice, building a foundation of trust and empowering you to handle this compound with confidence and care.

Hazard Assessment: A Case for Prudent Practice

An analysis of available safety data for this compound (CAS No. 776-75-0) reveals conflicting information, necessitating a cautious approach. A Safety Data Sheet (SDS) from a major supplier, Thermo Fisher Scientific, states that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, aggregated data from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, as reported on PubChem, indicates a GHS classification of "Danger" for causing serious eye damage.[2]

This discrepancy is not uncommon in the lifecycle of laboratory chemicals, particularly for those not in widespread industrial use. The Thermo Fisher SDS also notes that "The toxicological properties have not been fully investigated."[1] In such situations, the core principle of laboratory safety is to err on the side of caution. The National Research Council's "Prudent Practices in the Laboratory" advises that substances with unknown or conflicting toxicity should be handled with care to minimize risk.[3][4] Therefore, the following recommendations are based on a conservative interpretation of the available data, prioritizing personnel safety above all.

Hazard Information Source Classification Summary
Thermo Fisher Scientific SDS Not considered hazardous under OSHA 29 CFR 1910.1200. No required label elements.[1]
ECHA C&L Inventory (via PubChem) GHS Pictogram: Corrosion. Signal Word: Danger. Hazard Statement: H318 - Causes serious eye damage.[2]
Toxicological Data The toxicological properties have not been fully investigated.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential for serious eye damage, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

The most significant identified risk is severe eye damage.[2] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling this compound in any form. Standard safety glasses with side shields are insufficient.[5]

  • Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles is recommended when there is a significant risk of splashing or aerosolization, such as during transfers of large quantities, heating, or creating solutions.[6]

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and remove them properly to avoid skin contamination.[3][7] For prolonged handling or immersion, consult a glove compatibility chart.

  • Lab Coat: A standard laboratory coat should be worn, buttoned, with sleeves rolled down to protect skin and clothing from potential splashes.[5]

While not classified as a respiratory hazard, this compound is a solid that can form dust.[1] Inhalation of any chemical dust should be avoided.

  • Primary Control: All weighing and handling of solid this compound should be conducted within a certified chemical fume hood to prevent the generation and inhalation of dust.[3][8][9]

  • Secondary Control: If a fume hood is not available for a specific procedure and there is a risk of dust or aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[6] Consult your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.

PPE_Workflow cluster_start Start: Risk Assessment cluster_ppe Core PPE Requirements cluster_controls Engineering & Procedural Controls Start Handling this compound? Goggles Chemical Splash Goggles (Minimum) Start->Goggles Gloves Nitrile Gloves Start->Gloves Coat Lab Coat Start->Coat FumeHood Handling Solid or Creating Aerosols? Coat->FumeHood UseHood Work in Chemical Fume Hood FumeHood->UseHood Yes Bench Work on Open Bench (Adequate Ventilation) FumeHood->Bench No SplashRisk High Splash/Aerosol Risk? UseHood->SplashRisk Bench->SplashRisk FaceShield Add Full Face Shield SplashRisk->FaceShield Yes End Proceed with Experiment SplashRisk->End No FaceShield->End

Operational and Disposal Plans: A Lifecycle Approach

Safe handling extends from the moment the container is opened to the final disposal of all contaminated materials.

  • Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Weighing (Solid): Conduct all weighing of solid this compound inside a chemical fume hood or a ventilated balance enclosure to contain any dust. Use a disposable weigh boat.

  • Transfers: Perform all transfers of the chemical, whether solid or in solution, slowly and carefully to avoid splashing and aerosol generation.

  • Storage: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

  • Decontamination: After handling, wipe down the work surface with an appropriate solvent. Decontaminate any reusable equipment. Remove gloves and lab coat before leaving the work area and wash hands thoroughly.[7]

In the event of a small spill:

  • Alert & Secure: Alert personnel in the immediate area.

  • Protect: Ensure you are wearing the appropriate PPE (goggles, lab coat, gloves).

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[10][11]

  • Collect: Carefully sweep or scoop the contaminated absorbent material into a designated, sealable container for hazardous waste.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.[11]

Even though the substance may not be federally regulated as a hazardous waste, the principle of prudent practice dictates treating it as such.[1] Your institution's EHS department will have the final say on disposal procedures.[11]

  • Waste Segregation: Collect all waste contaminated with this compound, including gloves, weigh boats, and cleaning materials, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[10][11]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name: "this compound".[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS-approved waste disposal service.[11]

  • Empty Containers: "Empty" containers that previously held this compound must be decontaminated before disposal or recycling. This typically involves rinsing with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous waste.[10]

By adhering to these protocols, you establish a robust safety framework that accounts for the known and unknown risks associated with this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • This compound | CAS#:776-75-0. Chemsrc. [Link]
  • Unknown Chemicals. University of Pittsburgh Environmental Health and Safety. [Link]
  • Working with Chemicals.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • Benzoylpiperidine.

Sources

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